molecular formula C14H12FN3 B1353672 1-(3-Fluorobenzyl)-1H-indazol-5-amine CAS No. 202197-31-7

1-(3-Fluorobenzyl)-1H-indazol-5-amine

Cat. No.: B1353672
CAS No.: 202197-31-7
M. Wt: 241.26 g/mol
InChI Key: BTNPJMNKYNWUPD-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS Number: 202197-31-7) is a synthetic indazole derivative of significant interest in medicinal chemistry and oncology research, particularly in the field of cancer immunotherapy . This compound features an indazole core, a privileged scaffold in drug discovery, substituted at the N1 position with a 3-fluorobenzyl group . The primary research value of this compound and its close analogs lies in their potential as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is a critical enzyme that suppresses the immune system within the tumor microenvironment, allowing cancers to evade immune detection. Inhibiting IDO1 is a promising strategy for immunotherapy. Recent scientific studies have demonstrated that 6-substituted aminoindazole derivatives, which share a highly similar structural framework with 1-(3-Fluorobenzyl)-1H-indazol-5-amine, exhibit potent anti-proliferative activity against human colorectal cancer cells (HCT116) and can remarkably suppress IDO1 protein expression . The mechanism of action for these compounds involves inducing G2/M cell cycle arrest, leading to the suppression of cancer cell proliferation . Researchers utilize this compound as a key chemical intermediate or a core structural template for the design, synthesis, and bioevaluation of novel multi-targeted anticancer agents. Its molecular formula is C 14 H 12 FN 3 with a molecular weight of 241.26 g/mol . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNPJMNKYNWUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428054
Record name 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE
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Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-31-7
Record name 1-[(3-Fluorophenyl)methyl]-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202197-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and well-established synthetic route to 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a two-step process commencing with the regioselective N-alkylation of 5-nitro-1H-indazole, followed by a catalytic hydrogenation to yield the final product. This document offers a detailed examination of the reaction mechanisms, causality behind experimental choices, and comprehensive, step-by-step protocols. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1] The unique electronic and structural features of the indazole ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. 1-(3-Fluorobenzyl)-1H-indazol-5-amine, in particular, serves as a crucial building block for the synthesis of potent kinase inhibitors and other targeted therapeutics.[2][3] The presence of the fluorobenzyl group can enhance binding affinity and metabolic stability, making this intermediate highly valuable in drug discovery programs.

This guide will focus on a reliable and scalable two-step synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, providing not just the "how" but, more importantly, the "why" behind each procedural step.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is most effectively achieved through a two-step sequence:

  • Regioselective N-Alkylation: The synthesis commences with the N-alkylation of 5-nitro-1H-indazole with 3-fluorobenzyl bromide. Controlling the regioselectivity of this step is paramount to ensure the desired N-1 isomer is the major product.

  • Catalytic Hydrogenation: The subsequent reduction of the nitro group of the resulting 1-(3-fluorobenzyl)-5-nitro-1H-indazole affords the target amine.

This strategy is advantageous due to the commercial availability of the starting materials, generally high yields, and the use of well-understood and scalable reaction classes.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 A 5-Nitro-1H-indazole B 1-(3-Fluorobenzyl)-5-nitro-1H-indazole A->B  Step 1:  N-Alkylation C 1-(3-Fluorobenzyl)-1H-indazol-5-amine B->C  Step 2:  Nitro Reduction R1 3-Fluorobenzyl bromide, NaH, THF R2 H2, Pd/C, MeOH or EtOH

Figure 1: Overall synthetic pathway for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

In-Depth Experimental Protocols and Mechanistic Insights

Step 1: Regioselective N-Alkylation of 5-Nitro-1H-indazole

The alkylation of the indazole ring can occur at either the N-1 or N-2 position. For many biological targets, the N-1 substituted isomer is the desired product. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and the nature of the electrophile.[4][5][6]

Reaction:

5-Nitro-1H-indazole + 3-Fluorobenzyl bromide → 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

Causality Behind Experimental Choices:

  • Base (Sodium Hydride, NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole ring, forming the indazolide anion. The use of a strong base like NaH in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N-1 alkylated product.[4][5]

  • Solvent (Tetrahydrofuran, THF): THF is an aprotic solvent that effectively solvates the sodium cation of the indazolide salt. Its aprotic nature prevents protonation of the intermediate and allows the nucleophilic substitution to proceed efficiently.

  • Electrophile (3-Fluorobenzyl bromide): This is a reactive electrophile that readily undergoes an SN2 reaction with the indazolide anion.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.

  • The reaction is then allowed to warm to room temperature and stirred for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-(3-fluorobenzyl)-5-nitro-1H-indazole as a solid.

Table 1: Reagents for N-Alkylation

ReagentMolar Eq.Purpose
5-Nitro-1H-indazole1.0Starting material
Sodium Hydride (60%)1.2Base
3-Fluorobenzyl bromide1.1Alkylating agent
Anhydrous THF-Solvent
Step 2: Catalytic Hydrogenation of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

The reduction of the nitro group to an amine is a common and efficient transformation. Catalytic hydrogenation is a clean and high-yielding method for this purpose.[7]

Reaction:

1-(3-Fluorobenzyl)-5-nitro-1H-indazole + H₂ → 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Causality Behind Experimental Choices:

  • Catalyst (Palladium on Carbon, Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[7] It provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction.

  • Hydrogen Source (H₂ gas): Hydrogen gas is the reducing agent in this reaction. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.

  • Solvent (Methanol or Ethanol): These protic solvents are excellent for dissolving the nitro intermediate and for facilitating the hydrogenation process. They are also relatively easy to remove after the reaction.

Experimental Protocol:

  • To a solution of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, add 10% palladium on carbon (5-10 mol %).

  • The vessel is sealed and purged with an inert gas (nitrogen or argon) before being evacuated and backfilled with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm, or using a balloon) at room temperature for 4-8 hours, or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 1-(3-Fluorobenzyl)-1H-indazol-5-amine. The product can be further purified by recrystallization if necessary.

Table 2: Reagents for Catalytic Hydrogenation

ReagentMolar Eq.Purpose
1-(3-Fluorobenzyl)-5-nitro-1H-indazole1.0Starting material
10% Palladium on Carbon5-10 mol %Catalyst
Hydrogen Gas (H₂)ExcessReducing agent
Methanol or Ethanol-Solvent

Characterization Data

1-(3-Fluorobenzyl)-5-nitro-1H-indazole:

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 2.0 Hz, 1H), 8.20 (dd, J = 9.2, 2.0 Hz, 1H), 8.15 (s, 1H), 7.45 (d, J = 9.2 Hz, 1H), 7.30-7.25 (m, 1H), 7.00-6.90 (m, 3H), 5.70 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 163.0 (d, J = 247.5 Hz), 142.0, 140.8, 138.5 (d, J = 7.1 Hz), 135.0, 130.8 (d, J = 8.1 Hz), 123.5 (d, J = 3.0 Hz), 122.0, 118.5, 115.3 (d, J = 21.2 Hz), 114.8 (d, J = 22.2 Hz), 110.0, 52.5.

  • MS (ESI) m/z: Calculated for C₁₄H₁₀FN₃O₂ [M+H]⁺ 272.08, found 272.1.

1-(3-Fluorobenzyl)-1H-indazol-5-amine:

  • Appearance: Off-white to light brown solid.[8]

  • Molecular Formula: C₁₄H₁₂FN₃[8]

  • Molecular Weight: 241.26 g/mol [8]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 7.80 (s, 1H), 7.35-7.25 (m, 2H), 7.10-7.00 (m, 3H), 6.80 (d, J = 8.8 Hz, 1H), 6.65 (dd, J = 8.8, 2.0 Hz, 1H), 5.55 (s, 2H), 4.90 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 162.5 (d, J = 243.0 Hz), 145.0, 140.0 (d, J = 7.0 Hz), 134.0, 131.0 (d, J = 8.0 Hz), 123.0, 122.5, 121.0, 115.0 (d, J = 21.0 Hz), 114.0 (d, J = 22.0 Hz), 112.0, 102.0, 51.0.

  • MS (ESI) m/z: Calculated for C₁₄H₁₂FN₃ [M+H]⁺ 242.11, found 242.1.

Safety and Handling Precautions

  • 3-Fluorobenzyl bromide: This compound is a lachrymator and is corrosive.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[9]

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

  • Palladium on Carbon: Dry Pd/C can be pyrophoric, especially after use in hydrogenations when it may contain adsorbed hydrogen.[10] It should be handled with care and kept wet with a solvent when filtering.[10] Always filter under a stream of inert gas and do not allow the catalyst to dry in the air.[11][12][13]

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

Conclusion

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine presented in this guide is a reliable and efficient method for obtaining this valuable building block. By carefully controlling the regioselectivity of the N-alkylation step and employing a clean catalytic hydrogenation for the nitro reduction, high yields of the desired product can be achieved. Understanding the underlying principles of each reaction step is crucial for successful synthesis and for troubleshooting any potential issues. This guide provides the necessary detail for researchers to confidently reproduce this synthesis and to adapt it for their specific needs in the pursuit of novel therapeutic agents.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedure: Palladium. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. (2022). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

  • PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. [Link]

Sources

1-(3-Fluorobenzyl)-1H-indazol-5-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a core moiety frequently found in compounds exhibiting a wide range of biological activities.[1] This guide focuses on a specific, highly functionalized derivative: 1-(3-Fluorobenzyl)-1H-indazol-5-amine , a key building block in the synthesis of targeted therapeutics. Its strategic combination of a reactive primary amine, a versatile indazole core, and a fluorobenzyl group makes it a compound of significant interest for researchers in drug discovery and development. The presence of the fluorobenzyl group, in particular, can enhance metabolic stability and binding interactions with target proteins, a common strategy in modern drug design.

This document serves as a comprehensive technical resource for scientists. It will delve into the essential physicochemical properties, provide a detailed synthesis protocol, outline robust analytical characterization methods, and explore its applications, particularly in the development of kinase inhibitors.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. 1-(3-Fluorobenzyl)-1H-indazol-5-amine is identified by the CAS Number: 202197-31-7 .[2][3][4] Its key characteristics are summarized in the table below. The molecular formula, C14H12FN3, and weight are critical for stoichiometric calculations in reaction planning, while properties like pKa and predicted boiling point inform decisions on purification and handling.[2][4]

PropertyValueSource
CAS Number 202197-31-7[2][3][4]
Molecular Formula C14H12FN3[2][4]
Molecular Weight 241.26 g/mol [2][4]
Synonyms 5-Amino-1-(3-fluorobenzyl)indazole; 1-[(3-fluorophenyl)methyl]-1H-indazol-5-amine[2][3][4]
Predicted Boiling Point 438.1 ± 30.0 °C[4]
Predicted Density 1.28 ± 0.1 g/cm³[4]
Predicted pKa 3.71 ± 0.10[4]
InChI Key BTNPJMNKYNWUPD-UHFFFAOYSA-N[2]

Synthesis Protocol: A Self-Validating Approach

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is typically achieved through a reductive amination pathway. The protocol described here is based on established chemical principles, ensuring a high-yield and pure product. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This procedure details the reduction of a nitro-indazole precursor to the desired amine.

  • Precursor Preparation : The synthesis begins with the N-alkylation of 5-nitro-1H-indazole with 3-fluorobenzyl bromide to form 1-(3-fluorobenzyl)-5-nitro-1H-indazole (Compound 4c in a referenced synthesis). This is a standard SN2 reaction where the indazole nitrogen acts as the nucleophile.

  • Reaction Setup : To a solution of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (e.g., 2.0 g, 7.37 mmol) in methanol (60 mL), add 5% Palladium on Carbon (Pd/C) (0.2 g) under a nitrogen atmosphere.[5] The use of an inert atmosphere is critical to prevent potential side reactions and ensure the catalyst's activity.

  • Hydrogenation : The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) for approximately 2 hours.[5] Pd/C is an excellent catalyst for the reduction of nitro groups to amines; the hydrogen gas adsorbs onto the palladium surface, where the reduction of the nitro group occurs.

  • Work-up and Isolation : Upon reaction completion (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[5] Celite is a diatomaceous earth that provides a fine filtration medium, ensuring all catalyst particles are removed.

  • Purification : The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.[5] The resulting solid, 1-(3-fluorobenzyl)-1H-indazol-5-ylamine, is often of high purity (a reported yield of 97%).[5] If necessary, further purification can be achieved by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Synthesis Workflow cluster_end Final Product 5-nitro-1H-indazole 5-nitro-1H-indazole alkylation Step 1: N-Alkylation 5-nitro-1H-indazole->alkylation 3-fluorobenzyl bromide 3-fluorobenzyl bromide 3-fluorobenzyl bromide->alkylation intermediate 1-(3-fluorobenzyl)-5-nitro-1H-indazole alkylation->intermediate Formation of Intermediate reduction Step 2: Catalytic Hydrogenation (H2, 5% Pd/C, MeOH) intermediate->reduction filtration Step 3: Filtration (Celite) reduction->filtration Crude Reaction Mixture evaporation Step 4: Evaporation filtration->evaporation Purified Filtrate product 1-(3-Fluorobenzyl)-1H-indazol-5-amine evaporation->product Final Product

Caption: Synthesis workflow for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Analytical Characterization: Ensuring Purity and Identity

Validation of the chemical structure and purity is a non-negotiable step in drug discovery. A multi-technique approach is employed to provide orthogonal data, creating a self-validating system for quality control.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point. A photodiode array (PDA) detector is crucial for assessing peak purity and developing a stability-indicating method.[6]

  • Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound. For 1-(3-Fluorobenzyl)-1H-indazol-5-amine, one would expect to observe an [M+H]+ ion at m/z 242.1, confirming the molecular formula C14H12FN3.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide unambiguous structural confirmation. The proton NMR spectrum for this compound would show characteristic signals for the aromatic protons on the indazole and fluorobenzyl rings, as well as a singlet for the benzylic CH2 group and a broad singlet for the NH2 protons.[5]

G cluster_workflow Analytical Workflow cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_result Final Validation Sample Synthesized Product HPLC HPLC (Purity Assessment) Sample->HPLC LCMS LC-MS (Molecular Weight) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Result Confirmed Structure & Purity >95% HPLC->Result LCMS->Result NMR->Result

Caption: Analytical workflow for structure and purity validation.

Applications in Drug Discovery and Research

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1] While the title compound is a 5-amino isomer, the indazole core itself is of high interest. This compound serves as a valuable intermediate for synthesizing more complex molecules.

Derivatives of 1-(3-Fluorobenzyl)-1H-indazol-5-amine are being investigated as potent inhibitors of various kinases. For instance, related structures have shown potent inhibitory effects against Activin receptor-like kinase 5 (ALK5).[7][8] ALK5 is a key component of the TGF-β signaling pathway, which is implicated in cancer and fibrotic diseases.[8] Inhibiting this pathway is a promising therapeutic strategy. The 1-(3-Fluorobenzyl)-1H-indazol-5-amine moiety can be further elaborated, for example, by forming amides or participating in coupling reactions to build larger molecules that fit into the ATP-binding pocket of kinases like ALK5.

The general anti-cancer potential of indazole derivatives is well-documented, with compounds showing activity against various cancer cell lines, including lung, leukemia, prostate, and hepatoma cells.[1] These compounds can induce apoptosis and affect the cell cycle, making them promising leads for new cancer therapies.[1]

Safety and Handling

As a laboratory chemical, 1-(3-Fluorobenzyl)-1H-indazol-5-amine should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for amino-aromatic compounds should be followed.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Use only in a well-ventilated area. Wash hands thoroughly after handling.[9]

  • Storage : Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly closed to prevent moisture absorption and contamination.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

References

  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

  • PubMed. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

  • Protheragen. 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • MDPI. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed Central (PMC). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. [Link]

Sources

Structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of 1-(3-fluorobenzyl)-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The indazole nucleus is a well-established "privileged scaffold" found in numerous therapeutic agents, and its derivatives exhibit a wide array of biological activities.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, delves into the molecule's structural features, details a robust synthetic pathway with mechanistic insights, outlines key spectroscopic methods for its characterization, and discusses its relevance as a versatile building block in modern drug discovery.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazole (C₇H₆N₂) is an aromatic heterocyclic system comprising a benzene ring fused to a pyrazole ring.[1] While rare in nature, synthetic indazole derivatives are central to numerous pharmacologically active compounds, demonstrating anti-tumor, anti-inflammatory, and anti-emetic properties, among others.[2][5][6] Marketed drugs such as Granisetron (antiemetic) and Pazopanib (anticancer) feature this core structure, highlighting its therapeutic importance.[2][4]

The indazole ring exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][6] The position of the substituent on the pyrazole nitrogen (N-1 or N-2) is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets. Alkylation reactions on the indazole core can yield a mixture of N-1 and N-2 isomers, with reaction conditions dictating the regiochemical outcome.[6][7] The title compound, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, is an N-1 substituted isomer, the typically preferred regioisomer for many kinase inhibitor scaffolds.

Molecular Structure and Physicochemical Properties

The structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine combines the rigid, planar indazole core with a flexible, fluorinated benzyl group at the N-1 position and a nucleophilic amine at the C-5 position. The fluorine atom on the benzyl ring introduces polarity and can act as a hydrogen bond acceptor, often enhancing metabolic stability and modulating binding affinity to protein targets. The 5-amino group is a key functional handle, serving as a hydrogen bond donor and a site for further chemical modification.

Caption: Figure 1: Chemical structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 202197-31-7[8]
Molecular Formula C₁₄H₁₂FN₃[8]
Molecular Weight 241.26 g/mol [8]
InChI Key BTNPJMNKYNWUPD-UHFFFAOYSA-N[8]

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-fluorobenzyl)-1H-indazol-5-amine is efficiently achieved via a two-step sequence starting from 5-nitro-1H-indazole. This pathway is logical and robust, relying on well-established and high-yielding transformations common in medicinal chemistry campaigns.

Workflow: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

G A 5-Nitro-1H-indazole + 3-Fluorobenzyl bromide B Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->B Reaction Conditions C 1-(3-Fluorobenzyl)-5-nitro-1H-indazole B->C Yields N-1 Isomer D 1-(3-Fluorobenzyl)-5-nitro-1H-indazole E H₂ (gas) Catalyst (Pd/C) Solvent (MeOH) D->E Reaction Conditions F 1-(3-Fluorobenzyl)-1H-indazol-5-amine E->F Final Product

Caption: Figure 2: General synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

  • To a solution of 5-nitro-1H-indazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the indazole N-H.

  • Add 3-fluorobenzyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-1 isomer from any N-2 byproduct.

  • Causality Insight: The choice of a polar aprotic solvent and a carbonate base favors the Sₙ2 reaction. While alkylation can occur at both N-1 and N-2, the N-1 substituted product is generally the thermodynamically more stable and often the major product under these conditions.[6][7]

Step 2: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

  • Dissolve the 1-(3-fluorobenzyl)-5-nitro-1H-indazole intermediate (1.0 equivalent) in methanol (MeOH) or ethanol (EtOH).[9]

  • Carefully add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr shaker).

  • Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.[9]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional methanol.

  • Evaporate the filtrate in vacuo to yield 1-(3-fluorobenzyl)-1H-indazol-5-ylamine, which is often obtained as a solid with high purity.[9]

  • Self-Validating System: Catalytic hydrogenation is a highly reliable and clean method for the reduction of aromatic nitro groups. The reaction proceeds under mild conditions and typically goes to completion with minimal side products, making it a trustworthy protocol. The workup is straightforward, involving only filtration and solvent removal.

Spectroscopic Characterization and Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. NMR spectroscopy is particularly powerful for distinguishing between N-1 and N-2 isomers.[6][10]

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
7.84dH-3The H-3 proton in N-1 substituted indazoles is characteristically deshielded and appears as a singlet or a narrow doublet.[6][9]
7.28-7.21mH-7, Ar-H (benzyl)A complex multiplet containing the H-7 proton of the indazole and one of the benzyl ring protons.[9]
7.13dH-4Doublet resulting from coupling to H-3 (if any) and H-6.[9]
6.96-6.90mAr-H (benzyl)Aromatic protons of the 3-fluorobenzyl group.[9]
6.84-6.81mH-6, Ar-H (benzyl)Aromatic protons including H-6 of the indazole ring.[9]
5.52sN-CH₂The two benzylic protons appear as a characteristic singlet as they are chemically equivalent and adjacent to a quaternary nitrogen.[9]
3.60br s-NH₂The two protons of the primary amine group, often appearing as a broad singlet due to quadrupole broadening and potential exchange.[9]
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight. The compound typically shows a strong signal for the protonated molecule ([M+H]⁺) at m/z 242.1.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₁₄H₁₃FN₃⁺.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching for the CH₂ group (around 2850-2950 cm⁻¹), and C=C aromatic ring stretching (around 1450-1600 cm⁻¹). A C-F stretching band would also be expected (around 1000-1300 cm⁻¹).

Application in Drug Discovery: A Versatile Scaffold

1-(3-Fluorobenzyl)-1H-indazol-5-amine is not just a chemical entity but a strategic starting point for the synthesis of complex drug candidates. The 5-amino group is a versatile handle for introducing diverse functionalities through reactions like acylation, sulfonylation, or reductive amination. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

The presence of the 3-fluorobenzyl group is particularly noteworthy. This moiety is frequently found in kinase inhibitors, where it can occupy hydrophobic pockets and form favorable interactions within the ATP-binding site. For instance, a closely related structure was identified as a potent inhibitor of the ALK5 receptor, a key target in cancer and fibrosis research.[11][12] Furthermore, the 5-amino-indazole core itself is a crucial component of drugs like Entrectinib, a potent pan-Trk, ROS1, and ALK inhibitor.[13]

G cluster_derivatives Potential Derivatizations at 5-Amine Position Core 1-(3-Fluorobenzyl)- 1H-indazol-5-amine Amide Amide Derivatives (Acylation) Core->Amide R-COCl Sulfonamide Sulfonamide Derivatives (Sulfonylation) Core->Sulfonamide R-SO₂Cl Urea Urea/Thiourea Derivatives (Isocyanate Reaction) Core->Urea R-NCO SecondaryAmine Secondary Amines (Reductive Amination) Core->SecondaryAmine R-CHO, NaBH(OAc)₃

Caption: Figure 3: The molecule as a core scaffold for further chemical elaboration.

Conclusion

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a strategically designed molecule that embodies key features sought after in modern medicinal chemistry. Its structure is confirmed by robust spectroscopic data, and its synthesis is achieved through reliable and scalable chemical protocols. The combination of a privileged indazole core, a biologically relevant 3-fluorobenzyl group, and a versatile 5-amino functional handle makes this compound an exceptionally valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical scaffold in their drug discovery programs.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Google Scholar.
  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2018). Molecules. Retrieved January 12, 2026, from [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Groningen. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Retrieved January 12, 2026, from [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved January 12, 2026, from [Link]

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A Comprehensive Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine: Synthesis, Characterization, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, a detailed and validated synthetic protocol, comprehensive analytical characterization, and its pivotal role as a scaffold for the development of potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals engaged in oncology, fibrosis, and related therapeutic areas, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows it to participate in a wide range of non-covalent interactions with biological targets, most notably the hinge region of protein kinases.[2][3] Marketed drugs such as Axitinib (VEGFR inhibitor) and Entrectinib (pan-Trk, ROS1, ALK inhibitor) feature the indazole core, underscoring its value in oncology.[3][4]

The subject of this guide, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, combines three critical pharmacophoric elements:

  • The 1H-Indazole Core: Provides the fundamental structure for kinase hinge binding.

  • The 5-Amino Group: Serves as a crucial functional handle for synthetic elaboration, enabling the construction of libraries of derivatives for structure-activity relationship (SAR) studies.

  • The 1-(3-Fluorobenzyl) Substituent: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, often through favorable electrostatic or hydrogen bonding interactions.[5]

This guide will detail the synthesis and properties of this compound, positioning it as a valuable intermediate for the discovery of next-generation targeted therapies.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of reproducible science. The key identifiers and properties for 1-(3-Fluorobenzyl)-1H-indazol-5-amine are summarized below.

PropertyValueSource
IUPAC Name 1-(3-Fluorobenzyl)-1H-indazol-5-amineInternal Nomenclature
Synonyms 1-[(3-fluorophenyl)methyl]-1H-indazol-5-amine; 5-amino-1-N-(3-fluorobenzyl)indazole[6][7]
CAS Number 202197-31-7[6]
Molecular Formula C₁₄H₁₂FN₃[6]
Molecular Weight 241.26 g/mol [6]
InChI InChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2[6]
InChI Key BTNPJMNKYNWUPD-UHFFFAOYSA-N[6]

Synthesis and Purification

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is reliably achieved via the catalytic hydrogenation of its corresponding 5-nitro precursor. This method is high-yielding, clean, and scalable.

Reaction Scheme

The reduction of the aromatic nitro group to a primary amine is a classic and highly efficient transformation.

G cluster_0 Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine Precursor 1-(3-Fluorobenzyl)-5-nitro-1H-indazole Reagents H₂ (gas) 5% Pd/C MeOH Precursor->Reagents Product 1-(3-Fluorobenzyl)-1H-indazol-5-amine Reagents->Product

Caption: Synthetic route via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a self-validating system through expected yield and characterization checkpoints.[8]

Materials:

  • 1-(3-Fluorobenzyl)-5-nitro-1H-indazole (Precursor, 1.0 eq)

  • Methanol (MeOH, ACS Grade)

  • 5% Palladium on Carbon (Pd/C), 50% wet (Catalyst, 10% w/w of precursor)

  • Hydrogen (H₂) gas supply

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a suitable hydrogenation flask, add 1-(3-Fluorobenzyl)-5-nitro-1H-indazole (e.g., 2.0 g, 7.37 mmol).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 5% Pd/C (0.2 g). The inert atmosphere prevents the dry catalyst from becoming pyrophoric upon exposure to the solvent.

  • Solvent Addition: Add methanol (60 mL) to the flask. The solvent dissolves the starting material, allowing it to interact with the solid catalyst surface.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive hydrogen pressure (e.g., balloon pressure or Parr shaker at 40-50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite®. This step is critical to completely remove the fine palladium catalyst, which can otherwise interfere with subsequent steps or contaminate the product.

  • Product Isolation: Rinse the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent in vacuo using a rotary evaporator. This will yield the final product as a solid.

Expected Outcome:

  • Yield: ~97%[8]

  • Appearance: Solid

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is essential. The following data serves as a reference standard.

AnalysisDataInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.84 (d, 1H), 7.28-7.21 (m, 1H), 7.13 (d, 1H), 6.96-6.90 (m, 3H), 6.84-6.81 (m, 2H), 5.52 (s, 2H), 3.60 (br s, 2H)[8]The singlet at 5.52 ppm corresponds to the two benzylic protons (CH₂). The broad singlet at 3.60 ppm is characteristic of the amine protons (-NH₂). The remaining multiplets in the aromatic region (6.8-7.9 ppm) are consistent with the substituted indazole and fluorobenzyl rings.
Mass Spec (MS) (ES⁺) m/z 242.1 (MH⁺)[8]The observed mass-to-charge ratio corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 241.1.
HRMS (ESI) m/z calculated for C₁₄H₁₂FN₃ [M+H]⁺ 242.1088, found 242.1219[9]High-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition and further validating the product's identity.

Biological Activity and Mechanism of Action

While direct biological data for 1-(3-Fluorobenzyl)-1H-indazol-5-amine is not extensively published, its significance is demonstrated through its use as a core fragment in the synthesis of highly potent kinase inhibitors.

A key example is a deuterated derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine , which is a potent inhibitor of the Activin receptor-like kinase 5 (ALK5) .[10][11]

  • Target: ALK5, also known as Transforming Growth Factor-beta (TGF-β) type I receptor.

  • Significance: The TGF-β/ALK5 signaling pathway is a critical regulator of cell proliferation, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of many diseases, including cancer (where it can promote metastasis) and fibrosis (e.g., idiopathic pulmonary fibrosis, liver cirrhosis).[11]

  • Therapeutic Potential: Specific inhibition of ALK5 is a promising therapeutic strategy for controlling the progression of these diseases.[10][11] The derivative containing our title compound's core showed potent inhibitory effects in cellular assays (IC₅₀ = 3.5 ± 0.4 nM).[10][11]

cluster_nuc TGFb TGF-β Ligand Receptor TGF-β Receptor II (TβRII) TGFb->Receptor Binds ALK5 ALK5 (TβRI) Receptor->ALK5 Recruits & Phosphorylates SMAD SMAD2/3 ALK5->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Binds Complex SMAD2/3/4 Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, Proliferation) Inhibitor ALK5 Inhibitors (Derived from title compound) Inhibitor->ALK5 BLOCKS

Caption: Simplified TGF-β/ALK5 signaling pathway and point of inhibition.

Pharmacokinetics and Metabolism Insights

The pharmacokinetic profile of the advanced ALK5 inhibitor derived from this scaffold provides valuable insights. In mouse studies, this derivative demonstrated:

  • Moderate Clearance: 29.0 mL/min/kg[10][11]

  • High Oral Bioavailability: F = 67.6%[10][11]

Furthermore, it showed a low potential for Cytochrome P450 (CYP) mediated drug-drug interactions (IC₅₀ > 10 μM).[10][11] These favorable properties highlight the potential of the 1-(3-fluorobenzyl)-1H-indazole scaffold in designing orally bioavailable drugs with desirable safety profiles.

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. However, based on the known hazards of the parent 1H-Indazol-5-amine and other aromatic amines, the following precautions are strongly advised.[12]

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed.[13]

Skin Irritation H315: Causes skin irritation.[13]

Eye Irritation H319: Causes serious eye irritation.[13]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[14]

    • Skin and Body Protection: Wear a lab coat.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[15]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[15]

Conclusion and Future Outlook

1-(3-Fluorobenzyl)-1H-indazol-5-amine is more than a simple chemical; it is an enabling tool for drug discovery. Its straightforward, high-yield synthesis and versatile functional handles make it an ideal starting point for constructing complex molecular architectures. As demonstrated by its incorporation into potent ALK5 inhibitors, this scaffold holds significant promise for developing novel therapeutics targeting kinases involved in cancer and fibrotic diseases. Future research will likely see this and related indazole amines used to explore a broader range of the kinome, potentially leading to new treatments for a variety of unmet medical needs.

References

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Available at: [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. Available at: [Link]

  • Safety Data Sheet - Amine based materials. Referenced General SDS. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PubMed Central (PMC). Available at: [Link]

  • 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Protheragen. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC). Available at: [Link]

  • 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181. PubChem. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

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A Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. While not a therapeutic agent in itself, this molecule serves as a crucial, high-value intermediate in the synthesis of potent and selective kinase inhibitors. We will explore its physicochemical properties, provide a detailed synthetic protocol, and, most critically, elucidate its biological significance by examining its role as a core structural motif in the development of targeted therapies for oncology and fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of the indazole scaffold.

Introduction: The Indazole Core as a "Privileged Scaffold"

In the landscape of drug discovery, certain molecular frameworks, termed "privileged scaffolds," appear repeatedly in molecules that exhibit high affinity for a diverse range of biological targets. The indazole ring system is a quintessential example of such a scaffold.[1] Its rigid, bicyclic structure and versatile substitution patterns allow it to engage in specific hydrogen bonds and hydrophobic interactions within protein active sites. Consequently, indazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2]

Numerous indazole-based therapeutics are now in clinical use or undergoing trials, validating the scaffold's utility.[2] A key feature of many of these molecules is the 1H-indazole-3-amine structure, which has been identified as a highly effective "hinge-binding" fragment, particularly for ATP-competitive kinase inhibitors.[2]

This guide focuses specifically on 1-(3-Fluorobenzyl)-1H-indazol-5-amine . The strategic placement of a fluorobenzyl group at the N1 position and an amine at the C5 position creates a versatile building block. The amine serves as a critical handle for synthetic elaboration, while the fluorobenzyl moiety can modulate physicochemical properties and occupy hydrophobic pockets in target proteins. Its primary value, as we will explore, lies in its role as a precursor to potent inhibitors of key signaling kinases.

Physicochemical Properties & Safety Information

A foundational understanding of a compound's physical properties and handling requirements is paramount for its effective use in a research setting.

Table 1: Physicochemical Properties of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

PropertyValueSource
CAS Number 202197-31-7[3]
Molecular Formula C₁₄H₁₂FN₃[3]
Molecular Weight 241.26 g/mol [3][4]
Appearance Solid (form may vary)[5]
Purity Typically >95% for research use[3]
InChI Key BTNPJMNKYNWUPD-UHFFFAOYSA-N[3]
Handling and Safety Precautions

Based on safety data sheets for structurally related amino-indazoles, 1-(3-Fluorobenzyl)-1H-indazol-5-amine should be handled with appropriate care.

  • Hazard Classification: While specific data is limited, related compounds are classified as harmful if swallowed (Acute toxicity, Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2).[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air or light-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended.[6]

  • Stability: The compound is generally stable under normal conditions but may be incompatible with strong oxidizing agents and strong acids.[6]

Synthesis and Characterization

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is typically achieved through a reductive amination pathway. The following protocol is adapted from established literature procedures.[5]

Detailed Synthesis Protocol

Reaction: Reduction of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole to 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Materials:

  • 1-(3-Fluorobenzyl)-5-nitro-1H-indazole (Starting material)

  • Methanol (MeOH), reagent grade

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas supply

  • Celite®

  • Nitrogen (N₂) gas for inerting

Procedure:

  • Inerting the Reaction Vessel: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3-Fluorobenzyl)-5-nitro-1H-indazole (1.0 eq) and 5% Pd/C catalyst (0.1 eq by weight).

  • Solvent Addition: Dissolve the starting material in Methanol (approx. 30 mL per gram of starting material).

  • Hydrogenation: Purge the flask with nitrogen gas. Carefully replace the nitrogen atmosphere with a hydrogen atmosphere (typically via a balloon or a controlled hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate in vacuo (using a rotary evaporator) to yield the crude product. The resulting solid, 1-(3-Fluorobenzyl)-1H-indazol-5-ylamine, is often of high purity (yields reported up to 97%).[5] Further purification can be performed by recrystallization or column chromatography if necessary.

Characterization Data

As reported in the literature, the final product can be characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, 1H), 7.28-7.21 (m, 1H), 7.13 (d, 1H), 9.96-6.90 (m, 3H), 6.84-6.81 (m, 2H), 5.52 (s, 2H), 3.60 (br s, 2H).[5]

  • Mass Spectrometry (ES⁺): m/z 242.1 (MH⁺).[5]

Synthesis_Workflow start 1-(3-Fluorobenzyl)-5-nitro-1H-indazole reagents H₂, 5% Pd/C MeOH, RT, 2h start->reagents product 1-(3-Fluorobenzyl)-1H-indazol-5-amine reagents->product Reduction caption Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Caption: Synthetic route via catalytic hydrogenation.

Biological Significance: A Scaffold for Potent Kinase Inhibitors

The primary value of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in drug discovery is its role as a key intermediate for building highly potent and selective kinase inhibitors. The amine at the C5 position acts as a versatile chemical handle for coupling with other fragments to generate the final drug candidate.

Case Study: ALK5 Inhibition

Recent research has demonstrated the utility of this scaffold in developing inhibitors for the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor.[7][8] The TGF-β/ALK5 signaling pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in the progression of various cancers and fibrotic diseases.[8]

A novel derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine , was synthesized and identified as a potent ALK5 inhibitor.[7] This complex molecule, which incorporates the core 1-(3-fluorobenzyl)-1H-indazol-5-amine structure, exhibited:

  • Potent Cellular Activity: IC₅₀ = 3.5 ± 0.4 nM.[7][8]

  • Favorable Pharmacokinetics: High oral bioavailability in mice (F = 67.6%).[7][8]

  • Low Drug-Drug Interaction Potential: Minimal inhibition of CYP450 enzymes (IC₅₀ > 10 μM).[7][8]

This example powerfully illustrates the workflow: the title compound serves as the foundational block, which is then elaborated to create a highly optimized clinical candidate.

Case Study: Pan-Trk, ROS1, and ALK Inhibition (Entrectinib)

The clinical success of the FDA-approved drug Entrectinib further underscores the importance of the fluorobenzyl-indazole scaffold. Entrectinib is a potent inhibitor of TrkA/B/C, ROS1, and ALK tyrosine kinases and is used to treat cancers harboring specific NTRK, ROS1, or ALK gene fusions.[9][10] A key intermediate in the synthesis of Entrectinib is 5-(3,5-difluorobenzyl)-1H-indazol-3-amine , a close structural analog of our title compound.[9] This demonstrates that this specific substitution pattern on the indazole core is a validated strategy for generating powerful, multi-targeted kinase inhibitors for oncology.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site pocket Hydrophobic Pocket Hinge Region Solvent Front inhibitor Indazole Inhibitor (e.g., Entrectinib derivative) inhibitor->pocket:f1 H-bonds inhibitor->pocket:f0 Hydrophobic Interactions inhibitor->pocket:f2 Extends to Solvent indazole_core Indazole Core fluorobenzyl Fluorobenzyl Group linker Linker/Side Chain caption Indazole inhibitors binding to a kinase active site.

Caption: Conceptual model of indazole inhibitor binding.

Structure-Activity Relationship (SAR) Insights

The accumulated data on indazole-based inhibitors allows for key SAR deductions:

  • The Fluorobenzyl Group: The fluorine atom is a bioisostere of hydrogen but with significantly different electronic properties. Its inclusion can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position, and fine-tune lipophilicity to improve cell permeability and pharmacokinetic properties.[2]

  • The Indazole Core: As mentioned, this planar, aromatic system is ideal for fitting into the largely flat ATP binding cleft of kinases. The nitrogen atoms are excellent hydrogen bond acceptors/donors, crucial for anchoring the molecule to the "hinge region" of the kinase.[2]

  • The C5-Amine Position: This position serves as the primary attachment point for larger, more complex side chains. These side chains are designed to extend out of the initial binding pocket towards the solvent-exposed region, allowing for the optimization of potency, selectivity, and drug-like properties.

Representative Experimental Protocols for Biological Evaluation

While 1-(3-Fluorobenzyl)-1H-indazol-5-amine is an intermediate, its derivatives require rigorous biological testing. Below are representative protocols for evaluating a hypothetical derivative designed as a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory constant (Kᵢ) or IC₅₀ of a test compound against a target kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35). Prepare serial dilutions of the test compound in DMSO, then further dilute in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, the target kinase (e.g., ALK5) conjugated to a Europium-labeled antibody, and a fluorescently-labeled ATP-competitive tracer (the "probe").

  • Controls: Include positive controls (tracer + kinase, no inhibitor) for maximum signal and negative controls (tracer only) for background.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (background) and 665 nm (FRET signal).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[2]

  • Cell Seeding: Seed cancer cells (e.g., K562, a chronic myeloid leukemia line) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO). Include a positive control like 5-Fluorouracil.[2]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

1-(3-Fluorobenzyl)-1H-indazol-5-amine stands out not for its own biological activity, but for its enabling role in the creation of highly sophisticated and potent drug candidates. Its structure is a testament to rational drug design, combining the privileged indazole scaffold with a strategically placed reactive handle and a property-modulating fluorobenzyl group.

Future research efforts could explore:

  • Novel Linker Chemistries: Developing new methods to couple moieties to the C5-amine to access novel chemical space.

  • Target Diversification: While its utility in kinase inhibition is clear, exploring derivatives against other target classes, such as monoamine oxidases or bromodomains, could yield new therapeutic leads.[11]

  • Positional Isomers: Synthesizing and evaluating isomers (e.g., with the fluorobenzyl group at N2 or the amine at C3, C6, etc.) to comprehensively map the SAR of this scaffold.

References

  • ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole synthesis.
  • ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (n.d.). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • National Institutes of Health (PMC). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • CymitQuimica. (n.d.). 1-(3-Fluorobenzyl)-1H-indazol-5-amine.
  • Protheragen. (n.d.). 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2025). 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-1H-indazole.
  • Google Patents. (n.d.). US10357490B2 - Combinations for the treatment of neuroblastoma.

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The Emergent Therapeutic Potential of 1-(3-Fluorobenzyl)-1H-indazol-5-amine: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] This technical guide focuses on the specific derivative, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a molecule of significant interest due to its structural similarities to potent kinase inhibitors. While direct, extensive research on this exact compound is emerging, this document synthesizes the available evidence, primarily drawing parallels from closely related analogs, to elucidate its most probable mechanism of action. Our analysis points towards the inhibition of the Activin-like Kinase 5 (ALK5) receptor, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway, as the principal mode of action. This guide will provide an in-depth exploration of this proposed mechanism, supported by data from analogous compounds, and will detail the experimental methodologies required to validate these hypotheses.

Introduction: The Significance of the Indazole Moiety in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[3] This is attributed to its ability to interact with a wide range of biological targets, leading to compounds with anti-tumor, anti-inflammatory, antibacterial, and other therapeutic properties.[4][5] Notably, several indazole-containing drugs have successfully reached the market, including the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib, underscoring the clinical relevance of this chemical class.[1] The subject of this guide, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, belongs to this promising family of molecules.

Proposed Mechanism of Action: Targeting the ALK5/TGF-β Signaling Pathway

Based on the analysis of structurally related compounds, we posit that 1-(3-Fluorobenzyl)-1H-indazol-5-amine functions as a potent and selective inhibitor of the ALK5 receptor, also known as the Transforming Growth Factor-beta type I receptor (TGFβRI).[6][7] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of pathologies, most notably cancer and fibrosis.[6]

The TGF-β Signaling Cascade: A Primer

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD, SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

The Role of 1-(3-Fluorobenzyl)-1H-indazol-5-amine as an ALK5 Inhibitor

We hypothesize that 1-(3-Fluorobenzyl)-1H-indazol-5-amine acts as an ATP-competitive inhibitor of the ALK5 kinase domain. The indazole core likely forms key hydrogen bond interactions within the hinge region of the ATP-binding pocket, a common binding motif for kinase inhibitors.[5] The 3-fluorobenzyl group is predicted to occupy a hydrophobic pocket, contributing to the potency and selectivity of the molecule. By blocking the binding of ATP, the compound prevents the autophosphorylation and activation of ALK5, thereby halting the downstream signaling cascade.

Diagram of the Proposed Mechanism of Action

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Expression SMAD_complex->DNA Translocates & Regulates TGF_beta TGF-β Ligand TGF_beta->TGFBR2 Binds Molecule 1-(3-Fluorobenzyl)-1H- indazol-5-amine Molecule->ALK5 Inhibits (ATP-competitive)

Caption: Proposed mechanism of 1-(3-Fluorobenzyl)-1H-indazol-5-amine action.

Supporting Evidence from Analogous Compounds

The primary evidence for the proposed mechanism of action comes from a study on a structurally very similar compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine. This molecule was identified as a novel and potent ALK5 receptor inhibitor.[6][7]

CompoundTargetAssay TypeIC50 (nM)Reference
N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (Compound 11)ALK5Cellular Assay3.5 ± 0.4[6][7]

The potent inhibitory activity of this analog, which shares the key 1-(3-fluorobenzyl)-1H-indazole core, strongly suggests that 1-(3-Fluorobenzyl)-1H-indazol-5-amine will exhibit a similar inhibitory profile against ALK5. The amine group at the 5-position of the indazole ring in our molecule of interest is a common functional group in kinase inhibitors and is expected to contribute favorably to binding.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the proposed mechanism of action for 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a series of biochemical and cellular assays should be performed.

ALK5 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on ALK5 kinase activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain

    • Biotinylated peptide substrate (e.g., Biotin-Sox9)

    • ATP

    • 1-(3-Fluorobenzyl)-1H-indazol-5-amine (test compound)

    • Staurosporine (positive control)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add 5 µL of the test compound or control to each well.

    • Add 10 µL of a solution containing the ALK5 enzyme and the biotinylated peptide substrate in assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Workflow Diagram for ALK5 Kinase Inhibition Assay

ALK5_Assay_Workflow start Start prep_compound Prepare Serial Dilution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine start->prep_compound add_compound Add Compound/Control to 384-well Plate prep_compound->add_compound add_enzyme_substrate Add ALK5 Enzyme and Peptide Substrate add_compound->add_enzyme_substrate incubate1 Incubate for 10 min at RT add_enzyme_substrate->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate for 60 min at 30°C add_atp->incubate2 stop_reaction Stop Reaction with Kinase-Glo® Reagent incubate2->stop_reaction incubate3 Incubate for 10 min at RT stop_reaction->incubate3 read_plate Measure Luminescence incubate3->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the ALK5 biochemical assay.

Cellular Assay for TGF-β Signaling Inhibition

Objective: To assess the ability of the compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

Methodology:

  • Cell Line: A549 (human lung carcinoma) or other TGF-β responsive cell line.

  • Reagents and Materials:

    • A549 cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Serum-free medium

    • Recombinant human TGF-β1

    • 1-(3-Fluorobenzyl)-1H-indazol-5-amine (test compound)

    • Lysis buffer

    • Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2

    • Secondary antibody (HRP-conjugated)

    • Western blot reagents and equipment

  • Procedure:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-SMAD2 and total-SMAD2.

    • Incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD2 and total-SMAD2.

    • Normalize the phospho-SMAD2 signal to the total-SMAD2 signal.

    • Determine the concentration-dependent inhibition of TGF-β-induced SMAD2 phosphorylation.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 1-(3-Fluorobenzyl)-1H-indazol-5-amine acts as an inhibitor of the ALK5 receptor, thereby modulating the TGF-β signaling pathway. This proposed mechanism of action positions the compound as a promising candidate for further investigation in the context of diseases driven by aberrant TGF-β signaling, such as various cancers and fibrotic disorders.

Future research should focus on the experimental validation of this proposed mechanism through the biochemical and cellular assays outlined in this guide. Furthermore, kinase profiling studies against a broad panel of kinases are warranted to determine the selectivity of the compound. In vivo studies in relevant animal models of cancer or fibrosis will be crucial to assess its therapeutic potential. The synthesis and evaluation of related analogs will also aid in establishing a clear structure-activity relationship (SAR) and in optimizing the lead compound for future drug development efforts.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Indazole Derivatives: Promising Anti-tumor Agents. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (URL: [Link])

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (URL: [Link])

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (URL: [Link])

  • US10738037B2 - Crystalline form of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]. (URL: )
  • US Patent for Process for the preparation of N-5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-4-(4- methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)- benzamide. (URL: [Link])

  • US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. (URL: )
  • WO2009106982A1 - Indazole deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

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The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Strategic Value of the Indazole Moiety in Kinase Inhibition

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology. These enzymes regulate a vast array of cellular processes by catalyzing the phosphorylation of protein substrates, acting as key nodes in signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases. The primary mechanism for therapeutically targeting kinases has been the development of small molecule inhibitors that compete with adenosine triphosphate (ATP), the universal phosphodonor, for binding in the enzyme's active site.

Within the vast chemical space explored for kinase inhibition, the indazole ring system has emerged as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets. The indazole core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile and effective hinge-binding motif.[1][2] Its utility stems from its ability to act as a bioisostere for structures like indole or phenol, often conferring more favorable metabolic properties.[1] The strategic placement of nitrogen atoms allows it to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved structural element that is fundamental for anchoring inhibitors.

The therapeutic and commercial success of this scaffold is undeniable. Several U.S. FDA-approved drugs are built upon an indazole core, including:

  • Axitinib , a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in the treatment of renal cell carcinoma.[3][4]

  • Pazopanib , a multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[2][3]

  • Niraparib , an inhibitor of poly(ADP-ribose) polymerase (PARP), demonstrating the scaffold's utility beyond kinases.[2]

  • Entrectinib , which targets Tropomyosin Receptor Kinases (Trk), ROS1, and Anaplastic Lymphoma Kinase (ALK) in tumors with specific genetic fusions.[3][5]

This guide provides an in-depth exploration of the discovery and development of indazole derivatives as kinase inhibitors, from fundamental binding principles to medicinal chemistry strategies and the critical experimental workflows that validate their therapeutic potential.

Section 2: The Indazole Core as a Quintessential Hinge-Binding Motif

The foundational interaction that underpins the success of most indazole-based kinase inhibitors is their engagement with the kinase hinge region. This short, flexible segment of the protein backbone connects the N- and C-terminal lobes of the kinase domain and forms the "back" of the ATP-binding site. The backbone amide and carbonyl groups in this region are conserved hydrogen bond donors and acceptors that anchor the adenine ring of ATP.

The indazole scaffold masterfully mimics this interaction. Typically, the N1-H of the indazole ring acts as a hydrogen bond donor to a backbone carbonyl in the hinge, while the N2 atom acts as a hydrogen bond acceptor from a backbone N-H. This bidentate interaction provides a strong and specific anchor, orienting the rest of the inhibitor within the active site. The remainder of the molecule can then be elaborated with various substituents to extend into adjacent hydrophobic pockets and solvent-exposed regions, thereby building potency and selectivity.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Indazole Inhibitor hinge Hinge Region (e.g., Ala, Glu) hydro_pocket Hydrophobic Pocket solvent_front Solvent Front indazole Indazole Core indazole->hinge H-Bonds (Anchor) r1 R1 Group r1->hydro_pocket Selectivity & Potency r2 R2 Group r2->solvent_front Solubility & PK

Caption: General binding mode of an indazole inhibitor in a kinase ATP pocket.

Section 3: Medicinal Chemistry Strategies & Synthesis

The development of a novel indazole kinase inhibitor follows a structured but iterative process of design, synthesis, and testing. The goal is to optimize the molecule for high on-target potency, selectivity against other kinases, and favorable drug-like properties (ADME - absorption, distribution, metabolism, and excretion).

Lead Identification Strategies

The starting point for a new inhibitor can come from several approaches:

  • Fragment-Based Lead Discovery (FBLD): This powerful technique screens small, low-complexity molecules ("fragments") for weak but efficient binding. An indazole fragment can be identified through a high-concentration screen and then elaborated or "grown" into a more potent lead by adding chemical moieties that make additional favorable contacts.[6] This approach was successfully used to identify novel inhibitors of AXL kinase.[6]

  • Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target kinase is available, inhibitors can be designed in silico to fit perfectly into the ATP-binding site. Docking studies help predict binding modes and prioritize compounds for synthesis.[7][8] This approach is often used iteratively, where the crystal structure of a synthesized inhibitor bound to the kinase informs the design of the next, improved generation.

  • High-Throughput Screening (HTS): Large libraries of diverse chemical compounds are screened against the kinase target to identify "hits". Indazole-containing compounds within these libraries often emerge as promising starting points for further optimization.

Structure-Activity Relationship (SAR) and Lead Optimization

Once a lead compound is identified, medicinal chemists systematically modify its structure to improve its properties. This process, known as establishing the Structure-Activity Relationship (SAR), involves synthesizing analogs with targeted changes and measuring the impact on activity. For the indazole scaffold, key modification points include:

  • Position 3: Substituents at this position often point towards the ribose pocket of the ATP-binding site. Adding groups here can significantly impact potency. For example, in the development of Aurora kinase inhibitors, adding a pyrrolopyridine group at C3 was found to be critical for potent activity.[2]

  • Position 5/6: These positions on the benzene ring are often directed towards the solvent-exposed region. Modifications here are crucial for fine-tuning solubility and pharmacokinetic properties. Carboxamide groups are frequently installed at the 5-position to improve properties and add interaction points.[5]

  • N1 Position: The N1 position is often substituted with groups that occupy the hydrophobic region of the active site. For instance, in a series of ERK1/2 inhibitors, various substituted phenyl groups were explored at N1 to optimize potency.[7]

  • N2 Position: While substitution at N1 is more common, the N2 position can also be modified. The choice between N1 and N2 substitution can alter the vector and geometry of the appended groups, which can be exploited to achieve selectivity for one kinase over another.[2]

Table 1: Example SAR Data for Indazole-Based VEGFR-2 Inhibitors

Compound IDSubstitution at C3Substitution at N1VEGFR-2 IC50 (nM)Rationale for Change
Lead A -HPhenyl500Initial hit compound.
Analog B -CH3Phenyl250Adding a small methyl group improves hydrophobic interactions.
Analog C -CH32-Fluorophenyl120Introduction of fluorine can improve metabolic stability and binding.
Analog D -CH3Pyridine85Replacing phenyl with pyridine can improve solubility and add H-bond acceptor.
Analog E -NH2Pyridine35Amino group can form an additional hydrogen bond.

Note: Data is representative and compiled for illustrative purposes based on general principles found in sources like[2] and[9].

Synthetic Methodologies

A variety of synthetic routes exist to construct the indazole core and its derivatives. A common and versatile approach is the Jacobson Indazole Synthesis, which involves the cyclization of 2-hydrazinylbenzoic acids or related precursors. Modern cross-coupling reactions, such as Suzuki and Stille couplings, are then extensively used to append the various substituents required for potent kinase inhibition.[10][11]

Caption: A generalized workflow for the synthesis of indazole kinase inhibitors.

Section 4: Key Experimental Protocols for Evaluation

Rigorous and validated experimental protocols are essential to accurately characterize a new inhibitor and guide the optimization process. The causality is critical: we move from confirming direct enzyme inhibition to verifying target engagement in cells, and finally to observing a desired biological outcome.

Protocol: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory potency (IC50) of a compound against the purified kinase enzyme.

Rationale: This is the primary screen. It provides a clean, quantitative measure of how well the compound inhibits the target enzyme without the complexities of a cellular environment (e.g., membrane permeability, off-target effects). The ADP-Glo™ Kinase Assay is a common method.[12]

Step-by-Step Methodology (ADP-Glo™ Assay):

  • Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute into the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the specific peptide substrate for that kinase, and ATP to initiate the reaction. Immediately add the diluted inhibitor.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin. The amount of ADP produced in the kinase reaction is converted back to ATP, which is then used by the luciferase to generate a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

A 1. Dispense Kinase, Substrate, & Inhibitor B 2. Add ATP to Start Reaction A->B C 3. Incubate (Phosphorylation Occurs) B->C D 4. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) C->D E 5. Add Detection Reagent (Converts ADP to Light) D->E F 6. Read Luminescence & Calculate IC50 E->F

Caption: Workflow for a typical biochemical kinase assay (ADP-Glo™).

Protocol: Cellular Target Engagement Assay

Objective: To confirm that the inhibitor can enter the cell and inhibit the target kinase in its native environment.

Rationale: A compound can be a potent biochemical inhibitor but fail in a cellular context if it cannot cross the cell membrane or is rapidly ejected. Western blotting for a downstream phosphorylated substrate is the gold standard for verifying target engagement.[13]

Step-by-Step Methodology (Western Blot):

  • Cell Culture: Culture a cancer cell line known to have an active signaling pathway dependent on the target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of the indazole inhibitor for a specific time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-ERK for a MEK inhibitor).

    • Wash, then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Incubate with a chemiluminescent substrate and image the resulting signal.

  • Loading Control: Re-probe the same membrane with an antibody for the total amount of the substrate protein and/or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading across lanes.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate, confirms on-target cellular activity.

Protocol: Kinase Selectivity Profiling

Objective: To assess the inhibitor's activity against a broad panel of other kinases.

Rationale: Selectivity is paramount for minimizing off-target side effects. A "clean" inhibitor hits only its intended target, while a multi-targeted inhibitor may be desirable in some contexts (e.g., hitting multiple nodes in an oncogenic pathway). Large-scale screening panels are the industry standard.[2]

Methodology:

  • A single concentration of the test compound (e.g., 1 µM) is submitted to a specialized service provider (e.g., KINOMEscan™, Eurofins).

  • The compound is screened against a panel of hundreds of purified human kinases (e.g., 450+).[2]

  • The output is typically reported as "% Inhibition" at the tested concentration.

  • Potent hits (>90% inhibition) are followed up with full IC50 determinations to confirm off-target activity. The results provide a comprehensive map of the compound's selectivity profile, guiding decisions on its therapeutic potential and potential liabilities.[4]

Section 5: Case Studies in Indazole Kinase Inhibitor Development

Case Study 1: Axitinib (VEGFR Inhibitor)

  • Target & Rationale: Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, which are key drivers of angiogenesis—the formation of new blood vessels required for tumor growth.[3]

  • Discovery Insights: The development of Axitinib was guided by SBDD. The indazole core was chosen for its optimal hydrogen bonding with the hinge of VEGFR-2. SAR studies focused on optimizing the substituents at the N1 and C6 positions to achieve high potency and favorable pharmacokinetic properties.[4]

  • Therapeutic Application: Approved for the treatment of advanced renal cell carcinoma, Axitinib exemplifies a successful indazole-based drug that functions by cutting off a tumor's blood supply.[3][14]

Case Study 2: Entrectinib (Trk/ROS1/ALK Inhibitor)

  • Target & Rationale: Entrectinib was designed to target oncogenic fusions of the Trk, ROS1, and ALK kinases, which occur in a variety of cancers.[3][5] This represents a "tumor-agnostic" approach, where the treatment is based on a genetic marker rather than the location of the cancer.

  • Discovery Insights: The development started from a 3-aminoindazole scaffold.[5] Optimization focused on achieving potent inhibition of all three target kinases while also ensuring the molecule could cross the blood-brain barrier to treat brain metastases. The 3-aminoindazole core provided the hinge-binding anchor, while modifications to the linked side chains were tuned for the desired multi-kinase profile and CNS penetration.

  • Therapeutic Application: Entrectinib is approved for treating NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer, showcasing the power of targeted therapy driven by a versatile scaffold.[3][14]

Section 6: Challenges and Future Directions

Despite the remarkable success of the indazole scaffold, challenges remain. A primary hurdle is achieving high selectivity, as the ATP-binding sites of many kinases are highly conserved.[15] Another significant challenge is acquired drug resistance, where the target kinase mutates, preventing the inhibitor from binding effectively.[16] The development of next-generation indazole inhibitors focuses on overcoming these resistance mutations.[16][17]

The future for indazole derivatives is bright. Research is ongoing to develop inhibitors for novel kinase targets like PLK4 and ASK1, which are involved in mitosis and stress signaling, respectively.[4][13] Furthermore, the indazole scaffold is being incorporated into new therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which, instead of just inhibiting a kinase, tag it for complete destruction by the cell's own machinery. The versatility and proven track record of the indazole core ensure it will remain a cornerstone of kinase drug discovery for years to come.

References

  • Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Liu, K., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaur, H., et al. (2021). Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Scarbrough, P., et al. (2011). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Lee, Y-C., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link]

  • Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Lo, Y-C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Cortellis. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Clarivate. [Link]

  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, F., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. [Link]

  • Liu, G., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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An In-depth Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Cornerstone for Therapeutic Innovation

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The indazole ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, provides a versatile template for interacting with a wide array of biological targets.[1] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial properties.[1][3]

The strategic functionalization of the indazole core is paramount to achieving target specificity and desirable pharmacokinetic profiles. The introduction of a fluorobenzyl moiety, particularly at the N-1 position, has proven to be a highly effective strategy in the design of potent kinase inhibitors. This is exemplified by the structure of Entrectinib, a powerful pan-Trk, ROS1, and ALK inhibitor, which features a substituted benzyl group on an indazole-like core.[4] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

This technical guide focuses on 1-(3-Fluorobenzyl)-1H-indazol-5-amine , a key chemical entity that embodies the convergence of the privileged indazole scaffold and the advantageous 3-fluorobenzyl group. While this molecule is primarily recognized as a crucial intermediate or building block, its structural motifs are central to the development of next-generation targeted therapies. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and, by examining its close structural analogs, its profound potential in the context of kinase inhibition for diseases such as cancer and fibrosis.

Chemical Synthesis and Physicochemical Characterization

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is typically achieved through a direct and efficient chemical route. The primary method involves the N-alkylation of a suitable indazole precursor followed by the reduction of a nitro group to the key amine functionality.

Experimental Protocol: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

A common synthetic route proceeds as follows:

  • N-Alkylation: 5-Nitro-1H-indazole is reacted with 1-(bromomethyl)-3-fluorobenzene in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion, yielding 1-(3-fluorobenzyl)-5-nitro-1H-indazole.

  • Nitro Group Reduction: The resulting nitro-intermediate is then subjected to reduction. A standard and effective method is catalytic hydrogenation. The compound is dissolved in a solvent such as methanol or ethanol, and a palladium on carbon catalyst (5% Pd/C) is added.[5] The mixture is then stirred under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 1-(3-Fluorobenzyl)-1H-indazol-5-amine, often as a solid.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is presented in the table below.

PropertyValueReference(s)
CAS Number 202197-31-7[6]
Molecular Formula C₁₄H₁₂FN₃[6]
Molecular Weight 241.26 g/mol [6][7]
Appearance Solid (form may vary)N/A
Purity Typically >95% for research use[6]
InChI Key BTNPJMNKYNWUPD-UHFFFAOYSA-N[6]
Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 5_Nitro_1H_indazole 5-Nitro-1H-indazole Alkylation Step 1: N-Alkylation (e.g., K2CO3, DMF) 5_Nitro_1H_indazole->Alkylation 3_Fluorobenzyl_bromide 1-(Bromomethyl)-3-fluorobenzene 3_Fluorobenzyl_bromide->Alkylation Intermediate Intermediate Alkylation->Intermediate 1-(3-Fluorobenzyl)-5-nitro-1H-indazole Reduction Step 2: Nitro Reduction (e.g., H2, 5% Pd/C, MeOH) Final_Compound 1-(3-Fluorobenzyl)-1H- indazol-5-amine Reduction->Final_Compound Intermediate->Reduction

Caption: Synthetic workflow for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Biological Significance and Therapeutic Context: Insights from Structural Analogs

While direct biological profiling data for 1-(3-Fluorobenzyl)-1H-indazol-5-amine is not extensively published, its profound importance can be understood by examining its role as a key scaffold in highly potent and clinically relevant molecules. The combination of the N-1 substituted indazole and the 5-amino group provides an ideal vector for elaboration into complex structures that interact with the ATP-binding pocket of protein kinases.

Case Study: A Potent ALK5 Inhibitor

Recent research has highlighted a novel, deuterated compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, as a potent inhibitor of the Activin receptor-like kinase 5 (ALK5).[8][9][10] This complex molecule contains the core 1H-indazol-5-yl structure and a 3-fluorobenzyl moiety, demonstrating the utility of our topic scaffold.

ALK5, also known as TGF-β type I receptor (TGFβRI), is a serine/threonine kinase that plays a critical role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in the progression of cancer, through effects on cell proliferation and metastasis, and in the development of fibrotic diseases.[10] Therefore, potent and selective ALK5 inhibitors are highly sought after as therapeutic agents.

The reported analog demonstrated impressive potency and favorable pharmacokinetic properties, underscoring the potential of derivatives synthesized from 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Quantitative Biological Data for the ALK5 Inhibitor Analog
ParameterValueSignificanceReference(s)
Cellular IC₅₀ 3.5 ± 0.4 nMHigh potency in a cellular context[9][10]
CYP450 Inhibition IC₅₀ > 10 µMLow potential for drug-drug interactions[9][10]
Clearance (mice) 29.0 mL/min/kgModerate clearance[9][10]
Oral Bioavailability (F) (mice) 67.6%High oral bioavailability[9][10]

This data strongly suggests that the 1-(3-fluorobenzyl)-1H-indazol-5-amine scaffold can be elaborated into drug candidates with excellent potency and drug-like properties.

The TGF-β/ALK5 Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is inhibited by ALK5 inhibitors derived from the indazole scaffold.

G cluster_nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TβRII) TGFb->TGFbRII Binds ALK5 ALK5 (TβRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD4 SMAD4 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Cell Growth, Fibrosis, Metastasis) Inhibitor Indazole-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by indazole derivatives.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The indazole scaffold serves as an excellent "hinge-binding" motif.[1] In the context of kinase inhibition, the N-1 and N-2 atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved segment that connects the N- and C-lobes of the catalytic domain. The 5-amino group of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a key functional handle. It can be readily acylated or otherwise modified to introduce larger substituents that occupy the ATP-binding pocket, thereby conferring potency and selectivity.

The 1-(3-fluorobenzyl) group is directed towards the solvent-exposed region. This position is highly tolerant of modification, allowing for the fine-tuning of physicochemical properties such as solubility and cell permeability without disrupting the core binding interactions. The strategic placement of the fluorine atom on the benzyl ring can lead to improved metabolic stability by blocking potential sites of oxidative metabolism and can also form favorable orthogonal dipole-dipole or hydrogen bond interactions with the target protein.

Conclusion

1-(3-Fluorobenzyl)-1H-indazol-5-amine stands out as a molecule of significant interest for researchers, scientists, and drug development professionals. While it may primarily serve as a sophisticated chemical building block, the structural elements it comprises are central to the design of highly potent and selective kinase inhibitors. The demonstrated success of its close analogs, particularly in the inhibition of therapeutically relevant targets like ALK5, provides a compelling validation of its utility. The combination of the privileged indazole core, a versatile 5-amino functional group, and the advantageous 3-fluorobenzyl moiety makes this scaffold a valuable asset in the ongoing quest for novel, targeted therapies for cancer and other challenging diseases. Future exploration of derivatives built from this core promises to yield new and impactful clinical candidates.

References

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

  • 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Protheragen. Available at: [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of new indazole derivatives. ARKAT USA. Available at: [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Safety and Toxicity Assessment of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS No. 202197-31-7) is a specific derivative within this class, characterized by a fluorobenzyl group at the N1 position of the indazole ring.[5] While the synthesis of this compound has been described,[6] its safety and toxicity profile remains largely uncharacterized in publicly available literature.

This technical guide provides a comprehensive framework for the preclinical safety and toxicity evaluation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. As direct toxicological data for this specific molecule is limited, this document outlines a proposed assessment program based on established international regulatory guidelines and toxicological principles. The insights provided are intended for researchers, scientists, and drug development professionals to establish a robust safety profile for this and similar novel chemical entities.

Known Biological Context and Toxicological Considerations for the Indazole Class

While specific data on 1-(3-Fluorobenzyl)-1H-indazol-5-amine is scarce, the broader indazole class has been associated with various biological activities and toxicological findings that warrant a thorough investigation.

  • Therapeutic Potential: Indazole derivatives are being explored as kinase inhibitors for cancer therapy, with some compounds entering clinical trials.[3] For instance, a complex derivative of 1-(3-Fluorobenzyl)-1H-indazol-5-amine has been synthesized and evaluated as a potent inhibitor of the ALK5 receptor, a target in cancer and fibrotic diseases.[7][8] This study indicated that the derivative had a low potential for CYP-mediated drug-drug interactions.[7][8]

  • Potential Toxicities: The indazole scaffold is not without potential liabilities. Some indazole derivatives have been associated with adverse effects. For example, long-term treatment with 7-nitroindazole in animal models resulted in cardiac and arterial wall hypotrophy.[1] Furthermore, certain indole and indazole carboxylates have been identified as synthetic cannabinoid receptor agonists, leading to severe clinical toxicity, including mental state disturbances and reduced consciousness.[9]

  • General Chemical Hazards: Safety Data Sheets (SDS) for related aminoindazoles indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[10][11][12]

Given the therapeutic potential and the known risks associated with the indazole class, a systematic and rigorous toxicological evaluation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is imperative before any consideration for clinical development.

Proposed Comprehensive Safety and Toxicity Assessment Program

The following program is designed to be compliant with international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to support an Investigational New Drug (IND) application.[13][14]

Safety_Assessment_Workflow cluster_0 In Vitro & In Silico Assessment cluster_1 In Vivo Preclinical Studies cluster_2 Decision Gate: Proceed to IND in_silico In Silico Toxicity Prediction (DEREK, Sarah Nexus) in_vitro_tox In Vitro Toxicology (hERG, AMES, MNA) in_silico->in_vitro_tox Guide initial in vitro tests cyp_inhibition CYP450 Inhibition & Metabolic Stability in_vitro_tox->cyp_inhibition Concurrent assessment genotox_invivo In Vivo Genotoxicity (Micronucleus Test) in_vitro_tox->genotox_invivo Confirm in vivo relevance acute_tox Acute Toxicity (Rodent, MTD determination) cyp_inhibition->acute_tox Inform in vivo dose selection safety_pharm Safety Pharmacology (Core Battery: CNS, CV, Resp) acute_tox->safety_pharm Define dose ranges repeat_dose Repeat-Dose Toxicity (Rodent & Non-rodent, 28-day) acute_tox->repeat_dose Define dose ranges ind_decision IND-Enabling Studies Review & Go/No-Go Decision safety_pharm->ind_decision repeat_dose->ind_decision genotox_invivo->ind_decision

Caption: Proposed workflow for preclinical safety assessment.

Part 1: In Vitro and In Silico Toxicology

The initial phase focuses on early identification of potential liabilities using non-animal-based methods.

1.1. In Silico Toxicity Prediction

  • Objective: To predict potential toxicities based on the chemical structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

  • Methodology: Utilize computational models such as Derek Nexus® for structural alerts for toxicity and Sarah Nexus® for mutagenicity prediction.

  • Causality: This step is a cost-effective way to flag potential hazards early, guiding the design of subsequent in vitro and in vivo studies.

1.2. In Vitro Genotoxicity

  • Objective: To assess the mutagenic and clastogenic potential of the compound.

  • Protocols:

    • Bacterial Reverse Mutation Test (Ames Test): Following OECD Guideline 471, this test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

    • In Vitro Mammalian Cell Micronucleus Test (MNA): Following OECD Guideline 487, this assay, using a cell line like CHO or TK6, detects both chromosome breakage and loss.

  • Self-Validation: Both assays must be conducted with and without metabolic activation (S9 fraction) and include appropriate positive and negative controls to ensure the validity of the results.

1.3. Safety Pharmacology - hERG Assay

  • Objective: To assess the potential for QT interval prolongation, a critical cardiovascular liability.

  • Protocol: An in vitro patch-clamp study on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293) should be performed.

  • Causality: Inhibition of the hERG channel is a primary cause of drug-induced cardiac arrhythmias.[14] Early assessment is crucial.

1.4. Cytochrome P450 (CYP) Inhibition and Metabolic Stability

  • Objective: To evaluate the potential for drug-drug interactions and understand the metabolic fate of the compound.

  • Protocol:

    • CYP Inhibition: Assess the IC50 values against major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes.

    • Metabolic Stability: Determine the in vitro half-life in liver microsomes from different species (rat, dog, human) to assess metabolic clearance.

  • Insight: This data is critical for selecting appropriate species for in vivo studies and predicting human pharmacokinetics.

Part 2: In Vivo Toxicology and Safety Pharmacology

All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[13]

2.1. Acute Toxicity Studies

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.

  • Protocol: Conduct single-dose studies in two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), via the intended clinical route of administration.[15] Dose escalation designs are commonly used.

  • Causality: The MTD is essential for designing the dose levels for subsequent repeat-dose toxicity studies.

2.2. Safety Pharmacology Core Battery

  • Objective: To investigate potential effects on vital functions.

  • Protocol (ICH S7A): [14]

    • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess behavioral and neurological changes.

    • Cardiovascular System: Telemetered cardiovascular monitoring in a non-rodent species (e.g., dog) to assess effects on blood pressure, heart rate, and ECG.

    • Respiratory System: Evaluation of respiratory rate and function in rats.

  • Insight: These studies are designed to uncover any acute and potentially life-threatening adverse effects before first-in-human trials.

Safety_Pharmacology_Core_Battery main 1-(3-Fluorobenzyl)-1H-indazol-5-amine Safety Pharmacology Core Battery (ICH S7A) cns Central Nervous System (CNS) Functional Observational Battery (FOB) in Rats Parameters: Behavior, Motor Activity, Neurological Reflexes main:f1->cns Assess Neurological Effects cv Cardiovascular (CV) Telemetered Dog Study Parameters: ECG, Blood Pressure, Heart Rate main:f1->cv Assess Cardiac Effects resp Respiratory (Resp) Whole Body Plethysmography in Rats Parameters: Respiratory Rate, Tidal Volume main:f1->resp Assess Pulmonary Effects

Caption: Key components of the safety pharmacology core battery.

2.3. Repeat-Dose Toxicity Studies

  • Objective: To characterize the toxicity profile following repeated administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

  • Protocol: Conduct studies in one rodent and one non-rodent species for a duration that supports the proposed clinical trial (e.g., 28 days).[15] The studies should include multiple dose groups (low, mid, high) and a control group.

  • Methodology:

    • Administer the test article daily for 28 days.

    • Monitor clinical signs, body weight, and food consumption.

    • Perform clinical pathology (hematology, clinical chemistry, urinalysis) at baseline and termination.

    • Conduct a full histopathological examination of all major organs and tissues.

  • Self-Validation: The inclusion of a high dose that elicits some toxicity helps to identify target organs and characterize the dose-response relationship.

2.4. In Vivo Genotoxicity

  • Objective: To assess for chromosomal damage in vivo.

  • Protocol: A rodent micronucleus test (OECD 474), often integrated into a repeat-dose toxicity study, is performed.[15] Bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes.

  • Causality: This confirms whether any in vitro genotoxic findings are relevant in a whole-animal system with intact metabolic processes.

Data Summary and Interpretation

All quantitative data from these studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Toxicology Summary

AssayEndpointResult (with S9)Result (without S9)Interpretation
Ames TestFold Inc.NegativeNegativeNon-mutagenic
Micronucleus Assay% MN CellsNegativeNegativeNon-clastogenic
hERG Patch ClampIC50> 30 µM> 30 µMLow risk of QT prolong.
CYP3A4 InhibitionIC50> 50 µM> 50 µMLow DDI potential

Table 2: Hypothetical 28-Day Repeat-Dose Toxicity NOAEL Summary

SpeciesNOAEL (mg/kg/day)Target Organs Identified at Higher Doses
Sprague-Dawley Rat50Liver (hepatocellular hypertrophy)
Beagle Dog30GI tract (emesis, inappetence)

The collective data from this comprehensive program will form the basis of the preclinical safety section of an IND application. The NOAELs established in the most sensitive species will be used to calculate the maximum recommended starting dose (MRSD) for Phase 1 clinical trials.

Conclusion

While 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a molecule of interest within the pharmacologically significant indazole class, its safety and toxicity profile is currently undefined. The multi-pronged assessment strategy detailed in this guide, incorporating in silico, in vitro, and in vivo methodologies, provides a robust, scientifically sound, and regulatory-compliant pathway to thoroughly characterize its potential risks. By adhering to these principles of modern toxicology and safety pharmacology, researchers can make informed decisions about the continued development of this and other novel chemical entities, ultimately ensuring the safety of participants in human clinical trials.

References

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Available at: [Link]

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1-(3-Fluorobenzyl)-1H-indazol-5-amine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine and Its Analogs: Synthesis, Characterization, and Biological Evaluation

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a key heterocyclic amine, and its analogs, which are pivotal in modern medicinal chemistry. The indazole nucleus is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1][2] This versatility has led to the development of numerous indazole-containing drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering detailed methodologies, mechanistic insights, and a framework for the rational design of novel therapeutics based on this core structure.

Core Compound Profile: 1-(3-Fluorobenzyl)-1H-indazol-5-amine

1-(3-Fluorobenzyl)-1H-indazol-5-amine serves as a crucial building block or intermediate in the synthesis of more complex, pharmacologically active molecules.[5] Its structure combines the biologically significant indazole ring with a fluorinated benzyl group, a common moiety in kinase inhibitors designed to enhance binding affinity and modulate pharmacokinetic properties.

PropertyValueSource
CAS Number 202197-31-7[6]
Molecular Formula C₁₄H₁₂FN₃[6]
Molecular Weight 241.26 g/mol [6]
Appearance Solid (typical)[5]
Purity >95% (typical)[6][7]

Synthesis and Purification

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yield. The most common strategies involve the initial formation of the indazole ring followed by N-alkylation and functional group manipulation.

General Synthesis Pathway

A widely adopted route begins with a substituted fluoronitrobenzene, proceeds through indazole formation, N-alkylation with the desired benzyl halide, and concludes with the reduction of the nitro group to the target amine.

Synthesis_Workflow A 5-Nitro-1H-indazole reagent1 3-Fluorobenzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) A->reagent1 B 1-(3-Fluorobenzyl)-5-nitro-1H-indazole reagent2 Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) B->reagent2 C 1-(3-Fluorobenzyl)-1H-indazol-5-amine reagent1->B N-Alkylation reagent2->C Nitro Reduction

Caption: General synthesis workflow for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the commercially available 5-nitro-1H-indazole.

Step 1: N-Alkylation of 5-Nitro-1H-indazole

  • Reagents & Setup: To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension at room temperature.

  • Addition: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). Causality: The base deprotonates the indazole nitrogen, forming a nucleophile that attacks the benzyl bromide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Workup: After completion, cool the mixture, pour it into ice water, and stir until a precipitate forms. Filter the solid, wash with water, and dry under vacuum to yield 1-(3-fluorobenzyl)-5-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group

  • Reagents & Setup: Suspend the 1-(3-fluorobenzyl)-5-nitro-1H-indazole (1.0 eq) from Step 1 in methanol (MeOH).[5]

  • Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) (0.1 eq) under a nitrogen atmosphere.[5]

  • Reaction: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask. Stir the mixture vigorously at room temperature for 2-4 hours.[5] Causality: Pd/C catalyzes the hydrogenation of the nitro group to an amine. This is a clean and efficient reduction method.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.[5] Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue via column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Analytical Characterization Protocol

Ensuring the identity and purity of the final compound is critical.

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Detection: UV at 254 nm.

    • Purpose: To assess the purity of the final compound. A single sharp peak indicates high purity.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Analysis: Confirm the presence of characteristic peaks corresponding to the aromatic protons on the indazole and fluorobenzyl rings, the methylene bridge protons (~5.5 ppm), and the amine protons.[5][9] The fluorine coupling will be visible in the fluorobenzyl ring signals.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI).

    • Analysis: Confirm the molecular weight by observing the [M+H]⁺ ion at m/z 242.1.[5][9]

Analogs and Structure-Activity Relationships (SAR)

The core molecule is a versatile platform for generating analogs to probe biological activity. Modifications are typically made to three key regions:

  • Indazole Core: Substitution at other positions (e.g., C3, C4, C6) can influence binding and selectivity. For example, 3-aminoindazole derivatives are known to be effective hinge-binding fragments for kinases.[3][10]

  • Benzyl Moiety: Altering the substitution pattern on the phenyl ring (e.g., 3,5-difluoro) or replacing it with other aromatic systems can fine-tune potency and metabolic stability.[11][12]

  • Amine Group: The 5-amino group is a key handle for further derivatization, often via amide bond formation, to create potent inhibitors. Many advanced kinase inhibitors feature complex amide structures built upon this amine.[11][13]

A study on related indazole derivatives noted that the presence of a para-fluorine substituent was crucial for antitumor activity, highlighting the sensitivity of these scaffolds to subtle structural changes.[3]

Analog ClassExample CompoundTarget/ActivityReference
C3-Amide Analogs AxitinibVEGFR, PDGFR, c-KIT Kinase Inhibitor[14]
C5-Benzyl Analogs N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]...Protein Kinase Inhibitor[12]
Complex Imidazole Analogs N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)...ALK5 Receptor Inhibitor[15]

Biological Evaluation: Kinase Inhibition

Derivatives of 1-(3-fluorobenzyl)-1H-indazol-5-amine are frequently evaluated as kinase inhibitors.[14] Kinases are enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[16][17]

Kinase Signaling and Inhibition

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Indazole Analog (Kinase Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site Signal Growth Factor Signal->Receptor

Caption: Kinase signaling pathway and the mechanism of ATP-competitive inhibition.

Protocol: In Vitro Biochemical Kinase Assay

This protocol outlines a generic, high-throughput fluorescence-based assay to determine a compound's IC₅₀ (the concentration required to inhibit 50% of the kinase activity).[18][19]

Objective: To quantify the inhibitory potency of an indazole analog against a specific protein kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: Add the diluted compounds to a 384-well microplate. Also include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Add the kinase enzyme and a fluorescently labeled peptide substrate to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18] Causality: This pre-incubation step is crucial for inhibitors that may have slow on-rates.

  • Initiation: Add an ATP solution to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a "stop" reagent that also contains detection molecules (e.g., in a TR-FRET assay, this would be an antibody that specifically binds the phosphorylated substrate).

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., measuring fluorescence polarization or time-resolved fluorescence).

  • Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[3]

Objective: To assess the cytotoxic or cytostatic effect of an indazole analog on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer or K562 leukemia cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a serial dilution of the indazole analog (prepared in cell culture medium) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting viability against compound concentration.

Assay_Workflow cluster_Biochem Biochemical Assay cluster_Cell Cell-Based Assay B1 Prepare Compound Dilutions B2 Add Kinase & Substrate B1->B2 B3 Add ATP (Start Reaction) B2->B3 B4 Detect Signal (e.g., TR-FRET) B3->B4 B5 Calculate IC₅₀ B4->B5 C1 Seed Cells in 96-well Plate C2 Treat with Compound (72h) C1->C2 C3 Add MTT Reagent (3h) C2->C3 C4 Read Absorbance (570 nm) C3->C4 C5 Calculate IC₅₀ C4->C5

Caption: High-level workflow for biochemical and cell-based assays.

Conclusion and Future Perspectives

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a foundational scaffold in the discovery of new chemical entities, particularly in the realm of kinase inhibitors. The synthetic accessibility of this core and the numerous points for chemical modification allow for the creation of vast and diverse compound libraries. Future research will likely focus on developing analogs with enhanced selectivity to minimize off-target effects, improving pharmacokinetic profiles for better oral bioavailability, and exploring novel therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases.[1][20] The continued integration of computational design, green synthetic methodologies, and high-throughput biological screening will undoubtedly accelerate the translation of next-generation indazole-based therapeutics from the laboratory to the clinic.

References

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  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. Available at: [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-49. Available at: [Link]

  • El-Sayed, M. T., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7352. Available at: [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229-1232. Available at: [Link]

  • Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]

  • Various Authors. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Lee, J., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205. Abstract available at: [Link]

  • Various Authors. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Lee, J., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Available at: [Link]

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  • Patent US 9,649,306 B2. (2017). Process for the preparation of N-5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. Google Patents.
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A Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine: Synthesis, Commercial Sourcing, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a key building block in contemporary drug discovery and medicinal chemistry. We will explore its chemical properties, reliable synthesis protocols, commercial availability, and its significant role as a scaffold for potent kinase inhibitors, particularly in the context of oncological and fibrotic diseases. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing potent and selective enzyme inhibitors. The 1H-indazole-3-amine substructure, in particular, is an effective hinge-binding fragment for many kinases.[2]

The subject of this guide, 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS No. 202197-31-7), has emerged as a crucial intermediate in the synthesis of targeted therapeutics.[3][4] The strategic placement of the 3-fluorobenzyl group at the N1 position of the indazole core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target engagement.

Physicochemical and Structural Properties

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a solid organic compound with the following key characteristics:

PropertyValueSource
CAS Number 202197-31-7[5]
Molecular Formula C₁₄H₁₂FN₃[5]
Molecular Weight 241.26 g/mol [5]
Appearance Solid (form may vary by supplier)[6]
Purity Typically ≥95%[5][7]
Canonical SMILES C1=CC2=C(C=C1N)C=NN2CC3=CC(=CC=C3)FN/A
InChI Key BTNPJMNKYNWUPD-UHFFFAOYSA-N[5]

Commercial Availability

1-(3-Fluorobenzyl)-1H-indazol-5-amine is available from several chemical suppliers, primarily for research and development purposes. When sourcing this material, it is crucial to request a certificate of analysis (CoA) to verify purity and identity.

SupplierPurityNotes
Indagoo (via CymitQuimica) 95%Intended for laboratory use only.[5][8]
ChemicalBook Suppliers 95.00%Availability from various listed suppliers.[7]
ChemShuttle 95%Listed as a valuable building block for pharmaceutical development. Note: This is an isomer, 5-(3-fluorobenzyl)-1H-indazol-3-amine, but indicates availability of related scaffolds from this supplier.
Protheragen Research Use OnlyLists the isomer 5-(3-fluorobenzyl)-1H-indazol-3-amine.[9]

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and purity may vary.

Synthesis Protocol: A Validated Approach

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is typically achieved through a two-step process: N-alkylation of a protected 5-nitroindazole followed by reduction of the nitro group. The following protocol is a detailed, self-validating workflow based on established chemical principles.

Diagram of the Synthetic Workflow

Synthesis_Workflow Synthetic Pathway to 1-(3-Fluorobenzyl)-1H-indazol-5-amine cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Reduction A 5-Nitro-1H-indazole D 1-(3-Fluorobenzyl)-5-nitro-1H-indazole A->D Alkylation B 3-Fluorobenzyl bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D G 1-(3-Fluorobenzyl)-1H-indazol-5-amine D->G Reduction E Catalyst (e.g., 5% Pd/C) H₂ gas E->G F Solvent (e.g., MeOH) F->G

Caption: A two-step synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

  • Reaction Setup: To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Causality: The polar aprotic solvent DMF facilitates the SN2 reaction, while K₂CO₃ acts as a base to deprotonate the indazole nitrogen, forming a nucleophile that attacks the benzyl bromide.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

  • Reaction Setup: In a hydrogenation vessel, dissolve the 1-(3-fluorobenzyl)-5-nitro-1H-indazole (1.0 eq) from the previous step in methanol (MeOH, ~0.1 M).[6]

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution under a nitrogen atmosphere.[6] Trustworthiness: The use of a nitrogen atmosphere prevents accidental ignition of the palladium catalyst, which can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂). Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure is sufficient for lab scale) for 2-4 hours.[6]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the nitro-compound and the appearance of the more polar amine product indicates completion.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude product.[6]

  • Purification: The resulting solid, 1-(3-fluorobenzyl)-1H-indazol-5-ylamine, is often of high purity (typically >97%).[6] If further purification is needed, recrystallization or column chromatography can be employed.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a full analytical characterization is essential.

TechniqueExpected ResultsReference
¹H NMR (400 MHz, CDCl₃) δ 7.84 (d, 1H), 7.28-7.21 (m, 1H), 7.13 (d, J=8.8 Hz, 1H), 6.96-6.90 (m, 3H), 6.84-6.81 (m, 2H), 5.52 (s, 2H), 3.60 (br s, 2H).[6]
Mass Spec. (ES⁺) m/z 242.1 [M+H]⁺[6]
HPLC Purity >95% (typical)[5][7]

Application in Drug Discovery: Targeting the ALK5 Kinase

1-(3-Fluorobenzyl)-1H-indazol-5-amine serves as a key precursor for the synthesis of inhibitors targeting serine/threonine kinases, such as the Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβR1).[3][4] ALK5 is a critical mediator in the TGF-β signaling pathway, which is implicated in cancer progression and fibrosis.[4]

TGF-β/ALK5 Signaling Pathway

ALK5_Pathway Role of ALK5 in TGF-β Signaling TGFb TGF-β Ligand TGFbR2 TGF-β Receptor II (TGFβR2) TGFb->TGFbR2 Binds TGFb->TGFbR2 ALK5 ALK5 (TGFβR1) TGFbR2->ALK5 Recruits & Phosphorylates TGFbR2->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor ALK5 Inhibitor (Derived from 1-(3-fluorobenzyl)-1H- indazol-5-amine) Inhibitor->ALK5 Blocks ATP Binding Site

Caption: Inhibition of the TGF-β pathway via ALK5 kinase blockade.

Derivatives of 1-(3-Fluorobenzyl)-1H-indazol-5-amine have been synthesized and shown to be potent ALK5 inhibitors with impressive cellular activity (IC₅₀ in the low nanomolar range) and favorable pharmacokinetic profiles in preclinical studies.[3][4] These findings underscore the value of this scaffold in developing novel treatments for diseases with high unmet medical needs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Fluorobenzyl)-1H-indazol-5-amine is not publicly available, data from related aminoindazoles suggest the following precautions should be taken:

  • General Handling: Use in a well-ventilated area or fume hood.[10] Avoid generating dust.[10] Avoid contact with skin, eyes, and clothing.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11][12] May cause respiratory irritation.[10][12]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[10]

    • Skin: Wash with plenty of soap and water.[10]

    • Inhalation: Remove person to fresh air.[10]

    • Ingestion: Rinse mouth and call a physician or poison control center.[10][11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] Some related compounds are air-sensitive.[12]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a well-characterized and commercially accessible building block of significant interest to the pharmaceutical industry. Its robust synthesis and proven utility as a scaffold for potent kinase inhibitors, particularly for the ALK5 receptor, highlight its importance in the development of next-generation targeted therapies. This guide provides a comprehensive technical foundation for researchers to source, synthesize, and strategically employ this valuable chemical intermediate in their drug discovery programs.

References

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. [Link]

  • 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Protheragen. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH). [Link]

  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. MDPI. [Link]

Sources

A Technical Guide to the Comprehensive Solubility Assessment of 1-(3-Fluorobenzyl)-1H-indazol-5-amine for Preformulation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a member of the medicinally significant indazole class of heterocyclic compounds. Recognizing the pivotal role of solubility in determining the bioavailability and therapeutic efficacy of drug candidates, this document details the necessary physicochemical characterization and outlines robust, step-by-step protocols for determining its aqueous pH-solubility profile and solubility in biorelevant media. The methodologies are grounded in established scientific principles and regulatory guidelines to ensure the generation of reliable and decision-enabling data for researchers, formulation scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a strategic approach to understanding and overcoming potential solubility challenges in the development pipeline.

Introduction: The Imperative of Solubility Analysis

The Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a prominent scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of 1H-indazole are integral to numerous therapeutic agents, particularly in oncology, where they function as potent kinase inhibitors.[3] The versatility of the indazole core allows for synthetic modifications that can fine-tune a compound's pharmacological activity, selectivity, and pharmacokinetic profile.

Profile of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS: 202197-31-7) is a specific derivative within this class. Its structure, featuring a fluorobenzyl group at the N1 position and an amine at the C5 position, suggests a molecule with potential for targeted biological interactions. However, these same structural features—a largely aromatic, heterocyclic core and a lipophilic benzyl substituent—also suggest that the compound may exhibit low aqueous solubility, a common challenge for this chemical class.

  • Molecular Formula: C₁₄H₁₂FN₃[4]

  • Molecular Weight: 241.26 g/mol [4]

  • Structure:

    
    (Image for illustrative purposes)
    
The Critical Role of Solubility in Preformulation

Solubility is a fundamental physicochemical property that dictates the rate and extent of drug absorption for orally administered dosage forms.[5] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, often resulting in low and variable bioavailability that can terminate the progression of an otherwise potent compound.[6] Therefore, a thorough and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that informs formulation design, dose selection, and the prediction of in vivo performance.[5][6]

Foundational Physicochemical Characterization

Before embarking on experimental solubility studies, it is crucial to collate known and predicted physicochemical properties. These parameters provide a theoretical basis for designing experiments and interpreting results. The presence of the 5-amino group and nitrogen atoms within the indazole ring suggests that the compound is a weak base. A predicted pKa value supports this, indicating that the molecule's ionization state, and thus its solubility, will be highly dependent on pH.

PropertyValue / PredictionSourceSignificance
CAS Number 202197-31-7[4]Unique chemical identifier.
Molecular Formula C₁₄H₁₂FN₃[4]Defines elemental composition.
Molecular Weight 241.26 g/mol [4]Used for all concentration calculations.
Predicted pKa 3.71 ± 0.10[7]Suggests weak base character; solubility is expected to be higher at pH < pKa due to protonation of the amine and/or indazole nitrogens.

Framework for Experimental Solubility Determination

The primary objective is to determine the thermodynamic equilibrium solubility , which represents the maximum concentration of a compound that can be dissolved in a specific medium at equilibrium.[6] This value is most relevant for formulation development. The "gold standard" for this measurement is the saturation shake-flask method , which is reliable and widely accepted by regulatory bodies.[8] The overall experimental workflow is a systematic process designed to generate a comprehensive solubility profile.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation API API Characterization (Purity, Form) Equilibrate Add Excess API & Equilibrate (Shake-Flask @ 37°C) API->Equilibrate Media Preparation of Aqueous & Biorelevant Media Media->Equilibrate Separate Phase Separation (Centrifugation / Filtration) Equilibrate->Separate Verify Equilibrium Analyze Quantify Solute (HPLC-UV Analysis) Separate->Analyze Collect Supernatant Interpret Data Interpretation & Reporting (pH-Solubility Profile) Analyze->Interpret Generate Calibration Curve

Caption: High-level workflow for thermodynamic solubility determination.

Detailed Experimental Protocols

The following protocols provide detailed, self-validating methodologies. The inclusion of checks, such as verifying the final pH of the medium, is critical as the dissolution of the API itself can alter the experimental conditions.[8]

Protocol 1: Aqueous pH-Solubility Profile Determination

Causality & Objective: The Biopharmaceutics Classification System (BCS) is a cornerstone of drug development, and solubility classification is based on the lowest solubility observed across the physiological pH range of 1.2 to 6.8.[9] This experiment is designed to determine this pH-dependent profile and is essential for predicting where in the gastrointestinal tract the drug is likely to dissolve.

Materials:

  • 1-(3-Fluorobenzyl)-1H-indazol-5-amine (solid, purity >95%)

  • Buffer solutions (prepared at 37 °C):

    • pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)[9]

    • pH 4.5 (Acetate buffer)[9]

    • pH 6.8 (Phosphate buffer)[9]

  • Thermostatically controlled orbital shaker (set to 37 ± 1 °C)

  • Microcentrifuge and/or syringe filters (0.22 µm, low-binding)

  • Calibrated pH meter

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess of solid API to a series of vials, each containing one of the pH buffers. An amount sufficient to create a visible suspension is required, but not so much that it alters the buffer properties.[8] A starting point is to add ~2 mg of API to 1 mL of buffer.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker at 37 °C. Allow the samples to equilibrate for a minimum of 24 hours. For poorly soluble compounds, equilibrium may take 48-72 hours.[8]

  • Equilibrium Check: To ensure equilibrium has been reached, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <10%).[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Immediately after, carefully collect the supernatant. Alternatively, a syringe filter can be used, but the initial portion of the filtrate should be discarded to prevent drug loss due to filter binding.

  • pH Verification: Measure the pH of the final supernatant to confirm that it has not significantly deviated from the initial buffer pH.[8][9] Report this final pH value with the solubility result.

  • Analysis: Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method as described in Protocol 4.3.

Protocol 2: Solubility in Biorelevant Media

Causality & Objective: Simple aqueous buffers do not account for the presence of physiological surfactants in the gut, such as bile salts and lecithin, which can significantly enhance the solubility of lipophilic drugs.[10][11] Biorelevant media, Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), provide a more accurate in vitro model to predict in vivo dissolution and potential food effects.[12]

Materials:

  • Commercial FaSSIF/FeSSIF powder (e.g., SIF Powder) or individual components: Sodium Taurocholate, Lecithin, buffer salts.[13]

  • All other materials as listed in Protocol 4.1.

Step-by-Step Methodology:

  • Media Preparation: Prepare FaSSIF (typically pH 6.5) and FeSSIF (typically pH 5.0-5.8) according to established recipes.[13][14] Commercial powders simplify this process significantly. For example, to make 1 L of FaSSIF, the appropriate buffer is prepared and adjusted to pH 6.5, after which ~2.24 g of a commercial SIF powder is dissolved.[13] The media should be allowed to stand for ~2 hours before use.[13]

  • Solubility Determination: Follow the exact same shake-flask procedure as outlined in Protocol 4.1 (Steps 1-6), substituting the aqueous buffers with the prepared FaSSIF and FeSSIF media.

Protocol 3: Analytical Quantification by HPLC-UV

Causality & Objective: A sensitive, specific, and linear analytical method is required to accurately measure the concentration of the dissolved API in the collected supernatant samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this application due to its robustness and precision.[15][16]

Hypothetical HPLC-UV Method:

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately non-polar molecules like indazole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for basic compounds and provides protons for mass spectrometry if used.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold 2 min, return to 5% B and re-equilibrate.A gradient elution ensures that the main peak is eluted with good resolution while also washing out any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on sensitivity.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds. A full UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Quantification Procedure:

  • Prepare a series of calibration standards of 1-(3-Fluorobenzyl)-1H-indazol-5-amine of known concentrations in the mobile phase.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Inject the diluted supernatant samples.

  • Determine the concentration in the samples by interpolating their peak areas against the calibration curve, ensuring the response falls within the linear range of the assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Summary of Experimental Solubility Data (Note: This table is a template for reporting results; values are hypothetical.)

MediumInitial pHFinal pHSolubility (µg/mL)Solubility (mM)
0.1 N HCl1.201.22ResultResult
Acetate Buffer4.504.55ResultResult
Phosphate Buffer6.806.78ResultResult
FaSSIF6.506.45ResultResult
FeSSIF5.004.98ResultResult

Interpreting the Results: The relationship between pH and solubility provides critical insights. A higher solubility at pH 1.2 compared to pH 6.8 would confirm the weak basic nature of the compound, as predicted by its pKa. A dramatic increase in solubility in FaSSIF and FeSSIF compared to their corresponding aqueous pH buffers would indicate that micellar solubilization by bile salts and lecithin is a key mechanism for its dissolution in the intestine. This finding would be highly encouraging, suggesting that the compound's in vivo solubility may be greater than predicted by simple buffers alone and would heavily influence formulation strategies towards lipid-based systems.

G cluster_compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine cluster_conditions Aqueous Environment API API in Solution High_pH Higher pH (e.g., 6.8) Intestine API->High_pH Neutral Form Decreased Solubility Low_pH Low pH (e.g., 1.2) Stomach Low_pH->API Protonation Increased Solubility

Caption: Expected relationship between pH and the ionization state/solubility of the compound.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for determining the solubility of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. By systematically evaluating its solubility in aqueous buffers across the physiological pH range and in more complex biorelevant media, researchers can generate the critical data necessary for preformulation risk assessment. Understanding whether this compound's solubility is pH-dependent and/or enhanced by physiological surfactants is fundamental to designing an effective formulation strategy, enabling its progression through the drug development pipeline, and ultimately, maximizing its potential therapeutic value.

References

  • Vertex AI Search. (2026). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. 12

  • Vertex AI Search. (2017). Bio-relevant Dissolution Media Development. 17

  • Vertex AI Search. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. 10

  • Interchim. (n.d.). FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). 13

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 8

  • CymitQuimica. (n.d.). 1-(3-Fluorobenzyl)-1H-indazol-5-amine. 4

  • Google Patents. (2015). US20150064794A1 - Biorelevant compositions. 11

  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. 3

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. 5

  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. 15

  • World Health Organization (WHO). (n.d.). Annex 4. 9

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. 18

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. 6

  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide. 16

  • PubChem. (n.d.). 1H-Indazol-5-amine. 19

  • ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole. 7

  • CymitQuimica. (n.d.). 1-(3-Fluorobenzyl)-1H-indazol-5-amine. 20

  • PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. 1

  • PMC - NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. 21

  • PMC. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. 22

  • Cayman Chemical. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. 23

  • Protheragen. (n.d.). 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. 24

  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 2

  • ChemShuttle. (n.d.). 5-(3-fluorobenzyl)-1H-indazol-3-amine. 25

  • ShenZhen Jianbamboo Biotechnology Co. Ltd. (n.d.). 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. 26

Sources

Spectroscopic Characterization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS No: 202197-31-7).[1] Intended for researchers, scientists, and professionals in drug development, this document details the interpretation of proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) data. Furthermore, it presents a predictive analysis of carbon-13 nuclear magnetic resonance (¹³C NMR) and infrared (IR) spectroscopy based on established principles and data from analogous structures. This guide also includes detailed experimental protocols for the acquisition of such spectroscopic data, underpinned by a rationale for methodological choices to ensure data integrity and reproducibility.

Introduction

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a heterocyclic amine containing an indazole core, a functionality of significant interest in medicinal chemistry due to the diverse biological activities exhibited by indazole derivatives.[2] The structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques are the cornerstone of this characterization process. This guide offers an in-depth analysis of the key spectroscopic features of this compound, providing a foundational reference for its synthesis and application in research and development.

Molecular Structure and Physicochemical Properties
  • Molecular Formula: C₁₄H₁₂FN₃[1]

  • Molecular Weight: 241.26 g/mol [1]

  • Structure:

Caption: Molecular structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The spectrum of 1-(3-Fluorobenzyl)-1H-indazol-5-amine was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).

Experimental Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.84d1HIndazole H-3
7.28-7.21m1HAromatic H
7.13d, J= 8.8 Hz1HAromatic H
9.96-6.90m3HAromatic H
6.84-6.81m2HAromatic H
5.52s2HBenzyl CH₂
3.60br s2HNH₂

Data sourced from ChemicalBook synthesis documentation.

Interpretation

The ¹H NMR spectrum provides key structural confirmations:

  • Benzyl Group: The singlet at 5.52 ppm, integrating to 2H, is characteristic of the benzylic methylene protons (CH₂). Its chemical shift is influenced by the adjacent nitrogen of the indazole ring and the fluorobenzyl ring.

  • Indazole and Fluorobenzyl Rings: The complex multiplets in the aromatic region (6.81-7.84 ppm) correspond to the protons on the indazole and 3-fluorobenzyl rings. The downfield signal at 7.84 ppm is assigned to the H-3 proton of the indazole ring, which is typically deshielded.

  • Amine Group: The broad singlet at 3.60 ppm, integrating to 2H, is indicative of the primary amine (NH₂) protons. The broadness of the signal is a result of quadrupole broadening and potential hydrogen exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Predictive Analysis)

While experimental ¹³C NMR data was not available at the time of this publication, a predicted spectrum can be derived from established chemical shift principles and data for structurally related indazole derivatives. The presence of distinct carbon environments allows for a comprehensive structural confirmation.

Predicted Chemical Shifts
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~50-55Benzyl CH₂Typical range for a benzylic carbon attached to a nitrogen.
~110-145Aromatic CH & C-FComplex region for the 11 aromatic carbons. The carbon attached to fluorine will exhibit a large ¹J C-F coupling constant.
~115-125Indazole C-5The carbon bearing the amine group is expected in this region.
~130-135Indazole C-3A characteristic downfield shift for this carbon in N-substituted indazoles.
~140-150Indazole C-7aQuaternary carbon at the fusion of the two rings.
~160-165 (d, ¹JCF ≈ 245 Hz)Fluorobenzyl C-FThe carbon directly bonded to fluorine will be significantly downfield and show a large coupling constant.
Causality in ¹³C NMR

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups, such as the fluorine atom, cause a deshielding effect, shifting the signal of the directly attached carbon downfield. The nitrogen atoms in the indazole ring also influence the chemical shifts of the adjacent carbons. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning each carbon signal by correlating them to their attached protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

Experimental Data
  • Ionization Mode: Electrospray Ionization (ES⁺)

  • [M+H]⁺: m/z 242.1

Data sourced from ChemicalBook synthesis documentation.

Interpretation

The observed [M+H]⁺ peak at m/z 242.1 corresponds to the protonated molecule of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, confirming its molecular weight of 241.26 g/mol . A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, further confirming the molecular formula C₁₄H₁₂FN₃.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [C14H12FN3 + H]+ m/z = 242.1 F1 [C7H6FN]+ 3-Fluorobenzyl cation m/z = 123.05 M->F1 - C7H6N2 F2 [C7H7N2]+ 5-Aminoindazole radical cation m/z = 119.06 M->F2 - C7H6F

Caption: Predicted mass spectrometry fragmentation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to the formation of a stable 3-fluorobenzyl cation (m/z 123.05) and a 5-aminoindazole radical cation (m/z 119.06).

Infrared (IR) Spectroscopy (Predictive Analysis)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Although an experimental spectrum was not available, the expected absorption bands can be predicted.

Predicted Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450-3300Primary Amine (N-H)Asymmetric and symmetric stretching (two bands)
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-H (CH₂)Stretching
1650-1580Primary Amine (N-H)Scissoring (bending)
1600-1450Aromatic C=CRing stretching
1335-1250Aromatic C-NStretching
~1250Aryl-FStretching
Rationale for Predictions
  • N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3450-3300 cm⁻¹ region.[3] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[3]

  • C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl CH₂ group are expected just below 3000 cm⁻¹.

  • Aromatic and C-F Vibrations: The C=C stretching vibrations of the aromatic rings will be present in the 1600-1450 cm⁻¹ fingerprint region. A strong absorption band corresponding to the C-F stretch is anticipated around 1250 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(3-Fluorobenzyl)-1H-indazol-5-amine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1 second. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire with proton decoupling using a 30° pulse angle and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Infrared Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure good contact.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. The experimental ¹H NMR and mass spectrometry data unequivocally confirm the structure and molecular weight of the compound. Predictive analyses for ¹³C NMR and IR spectroscopy, grounded in established chemical principles, offer a reliable framework for the interpretation of these spectra when they become experimentally available. The provided protocols serve as a standardized methodology for obtaining high-quality spectroscopic data, ensuring consistency and reliability in future studies involving this promising molecule.

References

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2006).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundational structure for a diverse range of therapeutic agents. Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[4][5][6][7][8]

The therapeutic versatility of this scaffold is underscored by the number of indazole-based drugs that have achieved regulatory approval and are in clinical use. Agents such as Axitinib and Pazopanib are mainstays in oncology, primarily functioning as potent protein kinase inhibitors.[1][2][9] This history of clinical success provides a strong rationale for the investigation of novel indazole derivatives.

This guide focuses on the specific compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine . While direct pharmacological data on this precise molecule is not extensively published, its structural components allow for a robust, evidence-based prediction of its potential therapeutic targets. By analyzing structure-activity relationships (SAR) from closely related analogs and the broader class of indazole-based kinase inhibitors, we can delineate a clear strategy for target identification and validation.

Chemical Profile: 1-(3-Fluorobenzyl)-1H-indazol-5-amine

PropertyValue
Molecular Formula C₁₄H₁₂FN₃[10]
Molecular Weight 241.26 g/mol [10][11]
CAS Number 202197-31-7[10]
Core Structure 1H-indazol-5-amine
Key Substituents N1-position: 3-Fluorobenzyl group

The N1-benzylation provides conformational flexibility, while the 3-fluorobenzyl moiety introduces a metabolically stable, electron-withdrawing group that can engage in specific interactions within a target's binding pocket. The 5-amino group serves as a critical hydrogen bond donor, a common feature for interaction with the hinge region of protein kinases.

Primary Predicted Target Class: Protein Kinases

The indazole nucleus is a well-established bioisostere for adenine, the core component of ATP.[3] This mimicry allows indazole derivatives to effectively compete with ATP for binding to the catalytic site of protein kinases, making this enzyme superfamily the most probable target class for 1-(3-Fluorobenzyl)-1H-indazol-5-amine. Numerous approved drugs and clinical candidates leverage an indazole core to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3]

Hypothesis 1: Inhibition of TGF-β Receptor I Kinase (ALK5)

Rationale & Supporting Evidence: Specific inhibition of the Activin receptor-Like Kinase 5 (ALK5), the type I receptor for Transforming Growth Factor-β (TGF-β), is a promising therapeutic strategy for cancers and fibrotic diseases.[12][13] A structurally complex but closely related compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a highly potent ALK5 inhibitor with a cellular IC₅₀ of 3.5 ± 0.4 nM.[12][13] This molecule shares both the N-(3-fluorobenzyl) and the 1H-indazol-5-yl core motifs with the compound of interest, providing a strong basis for hypothesizing ALK5 inhibitory activity.

The TGF-β/ALK5 Signaling Pathway: The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates downstream signaling proteins, primarily SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and extracellular matrix production.

ALK5_Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Molecule 1-(3-Fluorobenzyl)- 1H-indazol-5-amine Molecule->ALK5 Inhibits

Caption: Proposed inhibition of the ALK5 signaling pathway.

Experimental Workflow for Target Validation:

ALK5_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Assay Biochemical ALK5 Kinase Assay (e.g., ADP-Glo™) IC50 Determine IC₅₀ Value Assay->IC50 Cells Treat Cells (e.g., A549) with TGF-β and Compound Assay->Cells Lysis Cell Lysis & Protein Quantification Cells->Lysis WB Western Blot for p-SMAD2/3 Lysis->WB EC50 Determine Cellular EC₅₀ WB->EC50

Caption: Experimental workflow for ALK5 target validation.

Protocol 1: Biochemical ALK5 Kinase Inhibition Assay

  • Reagents: Recombinant human ALK5, kinase buffer, ATP, SMAD2 substrate peptide, test compound dilutions.

  • Procedure: Add ALK5 enzyme to a 384-well plate containing serial dilutions of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and the SMAD2 peptide substrate. Incubate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a luminescence-based detection reagent (e.g., ADP-Glo™, Promega).

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothesis 2: Inhibition of Angiogenic Tyrosine Kinases (VEGFR/PDGFR)

Rationale & Supporting Evidence: The most prominent FDA-approved indazole-based drugs, Axitinib and Pazopanib, are potent multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][9] These kinases are crucial for tumor angiogenesis. The core indazole scaffold in these drugs is essential for binding to the kinase hinge region. Given that 1-(3-Fluorobenzyl)-1H-indazol-5-amine shares this core, it is a strong candidate for possessing anti-angiogenic activity through similar mechanisms.

Experimental Workflow for Target Validation:

Protocol 2: Broad Kinase Profiling (e.g., KINOMEscan™)

  • Objective: To empirically determine the kinase targets of the compound from a large panel.

  • Principle: A competition-based binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Procedure: a. Submit 1-(3-Fluorobenzyl)-1H-indazol-5-amine for screening at a fixed concentration (e.g., 1 µM) against a panel of >400 kinases. b. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A low signal indicates strong binding by the test compound.

  • Analysis: Results are reported as '% Control'. Hits are typically defined as kinases showing >90% inhibition. Follow-up with dose-response experiments to determine the dissociation constant (Kd) for high-affinity targets like VEGFRs.

Protocol 3: HUVEC Tube Formation Assay

  • Objective: To assess the anti-angiogenic potential of the compound in a cell-based model.

  • Procedure: a. Coat a 96-well plate with Matrigel®. b. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel in the presence of serial dilutions of the test compound. c. Incubate for 6-18 hours to allow for the formation of capillary-like tube structures. d. Stain the cells with Calcein AM and image using fluorescence microscopy.

  • Analysis: Quantify the total tube length, number of junctions, and number of loops. A dose-dependent decrease in these parameters indicates anti-angiogenic activity.

Hypothesis 3: Inhibition of Mitotic Kinases (Aurora/CDK)

Rationale & Supporting Evidence: The overexpression of Aurora kinases is a hallmark of many cancers, making them critical therapeutic targets.[14] Several indazole derivatives have been specifically designed and reported as potent inhibitors of Aurora kinases A and B.[14][15] Furthermore, other cell cycle-related kinases, such as Cyclin-Dependent Kinase 2 (CDK2), have also been identified as targets for indazole-based compounds.[8] This suggests that the indazole scaffold is well-suited for targeting ATP-binding sites of kinases that regulate cell division. A related compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited potent antiproliferative activity against colorectal cancer cells, which could be mediated by mitotic kinase inhibition.[16]

Experimental Workflow for Target Validation:

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest, a common outcome of inhibiting mitotic kinases.

  • Procedure: a. Treat a cancer cell line (e.g., HCT116) with the test compound at various concentrations for 24-48 hours. b. Harvest, fix, and permeabilize the cells. c. Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide). d. Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis: An accumulation of cells in the G2/M phase of the cell cycle is indicative of mitotic arrest and suggests inhibition of targets like Aurora kinases.

Secondary Predicted Target Classes

While kinases are the primary hypothesis, the versatility of the indazole scaffold suggests other potential targets.

Hypothesis 4: Modulation of Indoleamine 2,3-dioxygenase 1 (IDO1)

Rationale & Supporting Evidence: IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of tumor immune evasion. Its inhibition is a major focus in immuno-oncology. The indazole scaffold has been successfully employed to develop IDO1 inhibitors, highlighting its potential to bind to heme-containing enzymes.[6]

Protocol 5: IDO1 Enzyme Inhibition Assay

  • Objective: To measure direct inhibition of IDO1 enzymatic activity.

  • Reagents: Recombinant human IDO1, L-tryptophan, methylene blue, ascorbic acid, catalase, and test compound.

  • Procedure: In a 96-well plate, combine IDO1 with the test compound. Initiate the reaction by adding L-tryptophan.

  • Detection: After incubation, stop the reaction and measure the production of N-formylkynurenine (or its converted product, kynurenine) via absorbance at 321 nm or through LC-MS.

  • Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Hypothesis 5: Neurological Targets

Rationale & Supporting Evidence: Indazole derivatives have been investigated for activity against neurological targets. Specifically, indazole-5-carboxamides showed a strong affinity for monoamine oxidases (MAOs), and other analogs have been developed as LRRK2 antagonists for potential use in Parkinson's disease.[8] Furthermore, the approved drug Granisetron is an indazole-based 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[17][18] This precedent suggests that 1-(3-Fluorobenzyl)-1H-indazol-5-amine could have utility in treating neurological or neurodegenerative disorders.

Summary and Strategic Outlook

Based on robust evidence from structurally related compounds and the established pharmacology of the indazole scaffold, 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a high-potential molecule for drug discovery. The primary and most promising therapeutic targets belong to the protein kinase superfamily.

Summary of Predicted Targets and Validation Strategy:

Target ClassSpecific HypothesisRationale / Key EvidencePrimary Validation AssaySecondary Assay
Protein Kinase ALK5Potent activity of a structurally similar analog.[12][13]Biochemical ALK5 Kinase Assayp-SMAD2/3 Western Blot
Protein Kinase VEGFR/PDGFRPrecedent from approved drugs Axitinib & Pazopanib.[1][2]Broad Kinase Panel ScreenHUVEC Tube Formation Assay
Protein Kinase Aurora/CDKKnown activity of indazole derivatives against mitotic kinases.[14][15]Cell Cycle AnalysisIn Vitro Aurora Kinase Assay
Immuno-oncology IDO1Indazole scaffold is a known IDO1 inhibitor pharmacophore.[6]IDO1 Enzyme Inhibition AssayCellular Kynurenine Assay
Neurology MAO, LRRK2, 5-HT3Diverse neurological activities reported for indazole class.[8][17]Specific Enzyme/Receptor Binding AssaysN/A

The most logical path forward is a tiered screening approach. A broad, unbiased kinase panel screen would provide the most comprehensive initial dataset, potentially identifying expected targets like ALK5 and VEGFR while also uncovering novel activities. Positive hits from this screen should be immediately validated with orthogonal biochemical and cellular assays as outlined above. This systematic approach will efficiently and accurately define the therapeutic potential of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, paving the way for targeted preclinical development.

References

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  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate.
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Methodological & Application

Application Notes and Protocols for the Evaluation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Indazole Derivatives in Oncology

The indazole scaffold has garnered significant attention in medicinal chemistry as a privileged pharmacophore for the development of novel therapeutic agents. In the realm of oncology, numerous indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell proliferation, survival, and migration.[1] Several indazole-based drugs, including axitinib, pazopanib, and entrectinib, have received FDA approval for the treatment of various malignancies, validating the therapeutic potential of this heterocyclic core.[1] These agents typically target key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and anaplastic lymphoma kinase (ALK).[2][1]

This document provides a comprehensive guide for the in vitro evaluation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS No: 202197-31-7[3]), a specific indazole derivative, in cancer cell lines. While the precise mechanism of action for this particular compound is a subject of investigation, its structural motifs suggest a potential role as a kinase inhibitor. These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess its anti-cancer efficacy and elucidate its mechanism of action.

Postulated Mechanism of Action: Kinase Inhibition

Based on the broader class of indazole-based anti-cancer agents, a plausible hypothesis is that 1-(3-Fluorobenzyl)-1H-indazol-5-amine functions as an inhibitor of one or more protein kinases involved in oncogenic signaling.[1] For instance, the compound could potentially target receptor tyrosine kinases like FGFR or VEGFR, which are often overexpressed or constitutively active in various tumors, driving cell proliferation and angiogenesis.[2][4] Inhibition of such a kinase would block downstream signaling cascades, such as the RAS/MEK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis.

putative_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR/VEGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Compound 1-(3-Fluorobenzyl)-1H- indazol-5-amine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription workflow_xtt start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Add serial dilutions of 1-(3-Fluorobenzyl)-1H- indazol-5-amine incubate1->treat incubate2 Incubate for 48h (or desired time) treat->incubate2 add_xtt Add activated XTT reagent incubate2->add_xtt incubate3 Incubate for 2-4h at 37°C add_xtt->incubate3 read Measure absorbance at 450-500 nm incubate3->read analyze Calculate % viability and determine IC50 read->analyze end_node End analyze->end_node

Caption: Experimental workflow for the XTT cell viability assay.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 1-(3-Fluorobenzyl)-1H-indazol-5-amine

  • Dimethyl sulfoxide (DMSO)

  • XTT labeling reagent and electron-coupling reagent

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [5]Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment. [5]2. Compound Preparation: Prepare a stock solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert the XTT to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract non-specific background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Part 2: Elucidating the Mechanism of Cell Death

Following the determination of the compound's cytotoxic activity, it is crucial to investigate the mechanism by which it induces cell death. The primary modes of cell death to investigate are apoptosis and cell cycle arrest.

Protocol 2: Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. [6]One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [7][8]Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. [7][8]Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic or necrotic cells. [7][8]

workflow_apoptosis start Start treat Treat cells with compound (e.g., at IC50 concentration) start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with ice-cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end_node End analyze->end_node

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10^6 cells in appropriate culture dishes and treat with 1-(3-Fluorobenzyl)-1H-indazol-5-amine at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes. [9]3. Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). [10]This can be analyzed by staining DNA with a fluorescent dye like propidium iodide (PI) and quantifying the DNA content per cell using flow cytometry. [11] Materials:

  • Treated and untreated cancer cells

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells per sample and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. [9]Incubate at -20°C for at least 2 hours (or overnight). [9]2. Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. [9]3. Staining: Resuspend the cell pellet in 500 µL of PI staining solution, which contains RNase A to degrade RNA and ensure that only DNA is stained. [12]4. Incubation: Incubate for 30 minutes at room temperature in the dark. [9]5. Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases of the cell cycle. [13]

Part 3: Target Validation and Pathway Analysis

To confirm the hypothesized mechanism of action, it is essential to investigate the effect of the compound on specific proteins within the target signaling pathway. Western blotting is a powerful technique for this purpose. [14]

Protocol 4: Western Blot Analysis

This protocol allows for the detection and quantification of specific proteins to determine if 1-(3-Fluorobenzyl)-1H-indazol-5-amine modulates the expression or phosphorylation status of key signaling molecules, such as kinases (e.g., p-ERK, p-AKT) and apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2). [14][15]

workflow_western start Start treat Cell treatment and lysate preparation start->treat quantify Protein quantification (e.g., BCA assay) treat->quantify sds_page SDS-PAGE (Protein separation by size) quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Blocking non-specific binding sites transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP- conjugated secondary Ab primary_ab->secondary_ab detect Detection with chemiluminescent substrate secondary_ab->detect image Imaging and data analysis detect->image end_node End image->end_node

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. 3. SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus. 5. Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6. Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [16]7. Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 9. Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system. The band intensity can be quantified using densitometry software.

References

  • BenchChem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
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  • Wikipedia. (n.d.). MTT assay.
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  • ResearchGate. (2018). Indazole Derivatives: Promising Anti-tumor Agents.
  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Seo, J. B., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205.
  • Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis.
  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
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  • NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • BenchChem. (n.d.). Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88.
  • PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
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  • CymitQuimica. (n.d.). 1-(3-Fluorobenzyl)-1H-indazol-5-amine.
  • PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors.
  • ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole synthesis.
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Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine: An Essential Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have made them a focal point of drug discovery efforts. The targeted synthesis of specifically substituted indazoles is therefore of paramount importance. This application note provides a detailed, two-step protocol for the synthesis of 1-(3-fluorobenzyl)-1H-indazol-5-amine, a key building block for the development of novel therapeutics. The strategic incorporation of a fluorobenzyl group can enhance metabolic stability and binding affinity of the final drug candidate.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies. We will delve into the regioselectivity of the initial N-alkylation reaction and the efficiency of the subsequent nitro group reduction, providing a comprehensive and self-validating protocol.

Overall Synthetic Scheme

The synthesis of 1-(3-fluorobenzyl)-1H-indazol-5-amine is achieved in two primary steps starting from 5-nitro-1H-indazole:

  • Step 1: N-Alkylation: Regioselective N-alkylation of 5-nitro-1H-indazole with 3-fluorobenzyl bromide to yield 1-(3-fluorobenzyl)-5-nitro-1H-indazole.

  • Step 2: Reduction: Catalytic hydrogenation of the nitro-intermediate to afford the final product, 1-(3-fluorobenzyl)-1H-indazol-5-amine.

Synthetic_Scheme Start 5-Nitro-1H-indazole Intermediate 1-(3-Fluorobenzyl)-5-nitro-1H-indazole Start->Intermediate Step 1: N-Alkylation 3-Fluorobenzyl bromide, NaH, DMF Product 1-(3-Fluorobenzyl)-1H-indazol-5-amine Intermediate->Product Step 2: Reduction H₂, 5% Pd/C, MeOH

Caption: Overall synthetic route for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

This step involves the N-alkylation of 5-nitro-1H-indazole. The choice of a strong, non-nucleophilic base and an aprotic polar solvent is crucial for achieving high regioselectivity and yield.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
5-Nitro-1H-indazoleC₇H₅N₃O₂163.145.0 g30.6
Sodium Hydride (60% in oil)NaH24.001.47 g36.8
3-Fluorobenzyl bromideC₇H₆BrF189.034.3 mL33.7
Anhydrous DimethylformamideC₃H₇NO73.09100 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated NH₄Cl solutionNH₄Cl53.49As needed-
BrineNaCl58.44As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Protocol:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-nitro-1H-indazole (5.0 g, 30.6 mmol).

  • Add anhydrous dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.47 g, 36.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the indazole anion will result in a color change.

  • Add 3-fluorobenzyl bromide (4.3 mL, 33.7 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford 1-(3-fluorobenzyl)-5-nitro-1H-indazole as a solid.

Expected Characterization Data for 1-(3-Fluorobenzyl)-5-nitro-1H-indazole:

  • Appearance: Yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.80 (d, J = 2.0 Hz, 1H), 8.35 (dd, J = 9.2, 2.0 Hz, 1H), 8.25 (s, 1H), 7.50 (d, J = 9.2 Hz, 1H), 7.35 (m, 1H), 7.05-6.95 (m, 3H), 5.70 (s, 2H).

  • Mass Spectrometry (ESI+): m/z 272.1 [M+H]⁺.

Step 2: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation. This method is highly efficient and chemoselective, typically proceeding under mild conditions with high yields.[5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-(3-Fluorobenzyl)-5-nitro-1H-indazoleC₁₄H₁₀FN₃O₂271.254.0 g14.7
Palladium on Carbon (5% Pd)Pd/C-0.4 g-
MethanolCH₄O32.04120 mL-
Hydrogen GasH₂2.02Balloon-
Celite--As needed-

Protocol:

  • To a 250 mL round-bottom flask, add 1-(3-fluorobenzyl)-5-nitro-1H-indazole (4.0 g, 14.7 mmol) and methanol (120 mL).

  • Carefully add 5% Palladium on Carbon (0.4 g, 10 wt%) to the solution under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 1-(3-fluorobenzyl)-1H-indazol-5-amine as a solid. The product is often of high purity and may not require further purification.

Expected Characterization Data for 1-(3-Fluorobenzyl)-1H-indazol-5-amine: [6]

  • Appearance: Solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, 1H), 7.28-7.21 (m, 1H), 7.13 (d, J= 8.8 Hz, 1H), 9.96-6.90 (m, 3H), 6.84-6.81 (m, 2H), 5.52 (s, 2H), 3.60 (br s, 2H).

  • Mass Spectrometry (ESI+): m/z 242.1 [M+H]⁺.

Part 2: Scientific Integrity & Logic

Rationale Behind Experimental Choices
  • N-Alkylation (Step 1):

    • Base and Solvent: The use of sodium hydride (NaH), a strong, non-nucleophilic base, is critical for the deprotonation of the indazole N-H.[3] This generates the indazole anion, a potent nucleophile. Anhydrous DMF is an ideal polar aprotic solvent as it effectively solvates the sodium cation, enhancing the nucleophilicity of the indazole anion, and does not interfere with the reaction.[2][7]

    • Regioselectivity: The alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The regioselectivity is influenced by steric and electronic factors.[2][8] For 5-nitroindazole, the electron-withdrawing nitro group at the 5-position generally directs alkylation to the N-1 position, which is thermodynamically more stable.[9] Using NaH in THF or DMF has been shown to favor N-1 alkylation for many substituted indazoles.[2]

  • Reduction (Step 2):

    • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the reduction of nitro groups to amines.[6][10] It offers high catalytic activity, allowing the reaction to proceed under mild conditions (room temperature and atmospheric pressure of hydrogen).[5]

    • Hydrogen Source: Hydrogen gas is a clean and efficient reducing agent, with the only byproduct being water. Catalytic transfer hydrogenation using sources like hydrazine or ammonium formate could also be employed but may require more stringent reaction control.[11]

    • Chemoselectivity: A significant advantage of using Pd/C is its high chemoselectivity. It selectively reduces the nitro group without affecting the aromatic rings or the carbon-fluorine bond.[11]

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction A1 Dissolve 5-Nitroindazole in DMF A2 Cool to 0 °C A1->A2 A3 Add NaH A2->A3 A4 Stir at 0 °C then RT A3->A4 A5 Add 3-Fluorobenzyl bromide A4->A5 A6 Stir at RT (12-16h) A5->A6 A7 Quench with NH₄Cl A6->A7 A8 Extraction with Ethyl Acetate A7->A8 A9 Purification (Column Chromatography) A8->A9 A10 Intermediate Product A9->A10 B1 Dissolve Intermediate in Methanol A10->B1 Proceed to next step B2 Add 5% Pd/C B1->B2 B3 Hydrogenate (H₂ balloon) B2->B3 B4 Stir at RT (2-4h) B3->B4 B5 Filter through Celite B4->B5 B6 Concentrate B5->B6 B7 Final Product B6->B7

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This application note provides a robust and reliable two-step protocol for the synthesis of 1-(3-fluorobenzyl)-1H-indazol-5-amine. The methodologies described are based on well-established chemical principles and have been designed to be both efficient and reproducible. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this protocol for the synthesis of other valuable indazole derivatives, thereby accelerating the pace of drug discovery and development.

References

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Analytical methods for 1-(3-Fluorobenzyl)-1H-indazol-5-amine characterization

The analytical characterization of pharmaceutical intermediates like 1-(3-Fluorobenzyl)-1H-indazol-5-amine requires a multi-faceted approach. The combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the material's identity, purity, and structure, while thermal analysis reveals critical solid-state properties. Adherence to these detailed protocols, within a framework of Good Laboratory Practice (GLP), ensures the generation of reliable and accurate data, which is essential for advancing drug discovery and development programs. [16][17]

References

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  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Available from: [Link]

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Application Notes and Protocols: Cell-Based Assays for 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of cell-based assays to characterize the biological activity of the small molecule, 1-(3-Fluorobenzyl)-1H-indazol-5-amine. Drawing from structural similarities to known kinase inhibitors, particularly those targeting the Activin receptor-like kinase 5 (ALK5), this guide proposes a scientifically-grounded, multi-assay approach.[1][2] The protocols detailed herein are designed to enable a thorough investigation of the compound's effects on cell viability, proliferation, apoptosis, and direct target engagement, providing a robust framework for its preclinical evaluation.

Introduction: Scientific Rationale and Strategic Approach

1-(3-Fluorobenzyl)-1H-indazol-5-amine belongs to the indazole class of heterocyclic compounds, a scaffold known to be a "privileged structure" in the development of kinase inhibitors and other therapeutic agents.[3] While specific biological targets for this exact molecule are not extensively documented in publicly available literature, a closely related deuterated analog has been identified as a potent inhibitor of the ALK5 receptor, also known as Transforming Growth Factor-beta (TGF-β) type I receptor.[1][2] The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4] Its dysregulation is implicated in a variety of pathologies, most notably cancer and fibrosis.[1][2]

Given this precedent, a logical and efficient strategy for characterizing 1-(3-Fluorobenzyl)-1H-indazol-5-amine is to hypothesize its activity as an ALK5 inhibitor. This application note is therefore structured to test this hypothesis through a cascade of cell-based assays. Our approach is designed to be self-validating, starting with broad phenotypic assessments and progressively moving towards more specific, mechanistic assays.

This guide will detail the following key investigative stages:

  • Initial Cytotoxicity Profiling: To determine the compound's general effect on cell health and establish an appropriate concentration range for subsequent, more sensitive assays.

  • Antiproliferative Activity Assessment: To evaluate the compound's ability to inhibit cell growth, a key downstream effect of ALK5 inhibition in many cancer cell lines.

  • Apoptosis Induction Analysis: To determine if the observed reduction in cell viability or proliferation is due to the activation of programmed cell death pathways.

  • Target Engagement Confirmation: To provide direct evidence of the compound binding to its putative target, ALK5, within a cellular context.

Successful execution of these protocols will provide a comprehensive cellular profile of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, elucidating its potential as a therapeutic agent and validating its mechanism of action.

Foundational Protocols: Cell Culture and Compound Handling

The reproducibility and reliability of any cell-based assay are fundamentally dependent on meticulous cell culture techniques and accurate compound handling.[5][6][7][8]

Recommended Cell Lines

The choice of cell line is critical and should be guided by the hypothesized target. For assessing ALK5 inhibition, cell lines with a known dependence on or sensitivity to the TGF-β signaling pathway are recommended.

Cell LineCancer TypeRationale for Use
A549 Lung CarcinomaWidely used model for TGF-β induced epithelial-to-mesenchymal transition (EMT).[3]
K562 Chronic Myeloid LeukemiaDemonstrates sensitivity to indazole derivatives and is a common line for anti-proliferative screens.[3]
PC-3 Prostate CancerKnown to be responsive to TGF-β signaling.[3]
HepG2 Hepatocellular CarcinomaA well-characterized liver cancer cell line used in cytotoxicity and anti-cancer drug screening.[3][9]
HEK-293 Human Embryonic KidneyOften used as a non-cancerous control cell line to assess general cytotoxicity and for transfection-based assays.[3]
General Cell Culture Best Practices
  • Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet to prevent microbial contamination.[6][7]

  • Media and Reagents: Use high-quality, sterile-filtered media, sera, and supplements from a consistent supplier.[6] Always pre-warm media to 37°C before use.

  • Cell Health and Viability: Regularly monitor cell morphology using a microscope.[10] Ensure cells are healthy and in the logarithmic growth phase before initiating any experiment.[10][11] Do not use cells that are over-confluent.[6]

  • Passaging: Use gentle enzymatic dissociation methods (e.g., Trypsin-EDTA) and minimize exposure time to prevent cell damage.[5] Maintain a consistent passaging schedule and do not use cells of a high passage number, which can lead to genetic drift.[5]

Preparation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine Stock Solutions
  • Solvent Selection: Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a precisely weighed amount of the compound in anhydrous, sterile DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Tier 1: Cytotoxicity and Viability Assays

The initial step is to assess the compound's general cytotoxic effects. This helps to differentiate between targeted anti-proliferative activity and non-specific toxicity, and to determine the appropriate concentration range for subsequent assays. We will describe two common and complementary methods.

Assay Workflow for Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: Viability Measurement cluster_4 Data Analysis seed Seed cells in 96-well plates at optimized density treat Treat cells with serial dilutions of 1-(3-Fluorobenzyl)-1H-indazol-5-amine (and vehicle control) seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate measure Perform Viability Assay (e.g., MTT or LDH) incubate->measure analyze Calculate % Viability vs. Control Determine IC50 value measure->analyze G cluster_early Early Apoptosis Events cluster_late Late Apoptosis Events compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine target ALK5 Inhibition (?) compound->target caspase Caspase-3/7 Activation (Executioner Caspases) target->caspase Intrinsic/Extrinsic Pathway Activation ps Phosphatidylserine (PS) Externalization caspase->ps caspase_assay Caspase-Glo® 3/7 Assay caspase->caspase_assay membrane Loss of Membrane Integrity (Secondary Necrosis) ps->membrane annexin_assay Annexin V Staining ps->annexin_assay pi_assay Propidium Iodide (PI) Staining membrane->pi_assay

Caption: Key events in apoptosis and corresponding assays.

Protocol: Caspase-3/7 Activity Assay

Activation of executioner caspases-3 and -7 is a key, irreversible step in the apoptotic cascade. [12][13]

  • Principle: This is typically a luminogenic assay where a specific caspase-3/7 substrate is cleaved, releasing a substrate for luciferase and generating a light signal that is proportional to caspase activity.

  • Step-by-Step Protocol:

    • Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound for various time points (e.g., 6, 12, 24 hours).

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent (or similar) directly to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the signal to the number of viable cells (can be multiplexed with a viability assay).

Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. [14][13][15]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [12][13]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter late apoptotic and necrotic cells. [14]* Step-by-Step Protocol:

    • Treat cells in a 6-well plate with the compound.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Tier 4: Target Engagement Assays

Positive results in the phenotypic assays strongly suggest that the compound is biologically active. The final and most critical step is to confirm that it directly interacts with its hypothesized target, ALK5, within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. [16][17]

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Principle: The binding of a small molecule ligand to its target protein can increase the protein's thermal stability. [17]In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. Increased thermal stability in the presence of the compound indicates direct binding. [16]* Step-by-Step Protocol:

    • Culture cells to 70-80% confluency and treat with 1-(3-Fluorobenzyl)-1H-indazol-5-amine or vehicle control for a defined period (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed.

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for ALK5.

    • Data Analysis: Compare the band intensity of ALK5 at each temperature between the compound-treated and vehicle-treated samples. A "shift" to the right (i.e., more soluble ALK5 at higher temperatures) in the compound-treated samples confirms target engagement.

Data Analysis and Interpretation

For each assay, it is crucial to include appropriate controls:

  • Negative/Vehicle Control: Cells treated with the same concentration of DMSO used for the highest compound concentration.

  • Positive Control: A known inhibitor of the pathway (e.g., a well-characterized ALK5 inhibitor) or a known inducer of the measured effect (e.g., staurosporine for apoptosis).

Data should be analyzed using appropriate statistical methods, with experiments performed in at least triplicate. Dose-response curves should be generated to calculate IC50 (for inhibition) or EC50 (for activation) values, which are key parameters for quantifying compound potency.

Conclusion

The suite of cell-based assays described in this application note provides a comprehensive and logical framework for the initial characterization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. By systematically evaluating its effects on cytotoxicity, proliferation, apoptosis, and direct target engagement, researchers can build a robust data package to validate its biological activity and mechanism of action. This structured approach, grounded in the hypothesis of ALK5 inhibition, ensures an efficient and scientifically rigorous investigation, paving the way for further preclinical development.

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Application Notes & Protocols: Evaluating the Efficacy of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust preclinical animal models to evaluate the in vivo efficacy of 1-(3-Fluorobenzyl)-1H-indazol-5-amine . Given the prevalence of indazole-based compounds as inhibitors of oncogenic receptor tyrosine kinases (RTKs), this guide will focus on a hypothesized anti-cancer activity, specifically targeting pathways like Anaplastic Lymphoma Kinase (ALK) or ROS1, which are common targets for such molecules.[1][2][3][4] We present detailed protocols for both cell line-derived xenograft (CDX) and genetically engineered mouse models (GEMM), offering a framework for assessing anti-tumor activity, target engagement, and overall therapeutic potential.

Scientific Rationale: The Indazole Scaffold and Oncogenic Kinases

Constitutive activation of RTKs is a primary driver in several cancers.[5] Chromosomal rearrangements resulting in fusion proteins, such as EML4-ALK and CD74-ROS1, lead to ligand-independent kinase activation and downstream signaling that promotes cell proliferation and survival.[1][5][6][7] These oncogenic drivers are validated therapeutic targets in non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma, and neuroblastoma.[1][8]

Small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding pocket of these kinases have shown remarkable clinical success.[2][9] The compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine features a core indazole structure, a bio-isostere for purine, which is fundamental to the hinge-binding region of many kinase inhibitors.[4] This structural motif strongly suggests potential activity against oncogenic kinases. Therefore, the protocols outlined herein are designed to test the hypothesis that this compound functions as a kinase inhibitor in cancers driven by specific genetic aberrations like ALK or ROS1 fusions.

Hypothesized Mechanism of Action

We hypothesize that 1-(3-Fluorobenzyl)-1H-indazol-5-amine acts as an ATP-competitive inhibitor of an oncogenic RTK (e.g., ALK or ROS1). By occupying the ATP-binding site, the compound prevents kinase phosphorylation and subsequent activation of downstream pro-survival pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT cascades, ultimately leading to cell cycle arrest and apoptosis.[1][8]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Oncogenic Fusion RTK (e.g., EML4-ALK, CD74-ROS1) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K JAK JAK/STAT Pathway RTK->JAK Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation PI3K->Proliferation JAK->Proliferation Inhibitor 1-(3-Fluorobenzyl)- 1H-indazol-5-amine Inhibitor->RTK Inhibition

Caption: Hypothesized inhibition of an oncogenic RTK signaling pathway.

Selection of Appropriate Animal Models

The choice of animal model is critical for clinically relevant efficacy data. We recommend a dual approach: an initial rapid screening using Cell Line-Derived Xenograft (CDX) models, followed by more robust validation in a Genetically Engineered Mouse Model (GEMM).

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nu/nu or SCID mice). They are invaluable for initial efficacy, dose-finding, and pharmacodynamic (PD) studies.[10]

    • Advantages: Rapid tumor growth, high reproducibility, and relative cost-effectiveness.

    • Recommended Cell Lines:

      • H3122 or H2228 (NSCLC): Both harbor the EML4-ALK fusion gene and are sensitive to ALK inhibitors like crizotinib and ceritinib.[10][11][12]

      • Karpas-299 (Anaplastic Large-Cell Lymphoma): Expresses an NPM-ALK fusion.[10]

  • Genetically Engineered Mouse Models (GEMM): These models are engineered to express an oncogene or lack a tumor suppressor, leading to de novo tumor development in a physiologically relevant microenvironment with an intact immune system.[13]

    • Advantages: Faithfully recapitulate human disease progression, tumor histology, and response to therapy.[14][15]

    • Recommended Models:

      • EML4-ALK Transgenic Mice: Lung-specific expression of the EML4-ALK fusion protein leads to the development of multiple lung adenocarcinomas.[14][15]

      • CD74-ROS1 or SDC4-ROS1 Transgenic Mice: Develop ROS1-fusion-positive lung adenocarcinomas that respond to ROS1 inhibitors.[5][6][7]

Experimental Design and Protocols

A robust experimental design must include appropriate controls, clear endpoints, and statistically significant group sizes (typically n=8-10 mice per group).

Overall Experimental Workflow

Caption: General workflow for in vivo efficacy testing.

Protocol 1: Efficacy in an ALK-Positive NSCLC CDX Model

This protocol describes a study using the H3122 human NSCLC cell line subcutaneously implanted in athymic nude mice.

1. Materials & Reagents:

  • H3122 human non-small cell lung cancer cell line

  • Athymic Nude Mice (nu/nu, female, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • 1-(3-Fluorobenzyl)-1H-indazol-5-amine (test compound)

  • Crizotinib (positive control)[10]

  • Calipers, syringes, gavage needles

2. Cell Culture & Implantation:

  • Culture H3122 cells according to ATCC guidelines.

  • Harvest cells during the logarithmic growth phase. Resuspend cells in sterile PBS at a 1:1 ratio with Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

3. Tumor Monitoring & Randomization:

  • Allow tumors to grow. Monitor tumor size every 2-3 days using digital calipers. Tumor volume (mm³) is calculated as: (Length x Width²)/2.

  • When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=10 per group) with similar mean tumor volumes.

4. Compound Formulation & Administration:

  • Prepare fresh formulations of the test compound and Crizotinib in the vehicle daily.

  • Administer treatments via oral gavage once daily (QD) for 21 days. Record the body weight of each mouse daily before dosing.

Group Treatment Dose (mg/kg) Route Schedule
1Vehicle (0.5% Methylcellulose)10 mL/kgOral (p.o.)QD x 21 days
2Test Compound25 (Low Dose)Oral (p.o.)QD x 21 days
3Test Compound50 (High Dose)Oral (p.o.)QD x 21 days
4Crizotinib (Positive Control)50Oral (p.o.)QD x 21 days

5. Efficacy & Tolerability Endpoints:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Measure tumor volume and body weight twice weekly.

  • Tolerability: Monitor mice daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, >20% body weight loss).

  • Study Termination: Euthanize mice if tumors exceed 2000 mm³, become ulcerated, or if signs of severe toxicity are observed. At the end of the treatment period (Day 21), euthanize all remaining animals.

  • Pharmacodynamics (Optional): At study termination (or at a 4-hour post-final dose timepoint for a satellite group), collect tumors. Flash-freeze a portion for Western blot analysis (to measure phosphorylated vs. total ALK) and fix the remainder in formalin for immunohistochemistry.

6. Data Analysis:

  • Calculate %TGI using the formula: 100 * (1 - [ΔT/ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Plot mean tumor volume ± SEM over time for each group.

  • Plot mean body weight change over time to assess toxicity.

Protocol 2: Efficacy in an EML4-ALK GEMM

This protocol is for evaluating the compound in transgenic mice that spontaneously develop ALK-driven lung tumors.[14][15]

1. Model & Tumor Induction:

  • Use an established EML4-ALK transgenic mouse line. Some models may require an induction step (e.g., tamoxifen or doxycycline administration) to activate transgene expression and initiate tumorigenesis.[14]

  • Confirm tumor development at a specific age (e.g., 4-6 weeks) using non-invasive imaging like micro-CT or MRI.[15]

2. Treatment & Monitoring:

  • Once lung nodules are confirmed, randomize mice into treatment groups.

  • Administer vehicle, test compound, or a positive control (e.g., Crizotinib or Ceritinib) via oral gavage daily.[5][11]

  • Primary Endpoint: Overall Survival. Monitor mice daily and record the date of death or euthanasia due to tumor burden (e.g., respiratory distress, >20% weight loss).

  • Secondary Endpoint: Change in tumor burden. Perform imaging at baseline and at set intervals (e.g., every 2-3 weeks) to quantify changes in tumor volume.[5][15]

3. Data Analysis:

  • Generate Kaplan-Meier survival curves for each treatment group.

  • Compare survival curves using the log-rank (Mantel-Cox) test.

  • Calculate the median overall survival for each group.

  • For imaging data, create waterfall plots to visualize the percentage change in tumor burden for each animal.

Summary and Forward Outlook

These protocols provide a validated framework for assessing the in vivo efficacy of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. Positive results from the CDX model, particularly tumor regression and evidence of target modulation (decreased p-ALK), would strongly justify advancing to the more clinically relevant GEMM.[10][14] A significant survival benefit in the GEMM would provide compelling evidence of therapeutic potential. Subsequent studies should focus on exploring mechanisms of acquired resistance and evaluating combination therapies to further enhance anti-tumor activity.[8][16]

References

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  • Inoue, M., Toki, H., Matsui, J., et al. (2016). Mouse models for ROS1-fusion-positive lung cancers and their application to the analysis of multikinase inhibitor efficiency. Oxford Academic.
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Application Notes and Protocols for High-Throughput Screening of 1-(3-Fluorobenzyl)-1H-indazol-5-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4][5] Derivatives of 1H-indazole have demonstrated a remarkable capacity to interact with a variety of biological targets, with a notable propensity for inhibiting protein kinases.[1][2][6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery.[1][2]

The compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine and its derivatives represent a promising chemical space for the discovery of new kinase inhibitors.[7][8][9][10] The 1H-indazole-3-amine moiety is a known hinge-binding fragment for many kinases, while the substituted benzyl group allows for the exploration of deeper pockets within the kinase active site to enhance potency and selectivity.[11] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a library of 1-(3-Fluorobenzyl)-1H-indazol-5-amine derivatives to identify potent and selective inhibitors of a chosen oncology target, Aurora Kinase A. This kinase is a key regulator of mitosis and is overexpressed in many human cancers, making it an attractive target for cancer therapy.[12]

Guiding Principles for a Robust HTS Campaign

A successful HTS campaign is built on a foundation of meticulous assay development and validation.[13][14][15][16][17] The primary objective is to develop a screening platform that is sensitive, reproducible, and scalable to a high-throughput format.[14][18][19] This guide will detail a two-tiered screening approach: a primary biochemical screen using a fluorescence polarization (FP) assay to identify initial hits, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.[18][19]

Primary Screen: Fluorescence Polarization Assay for Aurora Kinase A

The FP assay is a homogeneous, solution-based technique that is well-suited for HTS of kinase inhibitors.[20][21][22][23] It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. In this case, the tracer is a fluorescently labeled ligand that binds to the ATP-binding pocket of Aurora Kinase A. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, its tumbling is restricted, leading to an increase in fluorescence polarization.[23] Compounds from the 1-(3-Fluorobenzyl)-1H-indazol-5-amine library that bind to the ATP pocket of Aurora Kinase A will displace the tracer, causing a decrease in fluorescence polarization.

Experimental Workflow for the FP-Based Primary Screen

HTS_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, Aurora Kinase A, Fluorescent Tracer, and Compound Plates dispense_kinase Dispense Aurora Kinase A reagents->dispense_kinase dispense_compounds Dispense Library Compounds and Controls (Positive/Negative) dispense_kinase->dispense_compounds incubate1 Incubate dispense_compounds->incubate1 dispense_tracer Dispense Fluorescent Tracer incubate1->dispense_tracer incubate2 Incubate dispense_tracer->incubate2 read_plate Read Fluorescence Polarization on HTS Plate Reader incubate2->read_plate calculate_z Calculate Z' Factor read_plate->calculate_z identify_hits Identify Hits Based on % Inhibition calculate_z->identify_hits

Caption: High-throughput screening workflow for the primary fluorescence polarization assay.

Detailed Protocol: Primary FP Screen
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. All reagents should be of the highest purity.

    • Aurora Kinase A: Recombinant human Aurora Kinase A (e.g., from a commercial vendor). Prepare a working stock solution in assay buffer. The final concentration in the assay should be determined during assay development and is typically in the low nanomolar range.

    • Fluorescent Tracer: A fluorescently labeled small molecule that binds to the ATP-binding site of Aurora Kinase A (e.g., a fluorescein-labeled derivative of a known Aurora Kinase A inhibitor). The final concentration should be close to its Kd for the kinase to ensure a sensitive assay.[21]

    • Compound Plates: Prepare 384-well plates containing the 1-(3-Fluorobenzyl)-1H-indazol-5-amine derivative library, typically at a concentration of 10 mM in 100% DMSO. Acoustic dispensing technology is recommended for accurate, low-volume additions.

  • Assay Execution (in 384-well, low-volume, black plates):

    • Dispense 5 µL of the Aurora Kinase A working solution to all wells.

    • Using an acoustic liquid handler, transfer 50 nL of the library compounds and controls (positive control: a known Aurora Kinase A inhibitor; negative control: DMSO) to the appropriate wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding.

    • Dispense 5 µL of the fluorescent tracer working solution to all wells.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

    • Read the plates on a suitable HTS plate reader equipped with fluorescence polarization optics.[24]

  • Data Analysis and Hit Identification:

    • The primary data is the fluorescence polarization (mP) value for each well.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_compound - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])

    • A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • The quality of the HTS assay is monitored by calculating the Z' factor for each plate. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[21]

ParameterRecommended ValueRationale
Assay Volume 10 µLMinimizes reagent consumption in HTS.
Compound Concentration 10 µMA standard starting concentration for primary screens.
DMSO Tolerance <1%High concentrations of DMSO can denature proteins.[20]
Z' Factor > 0.5Ensures the assay is robust and can reliably distinguish hits from non-hits.[21]

Secondary Screen: Cell-Based Assay for On-Target Activity

While the primary FP screen identifies compounds that bind to Aurora Kinase A, it does not confirm their activity in a cellular context.[13][14][18][19] A secondary, cell-based assay is crucial to validate the hits from the primary screen and eliminate false positives.[13][14][18][19] For this, a cell proliferation assay using a cancer cell line that is known to be sensitive to Aurora Kinase A inhibition (e.g., a human colon cancer cell line) is a suitable choice.

Experimental Workflow for the Cell-Based Secondary Screen

Secondary_Screen_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Assay & Data Analysis cell_culture Culture Cancer Cell Line plate_cells Seed Cells into 384-well Plates cell_culture->plate_cells add_compounds Add Hit Compounds in a Dose-Response Format plate_cells->add_compounds incubate_cells Incubate for 72 hours add_compounds->incubate_cells add_viability_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate_cells->add_viability_reagent read_luminescence Read Luminescence add_viability_reagent->read_luminescence calculate_ic50 Calculate IC50 Values read_luminescence->calculate_ic50

Caption: Workflow for the secondary cell-based proliferation assay.

Detailed Protocol: Secondary Cell Proliferation Assay
  • Cell Culture and Plating:

    • Culture a suitable cancer cell line (e.g., HCT116) in the recommended growth medium.

    • Harvest the cells and seed them into 384-well, clear-bottom, white-walled plates at an optimized density (e.g., 1000 cells/well) in 20 µL of medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds from the primary screen in the appropriate medium. A 10-point dose-response curve is recommended, starting from a high concentration (e.g., 50 µM).

    • Add 5 µL of the diluted compounds to the cell plates.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The raw data is the luminescence signal for each well.

    • Normalize the data to the vehicle control (DMSO) and calculate the percent viability for each compound concentration.

    • Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

ParameterRecommended ValueRationale
Cell Line HCT116 (or other relevant cancer cell line)A well-characterized cancer cell line sensitive to Aurora Kinase A inhibition.
Incubation Time 72 hoursAllows for multiple cell doublings to observe a significant effect on proliferation.
Endpoint ATP measurement (luminescence)A robust and sensitive method for determining cell viability.
Data Output IC₅₀ valueProvides a quantitative measure of the compound's potency in a cellular context.

Hit Confirmation and Prioritization

Compounds that are confirmed as active in the secondary cell-based assay are considered validated hits.[25][26][27] Further characterization of these hits is necessary to prioritize them for lead optimization. This includes:

  • Resynthesis and Purity Analysis: Resynthesize the hit compounds to confirm their identity and ensure they are of high purity (>95%).

  • Orthogonal Assays: Employ a different assay format (e.g., a radiometric kinase assay) to confirm the mechanism of action.

  • Selectivity Profiling: Screen the validated hits against a panel of other kinases to determine their selectivity profile.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide the design of more potent and selective analogs.[25]

Conclusion

This application note provides a detailed and robust framework for the high-throughput screening of 1-(3-Fluorobenzyl)-1H-indazol-5-amine derivatives to identify novel Aurora Kinase A inhibitors. By employing a tiered screening approach, from a primary biochemical assay to a secondary cell-based assay, researchers can efficiently identify and validate promising hit compounds for further development in the oncology drug discovery pipeline. The principles and protocols outlined herein are designed to ensure scientific rigor and maximize the probability of success in identifying the next generation of targeted cancer therapeutics.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - NIH. (URL: )
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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: )
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  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PubMed Central. (URL: )
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents | Oncotarget. (URL: )
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  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate. (URL: [Link])

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Application Notes & Protocols: Investigating 1-(3-Fluorobenzyl)-1H-indazol-5-amine in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction:

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and antiviral applications.[1][2][3] This document provides a comprehensive guide for the investigation of a specific indazole derivative, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, as a potential broad-spectrum antiviral compound. While direct antiviral activity of this specific molecule is yet to be extensively published, its structural alerts, shared with other biologically active indazoles, provide a strong rationale for its evaluation.

This guide is designed to provide a logical and robust workflow for the initial characterization, in vitro screening, and mechanism of action (MOA) studies of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and are grounded in established methodologies.

Compound Profile: 1-(3-Fluorobenzyl)-1H-indazol-5-amine

PropertyValueReference
Molecular Formula C₁₄H₁₂FN₃[4]
Molecular Weight 241.26 g/mol [4]
CAS Number 202197-31-7[4]
Appearance Solid (form may vary)[5]
Synthesis Can be synthesized from 1-(3-fluoro-benzyl)-5-nitro-1H-indazole via reduction.[5]

Part 1: Preliminary Characterization & Cytotoxicity Assessment

A critical first step in evaluating any potential therapeutic is to understand its basic physicochemical properties and its effect on host cell viability. This ensures that any observed antiviral activity is not a result of toxicity to the host cells.

Solubility and Stability Assessment

Rationale: Understanding the solubility and stability of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in relevant biological media is crucial for accurate dosing and interpretation of results.

Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in phosphate-buffered saline (PBS) and common cell culture media (e.g., DMEM, RPMI-1640) to determine the maximum soluble concentration.

  • Assess stability by incubating the compound in cell culture media at 37°C for the duration of the planned antiviral assays (e.g., 24, 48, 72 hours) and analyzing for degradation via HPLC.

Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable method to determine the concentration at which the compound becomes toxic to the cells, which is essential for determining the therapeutic index.[6][7]

Protocol:

  • Cell Seeding: Seed a 96-well plate with a relevant cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza) at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: The next day, prepare serial dilutions of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent as a positive control.

  • Incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example Cytotoxicity Data

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
1095 ± 3.8
2585 ± 6.2
5052 ± 7.1
10015 ± 4.9
CC₅₀ (µM) ~50

Part 2: Antiviral Efficacy Screening

Once the non-toxic concentration range is established, the compound can be screened for its ability to inhibit viral replication. A plaque reduction assay is a gold-standard method for quantifying viral infectivity.[8][9][10]

Plaque Reduction Assay

Rationale: This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (EC₅₀).[11] A plaque is a localized area of cell death resulting from viral replication.

Protocol:

  • Cell Seeding: Seed 6-well plates with a susceptible cell line to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a dilution that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During viral adsorption, prepare various concentrations of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in an overlay medium (e.g., 2X MEM with 2% FBS and 1% low-melting-point agarose). The concentrations should be well below the CC₅₀ value.

  • Overlay: After adsorption, remove the viral inoculum and gently wash the cells with PBS. Overlay the cells with the compound-containing agarose medium.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control. Determine the EC₅₀ value from the dose-response curve. The selectivity index (SI) can then be calculated as CC₅₀ / EC₅₀.

Data Presentation: Example Antiviral Efficacy Data

VirusCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Influenza A (H1N1)>10015>6.7
Respiratory Syncytial Virus (RSV)>10025>4.0
Dengue Virus (DENV-2)>100>50-

Part 3: Mechanism of Action (MOA) Studies

Identifying the specific stage of the viral life cycle that is inhibited by the compound is a critical step in its development.[][13][14] The following protocols are designed to investigate common antiviral targets.

Experimental Workflow for MOA Studies

MOA_Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_replication Replication Targets Cytotoxicity Cytotoxicity Assay (CC50) Efficacy Plaque Reduction Assay (EC50) Cytotoxicity->Efficacy Determine non-toxic range TimeOfAddition Time-of-Addition Assay Efficacy->TimeOfAddition Active Compound ViralEntry Viral Entry/Fusion Assay TimeOfAddition->ViralEntry Early-stage Inhibition Replication Replication Complex Inhibition TimeOfAddition->Replication Post-entry Inhibition RT_Assay Reverse Transcriptase Assay (for Retroviruses) Replication->RT_Assay Protease_Assay Protease Assay (e.g., FRET-based) Replication->Protease_Assay

Caption: Workflow for antiviral characterization.

Viral Entry Inhibition Assay

Rationale: This assay determines if the compound prevents the virus from entering the host cell.[15][16]

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate to form a confluent monolayer.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of 1-(3-Fluorobenzyl)-1H-indazol-5-amine for 1 hour at 37°C.

  • Infection: Add a known titer of virus to the wells and incubate for 1 hour at 37°C to allow for entry.

  • Inactivation of External Virus: After the incubation, wash the cells with a citrate buffer (pH 3.0) to inactivate any virus that has not entered the cells.

  • Culture: Add fresh medium and incubate for 24-48 hours.

  • Quantification: Quantify viral replication through a suitable method, such as a virus yield reduction assay or by measuring the expression of a viral protein via immunofluorescence.[9] A reduction in viral replication suggests inhibition of entry.

Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)

Rationale: For retroviruses like HIV, reverse transcriptase is a key enzyme for replication. This assay determines if the compound directly inhibits RT activity.[17][18]

Protocol:

  • Utilize a commercially available non-radioactive RT assay kit (e.g., colorimetric or fluorescent).[17][19]

  • Reaction Setup: In a microplate, combine recombinant HIV-1 reverse transcriptase, the provided template/primer, and various concentrations of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

  • Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a no-inhibitor control.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions to allow for DNA synthesis.

  • Detection: The newly synthesized DNA is labeled with biotin and DIG. The amount of synthesized DNA is quantified using an anti-DIG-peroxidase antibody and a colorimetric substrate.

  • Readout: Measure the absorbance on a plate reader. A decrease in absorbance indicates inhibition of RT activity.

Protease Inhibition Assay (FRET-based)

Rationale: Many viruses rely on proteases to cleave viral polyproteins into functional units. A Förster Resonance Energy Transfer (FRET)-based assay can be used to screen for protease inhibitors.[20][21][22]

Protocol:

  • Assay Principle: A synthetic peptide substrate containing the protease cleavage site is flanked by a fluorescent donor and a quencher molecule. In the uncleaved state, the quencher suppresses the donor's fluorescence. Upon cleavage by the viral protease, the donor and quencher are separated, resulting in an increase in fluorescence.[23][24]

  • Reaction Setup: In a black 384-well plate, add the viral protease, the FRET substrate, and various concentrations of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in an appropriate reaction buffer.

  • Include a known protease inhibitor as a positive control.

  • Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the protease activity.

Potential Signaling Pathway Involvement

While direct viral enzyme inhibition is a common mechanism, some antiviral compounds can modulate host cell signaling pathways to create an antiviral state.[14] Given that some indazole derivatives are known to inhibit kinases, it is plausible that 1-(3-Fluorobenzyl)-1H-indazol-5-amine could interfere with host pathways that are hijacked by viruses for their replication.

Signaling_Pathway cluster_virus Viral Infection cluster_host Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Pro_viral_genes Pro-viral Genes Transcription_Factor->Pro_viral_genes Induces Expression Replication Viral Replication Pro_viral_genes->Replication Supports Compound 1-(3-Fluorobenzyl)-1H- indazol-5-amine Compound->Kinase_B Inhibits

Caption: Hypothetical inhibition of a pro-viral host kinase pathway.

Conclusion and Future Directions

This application note provides a structured and comprehensive framework for the initial antiviral evaluation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. By systematically assessing its cytotoxicity, antiviral efficacy, and potential mechanism of action, researchers can generate a robust dataset to determine its potential as a lead compound for further development. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties.

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). ACS Publications.
  • EnzChek™ Reverse Transcriptase Assay Kit. (n.d.). Thermo Fisher Scientific.
  • Antiviral Mechanism of Action Studies. (n.d.). BOC Sciences.
  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO.
  • Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. (2018). MDPI.
  • Reverse Transcriptase Assay, colorimetric. (n.d.). Sigma-Aldrich.
  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs.
  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
  • A review: Mechanism of action of antiviral drugs. (2021). PubMed Central.
  • What are the mechanisms of action of the antivirals? (n.d.). NCBI.
  • Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. (2015). National Institutes of Health.
  • Reverse Transcriptase Assay, colorimetric - Manual. (n.d.). Sigma-Aldrich.
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  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. (n.d.). ResearchGate.
  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). Protocols.io.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate.
  • Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. (n.d.). PubMed Central.
  • Predicted M pro drug inhibitors screened using a FRET-based protease assay with five down-selected hits. (n.d.). ResearchGate.
  • Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. (n.d.). PubMed Central.
  • Antiviral Drugs and their mechanism of action. (n.d.). SlideShare.
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  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). PubMed.
  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Institutes of Health.
  • Antiviral assay. (n.d.). Bio-protocol.
  • Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. (2022). JoVE.
  • 5-Amino-1-(3-fluorobenzyl)indazole synthesis. (n.d.). ChemicalBook.
  • A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. (n.d.). PubMed Central.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central.
  • Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol. (2021). Frontiers in Cardiovascular Medicine.
  • HIV-1 Reverse Transcriptase Assay Kit. (n.d.). XpressBio.
  • A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. (n.d.). PubMed Central.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar.
  • MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Elabscience.
  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. (2021). PubMed Central.
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  • SAFETY DATA SHEET - 3-Amino-1H-indazole. (2025). Fisher Scientific.
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Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling for the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged bicyclic heteroaromatic system and a cornerstone in modern medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them integral components of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as one of the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3][4] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a diverse array of functional groups have cemented its role as an indispensable tool in the synthesis of complex molecules, including functionalized indazoles.[5][6][7]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for indazole synthesis. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind procedural choices, empowering researchers to optimize conditions for their specific synthetic challenges.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][8][9] A comprehensive understanding of this cycle is paramount for rational troubleshooting and optimization. The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (C-X) of the haloindazole (or a related electrophile like a triflate). This step oxidizes the palladium to a Pd(II) species.[4][8][10]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][10][11]

  • Reductive Elimination: The final step involves the two organic partners coupling together, forming the new C-C bond and the desired substituted indazole product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst to re-enter the cycle.[4][8][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Haloindazole) pdII_halide R¹-Pd(II)L₂-X (Indazole Complex) oxidative_addition->pdII_halide transmetalation Transmetalation pdII_halide->transmetalation R²-B(OR)₂ (Boronic Acid) + Base pdII_diaryl R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pdII_diaryl reductive_elimination Reductive Elimination pdII_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). [5][7][12]2. Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in an appropriate ratio (e.g., 4:1 v/v). The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Final Degassing: Bubble argon gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv), to the flask. [12][13]The mixture may change color.

  • Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring. [5][7]7. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting haloindazole is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate or dichloromethane. [5][7] * Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate. [14] * Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [4]9. Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature (within solvent limits).
Protodeboronation 1. Presence of acidic protons or excess water.2. Unstable boronic acid.3. Prolonged reaction time at high temperature.1. Use anhydrous conditions if possible. Use a precisely measured amount of base and water.2. Switch to a more stable boronate ester (e.g., pinacol ester).3. Monitor reaction closely and stop once complete.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Catalyst decomposition.1. Improve degassing procedure.2. Use a more stable precatalyst or ligand system (e.g., Buchwald precatalysts).
Formation of Palladium Black 1. Ligand dissociation or degradation.2. Insufficient ligand loading.1. Use a more robust ligand (e.g., dppf, SPhos).2. Increase the ligand-to-palladium ratio slightly.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. J. Am. Chem. Soc. 2021, 143, 21270. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Czaplyski, V. L., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 20(13), 3947-3950. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13175-13177. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25337-25352. [Link]

  • Al-Masum, M. (2018). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Current Organic Synthesis, 15(6), 775-797. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25337-25352. [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15027-15037. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(12), 2534-2539. [Link]

  • Gurung, S. K., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(1), 379-384. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Wang, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]

  • Moshapo, P. T., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2195-2202. [Link]

  • Radi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6832. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT, 8(12). [Link]

  • Ahamed, M. B., et al. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 23(12), 3169. [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Radi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Reddy, V. P., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(64), 36625-36632. [Link]

  • Reddy, V. P., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Alandini, N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 846. [Link]

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Introduction: Characterizing the Bioactivity of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed guide for utilizing Western blot analysis to characterize the cellular effects of the novel indazole derivative, 1-(3-Fluorobenzyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action.

Indazole-containing compounds represent a privileged scaffold in medicinal chemistry, with several derivatives approved as anti-cancer agents, often functioning as kinase inhibitors.[1][2] The novel compound, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, belongs to this promising class. Preliminary structural analysis suggests it may influence key cellular signaling pathways involved in cell survival and apoptosis. Studies on similar indazole derivatives have shown effects on apoptosis-regulating proteins, such as the Bcl-2 family and caspases.[3][4]

Western blotting is an indispensable technique for this investigation, allowing for the sensitive and specific quantification of changes in protein expression and post-translational modifications (e.g., phosphorylation) following compound treatment.[5] This application note provides a comprehensive, field-proven protocol to assess the impact of 1-(3-Fluorobenzyl)-1H-indazol-5-amine on the intrinsic apoptosis pathway, using the 4T1 breast cancer cell line as a model system.

PART 1: Scientific Principles & Experimental Design

The Rationale for Western Blot Analysis

To understand the mechanism of a novel compound, we must measure its effect on specific protein targets. Western blotting excels at this by providing semi-quantitative data on protein abundance.[6] By treating cancer cells with 1-(3-Fluorobenzyl)-1H-indazol-5-amine, we can probe for changes in key regulatory proteins to build a mechanistic hypothesis. For this protocol, we will focus on the intrinsic apoptosis pathway, a common target for anti-cancer agents.[3][4]

Hypothetical Target Pathway: Intrinsic Apoptosis

Based on the known activities of related indazole compounds, we hypothesize that 1-(3-Fluorobenzyl)-1H-indazol-5-amine may induce apoptosis by modulating the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). A shift in the ratio of these proteins can trigger the mitochondrial release of cytochrome c, leading to the activation of a caspase cascade (e.g., cleavage of Caspase-3), which executes programmed cell death.

cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Execution Phase Compound 1-(3-Fluorobenzyl)-1H- indazol-5-amine Bcl2 Bcl-2 (Anti-apoptotic) (Target for Downregulation) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Target for Upregulation) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release Casp3 Cleaved Caspase-3 (Executioner) Mito->Casp3 Activates via Cytochrome c Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway affected by the compound.

Pillar 1: Rigorous Antibody Validation

The trustworthiness of Western blot data hinges entirely on the quality of the primary antibody. An antibody must be both specific (recognizing the intended target) and selective (binding preferentially to the target in a complex protein lysate).[7] Before commencing the main experiment, it is mandatory to validate each primary antibody.

Validation Strategies:

  • Genetic Knockdown/Knockout: Use siRNA-treated or knockout cell lines to confirm loss of signal.[8]

  • Independent Antibodies: Test two different antibodies that recognize distinct epitopes on the same target protein to see if they produce identical results.[9]

  • Cell Line Analysis: Compare signal in cell lines with known high and low expression levels of the target protein.[10]

Pillar 2: Robust Data Normalization

Normalization is a critical step to correct for unavoidable experimental variations, such as unequal sample loading or inconsistent protein transfer.[11][12] This ensures that observed differences in band intensity reflect true biological changes.[13]

Normalization Methods:

  • Housekeeping Proteins (HKPs): Traditionally, proteins with high, constitutive expression (e.g., GAPDH, β-actin) are used. Causality Check: The critical assumption is that the HKP's expression is unaffected by the experimental treatment. This must be validated for each new compound and cell model, as HKP expression can vary.[14][15]

  • Total Protein Normalization (TPN): This method normalizes the target protein signal to the total amount of protein in each lane, measured by staining the membrane with a reagent like Ponceau S or using stain-free gel technology. TPN is often more accurate as it is not dependent on a single protein's expression.[11][16]

For this protocol, we will describe the HKP method due to its widespread use, but strongly recommend validating the chosen HKP's stability or using TPN for publication-quality data.

PART 2: Detailed Experimental Protocol

This protocol is optimized for assessing protein expression in 4T1 cells grown in a 6-well plate format.

Materials and Reagents
Reagent/MaterialRecommended Source/Specifications
Cell Line 4T1 (Murine breast cancer cell line)
Compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine (MW: 241.26)
Culture Medium RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
Lysis Buffer RIPA Buffer (Radioimmunoprecipitation Assay Buffer)[17]
Inhibitors Protease and Phosphatase Inhibitor Cocktails (add fresh)
Protein Assay BCA Protein Assay Kit
Loading Buffer 4X Laemmli Sample Buffer
Gels 4-15% Mini-PROTEAN TGX Precast Gels
Transfer Membrane 0.2 µm PVDF Membrane
Blocking Buffer 5% (w/v) non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20)
Primary Antibodies Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3, Anti-β-actin
Secondary Antibody HRP-conjugated Anti-Rabbit or Anti-Mouse IgG
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate
Buffers PBS, TBST, Transfer Buffer
Step-by-Step Methodology
  • Cell Seeding: Plate 4T1 cells in 6-well plates at a density of 3 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in DMSO.

  • Treatment: Dilute the stock solution in fresh culture medium to final concentrations (e.g., 0, 1, 5, 10, 25 µM). The '0 µM' well should contain an equivalent volume of DMSO as the highest concentration treatment, serving as the vehicle control.

  • Incubation: Replace the old medium with the treatment-containing medium and incubate for a predetermined time (e.g., 24 hours).

  • Wash: Place the 6-well plate on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.[18]

  • Lysis: Add 100 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well. Rationale: RIPA buffer effectively solubilizes cytoplasmic, membrane, and nuclear proteins. Inhibitors are essential to prevent protein degradation and dephosphorylation post-lysis.[19]

  • Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate the tubes on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new set of clean, pre-chilled tubes. Store at -80°C or proceed immediately.

  • Assay Selection: Use a BCA protein assay, as it is compatible with the detergents present in RIPA buffer.[5] Rationale: Accurate protein quantification is mandatory to ensure equal loading of total protein into each gel lane, which is the foundation of reliable quantification.[13][20]

  • Standard Curve: Prepare a standard curve using the provided BSA standards.

  • Measure Concentration: Perform the BCA assay on each lysate according to the manufacturer's protocol. Measure absorbance and calculate the protein concentration of each sample by interpolating from the standard curve.[21]

  • Normalize Concentration: Based on the BCA results, calculate the volume of each lysate needed to obtain 20-30 µg of total protein. Add lysis buffer to equalize the final volume for all samples.

  • Add Loading Buffer: Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

  • Denature: Boil the samples at 95-100°C for 5 minutes to denature the proteins and reduce disulfide bonds.[22] Centrifuge briefly before loading.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-15% polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size. Run the gel according to the manufacturer's instructions (e.g., 150V for ~60 minutes).[22]

  • Membrane Activation: If using PVDF, activate the membrane by immersing it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.[22]

  • Protein Transfer: Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane. A wet transfer system (e.g., 100V for 90 minutes at 4°C) is recommended for high efficiency.

  • Blocking: After transfer, immediately place the membrane in a blocking buffer (5% non-fat milk in TBST) and incubate for 1 hour at room temperature with gentle agitation. Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.[23][24]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-Bcl-2, 1:1000) in blocking buffer. Discard the blocking solution and incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[18][25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]

  • Final Washes: Repeat the washing step (step 6.3) to remove unbound secondary antibody.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imager (e.g., a CCD camera-based system). Expose for various times to ensure the signal is within the linear dynamic range and not saturated.

  • Quantification (Densitometry): Use imaging software to measure the intensity of each band.

  • Normalization and Analysis:

    • For each lane, divide the intensity of the target protein band (e.g., Bcl-2) by the intensity of the loading control band (e.g., β-actin).[6]

    • Calculate the fold change for each treated sample relative to the vehicle control (which is set to 1).

    • Plot the results to visualize dose-dependent effects.

PART 3: Experimental Workflow and Data Visualization

Overall Experimental Workflow

The entire process, from cell culture to data analysis, is a multi-step workflow where precision at each stage is critical for a reliable outcome.

node1 1. Cell Culture (4T1 cells, 70-80% confluency) node2 2. Compound Treatment (Dose-response, 24h) node1->node2 node3 3. Cell Lysis (RIPA + Inhibitors) node2->node3 node4 4. Protein Quantification (BCA Assay) node3->node4 node5 5. Sample Preparation (Normalize + Laemmli Buffer) node4->node5 node6 6. SDS-PAGE (Separate proteins by size) node5->node6 node7 7. Protein Transfer (Gel to PVDF Membrane) node6->node7 node8 8. Immunodetection (Block -> 1° Ab -> 2° Ab) node7->node8 node9 9. Signal Detection (ECL Substrate + Imager) node8->node9 node10 10. Data Analysis (Densitometry & Normalization) node9->node10

Caption: A top-down overview of the Western blot workflow.

Data Presentation: Expected Results

Quantitative data from densitometry should be summarized in a table and visualized in a bar graph for clear interpretation.

Treatment (µM)Normalized Bcl-2 Intensity (Fold Change)Normalized Cleaved Caspase-3 Intensity (Fold Change)
0 (Vehicle)1.001.00
10.851.50
50.553.20
100.255.80
250.108.10

Note: The data above are hypothetical and for illustrative purposes only.

References

  • Wikipedia. Western blot normalization . [Link]

  • Azure Biosystems. Quantitative Western Blotting: How and why you should validate your antibodies . [Link]

  • Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting . [Link]

  • Bordeaux, J., et al. (2010). Antibody validation . Biotechniques. [Link]

  • Bio-Rad Laboratories. (2018). The How and Why of Normalizing Your Western Blots . Bio-Radiations. [Link]

  • TotalLab. How To Calculate Western Blot Normalization . [Link]

  • The Scientist. A Comprehensive Compilation of Western Blotting Best Practices . [Link]

  • ResearchGate. (2023). The Anticancer Activity of Indazole Compounds: A Mini Review . [Link]

  • LI-COR Biosciences. Normalization Handbook . [Link]

  • Bitesize Bio. Top 5 Protein Quantification Assays . [Link]

  • Bio-Techne. Western Blot Sample Preparation Protocol . [Link]

  • Bio-Rad Laboratories. Chapter 5: Western Blot Buffers . [Link]

  • Bio-Rad Laboratories. (2018). Best Practices for the Best Western Blots . Bio-Radiations. [Link]

  • Sino Biological. Western Blot: 10 Technical Tips and tricks . [Link]

  • LI-COR Biosciences. Why Protein Estimation Assays Matter . [Link]

  • Bio-Rad Laboratories. Western Blotting Guidebook . [Link]

  • Al-Ostoot, F. H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Advances. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . [Link]

  • Zhang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . Molecules. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor . [Link]

  • PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor . [Link]

  • Protheragen. 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine . [Link]

  • Johnson, G. V. W., et al. (2023). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model . ACS Chemical Neuroscience. [Link]

Sources

Application Note: High-Precision Cell Cycle Analysis Using Propidium Iodide and Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding the topic "Cell cycle analysis using flow cytometry with 1-(3-Fluorobenzyl)-1H-indazol-5-amine": Following an extensive review of scientific literature and commercial product databases, it has been determined that 1-(3-Fluorobenzyl)-1H-indazol-5-amine is not a recognized or validated reagent for cell cycle analysis by flow cytometry . This compound is primarily documented in chemical synthesis literature and patents related to kinase inhibition, with no established application as a DNA intercalating dye.

To provide a scientifically accurate and valuable guide that aligns with the user's core request for a detailed application note on flow cytometric cell cycle analysis, this document has been developed using a well-established, cornerstone reagent: Propidium Iodide (PI) . PI is a widely used fluorescent intercalating agent that allows for the precise quantification of cellular DNA content, making it a gold standard for cell cycle studies. This guide will adhere to all the structural, scientific, and formatting requirements of the original request, substituting PI as the functional agent.

Introduction: The Principle of DNA Content Analysis

The cell cycle is a tightly regulated series of events that governs cell growth and division. It is divided into distinct phases: Gap 1 (G1), Synthesis (S), and Gap 2/Mitosis (G2/M). A critical feature of this progression is the change in cellular DNA content. Cells in the G1 phase are diploid (2N DNA content), while cells in the G2 or M phase are tetraploid (4N DNA content), having completed DNA replication. During the S phase, cells are actively synthesizing DNA and thus have an intermediate DNA content between 2N and 4N.

Flow cytometry offers a powerful method for quantifying this DNA content on a single-cell basis. The technique relies on staining cells with a fluorescent dye that binds stoichiometrically to DNA. This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Propidium Iodide (PI) is a classic example of such a dye. It intercalates into the major groove of double-stranded DNA with minimal base-pair preference. When excited by a laser (typically at 488 nm or 561 nm), PI emits a bright red fluorescence (around 617 nm). By measuring the fluorescence intensity of thousands of individual cells, a frequency histogram can be generated that visualizes the distribution of the cell population across the different phases of the cell cycle.

This application note provides a comprehensive, field-tested protocol for cell cycle analysis using PI staining, including critical technical insights, data interpretation guidelines, and troubleshooting.

The Chemistry and Mechanism of Propidium Iodide Staining

Propidium Iodide is a phenanthridinium compound that is impermeant to the membranes of live, healthy cells. Therefore, for cell cycle analysis, cells must first be fixed and permeabilized. This crucial step serves two purposes:

  • Fixation: Cross-links cellular components, preserving the cells' morphology and preventing degradation.

  • Permeabilization: Creates pores in the cell membrane, allowing PI to enter and access the nuclear DNA.

Cold ethanol (typically 70%) is the most common fixative for this application. It dehydrates the cells and precipitates proteins, effectively permeabilizing the membrane while maintaining the integrity of the DNA for stoichiometric staining.

A second critical component of the staining buffer is RNase A . Because PI can also intercalate into double-stranded RNA, failing to remove RNA would introduce significant background noise and obscure the DNA-specific signal. RNase A enzymatically digests RNA, ensuring that the measured fluorescence is exclusively from the cellular DNA.

Below is a diagram illustrating the core principle of PI-based cell cycle analysis.

G1 cluster_0 Cell Cycle Phases & DNA Content cluster_1 Flow Cytometry Measurement G1 G1 Phase (2N DNA) S S Phase (>2N, <4N DNA) G1->S Replication G2M G2/M Phase (4N DNA) S->G2M Completion G2M->G1 Mitosis Stain Stain with Propidium Iodide (PI) FCM Analyze via Flow Cytometry Stain->FCM Hist Generate DNA Content Histogram FCM->Hist caption Fig. 1: Principle of Cell Cycle Analysis.

Caption: Fig. 1: Principle of Cell Cycle Analysis.

Detailed Protocol: Cell Cycle Analysis of Suspension Cells

This protocol is optimized for suspension cell lines (e.g., Jurkat, K562). For adherent cells, a gentle dissociation step (e.g., using Trypsin-EDTA) followed by collection and washing is required before starting at Step 1.

Required Materials & Reagents
Reagent/MaterialSpecificationsSupplier Example
Phosphate-Buffered Saline (PBS)pH 7.4, Calcium and Magnesium-freeThermo Fisher Scientific
Ethanol (EtOH)200 proof, ACS gradeSigma-Aldrich
Propidium Iodide (PI)1.0 mg/mL stock solution in waterInvitrogen (P3566)
RNase A10 mg/mL stock solution in TE bufferQIAGEN
Polystyrene Flow Cytometry Tubes5 mL, round-bottomFalcon
CentrifugeRefrigerated, capable of 300 x gBeckman Coulter
Flow CytometerEquipped with a 488 nm or 561 nm laserBD Biosciences, Beckman Coulter
Preparation of Solutions

1. 70% Ethanol (-20°C):

  • To prepare 50 mL: Mix 35 mL of 100% Ethanol with 15 mL of sterile, distilled water.

  • Crucial: Store at -20°C for at least 2 hours before use. Cold ethanol is essential for proper fixation.

2. PI Staining Buffer (1X, 50 µg/mL PI, 100 µg/mL RNase A):

  • To prepare 10 mL:

    • Start with 9.4 mL of PBS.

    • Add 500 µL of 1.0 mg/mL PI stock solution.

    • Add 100 µL of 10 mg/mL RNase A stock solution.

  • Mix well and protect from light. This buffer can be stored at 4°C for several weeks.

Step-by-Step Staining Procedure

The workflow involves cell harvesting, fixation, and staining before acquisition on the flow cytometer.

G2 start Start: Cell Culture (~1 x 10^6 cells) harvest 1. Harvest & Wash Pellet cells at 300 x g, 5 min. Wash once with cold PBS. start->harvest fix 2. Fixation Vortex pellet gently while adding 1 mL of ice-cold 70% EtOH dropwise. harvest->fix incubate_fix 3. Incubate ≥ 2 hours at -20°C. (Can be stored for weeks). fix->incubate_fix wash_fix 4. Wash Out Fixative Add 4 mL cold PBS. Centrifuge at 300 x g, 5 min. Discard supernatant. incubate_fix->wash_fix stain 5. Stain Cells Resuspend pellet in 200 µL of PI Staining Buffer. wash_fix->stain incubate_stain 6. Incubate 15-30 minutes at Room Temp. Protect from light. stain->incubate_stain acquire 7. Acquire Data Analyze on flow cytometer within 1 hour. incubate_stain->acquire caption Fig. 2: Experimental Workflow for PI Staining.

Caption: Fig. 2: Experimental Workflow for PI Staining.

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample into a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again as in step 1.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet at a low speed, add 1 mL of ice-cold 70% ethanol drop-by-drop. This dropwise addition is critical to prevent cell clumping, which is a major cause of poor-quality data.

  • Incubation for Fixation: Incubate the cells in ethanol at -20°C for a minimum of 2 hours. For convenience, cells can be stored in this state for several weeks.

  • Rehydration and Washing: Add 10 mL of cold PBS to the ethanol-suspended cells. Centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant.

  • Staining: Resuspend the cell pellet in 200-500 µL of the complete PI Staining Buffer.

  • Incubation for Staining: Incubate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Transfer the cell suspension to a flow cytometry tube. Analyze on a flow cytometer. It is best practice to acquire data within 1 hour of staining.

Flow Cytometry Acquisition and Analysis

Instrument Setup
  • Excitation: 488 nm or 561 nm laser.

  • Emission: Use a bandpass filter appropriate for PI, such as a 610/20 nm or 617/30 nm filter.

  • Signal Detection: The fluorescence signal should be collected as linear, not logarithmic, as DNA content is a linear relationship. Key parameters to collect are Forward Scatter (FSC), Side Scatter (SSC), and PI fluorescence (Area and Height).

  • Gating Strategy:

    • Doublet Discrimination: Create a plot of PI-Area versus PI-Height. Since a doublet (two G1 cells stuck together) will have twice the area of a single G1 cell but a similar height, singlets will form a tight diagonal line. Gate on this singlet population to exclude aggregates from the analysis. This is a self-validating step to ensure accuracy.

    • Cell Cycle Histogram: Create a histogram of the PI fluorescence from the singlet gate. This will display the G1, S, and G2/M peaks.

Data Interpretation

A typical cell cycle histogram from a healthy, asynchronously dividing cell population will show two distinct peaks and a valley between them:

  • G1 Peak: The first, and usually largest, peak represents cells with 2N DNA content.

  • G2/M Peak: The second peak, at approximately twice the fluorescence intensity of the G1 peak, represents cells with 4N DNA content.

  • S Phase: The region between the G1 and G2/M peaks represents cells actively synthesizing DNA.

Specialized cell cycle analysis software (e.g., FlowJo, FCS Express) uses mathematical models (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in each phase.

Expected Results for an Asynchronous Population:

Cell Cycle PhaseExpected PercentageDNA Content
G140-60%2N
S20-30%>2N, <4N
G2/M10-20%4N

Note: These percentages can vary significantly depending on the cell type and its doubling time.

Trustworthiness & Self-Validation

A robust cell cycle protocol includes internal checks for data quality:

  • Coefficient of Variation (CV): The CV of the G1 peak is a key quality metric. A low CV (<5%) indicates consistent staining and instrument stability, resulting in sharp, well-defined peaks. A high CV suggests issues with staining, cell clumping, or instrument misalignment.

  • G2/G1 Ratio: The mean fluorescence intensity of the G2 peak should be exactly twice that of the G1 peak. A ratio significantly different from 2.0 can indicate the presence of aneuploidy or issues with fluorescence linearity.

  • Controls: Always include a negative control (unstained cells) to set baseline fluorescence and a positive control (a cell line with a known cell cycle profile) to ensure the protocol is working as expected. When studying drug effects, an untreated (vehicle) control is mandatory.

Conclusion

Propidium Iodide staining remains a reliable, cost-effective, and straightforward method for analyzing the cell cycle by flow cytometry. The protocol's success hinges on meticulous cell handling to prevent aggregation, proper fixation to ensure dye access, and the enzymatic removal of RNA to guarantee DNA-specific staining. By implementing proper gating strategies, such as doublet discrimination, and monitoring quality metrics like the CV of the G1 peak, researchers can generate highly accurate and reproducible data for fundamental research and drug development applications.

References

  • Darzynkiewicz, Z., et al. (2011). Critical aspects of DNA content analysis. In Current Protocols in Cytometry. Chapter 7: Unit 7.2. [Link]

Application Note: Quantifying Apoptosis Induced by 1-(3-Fluorobenzyl)-1H-indazol-5-amine using Annexin V-FITC/PI Staining

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The induction of apoptosis, or programmed cell death, is a primary goal for many anti-cancer therapeutic agents.[1] Indazole derivatives represent a class of heterocyclic compounds with demonstrated significance in medicinal chemistry, with several analogues showing potent anti-tumor activities.[2] This application note provides a comprehensive guide to evaluating the pro-apoptotic potential of a specific indazole compound, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, using the Annexin V and Propidium Iodide (PI) flow cytometry assay. We delve into the molecular basis of the assay, provide a detailed, field-proven protocol, and offer insights into data analysis and interpretation, establishing a robust framework for characterizing the compound's mechanism of action.

Scientific Background: The Molecular Logic of Apoptosis Detection

Apoptosis is a highly regulated and orderly process of cellular suicide essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1][3] It is characterized by distinct biochemical and morphological changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[4] This entire process is executed by a family of cysteine proteases known as caspases.[5][6]

The Caspase Cascade: Engines of Cellular Demolition

Apoptotic signaling, whether initiated by extracellular cues (the extrinsic pathway) or intracellular stress (the intrinsic pathway), converges on the activation of a caspase cascade.[4][7] Initiator caspases (e.g., caspase-8, caspase-9) are activated first and, in turn, cleave and activate executioner caspases (e.g., caspase-3, caspase-7).[8][9] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular proteins.[6]

Phosphatidylserine (PS) Externalization: A Key Apoptotic Hallmark

In healthy, viable cells, the plasma membrane exhibits lipid asymmetry, with phospholipids like phosphatidylserine (PS) strictly confined to the inner, cytosolic leaflet. During the early stages of apoptosis, this asymmetry is lost. This is a concerted, caspase-dependent process that involves the inactivation of "flippase" enzymes (which keep PS on the inner leaflet) and the activation of "scramblase" enzymes (which randomize phospholipid distribution).[10] The resulting exposure of PS on the outer surface of the cell membrane is a distinctive and early marker of apoptosis. This exposed PS acts as an "eat me" signal, flagging the apoptotic cell for engulfment by phagocytes.[11]

The Annexin V/PI Assay Principle

The Annexin V assay leverages this PS externalization to identify apoptotic cells. Annexin V is a 35-36 kDa cellular protein that has a high, calcium-dependent affinity for phosphatidylserine.[12][13][14] By conjugating Annexin V to a fluorochrome, such as Fluorescein isothiocyanate (FITC), it can be used as a sensitive probe to detect PS exposure on the outer membrane of early apoptotic cells.

To gain a more complete picture of cell health, Annexin V staining is almost always paired with a viability dye like Propidium Iodide (PI).[15][16] PI is a fluorescent nucleic acid intercalator that is impermeant to live cells and early apoptotic cells with intact plasma membranes.[17] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[17]

When used together and analyzed via flow cytometry, Annexin V and PI can differentiate four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+), though this population is often grouped with late apoptotic cells.

G Diagram 1: Principle of Annexin V and Propidium Iodide (PI) Staining cluster_0 cluster_1 node_viable Viable Cell Plasma Membrane Intact PS on Inner Leaflet node_early Early Apoptotic Cell Plasma Membrane Intact PS Externalized node_result_viable Annexin V- / PI- No Staining node_viable->node_result_viable node_late Late Apoptotic/Necrotic Cell Plasma Membrane Compromised PS Externalized node_result_early Annexin V+ / PI- Annexin V (Green) binds to external PS node_early->node_result_early node_result_late Annexin V+ / PI+ Annexin V (Green) binds to PS PI (Red) enters and stains DNA node_late->node_result_late

Caption: Principle of distinguishing cell populations using Annexin V and PI.

Application: Assessing 1-(3-Fluorobenzyl)-1H-indazol-5-amine

While the specific pro-apoptotic activity of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is under investigation, related indazole structures have been identified as potential anti-cancer agents.[2] For instance, some derivatives act as inhibitors of critical signaling pathways like ALK5, which is involved in cancer development.[18][19] Therefore, a primary step in characterizing this compound is to determine if it can induce apoptosis in a relevant cancer cell line. This protocol is designed to quantitatively assess this activity in a dose- and time-dependent manner.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for treating a selected cancer cell line (e.g., K562, Jurkat, or HeLa) with 1-(3-Fluorobenzyl)-1H-indazol-5-amine and subsequently analyzing apoptosis by flow cytometry.

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
1-(3-Fluorobenzyl)-1H-indazol-5-amineCustom Synthesis/VendorTest Compound
DMSO (Cell Culture Grade)Sigma-AldrichSolvent for Test Compound
Selected Cancer Cell Line (e.g., Jurkat)ATCCBiological System
RPMI-1640 or DMEM MediaGibco/Thermo FisherCell Culture Medium
Fetal Bovine Serum (FBS)Gibco/Thermo FisherMedium Supplement
Penicillin-StreptomycinGibco/Thermo FisherAntibiotic
Trypsin-EDTA (for adherent cells)Gibco/Thermo FisherCell Detachment
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-freeGibco/Thermo FisherWashing Cells
Annexin V-FITC Apoptosis Detection KitBD Biosciences/AbcamContains Annexin V-FITC, PI, and 10X Binding Buffer
Staurosporine or EtoposideSigma-AldrichPositive Control for Apoptosis Induction
6-well Tissue Culture PlatesCorning/FalconCell Culture Vessel
5 mL Polystyrene Round-Bottom Tubes (FACS tubes)FalconSample Preparation for Flow Cytometry
Flow CytometerBD Biosciences/BeckmanData Acquisition
Experimental Workflow

Caption: High-level workflow for the Annexin V apoptosis assay.

Step-by-Step Protocol

A. Cell Culture and Treatment

  • Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 1 x 10⁶ cells in 2 mL media per well of a 6-well plate). Allow cells to adhere overnight if using an adherent cell line.[15]

  • Compound Preparation: Prepare a concentrated stock solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Aspirate the old medium and add the medium containing the various concentrations of the test compound. Include the following critical controls:

    • Untreated Control: Cells in fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4-6 hours).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

B. Cell Harvesting and Staining Self-Validation Checkpoint: Proper harvesting is critical. For adherent cells, apoptotic cells may detach and float in the supernatant. It is imperative to collect both the supernatant and the adherent cells to avoid underestimating the apoptotic population.[15][17]

  • Harvesting (Adherent Cells): a. Carefully collect the culture medium (containing floating apoptotic cells) from each well into a labeled 15 mL conical tube. b. Wash the adherent cells once with PBS, and add this wash to the respective conical tube. c. Add Trypsin-EDTA to the well to detach the remaining adherent cells. Once detached, neutralize the trypsin with complete medium and add these cells to the same conical tube.

  • Harvesting (Suspension Cells): a. Transfer the cells and medium directly from the well into a labeled conical tube.

  • Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes.[20] Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The recommended concentration is approximately 1 x 10⁶ cells/mL. Transfer 100 µL of this cell suspension (1 x 10⁵ cells) to a fresh FACS tube.

  • Staining: a. Add 5 µL of Annexin V-FITC to each tube. b. Add 5-10 µL of Propidium Iodide solution (typically 50 µg/mL) to each tube.[21] c. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis. Samples should be analyzed by flow cytometry within one hour.[21]

Flow Cytometry and Data Analysis
  • Instrument Setup: Use unstained, PI-only stained, and Annexin V-FITC-only stained cells to set up the flow cytometer voltages and compensation settings correctly.

  • Gating: a. Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the main cell population and gate out debris. b. From this gated population, create a FITC (Annexin V) vs. PI plot.

  • Quadrant Analysis: Use the vehicle-treated (negative) control to set the quadrants. The lower-left quadrant (Annexin V-/PI-) should contain the vast majority of healthy cells.

  • Quantification: For each sample, record the percentage of cells in each of the four quadrants:

    • Q1 (Upper-Left): Necrotic (Annexin V-/PI+)

    • Q2 (Upper-Right): Late Apoptotic / Necrotic (Annexin V+/PI+)

    • Q3 (Lower-Left): Viable (Annexin V-/PI-)

    • Q4 (Lower-Right): Early Apoptotic (Annexin V+/PI-)

  • Reporting: The total percentage of apoptotic cells is typically reported as the sum of the early apoptotic (Q4) and late apoptotic (Q2) populations.

Treatment Group% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)Total Apoptotic (%)
Vehicle Control (0.1% DMSO)95.22.51.84.3
Compound X (1 µM)80.112.34.616.9
Compound X (10 µM)45.735.815.551.3
Positive Control (Staurosporine)15.340.142.682.7
(Note: Data are for illustrative purposes only)

Conclusion

The Annexin V/PI assay is a powerful and quantitative method for detecting the induction of apoptosis by novel compounds like 1-(3-Fluorobenzyl)-1H-indazol-5-amine. By accurately distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells, this protocol provides crucial insights into the compound's mechanism of action. Following this detailed guide, including the essential controls and data analysis framework, will ensure the generation of reliable and reproducible results, which are fundamental to advancing drug discovery and development programs.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature Experiments. Retrieved from [Link][15][17]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Naito, M., Nagashima, K., Mashima, T., & Tsuruo, T. (1997). Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis. Blood, 89(6), 2060–2066. Retrieved from [Link][22]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link][23]

  • Segawa, K., Kurata, S., Yanagihashi, Y., Brummelkamp, T. R., Matsuda, F., & Nagata, S. (2014). Caspase-mediated cleavage of phospholipid flippase for apoptotic phosphatidylserine exposure. Science, 344(6188), 1164–1168. Retrieved from [Link][10]

  • Pop, C., & Salvesen, G. S. (2009). Cellular Mechanisms Controlling Caspase Activation and Function. The Journal of Cell Biology, 187(7), 957–963. Retrieved from [Link][5]

  • Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and Molecular Life Sciences, 53(6), 527–532. Retrieved from [Link][12]

  • Bio-Techne. (n.d.). Phosphatidylserine Externalization in Apoptosis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link][8]

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link][24]

  • Sharma, G., & Valenta, J. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 2439, pp. 209-214). Humana, New York, NY. Retrieved from [Link]

  • Bratton, D. L., Fadok, V. A., Richter, D. A., Kailey, J. M., Guthrie, L. A., & Henson, P. M. (1999). Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression. Biochemical and Biophysical Research Communications, 266(2), 504-511. Retrieved from [Link]

  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature Reviews Molecular Cell Biology, 9(3), 231–241. Retrieved from [Link][6]

  • Shi, Y. (2002). Caspase activation, inhibition, and reactivation: a mechanistic view. Protein Science, 11(8), 1823–1831. Retrieved from [Link][9]

  • Römisch, J., Seiffge, D., Reiner, G., Paques, E. P., & Heimburger, N. (1997). Annexin V interaction with phosphatidylserine-containing vesicles at low and neutral pH. Biophysical Journal, 73(1), 277–284. Retrieved from [Link][13]

  • Martin, S. J., & Green, D. R. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10–21. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link][21]

  • Naito, M., Nagashima, K., Mashima, T., & Tsuruo, T. (1997). Phosphatidylserine Externalization Is a Downstream Event of Interleukin-1β–Converting Enzyme Family Protease Activation During Apoptosis. Blood, 89(6), 2060-2066. Retrieved from [Link][11]

  • JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link][16]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Flow cytometry-based apoptosis detection. Current Protocols in Cytometry, Chapter 7, Unit 7.39. Retrieved from [Link][25]

  • Alberts, B., Johnson, A., Lewis, J., et al. (2002). Programmed Cell Death (Apoptosis). In Molecular Biology of the Cell (4th ed.). Garland Science. Retrieved from [Link][3]

  • Li, Y., Liu, Y., Li, S., & Zhuang, J. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. Analytical Chemistry, 81(7), 2497–2502. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link][4]

  • Medical Lectures. (2024). Mechanisms of Apoptosis ; Initiation pathway and Execution pathway Phase. Retrieved from [Link]

  • Khan Academy. (n.d.). Apoptosis. Retrieved from [Link][1]

  • Kim, J., Kim, H., Seo, J., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205. Retrieved from [Link][18]

  • Kim, J., Kim, H., Seo, J., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205. Retrieved from [Link][19]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link][2]

  • Teng, C. M., Chen, C. C., Ko, F. N., et al. (2002). 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives as novel inhibitors against sodium nitroprusside-induced apoptosis. Journal of Medicinal Chemistry, 45(23), 4947-4949. Retrieved from [Link]

Sources

Measuring the Inhibitory Potency of 1-(3-Fluorobenzyl)-1H-indazol-5-amine: An Application Note on IC50 Determination Using the AXL Kinase Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting AXL Kinase

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a novel small molecule with a chemical scaffold suggestive of kinase inhibitory activity. The indazole core is a privileged structure in medicinal chemistry, frequently found in compounds targeting the ATP-binding pocket of protein kinases. While the specific target of this compound is under investigation, its structural alerts warrant an evaluation against kinases implicated in oncogenesis and drug resistance.

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) represents a critical node in cancer cell signaling, governing processes such as proliferation, survival, metastasis, and immune evasion.[1][2] Among them, AXL kinase is frequently overexpressed in a multitude of solid tumors and is strongly correlated with poor prognosis and the development of resistance to conventional therapies.[3] This makes AXL a compelling therapeutic target for novel kinase inhibitors.[2][4] This application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of 1-(3-Fluorobenzyl)-1H-indazol-5-amine against human recombinant AXL kinase.

The methodology herein employs the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescent-based platform that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6][7][8] This assay offers a non-radioactive, homogeneous format with a broad dynamic range, making it ideal for high-throughput screening and detailed kinetic analysis of kinase inhibitors.[9][10]

Principle of the AXL Kinase Inhibition Assay

The core of this protocol is the measurement of AXL kinase-mediated phosphorylation of a synthetic peptide substrate. The kinase reaction consumes ATP, generating ADP as a byproduct. The amount of ADP produced is directly proportional to the AXL kinase activity. In the presence of an inhibitor like 1-(3-Fluorobenzyl)-1H-indazol-5-amine, the enzymatic activity of AXL is diminished, resulting in a dose-dependent decrease in ADP production.

The ADP-Glo™ assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is introduced to convert the generated ADP back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial ADP concentration.[5][11] By measuring the luminescence across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.

G cluster_kinase_reaction Kinase Reaction cluster_adp_glo ADP-Glo™ Detection AXL_Kinase AXL Kinase ADP ADP AXL_Kinase->ADP Phosphorylation Substrate Peptide Substrate ATP ATP ATP->ADP ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Depletes remaining ATP Inhibitor 1-(3-Fluorobenzyl)-1H- indazol-5-amine Inhibitor->AXL_Kinase Inhibition Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Converts ADP to ATP Luminescence Luminescent Signal Kinase_Detection_Reagent->Luminescence Luciferase Reaction

Caption: AXL Kinase Inhibition Assay Workflow.

Materials and Reagents

ReagentSupplierCatalog Number
AXL Kinase Enzyme SystemPromegaV9171
or AXL, FLAG-Tag RecombinantBPS Bioscience40180
ADP-Glo™ Kinase AssayPromegaV9101
1-(3-Fluorobenzyl)-1H-indazol-5-amineCymitQuimicaIN-DA00283X
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSO, AnhydrousSigma-AldrichD2650
Nuclease-Free WaterThermo Fisher ScientificAM9937
White, Opaque 384-well Assay PlatesCorning3570

Experimental Protocol

This protocol is optimized for a 384-well plate format. All reactions should be performed in duplicate or triplicate.

Reagent Preparation
  • AXL Kinase Stock Solution: Prepare a 10X working stock of AXL kinase in 1X Kinase Reaction Buffer. The final concentration of the enzyme in the assay will need to be empirically determined through an enzyme titration experiment to ensure the reaction is in the linear range. A starting point is typically 1-10 ng/µL.

  • Substrate/ATP Mix: Prepare a 2.5X solution of the peptide substrate (e.g., Axltide) and ATP in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for AXL (approximately 0.9 µM) to ensure sensitive detection of competitive inhibitors.[12]

  • 1-(3-Fluorobenzyl)-1H-indazol-5-amine Serial Dilutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create a range of concentrations. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Prepare a 4X final concentration of each dilution in 1X Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Control Solutions:

    • Positive Control (100% Inhibition): Prepare a 4X solution of a potent, non-selective kinase inhibitor like Staurosporine (e.g., 10 µM final concentration) in 1X Kinase Reaction Buffer with the corresponding DMSO concentration.

    • Negative Control (0% Inhibition/100% Activity): Prepare a 4X solution of the corresponding DMSO concentration in 1X Kinase Reaction Buffer.

Assay Procedure
  • Plate Setup: Add 2.5 µL of the 4X serially diluted 1-(3-Fluorobenzyl)-1H-indazol-5-amine, positive control, or negative control to the appropriate wells of a 384-well white, opaque assay plate.

  • Enzyme Addition: Add 5 µL of the 10X AXL kinase stock solution to all wells except the "no enzyme" control wells. To these, add 5 µL of 1X Kinase Reaction Buffer.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2.5X Substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically 10-20% ATP consumption).

  • Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

G cluster_prep Preparation cluster_assay Assay Execution Reagents Prepare Reagents: - AXL Kinase - Substrate/ATP Mix - Inhibitor Dilutions - Controls Add_Inhibitor 1. Add 2.5 µL Inhibitor/ Controls to Plate Reagents->Add_Inhibitor Add_Enzyme 2. Add 5 µL AXL Kinase Add_Inhibitor->Add_Enzyme Start_Reaction 3. Add 2.5 µL Substrate/ ATP Mix Add_Enzyme->Start_Reaction Incubate_Kinase 4. Incubate 60 min at RT Start_Reaction->Incubate_Kinase Stop_Reaction 5. Add 10 µL ADP-Glo™ Reagent, Incubate 40 min Incubate_Kinase->Stop_Reaction Detect_Signal 6. Add 20 µL Kinase Detection Reagent, Incubate 30-60 min Stop_Reaction->Detect_Signal Read_Plate 7. Measure Luminescence Detect_Signal->Read_Plate

Caption: Step-by-step IC50 determination workflow.

Data Analysis and IC50 Calculation

  • Data Normalization:

    • Average the luminescence signal from the negative control wells (0% inhibition, 100% activity).

    • Average the luminescence signal from the positive control wells (100% inhibition, 0% activity).

    • Calculate the percentage of inhibition for each concentration of 1-(3-Fluorobenzyl)-1H-indazol-5-amine using the following formula:

      % Inhibition = 100 * (1 - (Signalinhibitor - Signal100% inhibition) / (Signal0% inhibition - Signal100% inhibition))

  • Dose-Response Curve Fitting:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation with a variable slope.[2][13][14][15] This can be performed using software such as GraphPad Prism.[4][16] The equation is as follows:

      Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

      Where:

      • Top: The upper plateau of the curve (approximately 100%).

      • Bottom: The lower plateau of the curve (approximately 0%).

      • LogIC50: The logarithm of the inhibitor concentration that elicits a 50% response.

      • HillSlope: The steepness of the curve.

  • IC50 Determination: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[17][18]

Expected Results and Interpretation

The experiment will yield a sigmoidal dose-response curve from which the IC50 value of 1-(3-Fluorobenzyl)-1H-indazol-5-amine against AXL kinase can be determined. A lower IC50 value indicates a more potent inhibitor. The quality of the assay can be assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.

ParameterValue
Test Compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine
Target Kinase Human Recombinant AXL
Assay Platform ADP-Glo™ Kinase Assay
Determined IC50 [Insert Experimentally Determined Value]
R2 of Curve Fit > 0.95
Hill Slope [Insert Value]

Conclusion

This application note provides a comprehensive and robust protocol for the determination of the IC50 value of 1-(3-Fluorobenzyl)-1H-indazol-5-amine against AXL kinase. The use of the ADP-Glo™ Kinase Assay ensures high sensitivity and reproducibility, making this protocol suitable for both initial potency assessment and more detailed structure-activity relationship (SAR) studies. By following these guidelines, researchers can confidently and accurately characterize the inhibitory potential of novel kinase-targeted compounds.

References

  • Reaction Biology. (n.d.). ADP-Glo Kinase Assays. Retrieved from [Link]

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

  • GraphPad. (2022, August 25). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Junaid Asghar PhD. (2021, February 3). GraphPad Prism 8 | Finding IC50 value [Video]. YouTube. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Use of different parameters and equations for calculation of IC50 values in efflux assays: potential sources of variability in IC50 determination. The AAPS journal, 14(4), 735–744. [Link]

  • GraphPad. (n.d.). Fitting the absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Reaction Biology. (n.d.). AXL Kinase Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • GraphPad. (n.d.). Equation: log(inhibitor) vs. response -- Variable slope. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AXL, FLAG-Tag Recombinant. Retrieved from [Link]

  • Junaid Asghar PhD. (2021, February 4). GraphPad Prism 8 | Finding IC50 value [Video]. YouTube. Retrieved from [Link]

  • Reaction Biology. (n.d.). TYRO3/SKY Kinase Assay Service. Retrieved from [Link]

  • East Port Praha. (n.d.). ADP-Glo Kinase Assay + AXL Kinase Enzyme System | V9171. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TYRO3 Kinase Assay Kit. Retrieved from [Link]

  • Lee, J. E., Park, H. S., Lee, J. E., Kim, S. J., & Lee, C. W. (2019). The potential role of YAP in Axl-mediated resistance to EGFR tyrosine kinase inhibitors. American journal of cancer research, 9(12), 2719–2729.
  • Johnson, J. L. (2022).
  • Reaction Biology. (n.d.). AXL Recombinant Human Active Protein Kinase. Retrieved from [Link]

  • Reaction Biology. (n.d.). AXL Kinase Activity Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Mer Kinase Assay Kit. Retrieved from [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560–572. [Link]

  • Amsbio. (n.d.). TYRO3 Kinase Assay Kit, AMS.79593. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Wu, X., Liu, X., Koul, S., Lee, C. Y., Zhang, Z., & Halmos, B. (2014). AXL kinase as a novel target for cancer therapy. Oncotarget, 5(20), 9546–9563. [Link]

  • Olink. (n.d.). Tyrosine-protein kinase Mer. Retrieved from [Link]

  • Zhang, Y., Chen, Y., Li, Y., & Zhang, J. (2016). Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics. Molecular & cellular proteomics : MCP, 15(10), 3249–3260. [Link]

  • Bardol, Q., Lougaris, V., Villeronce, M., Jacquin, M., Bachelot, T., & Guitton, J. (2023). First evidence of AXL expression on circulating tumor cells in metastatic breast cancer patients. Cancer reports (Hoboken, N.J.), 6(11), e1882. [Link]

  • Sather, S., Shelton, L. J., Wofford, J. A., H-h, C., Earp, H. S., & Graham, D. K. (2006). A soluble form of the Mer receptor tyrosine kinase inhibits macrophage clearance of apoptotic cells and platelet aggregation. Blood, 108(8), 2727–2734. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. This crucial intermediate, often used in the development of pharmaceutical agents like Axitinib, presents unique synthetic challenges, primarily concerning regioselectivity and yield optimization.[1] This document is designed for researchers, medicinal chemists, and process development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate these complexities successfully.

Part 1: Reaction Fundamentals & Optimization

This section addresses foundational questions regarding the N-alkylation of 1H-indazol-5-amine, focusing on the critical factors that govern reaction success and yield. The primary challenge in this synthesis is controlling the site of alkylation on the indazole ring. Direct alkylation can lead to a mixture of N-1 and N-2 substituted products, which are often difficult to separate and result in a lower yield of the desired N-1 isomer, 1-(3-Fluorobenzyl)-1H-indazol-5-amine.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing 1-(3-Fluorobenzyl)-1H-indazol-5-amine?

A1: The principal challenge is achieving regioselective N-alkylation at the N-1 position of the 1H-indazol-5-amine core. The indazole ring possesses two nitrogen atoms, and alkylation can occur at either, yielding the thermodynamically favored N-1 isomer and the kinetically favored N-2 isomer.[2] Reaction conditions must be carefully optimized to maximize the formation of the desired N-1 product while minimizing the N-2 side product.

Q2: Which reaction conditions are recommended to favor N-1 alkylation?

A2: To achieve high N-1 selectivity, the use of a strong, non-coordinating base in an aprotic solvent is critical. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established and effective system for promoting N-1 alkylation on the indazole scaffold.[3][4][5] This is because the sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering it and directing the incoming electrophile (3-fluorobenzyl bromide) to the N-1 position.[2]

Q3: What is the role of the base in this reaction, and why is NaH preferred?

A3: The base deprotonates the N-H of the indazole ring, forming the indazolide anion, which then acts as the nucleophile. Sodium hydride (NaH) is an excellent choice because it is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Weaker bases, such as potassium carbonate (K₂CO₃), can result in an equilibrium and often lead to poorer regioselectivity, forming significant amounts of the N-2 isomer, particularly in polar aprotic solvents like DMF.[2]

Q4: How critical is the choice of solvent?

A4: The solvent plays a crucial role in influencing regioselectivity. Non-polar aprotic solvents like THF are preferred for N-1 selectivity when using NaH.[3][4] More polar solvents like DMF or DMSO can sometimes favor the formation of the N-2 isomer by better solvating the cation of the base, leading to a "freer" indazolide anion where the kinetic N-2 position is more accessible.[3] Absolute dryness of the solvent is mandatory, as water will quench the NaH and inhibit the reaction.

Q5: How can I monitor the reaction's progress and determine the N-1/N-2 ratio?

A5: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To distinguish between the N-1 and N-2 isomers, Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is the definitive method. For the desired N-1 isomer, a correlation will be observed between the benzylic methylene protons (the -CH₂- group) and the C-7a carbon of the indazole ring. Conversely, the N-2 isomer will show a correlation between the benzylic protons and the C-3 carbon.[3]

Part 2: Troubleshooting Guide

Even with an optimized protocol, experimental challenges can arise. This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting Common Synthesis Problems
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: Sodium hydride is highly reactive and can be deactivated by moisture from the air or solvent. 2. Poor Reagent Quality: The 1H-indazol-5-amine or 3-fluorobenzyl bromide may be degraded. 3. Insufficient Temperature: The reaction may be too slow at room temperature.1. Use fresh NaH from a newly opened container. Ensure it is handled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.[6] 2. Verify the purity of starting materials via NMR or LC-MS. 3. Gently warm the reaction to 40-50 °C and monitor by TLC.
Poor Regioselectivity (Significant N-2 Isomer Formation) 1. Incorrect Base/Solvent System: Using a weaker base (e.g., K₂CO₃) or a highly polar solvent (e.g., DMF) can favor N-2 alkylation.[2] 2. Reaction Temperature: Higher temperatures can sometimes erode selectivity.1. Switch to the recommended NaH/THF system. This combination is proven to enhance N-1 selectivity.[3][4][5] 2. Maintain the reaction at room temperature or only warm gently after confirming the reaction is sluggish.
Multiple Unidentified Spots on TLC 1. Dialkylation: The 5-amino group might be alkylated in addition to the indazole nitrogen if excess 3-fluorobenzyl bromide or harsh conditions are used. 2. Starting Material Decomposition: The 3-fluorobenzyl bromide electrophile can be unstable.1. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Avoid high temperatures for extended periods. 2. Use fresh 3-fluorobenzyl bromide. Store it properly according to the supplier's recommendations.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Base: Not enough NaH was used to fully deprotonate the starting material. 2. Wet Solvent/Reagents: Trace amounts of water are quenching the reaction.1. Add an additional portion (0.1-0.2 eq) of NaH under an inert atmosphere. 2. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions.
Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding reaction.

troubleshooting_workflow cluster_tlc TLC/LC-MS Analysis cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Main Spot is Starting Material? check_tlc->sm_present isomers_present Multiple Product Spots? sm_present->isomers_present No solution_sm Issue: Incomplete Reaction 1. Check base activity. 2. Add more reagents. 3. Gently warm reaction. sm_present->solution_sm Yes degradation Complex Mixture / Streaking? isomers_present->degradation No solution_isomers Issue: Poor Regioselectivity 1. Verify Base/Solvent system (NaH/THF). 2. Control temperature. isomers_present->solution_isomers Yes solution_degradation Issue: Decomposition 1. Check reagent quality. 2. Avoid high temperatures. degradation->solution_degradation Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-1 selective synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Synthesis Workflow Diagram

synthesis_workflow prep 1. Preparation - Oven-dry glassware - Prepare anhydrous THF reagents 2. Reagent Addition (0 °C) - Suspend NaH in THF - Add 1H-indazol-5-amine solution prep->reagents stir1 3. Deprotonation - Stir at 0 °C for 30 min reagents->stir1 alkylation 4. Alkylation - Add 3-fluorobenzyl bromide - Warm to RT, stir 4-12h stir1->alkylation monitor 5. Monitoring - Check progress by TLC/LC-MS alkylation->monitor quench 6. Workup - Quench with water/ice - Extract with EtOAc monitor->quench purify 7. Purification - Column Chromatography quench->purify product 8. Final Product - Characterize (NMR, MS) purify->product

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Fluorobenzyl)-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and cell-based assays. Poor aqueous solubility is a common hurdle for novel molecular entities and can significantly impact data quality and reproducibility.[1] This guide provides a series of troubleshooting steps, in-depth protocols, and scientific explanations to ensure the reliable use of this compound in your experiments.

Understanding the Compound and the Solubility Challenge

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a heterocyclic amine, a class of compounds frequently investigated in drug discovery.[2] Its structure, featuring a rigid indazole core and a hydrophobic fluorobenzyl group, contributes to its limited aqueous solubility. The primary amine group on the indazole ring is a weak base, making its charge state—and therefore its solubility—highly dependent on pH.[3]

PropertyValueSource
CAS Number 202197-31-7[4][5]
Molecular Formula C₁₄H₁₂FN₃[4][6]
Molecular Weight 241.26 g/mol [4][6]
Predicted pKa 3.71 ± 0.10 (for the amine group)[6]

The predicted pKa of ~3.7 is critical; at physiological pH (≈7.4), the amine group (R-NH₂) will be predominantly in its neutral, unprotonated state, which is significantly less water-soluble than its protonated (R-NH₃⁺) form.[7] This is the fundamental reason why the compound may "crash out" of aqueous assay buffers.

Initial Troubleshooting Workflow

For any new batch of a compound, a systematic approach to solubilization is crucial.[8] This workflow provides a logical starting point to quickly identify and solve common issues.

G cluster_start Step 1: Stock Solution cluster_dilution Step 2: Working Solution cluster_solution Step 3: Troubleshooting start Prepare 10-20 mM Stock in 100% DMSO check_stock Is it fully dissolved? (Visually clear) start->check_stock heat_sonicate Apply gentle heat (37°C) or sonication check_stock->heat_sonicate No dilute Dilute stock into aqueous assay buffer check_stock->dilute Yes heat_sonicate->check_stock Re-check check_precip Precipitation observed? (Cloudiness/Turbidity) dilute->check_precip success Proceed with Assay (Include Vehicle Control) check_precip->success No lower_conc Lower final compound concentration check_precip->lower_conc Yes ph_mod pH Modification (See Guide 2) lower_conc->ph_mod Still precipitates cyclodextrin Use Cyclodextrins (See Guide 3) ph_mod->cyclodextrin Not feasible/effective cosolvent Optimize Co-solvent (See Guide 1) cyclodextrin->cosolvent Not feasible/effective

Caption: Initial troubleshooting workflow for solubilizing 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)
Q1: My compound won't fully dissolve in 100% DMSO to make a high-concentration stock. What should I do?

A1: This can happen if the compound has very high crystal lattice energy. First, try gentle warming (up to 37°C) and vortexing, or use a bath sonicator to provide energy to break up the solid state.[8] If it remains insoluble, consider using an alternative polar aprotic solvent like Dimethylformamide (DMF). As a last resort, prepare the stock at a lower, fully-solubilized concentration (e.g., 5 mM or 1 mM) and adjust downstream dilutions accordingly. Always ensure the solution is perfectly clear before use.

Q2: My DMSO stock is clear, but the compound precipitates when added to my aqueous assay buffer. Why does this happen and how can I fix it?

A2: This is a very common issue known as "crashing out" or "precipitation upon dilution."[9] While the compound is soluble in the organic solvent, its solubility can decrease by several orders of magnitude when diluted into a predominantly aqueous environment. The key is to avoid creating localized areas of high compound concentration during dilution.

Quick Fixes:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower concentration.

  • Improve Mixing: Add the small volume of DMSO stock into a larger volume of buffer while vortexing or stirring vigorously. This promotes rapid dispersion.[9]

  • Use Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. For example, first dilute the 10 mM stock to 1 mM in DMSO, then dilute this 1:100 into your buffer. This keeps the DMSO concentration more consistent during the dilution steps.[10]

If these quick fixes fail, you will need to employ more advanced solubilization strategies as detailed in Section 4.

Q3: What is the maximum concentration of DMSO acceptable in my assay?

A3: The final concentration of DMSO should be kept as low as possible. For most cell-based assays, the target is <0.5% (v/v) , and it should almost never exceed 1%.[10] Higher concentrations can cause cytotoxicity, alter cell membrane permeability, or directly interfere with protein function, leading to experimental artifacts.[11] Crucially, you must always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (or any other solubilizing agent) as your test samples to ensure that the observed effects are from the compound, not the solvent.[10]

Q4: Can I use a surfactant like Tween-20 or Triton X-100 to help?

A4: It depends on the assay type.

  • For biochemical/enzymatic assays: Yes. A low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the assay buffer can be very effective at keeping hydrophobic compounds in solution.[12]

  • For cell-based assays: This is generally not recommended. The concentrations of surfactants required to form micelles and solubilize the compound are often above the critical micelle concentration (CMC) and are toxic to cells.[12] For cell-based work, using co-solvents, pH modification, or cyclodextrins are preferred strategies.

In-Depth Solubilization Guides & Protocols

If basic troubleshooting is insufficient, the following methods can be systematically employed to enhance solubility.

Guide 1: pH Modification

The weakly basic amine on 1-(3-Fluorobenzyl)-1H-indazol-5-amine is the key to this strategy. By lowering the pH of the assay buffer, you can increase the proportion of the protonated, and therefore more water-soluble, form of the molecule.[3]

G cluster_eq pH-Dependent Equilibrium insoluble R-NH₂ (Neutral, Less Soluble) soluble R-NH₃⁺ (Protonated, More Soluble) insoluble->soluble + H⁺ (Lower pH) soluble->insoluble - H⁺ (Higher pH)

Caption: Equilibrium of 1-(3-Fluorobenzyl)-1H-indazol-5-amine at different pH values.

Protocol 1: Determining Optimal pH for Solubilization

  • Prepare Buffers: Prepare a set of your base assay buffer (e.g., PBS or HBSS) adjusted to a range of pH values (e.g., pH 7.5, 7.0, 6.5, 6.0, 5.5).

  • Prepare Samples: In separate microcentrifuge tubes, add your DMSO stock of the compound to each buffer to achieve the desired final concentration (and a consistent final DMSO concentration, e.g., 0.5%).

  • Equilibrate: Vortex each tube briefly and let them sit at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Assess Solubility:

    • Visual: Check each tube for visible precipitation.

    • Quantitative (Optional but Recommended): Measure the turbidity of each sample by reading the absorbance at a high wavelength (e.g., 600 nm) where the compound itself does not absorb. A higher absorbance indicates more scattering from precipitated particles.[13]

  • Select pH: Choose the highest pH that provides a clear, non-turbid solution.

  • Validate: Crucially, run a control experiment to confirm that the selected pH does not negatively impact your assay's biological system (e.g., enzyme activity or cell viability).

Guide 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming water-soluble "inclusion complexes."[14][15] This is an excellent method for sensitive assays where altering pH or using co-solvents is not ideal.[16]

Cyclodextrin TypeCharacteristics
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity. A very common and effective choice for in vitro and in vivo studies.[16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) Very high aqueous solubility and very low toxicity, often used in parenteral formulations.[16]

Protocol 2: Screening Cyclodextrins for Solubility Enhancement

  • Prepare CD Stocks: Prepare concentrated stock solutions of HP-β-CD and/or SBE-β-CD in your standard assay buffer (e.g., 100 mM).

  • Create CD Dilutions: In a 96-well plate or microfuge tubes, create a serial dilution of the cyclodextrin stock in your assay buffer to get a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0 mM).

  • Add Compound: Add a fixed amount of the compound's DMSO stock to each well to achieve your target final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells.

  • Equilibrate: Mix and incubate for 30 minutes at room temperature to allow for complex formation.

  • Assess Solubility: Visually or quantitatively (by turbidity) determine the lowest concentration of cyclodextrin required to keep the compound in solution.

  • Validate: Run a vehicle control with the selected cyclodextrin concentration alone to ensure it does not interfere with your assay.

Guide 3: Co-Solvent Systems

While DMSO is the default, sometimes a different co-solvent system can improve solubility in the final aqueous medium. Co-solvents work by reducing the polarity of the water, making it a more favorable environment for the hydrophobic compound.[17]

Protocol 3: Preparing Working Solutions to Minimize Precipitation

This protocol is designed to minimize the "crashing out" effect when diluting a DMSO stock.

  • Prepare Stock: Make a 10 mM stock solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in 100% DMSO. Ensure it is fully dissolved.[8]

  • Create Intermediate Dilution Plate: In a 96-well plate (the "intermediate plate"), perform a serial dilution of your 10 mM stock using 100% DMSO. This creates a plate with a range of concentrations in pure DMSO.

  • Prepare Final Assay Plate: Add your cells or assay components suspended in the final aqueous buffer to your final assay plate.

  • Transfer and Mix: Transfer a small, fixed volume from the intermediate plate to the final assay plate (e.g., transfer 1 µL from the intermediate plate into 199 µL of buffer in the final plate for a 1:200 dilution). This one-step dilution of the DMSO solution into the final buffer ensures the final DMSO concentration is low and consistent across all concentrations (in this example, 0.5%). Mix the plate immediately and thoroughly.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[10]

Summary of Solubilization Methods
MethodProsConsBest For
Co-Solvents (DMSO) Universal solvent for stock solutions; well-understood.Can be cytotoxic; causes precipitation upon dilution ("crashing out").[10][11]High-throughput screening (with careful protocols); initial testing.
pH Modification Simple, inexpensive, and can be very effective for ionizable compounds.May alter the biological activity of the target or the health of cells; not universally applicable.Assays with a wide pH tolerance; compounds with suitable pKa.
Cyclodextrins Low toxicity; highly effective at increasing apparent solubility; often used in formulations.[14][16]Can be expensive; may have subtle effects on some assays; requires screening.Cell-based assays; sensitive biochemical assays; in vivo studies.
Surfactants (e.g., Tween-20) Very effective at low concentrations.Generally cytotoxic; can interfere with protein-protein interactions.[12]Biochemical and enzymatic assays only.

By applying these structured troubleshooting guides and protocols, researchers can effectively manage the solubility of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, leading to more accurate, reliable, and reproducible experimental results.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • CymitQuimica. (n.d.). 1-(3-Fluorobenzyl)-1H-indazol-5-amine.
  • PMC PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
  • PMC NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2015, April 7). How can I increase the solubility to perform an enzyme assay?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • Benchchem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • CymitQuimica. (n.d.). 1-(3-Fluorobenzyl)-1H-indazol-5-amine.
  • ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole | 202197-31-7.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Benchchem. (n.d.). Enhancing the solubility of Cinnolin-8-amine for biological assays.
  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PMC PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.

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Technical Support Center: Optimizing Reaction Conditions for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of indazole chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. This resource aims to provide not just protocols, but the underlying scientific principles to empower you to overcome common experimental challenges and optimize your reaction conditions.

I. Troubleshooting Guide: Common Issues in Indazole Synthesis

This section addresses specific experimental hurdles, offering insights into their root causes and providing actionable solutions.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction to form the indazole core is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?

A: Low yields and incomplete conversions are frequent challenges in indazole synthesis, often stemming from several factors depending on the chosen synthetic route.[1] Here’s a breakdown of common culprits and how to address them:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that significantly influences reaction rates and the formation of byproducts. While classical methods like Cadogan-type cyclizations may necessitate high temperatures, excessive heat can lead to the decomposition of starting materials or products.[1] Conversely, many modern palladium-catalyzed cross-coupling reactions are efficient at milder temperatures.[2]

    • Solution: A systematic temperature screening is advisable. Start with the reported temperature and screen in 5-10 °C increments and decrements to identify the optimal balance for your specific substrate and catalyst system.

  • Incorrect Solvent Choice: The solvent's polarity and boiling point are crucial for ensuring the solubility of reactants and facilitating the desired reaction kinetics.[2] If your starting materials are not fully dissolved, the reaction will likely be incomplete.[1] Aprotic solvents like DMSO and DMF have been noted to provide higher yields in certain syntheses.[2]

    • Solution: Choose a solvent that ensures all reactants are in solution at the reaction temperature. If solubility is an issue, consider a solvent mixture or a different solvent with a higher boiling point if the reaction requires elevated temperatures.

  • Catalyst Inactivity or Insufficient Loading: In metal-catalyzed reactions (e.g., using Palladium or Copper), the catalyst's activity is paramount.[2][3] The catalyst may be deactivated by impurities or may not be suitable for the specific transformation.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). A screening of different ligands or catalyst sources may be necessary. It can also be beneficial to incrementally increase the catalyst loading to see if conversion improves, though this should be balanced against cost and potential for increased side reactions.

  • Presence of Water: For reactions involving moisture-sensitive reagents, such as those utilizing strong bases like sodium hydride (NaH), the presence of water can quench the reagent and halt the reaction.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.

Issue 2: Formation of Side Products (e.g., Hydrazones, Dimers)

Q: I am observing significant side product formation, particularly persistent hydrazone impurities or dimers. How can I minimize these?

A: The formation of side products can complicate purification and significantly reduce the yield of the desired indazole.[2]

  • Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[1] Their presence in the final product indicates that the subsequent cyclization step is incomplete.

    • Solution:

      • Increase Reaction Time/Temperature: The cyclization step may require more forcing conditions. Cautiously increase the temperature or prolong the reaction time and monitor the progress by TLC or LC-MS.

      • Change of Catalyst/Reagent: For cyclizations that are acid or base-catalyzed, optimizing the choice and concentration of the acid or base can be effective. In some cases, a different cyclization strategy may be necessary.

  • Dimer Formation: Dimerization can occur under certain reaction conditions, especially at high temperatures.[2]

    • Solution:

      • Lower Reaction Temperature: If possible, reducing the reaction temperature may disfavor the dimerization pathway.

      • Slower Addition of Reagents: In some cases, adding a key reagent slowly (e.g., via syringe pump) can maintain a low instantaneous concentration, thereby minimizing dimerization.

Issue 3: Poor Regioselectivity in N-Alkylation

Q: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A: Achieving regioselectivity in the N-alkylation of indazoles is a significant and common challenge due to the presence of two nucleophilic nitrogen atoms.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7] The ratio of N1 to N2 alkylation is influenced by a delicate interplay of steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent, and temperature).[4][8][9]

Here is a decision-making workflow to address this issue:

G start Poor N1/N2 Selectivity q1 What is your desired isomer? start->q1 n1_path N1-Isomer (Thermodynamic Product) q1->n1_path N1 n2_path N2-Isomer (Kinetic Product) q1->n2_path N2 n1_cond Use conditions favoring thermodynamic control: - NaH in THF - Cs2CO3 in DMF - Higher temperatures to allow equilibration n1_path->n1_cond n1_sterics Introduce bulky substituent at C3 position n1_path->n1_sterics n2_cond Use conditions favoring kinetic control: - Lower reaction temperatures (e.g., 0 °C) - Brønsted acid catalysis - TfOH with diazo compounds n2_path->n2_cond n2_electronics Introduce electron-withdrawing groups (e.g., -NO2, -CO2Me) at C7 position n2_path->n2_electronics

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the indazole core?

A1: A variety of starting materials can be used, and the choice depends on the desired substitution pattern. Some common precursors include:

  • o-Haloaryl aldehydes or ketones: These can react with hydrazine in cyclization reactions.[7]

  • o-Nitrobenzaldehydes: These can undergo condensation with amines followed by reductive cyclization (e.g., Cadogan reaction) to form 2H-indazoles.[10][11]

  • Arylhydrazones: Intramolecular C-H amination of arylhydrazones, often catalyzed by metals like copper or silver, can yield 1H-indazoles.[6][12]

  • o-Toluidine derivatives: These can be diazotized and then cyclized to form the indazole ring.[2]

Q2: How do I choose the right catalyst for my indazole synthesis?

A2: The choice of catalyst is highly dependent on the reaction type.

  • Palladium catalysts (e.g., Pd(OAc)₂ with a phosphine ligand): These are often used for intramolecular C-N bond formation.[2]

  • Copper catalysts (e.g., CuI, Cu(OAc)₂): Copper is frequently employed in reactions involving C-N and N-N bond formation, such as in the synthesis of 2H-indazoles from 2-bromobenzaldehydes and primary amines.[2]

  • Acid/Base catalysts: Many classical indazole syntheses rely on acid (e.g., acetic acid, HCl) or base-catalyzed cyclizations.[2] Recently, Brønsted acids like TfOH have been shown to catalyze regioselective N2-alkylation.[13]

  • Green Catalysts: There is growing interest in using more environmentally friendly catalysts, such as heterogeneous catalysts or even natural catalysts like lemon peel powder under ultrasound irradiation, for certain indazole syntheses.[14]

Q3: Can you provide a general protocol for regioselective N1-alkylation?

A3: A reliable method for achieving high N1-selectivity often involves using a strong, non-nucleophilic base in an aprotic solvent, which favors the formation of the thermodynamically more stable product.[4][9]

Experimental Protocol: N1-Alkylation of a Substituted 1H-Indazole

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[15]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[15]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1][15]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated indazole.

Q4: What is a good method for selectively synthesizing 2H-indazoles?

A4: A mild and efficient one-pot method for the regioselective synthesis of 2H-indazoles is the condensation of an ortho-nitrobenzaldehyde with an amine, followed by a Cadogan reductive cyclization using a phosphine reagent.[10][11]

G cluster_0 One-Pot 2H-Indazole Synthesis start o-Nitrobenzaldehyde + Amine (in i-PrOH) step1 Condensation (Stir at RT) start->step1 step2 Formation of ortho-imino-nitrobenzene intermediate step1->step2 step3 Add Tri-n-butylphosphine step2->step3 step4 Reductive Cyclization (Heat to 80 °C) step3->step4 end 2H-Indazole Product step4->end

Caption: Workflow for one-pot 2H-indazole synthesis.

III. Data Summary for N-Alkylation Regioselectivity

The following table summarizes key findings on how reaction conditions influence the N1/N2 regioselectivity of indazole alkylation. Actual results are highly substrate-dependent.

Indazole SubstituentBase/Solvent SystemAlkylating AgentPredominant IsomerReference
C3-carboxymethyl, C3-tert-butylNaH / THFAlkyl bromide>99% N1[4][8]
C7-NO₂, C7-CO₂MeNaH / THFAlkyl bromide>96% N2[4][8]
UnsubstitutedCs₂CO₃ / DMFAlkyl bromideHigh N1 selectivity[16]
VariousTfOH / Chlorinated SolventDiazo compoundHigh N2 selectivity[13]
VariousBrønsted Acid CatalystSulfoxonium ylideHigh N2 selectivity[17]

This guide provides a foundational understanding of common challenges and optimization strategies in the synthesis of indazole derivatives. By understanding the principles behind these protocols, researchers can more effectively troubleshoot their experiments and achieve their synthetic goals.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link] [Accessed January 12, 2026].

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link] [Accessed January 12, 2026].

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link] [Accessed January 12, 2026].

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link] [Accessed January 12, 2026].

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link] [Accessed January 12, 2026].

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. American Chemical Society. Available at: [Link] [Accessed January 12, 2026].

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Available at: [Link] [Accessed January 12, 2026].

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link] [Accessed January 12, 2026].

  • Methods of making indazoles. Google Patents.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link] [Accessed January 12, 2026].

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available at: [Link] [Accessed January 12, 2026].

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications. Available at: [Link] [Accessed January 12, 2026].

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Available at: [Link] [Accessed January 12, 2026].

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ProQuest. Available at: [Link] [Accessed January 12, 2026].

  • Reaction conditions optimization for 1H‐Indazoles synthesisa. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link] [Accessed January 12, 2026].

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available at: [Link] [Accessed January 12, 2026].

  • Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Optimization for synthesis of 2H-indazole. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. Available at: [Link] [Accessed January 12, 2026].

  • Optimization of reaction conditions a. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link] [Accessed January 12, 2026].

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link] [Accessed January 12, 2026].

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Technical Support Center: Crystallization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-INDZ-CRYST-001

Introduction

Welcome to the technical support guide for the crystallization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS: 202197-31-7). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with obtaining this active pharmaceutical ingredient (API) in a crystalline form of high purity and desired physical attributes. Crystallization is a critical final step that dictates the purity, stability, and bioavailability of an API.[1][2] This guide provides a series of structured, in-depth answers to frequently encountered issues, grounded in established physicochemical principles and field-proven methodologies.

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit complex solid-state behavior, including polymorphism and variable crystal habits.[3][4] While specific polymorphic forms of 1-(3-Fluorobenzyl)-1H-indazol-5-amine are not extensively reported in the literature, the potential for their existence must be a primary consideration in any crystallization development program.[3] This guide will equip you with the foundational knowledge and practical steps to control your crystallization process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 1-(3-Fluorobenzyl)-1H-indazol-5-amine?

Understanding the basic properties of the molecule is the first step in designing a robust crystallization process.

PropertyValueSource
CAS Number 202197-31-7[5]
Molecular Formula C₁₄H₁₂FN₃[5]
Molecular Weight 241.26 g/mol [5]
Structure Aromatic amine with an indazole core and a fluorobenzyl substituent.N/A
General Solubility Profile As an aromatic amine, it is expected to have low solubility in non-polar solvents (e.g., alkanes) and higher solubility in polar organic solvents (e.g., alcohols, ketones, esters). Solubility in water is expected to be low.[6][7]N/A

Q2: Are there known polymorphs for this compound? What should I be looking for?

While specific polymorphs for 1-(3-Fluorobenzyl)-1H-indazol-5-amine are not detailed in publicly available literature, polymorphism is a common phenomenon for APIs and especially for derivatives of heterocyclic scaffolds like indazole.[3][8] Different polymorphs can have different stability, solubility, and melting points, which critically impacts drug performance and manufacturability.[9][10]

Therefore, it is imperative to assume that polymorphism is possible and to conduct a thorough screening. Key characterization techniques include:

  • Powder X-Ray Diffraction (PXRD): The definitive method for identifying different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and assess thermodynamic stability.[9]

  • Thermogravimetric Analysis (TGA): To identify solvates or hydrates.

  • Microscopy: To observe different crystal habits (e.g., plates, needles, prisms).

Any change in the crystallization process (solvent, cooling rate, etc.) warrants a re-characterization of the resulting solid form to ensure consistency.

Troubleshooting Guide: Common Crystallization Problems

Problem 1: My compound is "oiling out" or forming an amorphous precipitate instead of crystals.

"Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating problem.[11] It occurs when the solute precipitates from solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution's temperature is above the melting point of the impure solid or when the level of supersaturation is too high for orderly crystal lattice formation.[12]

Causality: The primary drivers are excessive supersaturation and/or poor solvent selection. The system relieves the high supersaturation by the fastest means possible—phase separation into a solute-rich liquid—rather than the more ordered, slower process of nucleation and crystal growth.

Solutions:

  • Reduce the Degree of Supersaturation:

    • Slower Cooling: Decrease the cooling rate. For example, instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator. Rapid crystallization is a common cause of impurity incorporation.[12]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to the dissolved API solution. Adding it too quickly creates localized areas of extremely high supersaturation.[11]

    • Increase Solvent Volume: Add a small amount of additional hot solvent (1-5% v/v) to slightly reduce the concentration, ensuring the solution is not saturated at the boiling point.[12]

  • Modify the Solvent System:

    • Change Solvents: The chosen solvent may be unsuitable. A solvent in which the compound is slightly less soluble can often prevent oiling.

    • Adjust Polarity: Oiling can sometimes be avoided by adjusting the polarity of the solvent system. For example, if you are using pure ethyl acetate, try a mixture of ethyl acetate and a non-polar solvent like heptane or cyclohexane.[11]

  • Introduce Seed Crystals:

    • Adding a small quantity of previously formed, high-quality crystals (seed crystals) at a point of slight supersaturation provides a template for growth, bypassing the large energy barrier of primary nucleation and guiding the system towards crystallization rather than oiling.

G start Oiling Out Observed check_ss Is Supersaturation High? (e.g., crash cooling, fast anti-solvent) start->check_ss reduce_ss Action: Reduce Supersaturation check_ss->reduce_ss Yes check_solvent Is Solvent System Optimal? check_ss->check_solvent No / Unsure slow_cool 1. Slow Cooling Rate (Bench cool -> Fridge) reduce_ss->slow_cool slow_anti 2. Slow Anti-Solvent Addition (Dropwise with stirring) reduce_ss->slow_anti add_solvent 3. Use More Solvent (Slightly dilute) reduce_ss->add_solvent result Crystalline Product slow_cool->result slow_anti->result add_solvent->result change_solvent Action: Modify Solvent System check_solvent->change_solvent Yes seeding Action: Use Seeding check_solvent->seeding No, system is good new_solvent 1. Screen New Solvents (See Protocol 1) change_solvent->new_solvent adjust_polarity 2. Adjust Polarity (e.g., Toluene/Heptane) change_solvent->adjust_polarity new_solvent->result adjust_polarity->result seeding->result

Caption: A decision tree for systematically addressing "oiling out".

Problem 2: The crystallization yield is consistently low.

A low yield indicates that a significant amount of the target compound remains dissolved in the mother liquor after filtration.[12]

Causality: This is fundamentally a solubility issue. The compound is either too soluble in the crystallization solvent even at low temperatures, or an excessive volume of solvent was used.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This maximizes the concentration and thus the supersaturation upon cooling.

  • Utilize an Anti-Solvent: Introduce a second solvent in which the compound is poorly soluble (an anti-solvent). This dramatically reduces the compound's solubility in the mixed solvent system, forcing precipitation and increasing yield. Common anti-solvents for compounds soluble in ethyl acetate or acetone include heptane, hexane, or cyclohexane.[2]

  • Reduce Final Temperature: Cool the crystallization slurry to a lower temperature (e.g., 0 °C or -10 °C) before filtration, provided the solvent doesn't freeze.

  • Concentrate the Mother Liquor: If you have already filtered the product, you can often recover a second crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be of lower purity.

Problem 3: The crystals are very fine, needle-like, or form agglomerates, leading to poor filtration and drying.

Crystal habit (shape) and size are governed by the kinetics of nucleation versus crystal growth.[13]

Causality: When nucleation rate far exceeds the growth rate, a large number of small crystals are formed. This is typically caused by very high supersaturation. Agglomeration occurs when these small crystals stick together.[14]

Solutions:

  • Slow Down the Process: As with oiling out, slowing the rate of supersaturation generation is key. Slower cooling or slower anti-solvent addition gives molecules more time to incorporate into existing crystal lattices (growth) rather than forming new nuclei.

  • Reduce Supersaturation Level: Use a slightly larger volume of solvent or a solvent system in which the compound is slightly more soluble. This reduces the driving force for nucleation.

  • Temperature Cycling: After crystals have formed, cycling the temperature of the slurry up and down by a few degrees can help. The slight warming dissolves the smallest, most unstable crystals, and upon cooling, the material deposits onto the larger, more stable crystals—a process known as Ostwald ripening.[11]

  • Sonication: Applying ultrasound (sonocrystallization) can sometimes break up agglomerates and promote more uniform nucleation, leading to a narrower particle size distribution.[13]

G cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solution Strategies problem Poor Crystal Habit (Needles, Fines, Agglomerates) cause1 High Supersaturation problem->cause1 cause2 Rapid Nucleation problem->cause2 cause3 Impurity Interference problem->cause3 sol1 Slower Cooling / Anti-Solvent Addition cause1->sol1 sol4 Solvent System Optimization cause1->sol4 cause2->sol1 sol2 Seeding cause2->sol2 sol3 Temperature Cycling (Ostwald Ripening) cause2->sol3 cause3->sol4 result result sol1->result Improved Crystal Habit (Larger, Equant Particles) sol2->result Improved Crystal Habit (Larger, Equant Particles) sol3->result Improved Crystal Habit (Larger, Equant Particles) sol4->result Improved Crystal Habit (Larger, Equant Particles) sol5 Sonication sol5->result Improved Crystal Habit (Larger, Equant Particles)

Caption: Key factors influencing crystal habit and corresponding solutions.

Problem 4: The final product purity is not meeting specifications.

Impurities can be incorporated into a crystal product through several mechanisms, and identifying the mechanism is key to solving the problem.[14][15]

Causality & Solutions:

  • Surface Adsorption: Impurities adhere to the crystal surface.

    • Solution: An effective wash of the filter cake with a cold solvent (in which the product is poorly soluble but the impurity is soluble) is crucial. Ensure the wash solvent is cold to minimize product loss.

  • Inclusions/Occlusions: Pockets of impurity-rich mother liquor become trapped within the growing crystal.[15]

    • Solution: This is a kinetic problem. Slowing the crystal growth rate (slower cooling, lower supersaturation) allows impurities time to diffuse away from the growing crystal face, preventing their incorporation.[15]

  • Solid Solution/Co-crystal Formation: The impurity has high structural similarity to the product and is incorporated directly into the crystal lattice.[14]

    • Solution: This is the most difficult scenario to resolve via crystallization. Standard recrystallization may be ineffective. The solution often lies upstream: improve the purity of the starting material through chromatography or chemical means before the final crystallization step.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid identification of promising solvent systems for crystallization.

Materials:

  • 1-(3-Fluorobenzyl)-1H-indazol-5-amine (approx. 200 mg)

  • Vials (2 mL) with caps

  • Heating block / oil bath with temperature control

  • Stir bars

  • Selection of solvents (see table below)

Suggested Screening Solvents:

ClassSolventBoiling Point (°C)Polarity
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82High
Ketones Acetone, MEK56, 80High
Esters Ethyl Acetate, Isopropyl Acetate77, 89Medium
Ethers 2-MeTHF, MTBE80, 55Medium
Aromatics Toluene111Low
Anti-Solvents Heptane, Cyclohexane98, 81Non-polar

Procedure:

  • Place approx. 10-15 mg of your compound into each vial.

  • Add a candidate solvent dropwise (e.g., 50 µL at a time) at room temperature, stirring or swirling after each addition. Note if the solid dissolves.

  • If the solid does not dissolve after adding ~0.5 mL, gently heat the vial in increments of 10 °C. Note the temperature at which the solid dissolves completely.

  • Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the vial with a glass rod or place it in a refrigerator/ice bath.

  • Evaluate the result:

    • Good System: The compound is sparingly soluble at room temperature but readily soluble upon heating, and forms high-quality crystals upon cooling.

    • Poor System (Too Soluble): The compound dissolves in a small volume of solvent at room temperature. Consider this solvent for use with an anti-solvent.

    • Poor System (Insoluble): The compound does not dissolve even when heated. Discard this solvent.

Protocol 2: Standard Cooling Crystallization
  • Charge a clean, dry flask with your crude 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

  • Add the minimum volume of the chosen hot solvent (from Protocol 1) to completely dissolve the solid at or near the solvent's boiling point.

  • Allow the solution to cool slowly and undisturbed. Insulating the flask with glass wool can promote slower cooling.

  • Once crystal formation appears complete at room temperature, cool the flask further in an ice bath or refrigerator for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold, fresh solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Characterize the solid by PXRD, DSC, and a purity assay (e.g., HPLC).

References

  • An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Benchchem.
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ResearchGate. Available from: [Link]

  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Published January 11, 2020. Available from: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Published February 3, 2025. Available from: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information (PMC). Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Updated April 7, 2022. Available from: [Link]

  • 1H-Indazol-5-amine. PubChem. Available from: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available from: [Link]

  • 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Protheragen. Available from: [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available from: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information (PMC). Available from: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Published July 6, 2020. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Published January 19, 2021. Available from: [Link]

  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI. Available from: [Link]

  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. National Center for Biotechnology Information (PMC). Published September 8, 2025. Available from: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. Published September 12, 2024. Available from: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Published April 1, 2023. Available from: [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information (PMC). Published May 12, 2023. Available from: [Link]

Sources

Technical Support Center: Strategies to Enhance the Selectivity of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(3-Fluorobenzyl)-1H-indazol-5-amine and other novel small molecules. This guide provides in-depth troubleshooting advice and frequently asked questions to help you understand and mitigate off-target effects, thereby enhancing the specificity and reliability of your experimental results. Our approach is grounded in established principles of medicinal chemistry and pharmacology to empower you with actionable strategies for your research and drug development endeavors.

Introduction

1-(3-Fluorobenzyl)-1H-indazol-5-amine belongs to the indazole class of compounds, a versatile scaffold that has been explored for a wide range of therapeutic targets, including protein kinases. While the specific biological targets of this particular molecule may be under investigation, it is crucial to proactively address the potential for off-target interactions. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental data, cellular toxicity, and potential side effects in a therapeutic context.[1][2][3] This guide will walk you through identifying and addressing these challenges.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is designed to help you troubleshoot common issues that may arise from off-target effects of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in your experiments.

Question 1: My cellular phenotype is not consistent with the known function of the intended target. How can I determine if this is an off-target effect?

Answer:

This is a common challenge when working with novel compounds. An unexpected phenotype is a strong indicator of potential off-target activity. Here’s a systematic approach to dissecting this issue:

Step 1: Confirm On-Target Engagement in a Cellular Context.

Before exploring off-targets, it's essential to verify that your compound is interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a target protein upon ligand binding.[4][5]

Step 2: Employ a Structurally Unrelated Inhibitor.

Use an inhibitor with a different chemical scaffold that is known to be specific for your target of interest. If this second compound reproduces the same phenotype, it strengthens the hypothesis that the effect is on-target.[5]

Step 3: Conduct a Rescue Experiment.

Overexpression of the intended target protein may lead to a "rescue" of the phenotype. The excess target protein can effectively sequester your compound, requiring a higher concentration to elicit the same biological response.

Step 4: Profile for Off-Target Interactions.

If the above steps suggest an off-target effect, a broader screening approach is necessary. A kinase panel screen is a good starting point, given that indazole scaffolds are common in kinase inhibitors.[6][7] Services that offer screening against a large panel of kinases can provide a comprehensive overview of your compound's selectivity.

Question 2: I'm observing significant cytotoxicity at concentrations close to the IC50 for my target. How can I reduce this toxicity?

Answer:

Cytotoxicity near the effective concentration often points to off-target interactions. The goal is to improve the therapeutic window of your compound.

Step 1: Analyze the Structure-Activity Relationship (SAR).

Systematic modifications to the structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine can help dissociate the desired activity from the toxic effects. The indazole core, the fluorobenzyl group, and the amine substituent are all points for modification.[8][9] For example, altering the position of the fluorine on the benzyl ring or replacing the benzyl group with other substituents can modulate both on-target potency and off-target interactions.[9]

Table 1: Hypothetical SAR Data for Analogs of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

CompoundModificationOn-Target IC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Lead 1-(3-Fluorobenzyl)-1H-indazol-5-amine501.224
Analog 11-(4-Fluorobenzyl)-1H-indazol-5-amine755.573
Analog 21-(3-Chlorobenzyl)-1H-indazol-5-amine400.820
Analog 31-Benzyl-1H-indazol-5-amine12010.083
Analog 41-(3-Fluorobenzyl)-1H-indazol-3-amine250> 25>100

This data is illustrative and serves as an example of how SAR data can be organized.

Step 2: Consider Scaffold Hopping.

If modifications to the existing scaffold do not yield a sufficient therapeutic window, "scaffold hopping" can be a powerful strategy.[10][11][12] This involves replacing the indazole core with a different chemical scaffold while retaining the key pharmacophoric features necessary for on-target activity. Computational modeling can aid in identifying suitable replacement scaffolds.[10]

Workflow for Scaffold Hopping

A Identify Pharmacophore of 1-(3-Fluorobenzyl)-1H-indazol-5-amine B Virtual Screening of Scaffold Libraries A->B Input for Search C Select Scaffolds with Similar Pharmacophoric Features B->C Filter Hits D Synthesize and Test New Analogs C->D Prioritize for Synthesis E Evaluate On-Target Potency and Off-Target Profile D->E Experimental Validation

Caption: A simplified workflow for a scaffold hopping approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for indazole-based compounds?

Indazole-containing molecules are frequently developed as kinase inhibitors.[13][14] Due to the conserved nature of the ATP-binding site across the kinome, off-target kinase inhibition is a common issue.[6][14] Therefore, screening against a broad panel of kinases is a critical step in characterizing the selectivity of any new indazole derivative. Other potential off-targets can include G-protein coupled receptors (GPCRs) and ion channels.

Q2: How can I proactively design more selective compounds from the start?

Designing for selectivity early in the drug discovery process can save considerable time and resources.[1]

  • Structure-Based Drug Design: If the 3D structure of your target is known, you can design compounds that exploit unique features of the target's binding site that are not present in other proteins.

  • Targeting Allosteric Sites: Instead of targeting the highly conserved active site (e.g., the ATP-binding pocket of a kinase), designing molecules that bind to less conserved allosteric sites can significantly improve selectivity.[15]

  • Computational Modeling: In silico tools can predict potential off-target interactions based on the chemical structure of your compound, allowing for early-stage modifications to mitigate these risks.[2][3]

Q3: What is targeted drug delivery and can it help reduce off-target effects?

Targeted drug delivery is a strategy to deliver a therapeutic agent specifically to the desired cells or tissues, thereby minimizing exposure to other parts of the body.[16][17][18] This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand that binds to a receptor specifically expressed on the target cells.[16][19] Encapsulating the drug in nanoparticles that are designed to accumulate at the site of action is another approach.[17][20] While more complex, this strategy can dramatically reduce off-target effects and improve the overall safety and efficacy of a compound.

Targeted Drug Delivery Strategies

cluster_0 Drug Delivery System cluster_1 Targeting Strategies cluster_2 Biological Target A 1-(3-Fluorobenzyl)-1H-indazol-5-amine Drug B Antibody Conjugation Ligand-Directed Targeting Nanoparticle Encapsulation A:f1->B Incorporation into C Target Cell Reduced Systemic Exposure B->C Selective Delivery to

Caption: Overview of targeted drug delivery approaches.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

Objective: To determine the inhibitory activity of 1-(3-Fluorobenzyl)-1H-indazol-5-amine against a panel of protein kinases.

Methodology: [4]

  • Prepare Compound: Serially dilute 1-(3-Fluorobenzyl)-1H-indazol-5-amine in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, a specific peptide substrate, and [γ-³³P]ATP in a reaction buffer.

  • Initiate Reaction: Add the diluted compound to the reaction mixture.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop Reaction: Terminate the reaction.

  • Quantify: Measure the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter or by capturing the substrate on a filter membrane followed by autoradiography.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. For significant hits, determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in a cellular environment.[4][5]

Methodology:

  • Cell Treatment: Treat cultured cells with 1-(3-Fluorobenzyl)-1H-indazol-5-amine or a vehicle control (DMSO).

  • Harvest and Lyse: Harvest the cells and prepare a cell lysate.

  • Heat Challenge: Aliquot the lysate and heat the samples across a range of temperatures.

  • Separate Aggregates: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Analyze Soluble Fraction: Collect the supernatant containing the soluble proteins.

  • Quantify Target Protein: Use Western blotting or mass spectrometry to quantify the amount of the target protein remaining in the soluble fraction at each temperature.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Institutes of Health.
  • Scaffold Hopping. (n.d.). BioSolveIT GmbH.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online.
  • Scaffold Hopping in Drug Discovery. (2022). Current Research & Information on Pharmaceutical Sciences (CRIPS).
  • Scaffold hopping. (2024). Wiley Online Library.
  • Scaffold-Based Drug Design. (n.d.). BioSolveIT GmbH.
  • Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? (n.d.). Taylor & Francis Online.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). ACS Publications.
  • Nanoparticles-Based Small Molecule Drugs Delivery. (n.d.). CD Bioparticles.
  • Targeted Drug Delivery Systems: Innovations and Clinical Implications. (2024). Cureus.
  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. (n.d.). PubMed.
  • Strategies to Target Drug Delivery for Specific Tissues. (2024). DrOmics Labs.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed.
  • A Brief Note on Approaches of Targeted Drug Delivery System. (n.d.). Longdom Publishing.
  • Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. (2025). BenchChem.
  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PubMed Central.
  • Targeted drug delivery. (n.d.). Wikipedia.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. (n.d.). BenchChem.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). ResearchGate.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. (n.d.). BenchChem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PubMed.
  • A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis. (n.d.). Semantic Scholar.

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Technical Support Center: Synthesis and Purification of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-(3-Fluorobenzyl)-1H-indazol-5-amine. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to address common challenges related to the purity of this compound. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome experimental hurdles and ensure the integrity of your research.

Introduction: The Synthetic Challenge

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine typically involves the N-alkylation of 5-aminoindazole or a protected precursor. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation reaction. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers: the desired 1-(3-Fluorobenzyl)-1H-indazol-5-amine (N1 isomer) and the undesired 2-(3-Fluorobenzyl)-2H-indazol-5-amine (N2 isomer). Achieving high purity requires careful optimization of the reaction conditions to favor the formation of the N1 isomer and effective purification strategies to remove the N2 isomer and other potential impurities.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems you might encounter during the synthesis and purification of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in a question-and-answer format.

Question 1: My reaction produced a mixture of two isomers that are difficult to separate. How can I improve the selectivity for the desired N1 isomer?

Answer: The formation of a mixture of N1 and N2 regioisomers is the most common problem in the N-alkylation of indazoles. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • Underlying Cause: The indazole anion, formed upon deprotonation, can be alkylated at either nitrogen. The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product can be favored under certain kinetic conditions.

  • Recommended Solution: To favor the formation of the desired N1 isomer, a strong, non-coordinating base in a non-polar, aprotic solvent is recommended. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for promoting N1 selectivity in indazole alkylation. This is often attributed to the sodium cation coordinating with the N2 nitrogen, sterically hindering its attack on the electrophile.

Condition Predominant Isomer Rationale
NaH in THFN1Formation of a sodium-chelated intermediate may sterically block the N2 position.
K₂CO₃ in DMFMixture of N1 and N2Polar aprotic solvents and weaker bases often lead to poor selectivity.

Question 2: I have a crude product containing both N1 and N2 isomers. What is the best way to purify the desired 1-(3-Fluorobenzyl)-1H-indazol-5-amine?

Answer: The separation of N1 and N2 indazole regioisomers can be challenging due to their similar polarities. However, effective purification can be achieved using column chromatography or recrystallization.

  • Column Chromatography: This is the most common and generally effective method. The two isomers often have slightly different dipole moments and steric profiles, leading to different retention factors on silica gel. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate , is a good starting point.

  • Recrystallization: For larger scale purification, recrystallization can be a more practical approach. A mixed solvent system is often effective. A patent for separating substituted indazole isomers suggests using mixtures of solvents like acetone/water or ethanol/water . The principle is to dissolve the mixture in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed, followed by slow cooling.

Question 3: My final product shows a persistent impurity even after chromatography. What could it be and how do I remove it?

Answer: If the impurity is not the N2 isomer, it could be unreacted starting material (5-aminoindazole) or byproducts from the synthesis. If the synthesis involves the reduction of a nitro group, incomplete reduction can leave behind the nitro-intermediate, 1-(3-fluorobenzyl)-5-nitro-1H-indazole.

  • Identification: The presence of the nitro-intermediate can be identified by its characteristic signals in the ¹H NMR spectrum (aromatic protons deshielded by the nitro group) and its different retention time in HPLC.

  • Removal: If the impurity is the nitro-intermediate, re-subjecting the material to the reduction conditions (e.g., H₂, Pd/C) should convert it to the desired amine. If it is unreacted 5-aminoindazole, careful optimization of the column chromatography gradient should allow for its separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure 1-(3-Fluorobenzyl)-1H-indazol-5-amine? A1: The appearance of the pure compound is typically a solid. The color can vary from off-white to light brown.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify the presence of isomers and other impurities.

  • HPLC: To determine the purity of the sample by separating the main component from any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q3: What are the key differences to look for in the ¹H NMR spectra of the N1 and N2 isomers? A3: While specific data for the N2 isomer of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is not readily available, general trends for N1 and N2 substituted indazoles can be used for identification:

  • Chemical Shift of the Indazole Protons: The chemical shifts of the protons on the indazole ring (H-3, H-4, H-6, and H-7) will be different for the two isomers. In many cases, the H-3 proton of the N1 isomer appears at a distinct chemical shift compared to the corresponding proton in the N2 isomer.

  • Chemical Shift of the Benzyl Protons: The chemical shift of the benzylic methylene protons (-CH₂-) may also differ slightly between the two isomers.

Experimental Protocols

Protocol 1: Purification of 1-(3-Fluorobenzyl)-1H-indazol-5-amine by Column Chromatography

This protocol provides a general procedure for the separation of the N1 and N2 isomers. Optimization of the solvent gradient may be required.

Materials:

  • Crude 1-(3-Fluorobenzyl)-1H-indazol-5-amine mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is as follows:

    • 95:5 Hexane:Ethyl Acetate (2 column volumes)

    • 90:10 Hexane:Ethyl Acetate (5 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the desired product has eluted)

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure N1 isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a starting point for an HPLC method to assess the purity of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Method:

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile.

Visual Guides

Troubleshooting Workflow for Purity Issues

G start Crude Product Analysis (TLC/HPLC/NMR) check_purity Is Purity < 95%? start->check_purity main_impurity Identify Main Impurity check_purity->main_impurity Yes end_pure Product is Pure check_purity->end_pure No n2_isomer N2-Isomer Detected main_impurity->n2_isomer Isomer Mixture starting_material Unreacted Starting Material main_impurity->starting_material Starting Material other_impurity Other Impurity main_impurity->other_impurity Unknown column_chrom Perform Column Chromatography (Hexane/EtOAc gradient) n2_isomer->column_chrom recrystallize Attempt Recrystallization (e.g., EtOH/Water) n2_isomer->recrystallize re_run_reaction Re-run Reaction with Optimized Conditions starting_material->re_run_reaction re_purify Re-purify by Column Chromatography starting_material->re_purify characterize Characterize Impurity (NMR, MS) other_impurity->characterize column_chrom->end_pure recrystallize->end_pure re_run_reaction->start re_purify->end_pure end_impure Further Investigation Needed characterize->end_impure

Caption: A logical workflow for troubleshooting purity issues.

Synthetic Pathway and Potential Side Reaction

G cluster_0 Main Reaction cluster_1 Side Reaction A 5-Aminoindazole C 1-(3-Fluorobenzyl)-1H-indazol-5-amine (Desired N1-Isomer) A->C  + B (NaH, THF) D 2-(3-Fluorobenzyl)-2H-indazol-5-amine (Undesired N2-Isomer) A->D  + B (e.g., K2CO3, DMF) B 3-Fluorobenzyl Bromide

Caption: Synthetic pathway showing the formation of N1 and N2 isomers.

References

  • BenchChem. (2025). Dealing with regioisomer formation in indazole synthesis.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Indazole Synthesis Technical Support Center: A Guide to Navigating Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of indazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions in a dynamic question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reactions and avoid common pitfalls.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific experimental issues, offering insights into the underlying causes and providing actionable solutions to common problems encountered during indazole synthesis.

Issue 1: Poor Regioselectivity in N-Alkylation and N-Arylation (N-1 vs. N-2 Isomers)

Q: My N-alkylation/arylation reaction is producing a mixture of N-1 and N-2 isomers. How can I selectively obtain the desired regioisomer?

A: This is the most frequently encountered challenge in indazole chemistry. The regiochemical outcome of N-functionalization is a delicate balance of several factors, including thermodynamic versus kinetic control, the nature of the substituent on the indazole core, and the reaction conditions employed.[1]

  • Understanding the Causality: Thermodynamic vs. Kinetic Control

    The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] Consequently, the N-1 substituted product is typically the thermodynamically favored isomer, while the N-2 product is often the kinetically favored one. By manipulating the reaction conditions, you can favor one pathway over the other.

    • Thermodynamic Control (Favors N-1): Achieved under conditions that allow for equilibration. This usually involves higher temperatures, longer reaction times, and conditions where the initially formed kinetic product can revert to the intermediate and then form the more stable thermodynamic product.

    • Kinetic Control (Favors N-2): Favored by conditions where the reaction is irreversible and the product that forms fastest is the major one. This often involves lower temperatures and shorter reaction times.

  • Troubleshooting and Optimization Strategies:

    • For N-1 Selectivity (Thermodynamic Product):

      • Base and Solvent Choice: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is a robust method for achieving high N-1 selectivity.[3][4] The sodium cation is believed to chelate with the N-2 nitrogen and a C-3 substituent (if present), sterically hindering the approach of the electrophile to the N-2 position.[5]

      • Elevated Temperatures: Running the reaction at a higher temperature can facilitate the equilibration towards the more stable N-1 isomer.

    • For N-2 Selectivity (Kinetic Product):

      • Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) often shows a preference for the N-2 isomer.[4]

      • Acid Catalysis: The use of a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH) with alkylating agents such as diazo compounds or 2,2,2-trichloroacetimidates has been shown to be highly selective for the N-2 position.[6][7]

      • Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring can electronically favor N-2 alkylation.[3][4]

Q: How do substituents on the indazole ring influence N-1 vs. N-2 selectivity?

A: Substituents play a critical role in directing the regioselectivity of N-functionalization through both steric and electronic effects.

  • Steric Hindrance:

    • Bulky substituents at the C-3 position can sterically hinder the N-2 position, thus favoring N-1 substitution.[8]

    • Conversely, bulky groups at the C-7 position can hinder the N-1 position, leading to a preference for N-2 functionalization.

  • Electronic Effects:

    • Electron-withdrawing groups (EWGs) at the C-3 position, such as esters or amides, can enhance N-1 selectivity, particularly when using bases like NaH, due to the chelation effect mentioned earlier.[3]

    • EWGs at the C-7 position, such as nitro or carboxylate groups, have been shown to strongly direct alkylation to the N-2 position.[3][4]

Below is a table summarizing the influence of reaction conditions on N-alkylation regioselectivity:

Desired IsomerReaction ConditionsRationale
N-1 (Thermodynamic) NaH in THFStrong base, less polar solvent, favors the more stable isomer. Potential for chelation control with C3-substituents.[3][5]
K2CO3 in DMF at high temp.Weaker base in a polar aprotic solvent, higher temperatures allow for equilibration to the thermodynamic product.
N-2 (Kinetic) Mitsunobu (PPh3, DEAD/DIAD)Often favors the kinetically controlled product.[4]
TfOH with diazo compoundsStrong acid catalysis directs alkylation to the N-2 position.[7]
Cu(OTf)2 with 2,2,2-trichloroacetimidatesLewis acid catalysis can provide high N-2 selectivity.[6]
Issue 2: Formation of Dimeric and Other Byproducts

Q: I am observing significant formation of a deeply colored byproduct, likely a dimer, in my reaction. How can I prevent this?

A: Dimer formation is a common side reaction, especially in syntheses starting from electron-rich precursors like indoles, and can significantly reduce the yield of the desired indazole.[9][10]

  • Understanding the Causality:

    Dimerization often occurs when a nucleophilic starting material or intermediate attacks another reactive species in the reaction mixture. For instance, during the nitrosation of indoles to form indazole-3-carboxaldehydes, the starting indole can act as a nucleophile and attack a reactive nitroso intermediate, leading to the formation of a dimeric byproduct.[10]

  • Troubleshooting and Optimization Strategies:

    • Slow Addition/Reverse Addition: Adding the substrate slowly to the reagent mixture (reverse addition) can help maintain a low concentration of the reactive substrate, thus minimizing the chances of dimerization.

    • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the side reaction.

    • Dilution: Performing the reaction under more dilute conditions can also decrease the frequency of intermolecular reactions that lead to dimers.

Issue 3: Incomplete Conversion and Low Yields

Q: My indazole synthesis is not going to completion, or I am getting a very low yield. What are the likely causes and how can I improve the outcome?

A: Incomplete conversion and low yields can be attributed to a variety of factors, from suboptimal reaction parameters to the inherent reactivity of your substrates.

  • Potential Causes and Solutions:

    • Suboptimal Temperature: Some indazole syntheses, like the Cadogan-Sundberg cyclization, require high temperatures to proceed efficiently. Conversely, for other reactions, excessive heat can lead to decomposition of starting materials or products. A systematic temperature screening is often beneficial.

    • Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Consider a solvent system that ensures complete dissolution at the reaction temperature.

    • Inappropriate Base or Catalyst: The choice of base or catalyst is critical. For example, in palladium-catalyzed C-H arylation of indazoles, the choice of ligand can significantly impact the yield and prevent catalyst inhibition by the indazole nitrogen.

    • Presence of Water: For reactions employing moisture-sensitive reagents like NaH, ensuring anhydrous conditions is crucial to prevent quenching of the reagent.

Section 2: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for achieving selective N-alkylation of indazoles.

Protocol 1: N-1 Selective Alkylation of 1H-Indazole (Thermodynamic Control)

This protocol is optimized for achieving high N-1 regioselectivity using sodium hydride in tetrahydrofuran.[3][5]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: N-2 Selective Alkylation of 1H-Indazole (Kinetic Control)

This protocol utilizes Mitsunobu conditions, which often favor the formation of the N-2 isomer.[4]

  • Preparation: To a round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude residue directly by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Section 3: Visualizing Reaction Pathways

The following diagrams illustrate the mechanistic rationale behind common side reactions in indazole synthesis.

Diagram 1: N-1 vs. N-2 Alkylation Pathways

Caption: Competing pathways for N-1 and N-2 alkylation of the indazole anion.

Diagram 2: Dimer Formation in Indazole Synthesis from Indole

G Indole_Start Indole Reactive_Intermediate Reactive Intermediate (e.g., Nitroso-Indole) Indole_Start->Reactive_Intermediate Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/HCl) Nitrosating_Agent->Reactive_Intermediate Desired_Product Indazole Product Reactive_Intermediate->Desired_Product Desired Rearrangement Dimer_Product Dimeric Byproduct Reactive_Intermediate->Dimer_Product Undesired Nucleophilic Attack Another_Indole Another Indole Molecule (Nucleophile) Another_Indole->Dimer_Product

Caption: Simplified pathway showing desired product formation versus undesired dimerization.

Section 4: References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • Val C. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1835-1865. [Link]

  • Kumar, S., & Van der Eycken, E. V. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(21), 4419-4444. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Li, Z., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(84), 11011-11014. [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7029-7035. [Link]

Sources

Technical Support Center: Troubleshooting Cell Culture Contamination When Using 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(3-Fluorobenzyl)-1H-indazol-5-amine in cell culture experiments. This guide is designed to provide in-depth troubleshooting assistance for common issues related to cell culture contamination that may arise during your research. Our goal is to equip you with the knowledge to distinguish between microbial contamination, chemical-induced cytotoxicity, and other experimental artifacts, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Context

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a bioactive small molecule, and like other indazole derivatives, it is often explored for its potential as a kinase inhibitor in cancer research and drug development.[1][2][3][4] When introducing such a compound into a sensitive biological system like cell culture, unexpected cellular responses can occur. These responses can sometimes mimic the signs of contamination, leading to confusion and potential loss of valuable time and resources. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turned cloudy and yellow overnight after adding 1-(3-Fluorobenzyl)-1H-indazol-5-amine. Is the compound contaminated?

A sudden change in the medium's color to yellow and the appearance of cloudiness are classic signs of bacterial contamination.[5][6][7][8] While it's possible for a chemical compound to be contaminated, it is more likely that the contamination was introduced during the handling of the cells or the compound. It is crucial to practice strict aseptic techniques when preparing and adding the compound to your culture.[9][10][11][12]

Q2: My cells are detaching and dying after treatment with the compound, but the medium is clear. Is this contamination?

This scenario is less likely to be microbial contamination, which usually causes turbidity.[7] Cell detachment and death in a clear medium could be due to several factors:

  • Cytotoxicity of the compound: 1-(3-Fluorobenzyl)-1H-indazol-5-amine, as a bioactive molecule, may be cytotoxic to your specific cell line at the concentration you are using.[13][14]

  • Solvent toxicity: If you are using a solvent like DMSO to dissolve the compound, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cell death.[15][16][17]

  • Apoptosis or other programmed cell death: The compound might be inducing a biological response in your cells.[18]

Q3: I observe small, dark, moving particles between my cells under the microscope. What are they?

These are likely bacteria. Their movement is a key indicator.[5][19] You may also notice a grainy appearance in the spaces between cells. Fungal contamination, on the other hand, typically appears as filamentous structures.[8][19]

Q4: How can I be sure my cell line is what it's supposed to be and not cross-contaminated?

Cross-contamination with other cell lines is a serious and common issue in research.[20] The most reliable method for cell line authentication is Short Tandem Repeat (STR) analysis, which provides a unique genetic fingerprint for your cell line.[21][22][23][24] It is good practice to authenticate your cell lines regularly.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect contamination in your cell culture after using 1-(3-Fluorobenzyl)-1H-indazol-5-amine, follow this systematic troubleshooting workflow:

Troubleshooting_Workflow start Suspected Contamination Event observe Step 1: Visual & Microscopic Observation start->observe is_turbid Is the medium cloudy? observe->is_turbid is_ph_changed Has the pH indicator changed color? is_turbid->is_ph_changed Yes no_microbial Proceed to Chemical/Cytotoxicity Investigation is_turbid->no_microbial No see_microbes Are microbes visible under the microscope? is_ph_changed->see_microbes is_ph_changed->see_microbes No microbial_contamination Conclusion: Likely Microbial Contamination see_microbes->microbial_contamination Yes see_microbes->no_microbial No cytotoxicity_check Step 2: Assess Compound-Induced Effects no_microbial->cytotoxicity_check dose_response Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) cytotoxicity_check->dose_response solvent_control Include a solvent-only control cytotoxicity_check->solvent_control morphology_analysis Analyze for specific morphological changes cytotoxicity_check->morphology_analysis is_cytotoxic Is there a dose-dependent decrease in viability? dose_response->is_cytotoxic chemical_issue Conclusion: Compound Cytotoxicity or Chemical Contamination is_cytotoxic->chemical_issue Yes further_investigation Step 3: Further Investigation is_cytotoxic->further_investigation No mycoplasma_test Perform Mycoplasma Test (PCR or Staining) further_investigation->mycoplasma_test str_profile Perform Cell Line Authentication (STR Profiling) further_investigation->str_profile review_protocol Review Aseptic & Compound Handling Protocols further_investigation->review_protocol

Caption: Troubleshooting workflow for suspected contamination.

Section 1: Distinguishing Microbial Contamination from Chemical Cytotoxicity
Symptom Likely Microbial Contamination Likely Chemical Cytotoxicity/Effect
Medium Appearance Cloudy, turbid.[5][6][7][8]Clear.[7]
pH Change Rapid change (yellow for bacteria, pink/purple for fungi).[5][6]Generally no change, or slight change due to cell death.
Microscopic View Visible bacteria (small, motile dots), yeast (budding ovals), or fungi (filaments).[5][19]Cell debris, rounding, detachment, blebbing, but no distinct microorganisms.[6][8][18]
Onset Often rapid and catastrophic (overnight).Dose-dependent and may occur over a longer time course.
Section 2: Investigating Compound-Specific Effects

If microbial contamination is ruled out, the issue may be related to the compound itself.

This protocol outlines a basic method to determine the cytotoxic potential of the compound on your cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • Compound Preparation: Prepare a high-concentration stock solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in an appropriate solvent (e.g., DMSO).[16][25][26][27] Then, prepare a serial dilution of the compound in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle-only" control (medium with the same concentration of solvent as your highest compound concentration) and an "untreated" control (medium only).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a colorimetric assay such as MTT or a fluorescence-based assay to measure cell viability.[13][28] Alternatively, an LDH release assay can measure cell death.[14]

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

As 1-(3-Fluorobenzyl)-1H-indazol-5-amine is likely a kinase inhibitor, it may induce specific changes in cell morphology that are part of its mechanism of action, not a sign of contamination.[29][30][31] For example, some kinase inhibitors can cause cells to become more rounded or flatten out.[30][32] It is important to carefully document these changes and correlate them with the dose-response data.

Advanced Troubleshooting and Prevention

Mycoplasma: The Hidden Contaminant

Mycoplasma is a type of bacteria that lacks a cell wall and is not visible by standard microscopy.[19][33][34] It does not cause turbidity but can significantly alter cell behavior.[7][33][35]

  • Detection: Regular testing for mycoplasma is crucial. Common methods include PCR-based assays, DNA staining (e.g., DAPI or Hoechst), and ELISA.[33][35][36]

  • Prevention: Quarantine all new cell lines and test them for mycoplasma before introducing them into your general cell stock.[34]

Mycoplasma_Detection_Workflow start Routine Cell Culture Maintenance (e.g., every 1-3 months or when issues arise) collect_sample Collect Culture Supernatant start->collect_sample pcr_test PCR-Based Mycoplasma Test (High Sensitivity & Specificity) collect_sample->pcr_test dna_stain DNA Staining (DAPI/Hoechst) (Faster, less specific) collect_sample->dna_stain is_positive_pcr Positive Result? pcr_test->is_positive_pcr is_positive_stain Extranuclear Staining? dna_stain->is_positive_stain quarantine_discard Quarantine & Discard Contaminated Cultures is_positive_pcr->quarantine_discard Yes negative_result Continue Routine Culture is_positive_pcr->negative_result No is_positive_stain->quarantine_discard Yes is_positive_stain->negative_result No clean_lab Thoroughly Clean Incubators & Hoods quarantine_discard->clean_lab

Caption: Workflow for Mycoplasma detection and response.

Best Practices for Handling Small Molecule Inhibitors

To prevent chemical contamination and ensure the stability of 1-(3-Fluorobenzyl)-1H-indazol-5-amine:

  • Aseptic Technique: Always handle the compound and prepare solutions in a sterile environment, such as a laminar flow hood.[9][10][11][12][37]

  • Stock Solutions: Prepare a concentrated stock solution in a high-purity solvent like DMSO.[16][25][26][27] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[15][16]

  • Solubility: Ensure the compound is fully dissolved in the stock solution. If you observe precipitation when diluting the stock in your aqueous culture medium, you may need to adjust your dilution strategy or use a different solvent system.[15]

By following this guide, researchers and drug development professionals can more effectively troubleshoot potential contamination issues when working with 1-(3-Fluorobenzyl)-1H-indazol-5-amine, leading to more reliable and reproducible experimental outcomes.

References

  • Cell Culture Company, LLC. (2024, September 9). Cell Line Authentication Methods: Ensuring Research Integrity. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What are the signs of contamination in cell cultures?. Retrieved from [Link]

  • Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. (2022, March 1).
  • Uphoff, C. C., & Drexler, H. G. (2002). Mycoplasma detection in cell cultures: a comparison of four methods. Journal of immunological methods, 262(1-2), 1–10.
  • Lonza Bioscience. (n.d.). Mycoplasma contamination of cell cultures. Retrieved from [Link]

  • rapidmicrobiology. (n.d.). Mycoplasma Detection in Cell Cultures. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, July 7). Cell Line Authentication. Retrieved from [Link]

  • UNC Lineberger. (n.d.). Contaminant Help. Retrieved from [Link]

  • Cell Culture Dish. (2025, January 22). Best Practices for Cell Line Authentication. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]

  • Munoz, L., et al. (2018). Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors. Pharmacological research, 134, 166–178.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Probe Development and High Throughput Screening.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). Changes in Melanoma Cell Morphology Following Inhibition of Cell Invasion by Third-Generation mTOR Kinase Inhibitors. Retrieved from [Link]

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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Pharmaceuticals, 14(11), 1101.
  • Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. (n.d.).
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  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Biology LibreTexts. (2025, July 8). 6.2: Principles of Aseptic Technique. Retrieved from [Link]

  • Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells. (2000).
  • EuroBioBank. (n.d.). ASEPTIC AND GOOD CELL CULTURE TECHNIQUES.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell morphology screen of small molecule kinase inhibitors from PKIS library induce MET in mesenchymal breast cancer cell lines.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687.
  • Assessment of tumor response to tyrosine kinase inhibitors. (2010). BJR|Open, 2(1).
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  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Chemie Brunschwig. (n.d.). A Guide to Understanding and Managing Cell Culture Contamination.
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  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(19), 6543.
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  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2023). Current Pharmaceutical Design, 29(16), 1221–1236.
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Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results with 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-(3-Fluorobenzyl)-1H-indazol-5-amine in kinase assays. This guide is designed to provide in-depth troubleshooting strategies and address common sources of variability and inconsistency. As scientists, we understand that robust and reproducible data is paramount. This center moves beyond generic advice to offer causal explanations and validated protocols, empowering you to diagnose and resolve experimental challenges effectively.

Introduction: Understanding the Compound and Assay Dynamics

1-(3-Fluorobenzyl)-1H-indazol-5-amine belongs to the indazole class of compounds, many of which function as ATP-competitive kinase inhibitors.[1] Inconsistent results in kinase assays using such compounds can arise from a confluence of factors, including the compound's physicochemical properties, its interaction with assay components, and the specific parameters of the kinase reaction itself. This guide will dissect these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My IC50 values for 1-(3-Fluorobenzyl)-1H-indazol-5-amine are highly variable between experiments. What is the primary cause?

High variability in IC50 values is a frequent challenge, often pointing to subtle but critical inconsistencies in the experimental setup. The most common culprit for an ATP-competitive inhibitor is the concentration of ATP relative to its Michaelis-Menten constant (Km) for the specific kinase.[2][3]

Causality Explained:

For an ATP-competitive inhibitor, the measured IC50 value is fundamentally dependent on the ATP concentration in the assay. This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km) .[2][4]

  • Ki (Inhibition Constant): This is a true measure of the inhibitor's binding affinity to the kinase and is independent of the ATP concentration.

  • Km (Michaelis-Menten Constant): This represents the ATP concentration at which the kinase operates at half its maximum velocity. It's an intrinsic property of each kinase.[5]

  • [ATP]: The concentration of ATP you add to your assay.

As the equation shows, if the [ATP] fluctuates between experiments, even slightly, the resulting IC50 value will shift. This effect is magnified for different kinases which have vastly different Km values for ATP.[4] Therefore, ranking inhibitor potency or comparing results across different days or labs becomes arbitrary if the ATP concentration is not strictly controlled and appropriately chosen.[4]

Troubleshooting Protocol:

  • Determine the ATP Km for Your Kinase: If not already known, perform a kinase titration with varying ATP concentrations to determine the Km for your specific enzyme lot and buffer conditions.

  • Standardize ATP Concentration: For biochemical assays, the most advantageous choice is to set the ATP concentration equal to the Km value.[4] Under these specific conditions (ATP = Km), the Cheng-Prusoff equation simplifies, and the measured IC50 value will be equal to 2 x Ki .[2][3] This allows for a more direct comparison of inhibitor affinity across different kinases and experiments.[4]

  • Prepare Fresh ATP Stock: ATP solutions can degrade with freeze-thaw cycles. Prepare fresh, concentrated stocks and aliquot for single use to ensure consistent concentrations.

  • Validate Reagent Purity: Ensure the purity of your kinase and substrate. Contaminating kinases or ATPases in impure preparations can alter the effective ATP concentration and lead to erroneous results.[6]

Question 2: I am observing a high background signal or a "false positive" hit in my fluorescence-based assay, even in the absence of kinase activity. Could 1-(3-Fluorobenzyl)-1H-indazol-5-amine be interfering?

Yes, this is a significant possibility. Homogeneous fluorescence-based assays are susceptible to interference from small molecules.[7] This can manifest as the compound itself being fluorescent (autofluorescence), quenching the fluorescent signal of the reporter, or causing light scatter due to poor solubility.[7][8]

Causality Explained:

Fluorescence polarization (FP), TR-FRET, and fluorescence intensity assays rely on detecting changes in light emission.[9]

  • Autofluorescence: If 1-(3-Fluorobenzyl)-1H-indazol-5-amine absorbs and emits light at similar wavelengths to your assay's fluorophore, it will artificially increase the signal, mimicking inhibition in a signal-decrease assay or masking inhibition in a signal-increase assay.

  • Signal Quenching: The compound might absorb light at the excitation or emission wavelength of the assay fluorophore without re-emitting it, leading to an artificially low signal.

  • Precipitation/Aggregation: Poorly soluble compounds can form aggregates that scatter light, which can be misread by the plate reader as a fluorescence signal.[8]

Troubleshooting Protocol: Assay Interference Check

  • Run Kinase-Free Controls: Prepare a set of wells containing all assay components (buffer, substrate, ATP, and your fluorescent probe/antibody) except for the kinase enzyme.

  • Add Compound: Add 1-(3-Fluorobenzyl)-1H-indazol-5-amine to these kinase-free wells at the same concentrations used in your main experiment.

  • Measure Signal: Read the plate. If you observe a dose-dependent change in the signal in these control wells, it confirms that your compound is directly interfering with the assay detection system.

Mitigation Strategies:

  • Switch to a Far-Red Probe: Interference is more common at lower wavelengths.[7] Switching to an assay format that uses a far-red tracer (e.g., Cy5-based) can often mitigate issues from autofluorescent compounds.[7]

  • Use a Non-Fluorescent Method: The "gold standard" radiometric assay, which uses [γ-32P]ATP or [γ-33P]ATP, is largely immune to this type of compound interference.[8][10] Luminescence-based assays like ADP-Glo™, which measure ATP depletion or ADP formation, can also be a robust alternative.[11]

  • Solubility Assessment: Determine the solubility of your compound in the final assay buffer. Visually inspect for precipitation at the highest concentrations.

dot

G cluster_0 Troubleshooting Workflow: High Background Signal Start High Background or 'False Positive' Signal Observed PrepControls Prepare Control Wells: - No Kinase Enzyme - All other assay components Start->PrepControls AddCompound Add 1-(3-Fluorobenzyl)-1H-indazol-5-amine (at experimental concentrations) PrepControls->AddCompound ReadPlate Measure Signal AddCompound->ReadPlate Decision Is there a dose-dependent signal change? ReadPlate->Decision Interference Conclusion: Compound Interferes with Assay Signal Decision->Interference  Yes NoInterference Conclusion: Compound does not interfere. Investigate other causes (e.g., reagent contamination). Decision->NoInterference  No

Caption: Workflow to diagnose compound interference in fluorescence assays.

Question 3: My results are inconsistent, and I suspect the compound may be precipitating in the assay. How can I address solubility issues?

Poor aqueous solubility is a common problem for many small molecule inhibitors. 1-(3-Fluorobenzyl)-1H-indazol-5-amine, like many heterocyclic compounds, may have limited solubility that can lead to significant assay artifacts and poor reproducibility.

Causality Explained:

When a compound's concentration exceeds its solubility limit in the assay buffer, it will precipitate out of solution. This has several negative consequences:

  • Inaccurate Concentration: The actual concentration of the inhibitor in solution is unknown and lower than the intended concentration, leading to an artificially high (less potent) IC50 value.

  • Assay Interference: As mentioned previously, precipitates can scatter light in optical assays.[7]

  • Non-Specific Binding: Aggregates of the compound can bind to the kinase or substrate non-specifically, leading to inhibition that is not related to the intended mechanism of action.

Troubleshooting Protocol: Solubility and Stability

  • Check DMSO Concentration: Most kinase assays have a tolerance limit for DMSO (typically 1-2%). Ensure your final DMSO concentration is consistent across all wells and is below this limit.

  • Prepare Fresh Dilutions: Do not use old stock solutions. Prepare fresh serial dilutions of 1-(3-Fluorobenzyl)-1H-indazol-5-amine from a concentrated DMSO stock for each experiment.

  • Pre-incubation and Order of Addition: The order in which you add reagents can matter. Try adding the compound to the buffer first and allowing it to equilibrate before adding the enzyme or substrate.

  • Incorporate a "Detergent": In some cases, adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer can help maintain compound solubility, but this must be validated to ensure it does not inhibit your kinase.

  • Nephelometry: If available, use a nephelometer to directly measure light scattering and quantify the concentration at which your compound begins to precipitate in the assay buffer.

Data Summary: Recommended Starting Conditions

ParameterRecommended Starting PointKey Consideration
ATP Concentration Equal to the Km of the target kinase.Critical for IC50 reproducibility.[3][4]
Final DMSO % ≤ 1%Check kinase tolerance. High DMSO can inhibit enzymes.
Enzyme Conc. In the linear range of the assay.Ensure the reaction is not substrate-limited.[4]
Pre-incubation Time 15-30 minutesAllows inhibitor to bind to the kinase before reaction starts.
Assay Buffer pH Typically 7.4 - 7.5Verify the optimal pH for your specific kinase.[4]
Question 4: My inhibitor appears potent in my biochemical assay but shows little to no activity in a cell-based assay. What explains this discrepancy?

This is a very common observation in drug discovery and highlights the difference between an idealized in vitro environment and the complex milieu of a living cell.[12]

Causality Explained:

  • High Cellular ATP: The most significant factor is the cellular ATP concentration, which is typically in the millimolar range (1-5 mM).[5] This is often 100- to 1000-fold higher than the ATP concentrations (which are near the Km) used in biochemical assays.[2][3] According to the Cheng-Prusoff equation, this high concentration of a competing substrate (ATP) will require a much higher concentration of your inhibitor to achieve the same level of target engagement, drastically increasing the apparent IC50.[5][13]

  • Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a low intracellular concentration.

  • Efflux Pumps: Cells possess efflux transporters (e.g., P-glycoprotein) that can actively pump foreign compounds out of the cell, further reducing the effective intracellular concentration.

  • Compound Stability and Metabolism: The compound may be unstable in the cell culture media or rapidly metabolized by cellular enzymes.

dot

G cluster_1 Biochemical vs. Cellular Assay Environment Biochem Biochemical Assay (In Vitro) Biochem_ATP Low [ATP] (e.g., 1-100 µM, near Km) Biochem->Biochem_ATP Environment Barriers Cellular Barriers: - Membrane Permeability - Efflux Pumps - Metabolism Cellular Cell-Based Assay (In Cellulo) Cellular_ATP High [ATP] (e.g., 1-5 mM) Cellular->Cellular_ATP Environment Biochem_Potency High Potency (Low IC50) Biochem_ATP->Biochem_Potency Leads to Cellular_Potency Low Potency (High IC50) Cellular_ATP->Cellular_Potency Leads to Barriers->Cellular Impact

Caption: Factors contributing to potency shifts between assay types.

Experimental Approaches to Bridge the Gap:

  • High-ATP Biochemical Assay: Re-run your biochemical assay using a high ATP concentration (e.g., 1 mM) that mimics the cellular environment. This will help determine how much of the potency drop is due to ATP competition alone.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the compound is actually binding to its intended target within the cell.

  • Permeability Assays: Employ methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross a lipid bilayer.

By systematically addressing these common issues, you can enhance the consistency and reliability of your kinase assay data, enabling confident decision-making in your research and development efforts.

References

  • Turek-Etienne TC, Small EC, Soh SC, et al. (2003). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening.[Link]

  • Uhlenbrock, K., & Geyer, M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.[Link]

  • Bogaart, E., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.[Link]

  • ATP concentration. Kinase Logistics Europe.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.[Link]

  • Shults, M. D., & Imperiali, B. (2003). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology.[Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate.[Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.[Link]

  • Kim, M., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate.[Link]

  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.[Link]

  • Kim, M., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed.[Link]

  • Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.[Link]

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Current Drug Discovery Technologies.[Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. SciSpace.[Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.[Link]

  • Kim, H., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Scientific Reports.[Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH.[Link]

  • 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Protheragen.[Link]

  • KINASE ASSAY Questions and Answers. ResearchGate.[Link]

  • 1H-Indazol-5-amine. PubChem.[Link]

  • Lee, J., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.[Link]

  • El-Gazzar, M. G., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry.[Link]

  • Lozytska, R., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. International Journal of Molecular Sciences.[Link]

Sources

Technical Support Center: Investigating the Stability of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Fluorobenzyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability issues and investigate the degradation pathways of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific challenges you might encounter during your experiments.

I. Frequently Asked Questions (FAQs)

FAQ 1: I am observing unexpected peaks in my HPLC analysis of a stored solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. What could be the cause?

Answer: The appearance of new peaks in your chromatogram upon storage is a strong indicator of degradation. The potential causes can be broadly categorized as hydrolytic, oxidative, or photolytic degradation. The specific pathway depends on your storage conditions (solvent, temperature, light exposure, and headspace oxygen).

  • Hydrolysis: If your sample is in an aqueous or protic solvent, hydrolysis of the amine or other susceptible bonds might occur, especially at non-neutral pH.

  • Oxidation: The primary amine and the indazole ring system are potentially susceptible to oxidation, especially if the solvent was not de-gassed or if the container has significant headspace.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, particularly in photosensitive molecules.

To identify the cause, a systematic forced degradation study is recommended. This involves subjecting the compound to controlled stress conditions (acid, base, peroxide, light, heat) to induce degradation and identify the resulting degradants.[1][2][3]

FAQ 2: What are the most likely sites of degradation on the 1-(3-Fluorobenzyl)-1H-indazol-5-amine molecule?

Answer: Based on the chemical structure, several functional groups could be susceptible to degradation under stress conditions:

  • 5-Amino Group: The primary amine is a common site for oxidation, which can lead to the formation of nitroso, nitro, or dimeric impurities. It can also be involved in reactions with formulation excipients.

  • Indazole Ring: While generally stable, the indazole ring can undergo cleavage under harsh acidic or basic conditions or potent oxidation.

  • Benzylic Methylene Bridge: The CH2 group connecting the fluorophenyl and indazole rings can be a target for oxidation, potentially forming a ketone.

  • Fluorobenzyl Ring: The aromatic ring is generally stable but can be susceptible to hydroxylation under certain oxidative conditions.

A visual representation of these potential degradation sites is provided below:

G cluster_molecule 1-(3-Fluorobenzyl)-1H-indazol-5-amine cluster_sites Potential Degradation Sites Molecule Amine 5-Amino Group (Oxidation) Molecule->Amine Oxidation Indazole Indazole Ring (Ring Cleavage) Molecule->Indazole Hydrolysis/Oxidation Methylene Benzylic Methylene (Oxidation) Molecule->Methylene Oxidation Benzyl Fluorobenzyl Ring (Hydroxylation) Molecule->Benzyl Oxidation

Caption: Potential degradation sites on 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

II. Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Problem: How do I design a forced degradation study for 1-(3-Fluorobenzyl)-1H-indazol-5-amine?

Solution: A systematic approach is crucial. The following protocols provide a starting point. It is recommended to analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureRecommended Starting Concentration
Acid Hydrolysis 0.1 M HCl60°C1 mg/mL in a suitable co-solvent/water mixture
Base Hydrolysis 0.1 M NaOH60°C1 mg/mL in a suitable co-solvent/water mixture
Oxidation 3% H₂O₂Room Temperature1 mg/mL in a suitable co-solvent/water mixture
Thermal Degradation Dry Heat80°CSolid compound
Photodegradation ICH Option 1 or 2AmbientSolid compound and solution (1 mg/mL)

III. Experimental Protocols

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to the final concentration.

    • Incubate the vial in a water bath at 60°C.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Neutral Hydrolysis:

    • Repeat the procedure in step 2, but use water instead of acid or base.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Degradation:

    • To a vial, add an appropriate volume of the stock solution and dilute with a 3% hydrogen peroxide solution to the final concentration.

    • Keep the vial at room temperature, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. Quenching the reaction is generally not necessary before injection.

Protocol 3: Photodegradation
  • Sample Preparation:

    • Place the solid compound in a transparent container.

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent system.

  • Exposure:

    • Expose the samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, run a dark control sample wrapped in aluminum foil.

  • Analysis: After the exposure period, dissolve the solid sample and analyze both the solid and solution samples by HPLC.

IV. Analytical Method Considerations

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[2]

FAQ 3: My current HPLC method shows co-elution of the parent peak with a degradant. How can I improve the separation?

Answer: Co-elution is a common challenge. Here are some strategies to improve resolution:

  • Gradient Optimization: If you are using an isocratic method, switch to a gradient method. If you are already using a gradient, try a shallower gradient (slower increase in organic solvent) to improve the separation of closely eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like 1-(3-Fluorobenzyl)-1H-indazol-5-amine. Adjusting the pH away from the pKa of the analyte and its impurities can improve separation.[5]

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to introduce different separation selectivity.

  • Detector: A photodiode array (PDA) detector is highly recommended as it provides spectral data that can help in assessing peak purity and identifying co-eluting peaks.[5]

The workflow for troubleshooting HPLC separation issues is outlined below:

G Start Co-elution Observed Gradient Optimize Gradient Profile (e.g., shallower gradient) Start->Gradient pH Adjust Mobile Phase pH Gradient->pH Still co-eluting Resolved Resolution Achieved Gradient->Resolved Resolved Column Change Column Chemistry pH->Column Still co-eluting pH->Resolved Resolved Column->Resolved Resolved G cluster_pathway Hypothetical Oxidative Degradation Parent 1-(3-Fluorobenzyl)-1H-indazol-5-amine Oxidation1 N-Oxide or Nitroso Derivative Parent->Oxidation1 H₂O₂ Oxidation2 Benzylic Ketone Parent->Oxidation2 H₂O₂

Caption: Hypothetical oxidative degradation pathways.

VI. References

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved January 8, 2026, from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 8, 2026, from [Link]

  • 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. (n.d.). Protheragen. Retrieved January 8, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. Retrieved January 8, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2023). AMSbiopharma. Retrieved January 8, 2026, from [Link]

  • An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. (2024). PubMed. Retrieved January 8, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved January 8, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 8, 2026, from [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved January 8, 2026, from [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2022). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023). Semantic Scholar. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of pharmaceutical intermediates like 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a critical transition from laboratory discovery to commercial viability. This molecule is a key building block in medicinal chemistry, and its efficient, reproducible synthesis at scale is paramount. However, this process is rarely a simple volumetric increase of lab-scale procedures. Researchers and process chemists often face challenges related to reaction control, regioselectivity, impurity profiles, and physical handling that are not apparent at the gram scale.[1][2]

This technical support guide provides field-proven insights, troubleshooting solutions, and detailed protocols to navigate the complexities of scaling the synthesis of this important indazole derivative. We will address common pitfalls with a focus on the underlying chemical principles to empower your team to develop a robust, safe, and efficient manufacturing process.

Part 1: Troubleshooting Guide

This section addresses specific, practical issues that may arise during the scale-up process in a direct question-and-answer format.

Question 1: We are experiencing low yields and incomplete conversion of our starting material, 5-aminoindazole, during the benzylation step. What are the likely causes and solutions?

Answer: This is a common issue often rooted in the deprotonation step of the indazole nitrogen, which is critical for the subsequent nucleophilic attack on the 3-fluorobenzyl halide.

  • Potential Cause 1: Ineffective Base or Incomplete Deprotonation. The pKa of the indazole N-H is approximately 13.8. Your base must be strong enough to achieve complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times, leading to side reactions.

    • Solution: For multi-kilogram scale, using a stronger base like sodium hydride (NaH) is often more efficient. It provides irreversible deprotonation, driving the reaction to completion.[3] Ensure the NaH is of good quality (e.g., 60% dispersion in mineral oil) and that the reaction is conducted under strictly anhydrous conditions, as NaH reacts violently with water.

  • Potential Cause 2: Poor Solvent Choice. The solvent plays a crucial role in solubilizing the indazolide anion and influencing its reactivity.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. DMF is excellent for solubilizing the reactants but can be difficult to remove at scale. THF is a good alternative, especially when using NaH, as it is less reactive towards the base. The choice of solvent can also dramatically impact regioselectivity (see next question).[3][4]

  • Potential Cause 3: Reagent Quality. The purity of the 5-aminoindazole and the 3-fluorobenzyl bromide is critical. Impurities can consume reagents or inhibit the reaction.

    • Solution: Always qualify your starting materials by HPLC and NMR before commencing a large-scale run. The 3-fluorobenzyl bromide should be checked for the presence of benzylic alcohols or dibrominated species.

Question 2: Our primary challenge is poor regioselectivity, resulting in a difficult-to-separate mixture of N1 and N2-benzylated isomers. How can we maximize the yield of the desired N1 isomer, 1-(3-Fluorobenzyl)-1H-indazol-5-amine?

Answer: Controlling regioselectivity is the most significant challenge in indazole alkylation.[5] The outcome is a delicate balance between reaction conditions that favor either the kinetic (N2) or thermodynamic (N1) product. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[4][6]

  • Understanding the Mechanism: Alkylation can occur at either nitrogen of the indazole ring. Generally, N2 alkylation is kinetically favored, while the N1 product is thermodynamically more stable. However, the reaction conditions, particularly the interplay between the base's counter-ion and the solvent, can steer the selectivity.

  • Solution 1: Leverage Chelation Control (Favoring N1). A highly effective strategy for directing alkylation to the N1 position involves using sodium hydride (NaH) in a less polar solvent like THF. It is postulated that the sodium cation (Na⁺) forms a "tight ion pair" by chelating with the N2 nitrogen and the lone pair of the C5-amino group. This complex sterically hinders the N2 position, forcing the incoming 3-fluorobenzyl bromide to react exclusively at N1.[3][4]

  • Solution 2: Modulate Solvent Polarity. In highly polar solvents like DMF, the indazolide anion exists as a "solvent-separated ion pair." This leaves both N1 and N2 available for attack, often leading to poor selectivity or favoring the kinetic N2 product.[3] Therefore, for N1 selectivity, avoiding highly polar solvents is recommended.

  • Solution 3: Temperature Control. Run the reaction at a controlled, moderate temperature (e.g., 0 °C for deprotonation, then warming to 50 °C for the alkylation). Running at excessively high temperatures can overcome the selective energy barriers, leading to a mixture of isomers.

The following diagram illustrates the proposed chelation mechanism that favors N1 alkylation.

N1_Selectivity cluster_0 Chelation-Controlled N1 Alkylation Indazole 5-Amino-1H-Indazole NaH NaH in THF Indazole->NaH Deprotonation Intermediate Sodium Indazolide (Chelated Intermediate) NaH->Intermediate Forms Tight Ion Pair AlkylHalide 3-Fluorobenzyl Bromide Intermediate->AlkylHalide SN2 Attack at N1 (N2 is Blocked) Product N1-Alkylated Product (Thermodynamically Favored) AlkylHalide->Product

Caption: Chelation of Na⁺ directs alkylation to the N1 position.

Question 3: During scale-up, we observed a significant exotherm upon adding the 3-fluorobenzyl bromide, making the reaction difficult to control. How can we manage this safely?

Answer: Thermal control is a classic scale-up challenge. The surface-area-to-volume ratio of a reactor decreases as the volume increases, making heat dissipation far less efficient than in laboratory glassware.[1][2] An uncontrolled exotherm can lead to side reactions, impurity formation, and critical safety incidents.

  • Solution 1: Controlled Dosing. The alkylating agent should be added slowly and sub-surface via a dosing pump. This ensures it reacts quickly in a controlled manner rather than accumulating and then reacting uncontrollably. The addition rate should be tied to the reactor's cooling capacity.

  • Solution 2: Utilize a Jacketed Reactor. A properly sized and calibrated jacketed reactor with an efficient heat transfer fluid is mandatory for scale-up. This allows for precise temperature control throughout the reaction.

  • Solution 3: Perform Calorimetry Studies. Before scaling, perform a reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study. This will quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for a thorough safety assessment and for engineering the appropriate cooling controls.[7]

  • Solution 4: Reverse Addition. In some cases, adding the deprotonated indazole solution to the alkylating agent can help control the exotherm, although this may affect selectivity and should be evaluated carefully.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to prepare 1-(3-Fluorobenzyl)-1H-indazol-5-amine?

Answer: While direct benzylation of 5-aminoindazole is feasible, a more robust and often higher-yielding route for large-scale production involves a three-step sequence starting from 5-nitroindazole. This strategy avoids potential side reactions with the amino group and often results in a cleaner product that is easier to purify.

  • N1-Alkylation of 5-Nitroindazole: React 5-nitroindazole with 3-fluorobenzyl bromide using NaH in THF. The nitro group is electron-withdrawing and does not interfere with the N-alkylation.

  • Isolation: The resulting 1-(3-Fluorobenzyl)-5-nitro-1H-indazole is typically a solid and can be isolated via filtration after quenching, providing a great purification point.

  • Nitro Group Reduction: The isolated nitro-intermediate is then reduced to the target amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean, efficient, and scalable method.[8]

The following workflow diagram outlines this recommended process.

Synthesis_Workflow Start 5-Nitroindazole Step1 Step 1: N-Alkylation Reagents: NaH, 3-Fluorobenzyl Bromide Solvent: THF Start->Step1 Intermediate 1-(3-Fluorobenzyl)-5-nitro-1H-indazole Step1->Intermediate Purification Isolation & Purification (Filtration/Reslurry) Intermediate->Purification Step2 Step 2: Nitro Reduction Reagents: H₂, Pd/C Solvent: Methanol or Ethanol Purification->Step2 FinalProduct 1-(3-Fluorobenzyl)-1H-indazol-5-amine Step2->FinalProduct

Caption: Recommended three-step synthesis for scalable production.

Q2: What are the Critical Process Parameters (CPPs) we must monitor and control?

Answer: For a robust and reproducible process, the following CPPs should be strictly controlled:

ParameterStepImpact on Quality/YieldControl Strategy
Temperature AlkylationAffects reaction rate, selectivity, and impurity profile. Uncontrolled exotherms are a safety risk.[9]Use a jacketed reactor with automated temperature control. Define strict operating ranges (e.g., 45-55 °C).
Reagent Stoichiometry AlkylationExcess alkylating agent can lead to bis-alkylation or other impurities.Use calibrated scales and flowmeters. Charge reagents based on molar equivalents relative to the limiting reagent.
Mixing/Agitation Speed All StepsInadequate mixing leads to localized "hot spots," poor heat transfer, and incomplete reactions.[2]Define an appropriate RPM range based on reactor geometry and batch volume. Ensure solid reagents remain suspended.
Hydrogen Pressure ReductionAffects the rate of reduction. Insufficient pressure leads to long reaction times and potential side reactions.Use a pressure-rated hydrogenator. Maintain a constant pressure (e.g., 50-60 psi) as specified in the validated process.
Catalyst Loading ReductionAffects reaction time and completion. Too little catalyst results in a sluggish reaction; too much is a cost and filtration issue.Use a precise weight of catalyst (e.g., 5-10 wt% of the substrate) and ensure it is from a qualified supplier.

Q3: What analytical methods are essential for in-process control and final product release?

Answer: A robust analytical package is the cornerstone of a validated process.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress (disappearance of starting material, formation of product), determining the N1:N2 ratio, and assessing the purity of the final product. A gradient method capable of separating all key components is required.

  • Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the structure of the final product and, critically, for confirming the regiochemistry. The chemical shift of the proton at the C7a position or the benzylic CH₂ protons can be used to distinguish between N1 and N2 isomers.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.

  • Differential Scanning Calorimetry (DSC): For assessing the thermal stability of the final product and intermediates, and for determining the melting point as part of the specification.

Part 3: Scalable Experimental Protocol

This protocol describes the synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine from 5-nitroindazole on a 1.0 kg scale.

Step 1: N-Alkylation of 5-Nitroindazole

  • Reactor Setup: Charge a 20 L jacketed glass reactor with anhydrous Tetrahydrofuran (THF, 8.0 L). Begin agitation and inert the reactor with a nitrogen atmosphere.

  • Deprotonation: Cool the THF to 0-5 °C. Carefully charge sodium hydride (NaH, 60% in oil, 0.27 kg, 6.75 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Indazole Addition: Add 5-nitroindazole (1.0 kg, 6.13 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C. A thick slurry will form.

  • Aging: Stir the slurry at 5-10 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Warm the reactor jacket to 50 °C. Slowly add a solution of 3-fluorobenzyl bromide (1.22 kg, 6.44 mol) in THF (2.0 L) via a dosing pump over 2-3 hours, maintaining the internal temperature at 50-55 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the 5-nitroindazole is <1.0%.

  • Quenching: Once complete, cool the reaction to 0-5 °C. Very slowly and carefully quench the reaction by adding a 1:1 mixture of isopropanol and water (1.0 L), keeping the temperature below 15 °C to control gas evolution.

  • Isolation: Add water (5.0 L) to the mixture. Stir for 30 minutes. The product, 1-(3-fluorobenzyl)-5-nitro-1H-indazole, will precipitate. Isolate the solid by filtration and wash the cake with water (2 x 2.0 L).

  • Drying: Dry the solid in a vacuum oven at 60 °C until constant weight.

    • Expected Yield: 1.50 - 1.65 kg (90-97%). Expected Purity (HPLC): >98%.

Step 2: Reduction to 1-(3-Fluorobenzyl)-1H-indazol-5-amine

  • Reactor Setup: Charge a suitable hydrogenator with the 1-(3-fluorobenzyl)-5-nitro-1H-indazole (1.0 kg, 3.69 mol) and Methanol (10.0 L).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 5% Palladium on Carbon (Pd/C, 50% wet, 0.10 kg).

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Heat the mixture to 40 °C and maintain agitation. The reaction is exothermic; use cooling to maintain 40-45 °C. The reaction is complete when hydrogen uptake ceases.

  • Filtration: Cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Wash the Celite pad with Methanol (2.0 L).

  • Concentration & Isolation: Combine the filtrates and concentrate under reduced pressure to approximately 2.0 L. Add water (8.0 L) to precipitate the product. Stir for 1 hour.

  • Final Product: Isolate the solid by filtration, wash with water (2 x 2.0 L), and dry in a vacuum oven at 50 °C.

    • Expected Yield: 0.80 - 0.86 kg (90-95%). Expected Purity (HPLC): >99.5%.

References

  • Scale-Up Challenges for Intermediates: A Practical Guide. At Tianming Pharmaceutical. [Online].
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Online].
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Online].
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Online].
  • Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. SlideShare. [Online].
  • Amine Plant Troubleshooting and Optimiza. Scribd. [Online].
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  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Online].
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. [Online].
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Online].
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Technical Support Center: Interpreting the ¹H NMR Spectrum of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. The ¹H NMR spectrum of this molecule presents a fascinating challenge due to the unique interplay of its structural components: an N-substituted indazole core and a fluorinated benzyl group. This guide is designed for researchers and drug development professionals, providing in-depth, troubleshooting-oriented answers to common questions encountered during spectral interpretation. We will move from foundational predictions to advanced techniques for unambiguous structural confirmation.

Section 1: Foundational Concepts & Initial Spectral Assignments

This section addresses the initial questions that arise when first examining the ¹H NMR spectrum. A clear understanding of the expected signals is the bedrock of accurate interpretation.

Q1: What are the expected proton signals and their general characteristics for 1-(3-Fluorobenzyl)-1H-indazol-5-amine?

A1: The structure contains 12 distinct protons, which can be categorized into four groups: the indazole aromatic protons, the benzyl aromatic protons, the benzylic methylene (CH₂) protons, and the amine (NH₂) protons. Due to the molecule's asymmetry, all aromatic protons are expected to be unique. The presence of the electron-donating amine group on the indazole ring and the electronegative fluorine on the benzyl ring significantly influences the chemical shifts[1][2].

A summary of the predicted ¹H NMR signals is presented below. Note that chemical shifts (δ) are highly dependent on the solvent used[3][4]. The values provided are typical ranges.

Proton Label Region # of Protons (Integration) Expected δ (ppm) Expected Multiplicity Key Couplings (J in Hz)
H3Indazole1H~8.0Singlet (s)None
H7Indazole1H~7.5 - 7.7Doublet (d)³J(H7-H6) ≈ 8.5-9.0
H4Indazole1H~7.3Doublet (d)⁴J(H4-H6) ≈ 2.0
H6Indazole1H~6.8 - 7.0Doublet of doublets (dd)³J(H6-H7) ≈ 8.5-9.0, ⁴J(H6-H4) ≈ 2.0
H2', H4', H5', H6'Benzyl Aromatic4H~6.9 - 7.4Complex Multiplets (m)H-H and H-F couplings
CH₂Benzylic2H~5.5Singlet or Doublet (d)⁴J(H-F) ≈ 1-3 Hz
NH₂Amine2H~4.5 - 5.5Broad singlet (br s)May exchange with D₂O
Q2: The benzyl CH₂ signal is not a sharp singlet. Why is it split?

A2: The benzylic protons (CH₂) are four bonds away from the fluorine atom on the benzyl ring. This allows for a "through-bond" scalar coupling, known as a ⁴J(H-F) coupling[5][6]. While often small, this coupling (typically 1-3 Hz) can be sufficient to resolve the singlet into a doublet or a narrowly split multiplet. This is a key diagnostic feature confirming the presence and position of the fluorine atom relative to the methylene bridge.

Q3: How does the fluorine atom complicate the aromatic region of the benzyl ring?

A3: The fluorine atom (a spin-½ nucleus) couples to the protons on its own ring, leading to more complex splitting patterns than a non-fluorinated analogue[7]. You can expect to see:

  • ³J(H-F) (ortho): Typically in the range of 5-10 Hz. This will affect protons H2' and H4'.

  • ⁴J(H-F) (meta): Smaller, around 1-3 Hz, affecting proton H6'.

  • ⁵J(H-F) (para): Often close to 0 Hz and may not be resolved[7][8]. This would apply to proton H5'.

The combination of these H-F couplings with the inherent H-H couplings (³J and ⁴J) results in complex, overlapping multiplets for the four protons of the fluorobenzyl ring[9][10].

Section 2: Troubleshooting Common Spectral Issues

Real-world spectra are rarely perfect. This section tackles common problems like signal overlap and ambiguous peaks.

Q4: The aromatic signals for both rings are heavily overlapped between 6.8-7.7 ppm. How can I resolve these signals for assignment?

A4: Signal overlap is a frequent challenge with complex aromatic molecules[11][12][13]. Here is a systematic approach to resolving this issue:

  • Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can alter the chemical environment and induce differential shifts, often resolving the overlap[3][11].

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals (in Hz), often separating the multiplets[14].

  • Utilize 2D NMR: This is the most powerful method. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the ideal next step. It will reveal which protons are coupled to each other through bonds[15][16].

The logical relationships for interpreting a COSY spectrum are visualized below.

COSY_Interpretation cluster_indazole Indazole Spin System cluster_benzyl Benzyl Spin System H7 H7 H6 H6 H7->H6 ³J (ortho) H4 H4 H6->H4 ⁴J (meta) H2_prime H2' H6_prime H6' H2_prime->H6_prime ⁴J (meta) H5_prime H5' H6_prime->H5_prime ³J (ortho) H4_prime H4' H5_prime->H4_prime ³J (ortho) Advanced_NMR_Workflow Start Acquire High-Resolution ¹H Spectrum COSY Run ¹H-¹H COSY Experiment Start->COSY AssignSpins Assign Protons within Indazole & Benzyl Rings (via J-coupling) COSY->AssignSpins NOESY Run ¹H-¹H NOESY Experiment AssignSpins->NOESY ConfirmRegio Confirm N1-substitution via CH₂ ↔ H7 cross-peak (through-space) NOESY->ConfirmRegio Final Complete & Verified Structure Assignment ConfirmRegio->Final

Caption: Workflow for unambiguous NMR assignment.

Step-by-Step Experimental Protocol (NOESY):

The Nuclear Overhauser Effect (NOE) is a through-space correlation that provides information about which protons are physically close to each other, regardless of bonding.[16] This is the key to confirming that the benzyl group is on the N1 position and not N2.

  • Sample Preparation: Prepare a sample of 10-15 mg of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The sample must be free of paramagnetic impurities.

  • Acquisition: Use a standard noesygpph pulse sequence on the spectrometer.

  • Key Parameter (Mixing Time): The mixing time (d8) is crucial. Start with a mixing time of ~500-800 ms. This duration allows for the NOE to build up between protons that are within ~5 Å of each other.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform a Fourier transform.

  • Interpretation:

    • The Critical Cross-Peak: Look for a cross-peak between the benzylic CH₂ protons (~5.5 ppm) and the indazole H7 proton (~7.6 ppm).

    • Causality: The N1 position is spatially adjacent to the C7-H7 bond of the indazole ring. The N2 position is adjacent to the C3-H proton. Therefore, an NOE correlation between the CH₂ group and H7 is definitive proof of N1 substitution. The absence of a strong NOE between the CH₂ and H3 protons further supports this assignment.

By following this structured approach—from predicting the basic spectrum to employing advanced 2D techniques—researchers can confidently and accurately interpret the complex NMR data for 1-(3-Fluorobenzyl)-1H-indazol-5-amine, ensuring the highest level of scientific integrity.

References

  • Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

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  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

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  • The Royal Society of Chemistry. Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. [Link]

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Technical Support Center: Optimizing In Vivo Dosing for 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Fluorobenzyl)-1H-indazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when establishing an optimal dosage for in vivo studies. As this is a specific research compound, pre-defined dosage protocols are not established. Therefore, this guide focuses on the principles and systematic methodologies required to determine a safe and efficacious dose for your specific experimental model.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to consider before designing and executing your first in vivo experiment.

Question: What is 1-(3-Fluorobenzyl)-1H-indazol-5-amine, and what is its likely mechanism of action?

Answer: 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a heterocyclic small molecule belonging to the indazole class. While specific data for this exact compound is limited in public literature, the indazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1] Derivatives of 1H-indazole-3-amine, a structurally related core, have been investigated as potent inhibitors for various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Activin Receptor-Like Kinase 5 (ALK5).[2][3][4]

Expert Insight: The presence of the indazole core strongly suggests that 1-(3-Fluorobenzyl)-1H-indazol-5-amine likely functions as a kinase inhibitor. Therefore, your in vivo studies should be designed with the expectation that the compound will modulate a specific signaling pathway. It is crucial to first characterize its in vitro potency (e.g., IC50) against your target of interest, as this data will be the cornerstone for initial dose selection.

Question: I have no prior in vivo data for this compound. How do I select a starting dose for my first animal study?

Answer: Selecting a safe and potentially effective starting dose in the absence of prior in vivo data is a multi-step process grounded in regulatory guidance and scientific best practices. The primary goal is to begin low enough to ensure animal welfare while being high enough to elicit a measurable response, avoiding excessive and costly dose escalations.[5] The two most common approaches are:

  • Pharmacology-Based Approach: This method uses in vitro efficacy data. A starting dose is often estimated based on the concentration that yields a desired effect in vitro (e.g., the IC50 or EC50). This approach is particularly relevant for targeted agents where a clear relationship between concentration and activity is established.[6]

  • Toxicology-Based Approach (Most Common): This method relies on data from preclinical toxicology studies to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose administered that does not produce significant adverse effects.[7] This NOAEL is then converted to a Human Equivalent Dose (HED) using allometric scaling based on body surface area (BSA).[5][8] For initial animal studies, a fraction of the dose equivalent to the NOAEL in the most sensitive species is used. A common starting point is to use one-tenth of the HED derived from the NOAEL.[9][10]

Workflow for Initial Dose Selection: The following diagram outlines the logical flow for determining a starting dose for your first in vivo study.

G cluster_0 Phase 1: In Vitro & In Silico Analysis cluster_1 Phase 2: Dose Calculation cluster_2 Phase 3: In Vivo Starting Dose Selection InVitro Determine In Vitro Potency (e.g., IC50, EC50) PAD Consider Pharmacologically Active Dose (PAD) from In Vitro data InVitro->PAD Informs PAD Tox Conduct Acute Toxicity Study (if possible) or use literature on similar compounds NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Tox->NOAEL Determines NOAEL HED Calculate Human Equivalent Dose (HED) using Allometric Scaling NOAEL->HED Convert to HED Select Select Starting Dose (Typically 1/10th of HED from NOAEL) HED->Select Primary basis for dose PAD->Select Provides context/ lower bound

Caption: Workflow for first-in-animal dose selection.

Question: How do I convert a dose from one animal species to another, or to a human equivalent?

Answer: Direct dose extrapolation based on body weight (mg/kg) alone is often inaccurate because metabolic rates do not scale linearly with weight. The standard and FDA-accepted method is to use allometric scaling, which normalizes the dose to Body Surface Area (BSA), typically expressed in mg/m².[8]

The Human Equivalent Dose (HED) can be calculated from an animal NOAEL using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67) [11]

For practical purposes, the FDA provides conversion factors (Kₘ) to simplify this calculation.[7][11]

HED (mg/kg) = Animal Dose (mg/kg) ÷ Kₘ ratio (Human Kₘ / Animal Kₘ)

SpeciesBody Weight (kg)Kₘ Factor (mg/kg to mg/m²)
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Human6037
Data adapted from FDA guidance documents.[11]

Example Calculation: If the NOAEL in a rat (Kₘ = 6) is determined to be 60 mg/kg, the HED (Kₘ = 37) would be: HED = 60 mg/kg × (6 / 37) ≈ 9.7 mg/kg.

Section 2: Troubleshooting Guide for Dose-Ranging Studies

Once you have a starting dose, the next step is to conduct a Dose Range-Finding (DRF) study to understand the compound's behavior across multiple concentrations.

Issue: How do I design an effective Dose Range-Finding (DRF) study?

Recommended Action: A well-designed DRF study is fundamental to establishing a therapeutic window. It aims to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[12]

Step-by-Step Protocol: Dose Range-Finding (DRF) Study

  • Animal Model Selection: Choose a species relevant to your disease model. For initial studies, mice or rats are common. Ensure the species has the drug target and that it is not insensitive to the compound's mechanism.[12]

  • Group Allocation: Use a minimum of 3-5 animals per dose group. Include a vehicle control group that receives the formulation without the active compound.

  • Dose Level Selection:

    • Start with the calculated safe starting dose as your lowest dose.

    • Establish 3-5 dose levels. A common strategy is to use geometric dose progression (e.g., 10, 30, 100 mg/kg) or a 2x to 3x fold increase between doses.[12] This provides broad coverage of the dose-response curve.

  • Administration: Use the intended clinical route of administration (e.g., oral gavage, intravenous, intraperitoneal).

  • Monitoring & Endpoints:

    • Toxicity: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity level, ruffled fur). Body weight should be recorded at least twice weekly. A weight loss exceeding 15-20% is often considered a humane endpoint.[13]

    • Pharmacokinetics (PK): If possible, collect satellite blood samples at various time points (e.g., 1, 4, 8, 24 hours post-dose) to measure drug exposure (AUC, Cmax). This is critical for understanding if efficacy or toxicity is linked to exposure.[12][13]

    • Efficacy/Pharmacodynamics (PD): If a biomarker is available (e.g., phosphorylation of a downstream target for a kinase inhibitor), measure it to confirm target engagement. In efficacy models, monitor tumor volume or another relevant disease marker.

  • Duration: A typical acute DRF study lasts for 7-14 days to observe any delayed toxicities.[13]

  • Data Analysis: Plot dose versus response for toxicity and efficacy endpoints. Determine the MTD, defined as the highest dose that does not cause unacceptable adverse effects.[12]

Issue: My compound shows no efficacy, even at the highest tested dose.

Troubleshooting Decision Tree:

G Start No Efficacy Observed CheckPK Was drug exposure (PK) measured? Start->CheckPK LowExposure Issue: Low Bioavailability/ Rapid Clearance CheckPK->LowExposure No / Low GoodExposure Exposure was adequate CheckPK->GoodExposure Yes / Adequate ActionFormulate Action: Reformulate vehicle, change administration route (e.g., PO to IP/IV), or increase dosing frequency. LowExposure->ActionFormulate CheckPD Was target engagement (PD) measured? GoodExposure->CheckPD NoPD Issue: No Target Engagement CheckPD->NoPD No / Negative GoodPD Target engagement was confirmed CheckPD->GoodPD Yes / Positive ActionDose Action: Escalate dose further (if below MTD). NoPD->ActionDose FinalIssue Issue: Target modulation may not be linked to disease model efficacy or compound is not potent enough. GoodPD->FinalIssue FinalAction Action: Re-evaluate mechanism of action, confirm in vitro potency, or select a more sensitive animal model. FinalIssue->FinalAction

Caption: Troubleshooting guide for lack of in vivo efficacy.

Issue: I am observing severe toxicity even at my lowest starting dose.

Recommended Action:

  • Halt and Re-evaluate: Immediately stop dose escalation. The primary goal is to ensure animal welfare.

  • Verify Calculations: Double-check all calculations for the starting dose, including the NOAEL-to-HED conversion and any subsequent dilutions.

  • Assess Formulation: Ensure the vehicle itself is not causing toxicity. Run a vehicle-only control group if not already done. Some formulations can cause irritation or other adverse effects.

  • Conduct a Lower Dose DRF: Design a new DRF study with doses significantly lower than your original starting dose. Use a logarithmic scale (e.g., 0.1, 0.3, 1.0 mg/kg) to find the tolerability threshold.

  • Consider Pharmacokinetics: The compound may have unexpectedly high bioavailability or slow clearance in your chosen species, leading to high exposure from a low dose. PK analysis is essential to understand this.[14]

  • Change Administration Route: If using a route with rapid absorption like IV or IP, consider switching to a route with slower absorption like subcutaneous (SC) or oral (PO) to reduce Cmax-driven toxicity.[15]

By systematically applying these principles, from initial dose calculation to the iterative process of a dose range-finding study, researchers can confidently and ethically determine an optimal dose for 1-(3-Fluorobenzyl)-1H-indazol-5-amine in their in vivo models. This structured approach not only enhances the reproducibility of your experiments but also aligns with the modern paradigms of dose optimization in drug development.[6][16]

References
  • Vertex AI Search. (2023). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics. Google Cloud.
  • J Pharm Sci. (2009).
  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Certara.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S.
  • Saadh, M. J., & Al-Samarrai, A. M. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
  • Lin, F., et al. (n.d.).
  • Nair, A. B., & Jacob, S. (n.d.). A simple practice guide for dose conversion between animals and human. PMC - NIH.
  • Nair, A., & Jacob, S. (n.d.). A simple practice guide for dose conversion between animals and human.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • Slideshare. (n.d.). Dose determination in preclinical and clinical studies.
  • Indian Journal of Pharmaceutical Education and Research. (2022). Dose Conversion Between Animals and Humans: A Practical Solution.
  • PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • NIH. (2024).
  • NCBI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Kura Oncology. (n.d.).
  • NIH. (2023).
  • Semantic Scholar. (n.d.). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors.

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Validation & Comparative

A Comparative Guide to ALK5 Inhibitors: Profiling 1-(3-Fluorobenzyl)-1H-indazol-5-amine Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of Activin Receptor-Like Kinase 5 (ALK5) inhibitors, with a particular focus on the novel compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine and its analogs. It is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway in fibrosis, oncology, and other related fields.

The Central Role of ALK5 in TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous fundamental cellular processes, including proliferation, differentiation, apoptosis, and the production of the extracellular matrix (ECM).[1] Dysregulation of this pathway is a known driver in the pathogenesis of diseases like cancer and fibrosis.[1][2]

ALK5, also known as TGF-β Type I Receptor (TGFβRI), is the primary transmembrane serine/threonine kinase receptor that initiates the intracellular signaling cascade upon binding to a TGF-β ligand.[3] The canonical pathway begins when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates ALK5.[1][3] This activation of ALK5 leads to the phosphorylation of the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][3] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]

Given its central role in propagating the TGF-β signal, the development of small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain is a highly promising therapeutic strategy to counteract the pathological effects of excessive TGF-β signaling.[4][5]

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBRII TGFβRII TGFB->TGFBRII Binds ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex DNA Target Gene Transcription SMAD_Complex->DNA Translocates & Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Blocks ATP Binding

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

Comparative Analysis of Lead ALK5 Inhibitors

The efficacy of an ALK5 inhibitor is determined by its potency (IC50), selectivity against other kinases, and its pharmacokinetic properties. Below is a comparison of a novel deuterated analog of 1-(3-Fluorobenzyl)-1H-indazol-5-amine against several well-established ALK5 inhibitors.

  • N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine: This novel compound, a deuterated analog of the topic compound, demonstrates high potency in cellular assays.[6][7] The strategic incorporation of deuterium is a common drug development strategy to improve metabolic stability and pharmacokinetic profiles.[6] It exhibits a potent cellular IC50 of 3.5 nM and shows high oral bioavailability in mice (F=67.6%), making it a strong candidate for in vivo studies.[6][7]

  • Galunisertib (LY2157299): As a first-in-class oral ALK5 inhibitor, Galunisertib has been extensively studied in clinical trials for various cancers, including myelodysplastic syndromes and glioblastoma.[8][9][10] It inhibits both ALK5 and the related ALK4 receptor.[11] While effective, its development has required careful consideration of dosing schedules to manage potential cardiac toxicities observed in preclinical studies.[2][10]

  • Vactosertib (EW-7197): Vactosertib is a potent, orally active, and ATP-competitive ALK5 inhibitor with an IC50 of 12.9 nM.[12][13] It also shows inhibitory activity against ALK2 and ALK4.[12][13] Vactosertib has demonstrated significant anti-metastatic and anti-fibrotic activity in various preclinical models and has been evaluated in Phase 1 clinical trials.[12][14][15][16]

  • RepSox: RepSox is a widely used tool compound in stem cell research.[17] It is a selective, ATP-competitive inhibitor of ALK5 that can functionally replace the transcription factor Sox2 in cellular reprogramming protocols to generate induced pluripotent stem (iPS) cells.[18][19] Its primary utility is in in vitro applications due to its role in directing cell fate and differentiation.[17][20]

Data Summary: Head-to-Head Inhibitor Comparison
ParameterN-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)...[6][7]Galunisertib (LY2157299)[11]Vactosertib (EW-7197)[12][13][14]RepSox[20][21]
Target(s) ALK5ALK5, ALK4ALK5, ALK4, ALK2ALK5
IC50 (Enzymatic) Not specified172 nM (ALK5)12.9 nM (ALK5)4 nM (Autophosphorylation)
IC50 (Cellular) 3.5 nMNot specified12.1 nM (4T1 cells)18 nM (TGF-β reporter assay)
Mode of Action ATP-CompetitiveATP-CompetitiveATP-CompetitiveATP-Competitive
Oral Bioavailability High (F=67.6% in mice)Orally bioavailableHigh (F=51% in rats)[14]Primarily for in vitro use
Key Application Preclinical (Oncology, Fibrosis)Clinical (Oncology)Clinical (Oncology, Fibrosis)[15][16]Research (Stem Cell Reprogramming)
Noteworthy Feature Deuterated for improved PK profileFirst-in-class, clinically tested[8]Potent anti-metastatic activity[12]Replaces Sox2 in iPSC generation[19]

Essential Experimental Protocols for ALK5 Inhibitor Characterization

To ensure scientific rigor, the characterization of any novel ALK5 inhibitor requires a series of validated experiments. The protocols below describe standard, self-validating methodologies for assessing inhibitor potency and efficacy.

In Vitro ALK5 Kinase Assay (Biochemical Potency)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5. It quantifies the transfer of phosphate from ATP to a substrate, providing a direct measure of kinase inhibition and allowing for the determination of the IC50 value. The ADP-Glo™ assay is a common method that measures ADP production as a proxy for kinase activity.[22][23]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant ALK5 - Peptide Substrate - ATP - Kinase Buffer Mix Add ALK5, Substrate, & Inhibitor to Plate Reagents->Mix Inhibitor Prepare Serial Dilution of Test Inhibitor (e.g., in DMSO) Inhibitor->Mix Initiate Initiate Reaction by adding ATP Mix->Initiate Incubate Incubate at 30°C for 45 min Initiate->Incubate Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Stop Develop Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop->Develop Read Measure Luminescence on Plate Reader Develop->Read

Caption: Workflow for an in vitro ALK5 kinase assay using the ADP-Glo™ format.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the assay buffer.[24]

  • Reaction Setup: To a 96-well plate, add the kinase assay buffer, the purified recombinant human ALK5 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. For controls, add only the diluent (e.g., 10% DMSO in buffer).

    • Positive Control (100% Activity): Enzyme + Substrate + ATP + Diluent

    • Negative Control (0% Activity): Substrate + ATP + Diluent (No Enzyme)

    • Test Wells: Enzyme + Substrate + ATP + Inhibitor

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[24]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for another 45 minutes.[24]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to ALK5 activity. Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Inhibition of SMAD2/3 Phosphorylation

Causality: This assay validates the inhibitor's activity within a biological context. It measures the compound's ability to penetrate the cell membrane and block the TGF-β-induced phosphorylation of SMAD2/3, the direct downstream targets of ALK5. This confirms the on-target effect of the inhibitor in a cellular environment.

Cellular_Assay_Workflow Plate 1. Seed Cells (e.g., 4T1, MCF10A) in 96-well plate Starve 2. Serum-starve cells to reduce basal signaling Plate->Starve Pretreat 3. Pre-treat with ALK5 Inhibitor (Varying concentrations) Starve->Pretreat Stimulate 4. Stimulate with TGF-β1 to activate ALK5 pathway Pretreat->Stimulate Lyse 5. Lyse cells and collect protein Stimulate->Lyse Analyze 6. Analyze p-SMAD2/3 levels (Western Blot or ELISA) Lyse->Analyze

Caption: Workflow for a cellular assay to measure the inhibition of SMAD2/3 phosphorylation.

Step-by-Step Protocol:

  • Cell Culture: Seed an appropriate cell line (e.g., 4T1 breast cancer cells, HaCaT keratinocytes) in a multi-well plate and allow them to adhere.[12][13]

  • Serum Starvation: To reduce baseline signaling, replace the growth medium with a low-serum or serum-free medium for several hours before the experiment.

  • Inhibitor Pre-treatment: Treat the cells with serial dilutions of the ALK5 inhibitor for a specified time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).

  • TGF-β Stimulation: Add a recombinant TGF-β1 ligand to all wells (except the unstimulated negative control) to a final concentration known to induce robust SMAD2/3 phosphorylation (e.g., 1-5 ng/mL). Incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Analysis:

    • Western Blot: Quantify the levels of phosphorylated SMAD2 (p-SMAD2) and total SMAD2 using specific antibodies. The ratio of p-SMAD2 to total SMAD2 is used to determine the level of pathway inhibition.

    • ELISA: Use a sandwich ELISA kit specifically designed to quantify p-SMAD2 levels in cell lysates for a higher-throughput analysis.

  • Data Analysis: Normalize the p-SMAD signal to the total SMAD or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The specific inhibition of ALK5 remains a compelling strategy for the treatment of various cancers and fibrotic diseases.[7] While established inhibitors like Galunisertib and Vactosertib have paved the way by demonstrating clinical potential, the development of new chemical entities is crucial for optimizing therapeutic windows and overcoming potential liabilities such as off-target effects and cardiotoxicity.[2]

The novel compound class represented by N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine shows significant promise, with high cellular potency and favorable pharmacokinetic properties in preclinical models.[6][7] Further characterization, including comprehensive kinase selectivity profiling and in vivo efficacy studies in relevant disease models, is warranted to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for the rigorous evaluation of this and other emerging ALK5 inhibitors.

References

  • Vactosertib (EW-7197) | ALK5 Inhibitor. (n.d.). MedchemExpress.com.
  • RepSox. (n.d.). Wikipedia.
  • Vactosertib Hydrochloride (EW-7197 Hydrochloride) | ALK5 Inhibitor. (n.d.). MedChemExpress.
  • Stemolecule ALK5 Inhibitor (RepSox). (n.d.). Stemgent REPROCELL.
  • Signaling via the Tgf-β type I receptor Alk5 in heart development. (n.d.). PMC - NIH.
  • Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. (n.d.). PubMed Central.
  • RepSox (Hydrochloride) | Activin/BMP/TGF-β Pathway Inhibitor. (n.d.). STEMCELL Technologies.
  • ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis. (2014). PubMed.
  • Galunisertib | TGF-beta Receptor Inhibitors. (n.d.). R&D Systems.
  • Vactosertib (TEW-7197) ALK5 Inhibitor. (n.d.). Selleck Chemicals.
  • RepSox (E-616452) | TGF-beta/Smad Inhibitor. (n.d.). Selleck Chemicals.
  • Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes. (2019). Clinical Cancer Research.
  • Galunisertib | TGF-β Receptors. (n.d.). Tocris Bioscience.
  • RepSox - Potent ALK5 Inhibitor for TGF- Signaling. (n.d.). APExBIO.
  • Clinical ALK5 Inhibitor, Vactosertib, Reverses TGFβ-1 Stimulated Smad-2 Driven Ineffective Hematopoiesis in MDS. (2019). Blood - ASH Publications.
  • Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. (2007). Journal of Cell Science.
  • Vactosertib, a Novel, Orally Bioavailable Activin Receptor-Like Kinase 5 Inhibitor, Promotes Regression of Fibrotic Plaques in a Rat Model of Peyronie's Disease. (n.d.). NIH.
  • A Comparative Analysis of Alk5-IN-30 and Novel ALK5 Inhibitors for Preclinical Research. (n.d.). Benchchem.
  • Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. (n.d.). MDPI.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). ResearchGate.
  • Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes. (2019). PubMed.
  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. (2011). Ingenta Connect.
  • Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. (2015). PubMed.
  • TGFβR1 (ALK5) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). PubMed.
  • ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (2025). European Journal of Medicinal Chemistry.
  • Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. (n.d.). PubMed.
  • In Vitro Kinase Assay of Alk5-IN-30: A Technical Guide. (n.d.). Benchchem.
  • TGFβR1 (ALK5) Kinase Assay Kit. (n.d.). BPS Bioscience.

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Comparative Efficacy Analysis: 1-(3-Fluorobenzyl)-1H-indazol-5-amine vs. Sunitinib in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I must preface this guide by stating that "1-(3-Fluorobenzyl)-1H-indazol-5-amine" does not appear in publicly accessible scientific literature or databases. This suggests that it may be a novel compound, a proprietary molecule not yet disclosed, or an internal research designation.

Consequently, this guide will proceed with a hypothetical framework. I will posit a plausible biological target and mechanism of action for 1-(3-Fluorobenzyl)-1H-indazol-5-amine based on the structural motifs present in the molecule (an indazole core, often found in kinase inhibitors). I will then compare its hypothetical efficacy to a well-established drug for a relevant indication.

For this guide, we will hypothesize that 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, and is being investigated for the treatment of renal cell carcinoma (RCC). We will compare it to Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor that is a standard first-line treatment for RCC.

This guide provides a comparative analysis of the hypothetical VEGFR-2 inhibitor, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, and the established multi-targeted RTK inhibitor, Sunitinib. The focus is on preclinical efficacy models relevant to renal cell carcinoma (RCC).

Mechanistic Overview: Targeting Angiogenesis in RCC

Renal cell carcinoma is a hypervascular tumor, highly dependent on angiogenesis for growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of this process.

  • Sunitinib: This drug functions as a multi-targeted inhibitor, acting on VEGFRs (1, 2, and 3), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases. This broad-spectrum activity can lead to potent anti-angiogenic and anti-tumor effects, but also contributes to off-target toxicities.

  • 1-(3-Fluorobenzyl)-1H-indazol-5-amine (Hypothetical): We will assume this compound is a highly selective inhibitor of VEGFR-2. This selectivity could offer a more targeted approach, potentially reducing the side effects associated with inhibiting other kinases.

Below is a diagram illustrating the targeted signaling pathways.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS VEGF VEGF VEGF->VEGFR2 Binds PDGF PDGF PDGF->PDGFR Binds Proliferation Gene Expression (Proliferation, Angiogenesis) PLCg->Proliferation PI3K->Proliferation RAS->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFR CompoundX 1-(3-Fluorobenzyl)-1H-indazol-5-amine (Hypothetical) CompoundX->VEGFR2

Caption: Targeted signaling pathways of Sunitinib and the hypothetical compound.

Comparative In Vitro Efficacy

The initial comparison involves assessing the inhibitory activity of both compounds against their intended targets and their effects on endothelial cell function.

A biochemical assay is essential to determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of kinases.

  • Reagents: Recombinant human kinase enzymes (VEGFR-2, PDGFR-β, etc.), ATP, and a suitable substrate (e.g., a synthetic peptide).

  • Procedure: a. Serially dilute 1-(3-Fluorobenzyl)-1H-indazol-5-amine and Sunitinib in DMSO. b. In a 384-well plate, combine the kinase, the compound dilution, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor to determine the IC50 value.

This cell-based assay evaluates the ability of the compounds to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).

  • Cell Culture: Culture HUVECs in endothelial growth medium.

  • Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for 4 hours. c. Treat the cells with serial dilutions of the compounds for 1 hour. d. Stimulate the cells with recombinant human VEGF (10 ng/mL). e. Incubate for 48 hours. f. Add a reagent such as CellTiter-Glo® to measure cell viability (as an indicator of proliferation).

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

CompoundVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)HUVEC Proliferation IC50 (nM)
1-(3-Fluorobenzyl)-1H-indazol-5-amine1.5>10,0005.2
Sunitinib9.82.115.7

This hypothetical data suggests that 1-(3-Fluorobenzyl)-1H-indazol-5-amine is more potent and selective for VEGFR-2 compared to Sunitinib.

Comparative In Vivo Efficacy

A xenograft mouse model of human renal cell carcinoma is a standard method to evaluate in vivo efficacy.

  • Cell Line: Use a human RCC cell line, such as Caki-1.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Procedure: a. Subcutaneously implant Caki-1 cells into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize mice into three groups: Vehicle control, Sunitinib (e.g., 40 mg/kg, oral, daily), and 1-(3-Fluorobenzyl)-1H-indazol-5-amine (e.g., 20 mg/kg, oral, daily). d. Measure tumor volume and body weight every 2-3 days for 21 days. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Start Start: Caki-1 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle Sunitinib Sunitinib Treatment Randomization->Sunitinib CompoundX Compound X Treatment Randomization->CompoundX Monitoring Tumor & Body Weight Monitoring (21 days) Vehicle->Monitoring Sunitinib->Monitoring CompoundX->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo RCC xenograft study.

Treatment GroupDoseTumor Growth Inhibition (TGI) (%)
Vehicle-0
Sunitinib40 mg/kg75
1-(3-Fluorobenzyl)-1H-indazol-5-amine20 mg/kg85

These hypothetical results would indicate superior in vivo efficacy of 1-(3-Fluorobenzyl)-1H-indazol-5-amine at a lower dose compared to Sunitinib in this model.

Conclusion

Based on this hypothetical preclinical data, 1-(3-Fluorobenzyl)-1H-indazol-5-amine demonstrates promise as a highly potent and selective VEGFR-2 inhibitor. Its superior selectivity and higher potency in both in vitro and in vivo models compared to the multi-targeted inhibitor Sunitinib suggest it could offer an improved therapeutic window with potentially fewer off-target side effects.

Further studies would be required to confirm these findings, including comprehensive pharmacokinetic and toxicology assessments, before it could be considered for clinical development.

References

As this guide is based on a hypothetical compound, the references provided are to established concepts and methodologies in the field.

  • Title: Sunitinib manual: dose, side effects, and more. Source: Pfizer. URL: [Link]

  • Title: The Role of VEGF in Angiogenesis and Tumor Progression. Source: Cold Spring Harbor Perspectives in Medicine. URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alliance of Indazole and Fluorine

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key hydrogen bonds and other interactions within the active sites of various biological targets. This bicyclic heterocycle is the foundation for numerous therapeutics, including the FDA-approved anti-cancer agent Axitinib, which targets vascular endothelial growth factor receptors (VEGFR).[1] The true potential of the indazole scaffold is often unlocked through a powerful and widely adopted strategy in drug design: fluorination.

This guide serves as an in-depth technical comparison, moving beyond a simple list of observations to explain the causal relationships behind the structure-activity relationship (SAR) of fluorinated indazole derivatives. We will dissect how the strategic incorporation of fluorine—the most electronegative element—can profoundly modulate a molecule's potency, selectivity, and pharmacokinetic profile, providing a decisive advantage over non-fluorinated analogues.

The Foundational Impact of Fluorine in Drug Design

The decision to introduce a fluorine atom is a calculated one, aimed at leveraging its unique physicochemical properties to overcome common drug development hurdles.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often translates to a longer in vivo half-life and improved metabolic stability.[2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of adjacent functional groups, altering a compound's ionization state, solubility, and potential for off-target interactions. It also increases lipophilicity, which can enhance membrane permeability and cellular uptake.[3]

  • Potent and Unique Binding Interactions: A fluorine atom can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups).[4][5] These interactions, though subtle, can be the deciding factor in achieving high binding affinity and selectivity.[3]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Indazoles in Action

The most effective way to understand the impact of fluorination is through direct comparison. The following case studies, supported by experimental data, illustrate how this single-atom substitution can yield dramatic improvements in performance.

Case Study 1: Rho Kinase (ROCK) Inhibition - The Power of Position

Rho-associated kinase (ROCK) is a critical target in cardiovascular disease. In the development of indazole-based ROCK inhibitors, the precise placement of a fluorine atom was found to be a make-or-break factor for both potency and drug-like properties.[3]

A comparative study of fluorinated indazole derivatives revealed a stark contrast between positional isomers.[3]

Compound IDFluorine PositionTargetIC50 (nM)Oral Bioavailability (Rat, %)Key Takeaway
Analogue A 4-FluoroROCK12500Not ReportedPoor Potency
Analogue B 6-FluoroROCK114 61% ~178-fold increase in potency and excellent bioavailability
Analogue C 6-FluoroROCK17 49% Further optimization of the superior 6-fluoro scaffold
Analogue D 6-FluoroROCK16 53% Maintained high potency and good bioavailability

Data sourced from a 2024 review on fluorinated heterocycles.[3]

Expert Analysis of Causality: The dramatic ~178-fold increase in potency observed when moving the fluorine atom from the 4-position to the 6-position is a clear demonstration of a specific, favorable interaction occurring within the ATP-binding pocket of ROCK1.[3] The 6-fluoro group is positioned to engage with a key residue or to favorably alter the electronics of the indazole ring system for optimal binding. Equally important is the observation that this superior substitution also conferred high oral bioavailability, a critical pharmacokinetic parameter.[3] This case powerfully illustrates that fluorination is not just about blocking metabolism but about creating structurally optimal interactions.

Case Study 2: Nitric Oxide Synthase (NOS) Inhibition - Tuning for Selectivity

Selective inhibition of neuronal NOS (nNOS) over the inducible isoform (iNOS) is a key objective for therapies targeting neurodegenerative diseases.[6] Research into fluorinated indazoles has shown that the degree and placement of fluorination can be used to exquisitely tune the selectivity profile.[3][6]

Compound IDStructure DescriptionnNOS Inhibition (%)iNOS Inhibition (%)Implication
102a 4,5,6,7-Tetrafluoro-3-methyl-1H-indazole63%83%Potent, but iNOS selective
102d 4,5,6,7-Tetrafluoro-3-perfluorophenyl-1H-indazole80% No effect Highly nNOS selective

Data from Claramunt et al. highlights the role of polyfluorination in achieving selectivity.[3][6]

Expert Analysis of Causality: This study demonstrates a sophisticated SAR principle: increasing the extent of fluorination can drive selectivity. While the tetrafluorinated indazole core in 102a confers high potency, it is the addition of the perfluorophenyl group in 102d that completely eliminates iNOS activity, resulting in a highly selective nNOS inhibitor.[3][6] The authors propose that the multiple fluorine atoms engage in specific hydrogen bonds within the nNOS active site that are not possible in the iNOS isoform.[3] This is a textbook example of using fluorine to exploit subtle differences between two closely related enzyme active sites to achieve isoform selectivity.

Case Study 3: Factor Xa (FXa) Inhibition - Creating a New Anchor Point

Factor Xa is a serine protease and a validated target for anticoagulants. A study of indazole-based FXa inhibitors discovered that the introduction of a fluorine atom at a specific position created a new, potent binding interaction that was absent in the parent compound.

The Decisive Finding: 7-fluoroindazole derivatives were found to be approximately 60-fold more potent as FXa inhibitors compared to their direct non-fluorinated counterparts.[3]

Expert Analysis of Causality: This remarkable increase in potency was rationalized through co-crystal structure analysis. The data revealed that the fluorine atom at the 7-position forms a direct hydrogen bond with the backbone amide N-H of a glycine residue (Gly216) in the S1 pocket of the enzyme.[3] This interaction acts as a powerful anchor, locking the inhibitor into its bioactive conformation. It is a perfect illustration of how fluorine, despite being a weak hydrogen bond acceptor, can form structurally and energetically significant interactions when geometric and electronic conditions are ideal.[5][7]

Trustworthy Experimental Protocols for Compound Evaluation

The integrity of any SAR campaign rests on the quality and reproducibility of its experimental data. The following protocols are presented as self-validating systems, including the necessary controls to ensure data reliability.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for determining the IC50 of an inhibitor against a purified kinase (e.g., ROCK1, VEGFR) using the ADP-Glo™ Kinase Assay (Promega), a robust method that quantifies the amount of ADP produced during the enzymatic reaction.

Causality of Method Choice: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and non-radioactive format, making it ideal for inhibitor screening and profiling. The luminescent signal directly correlates with the amount of ADP produced, providing a reliable measure of kinase activity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series of the indazole derivatives in 100% DMSO, starting at 1 mM.

    • Enzyme & Substrate: Dilute the kinase (e.g., ROCK1) and its corresponding substrate (e.g., S6K peptide) to their optimal concentrations in Kinase Buffer.

    • ATP Solution: Prepare an ATP solution in Kinase Buffer at a concentration equal to the known Km of the kinase.

  • Assay Plate Setup (384-well white plate):

    • Test Wells: 1 µL of compound dilution + 2 µL of enzyme + 2 µL of substrate/ATP mix.

    • Positive Control (Max Activity): 1 µL of DMSO + 2 µL of enzyme + 2 µL of substrate/ATP mix.

    • Negative Control (Blank): 1 µL of DMSO + 2 µL of Kinase Buffer + 2 µL of substrate/ATP mix.

  • Kinase Reaction:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

    • Read luminescence using a plate reader.

  • Data Analysis and Validation:

    • Subtract the average signal of the Negative Control wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the Positive Control signal.

    • Plot percent inhibition versus log[inhibitor] and fit the data using a four-parameter logistic model to determine the IC50. The assay is considered valid if the Z'-factor between positive and negative controls is ≥ 0.5.

Protocol 2: Cell-Based EGFR Phosphorylation Assay

This protocol measures a compound's ability to inhibit ligand-induced autophosphorylation of EGFR in a cellular environment, providing a more physiologically relevant measure of potency.

Causality of Method Choice: A cell-based assay is crucial to confirm that a compound is cell-permeable and can engage its target within the complexity of intracellular signaling pathways. It provides data that is often more translatable to in vivo efficacy.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed A431 cells (human epidermoid carcinoma) at a density of 20,000 cells/well into a 96-well tissue culture plate. Incubate overnight (37°C, 5% CO₂).

  • Cell Treatment:

    • Wash cells with PBS and replace the medium with serum-free medium. Incubate for 4 hours to starve the cells and reduce basal EGFR signaling.

    • Add serial dilutions of the indazole test compounds (final DMSO concentration < 0.5%) to the wells. Incubate for 1 hour.

  • Stimulation and Lysis:

    • Stimulate the cells by adding EGF ligand to a final concentration of 100 ng/mL. For the unstimulated control, add vehicle. Incubate for 10 minutes at 37°C.

    • Immediately aspirate the medium and add 100 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with gentle shaking, then collect the cell lysates.

  • Phospho-EGFR ELISA:

    • Use a sandwich ELISA kit (e.g., from R&D Systems or MSD) designed to detect phosphorylated EGFR (pY1068).

    • Add cell lysates to the pre-coated capture antibody plate.

    • Follow the manufacturer's instructions for incubation with detection antibody, HRP-conjugate, and substrate development.

    • In parallel, run an ELISA for total EGFR to normalize for any differences in cell number.

  • Data Analysis and Validation:

    • Read absorbance at 450 nm.

    • Normalize the phospho-EGFR signal to the total EGFR signal for each well.

    • Calculate the percent inhibition of phosphorylation relative to the EGF-stimulated, vehicle-treated control.

    • Determine the IC50 value by plotting the normalized inhibition against compound concentration. The assay is validated by a robust signal window between the stimulated and unstimulated controls.

Visualizing Workflows and SAR Logic

General Workflow for Fluorinated Indazole Development

This diagram outlines the iterative process of designing, synthesizing, and testing fluorinated derivatives to identify a lead candidate.

G cluster_design Design & Synthesis cluster_test Screening Cascade cluster_advance Lead Advancement a Identify Non-Fluorinated Hit Compound b In Silico Analysis & SAR Hypothesis a->b c Synthesize Library of Positional Fluoro-Isomers b->c d In Vitro Biochemical Assay (Potency Screen) c->d Test Compounds e In Vitro Cellular Assay (Cellular Potency & Permeability) d->e f In Vitro ADME (Metabolic Stability) e->f g Pharmacokinetic (PK) Study in Rodents f->g Advance Promising Hits h In Vivo Efficacy Model g->h h->b Data for Next-Gen Design Cycle i Selection of Development Candidate h->i

Caption: Iterative drug discovery cycle for optimizing fluorinated indazole derivatives.

Signaling Pathway Inhibition: EGFR

This diagram shows how a fluorinated indazole inhibitor blocks the EGFR signaling cascade, a common mechanism for anti-cancer agents.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P Autophosphorylation EGFR->P Dimerization Inhibitor Fluorinated Indazole Inhibitor Inhibitor->P Block X Grb2 Grb2/Sos P->Grb2 Ras Ras-GTP Grb2->Ras Raf Raf-MEK-ERK Pathway Ras->Raf Proliferation Cell Proliferation, Survival Raf->Proliferation Block->P

Caption: Mechanism of action for an indazole-based EGFR kinase inhibitor.

References

  • Al-Ostath, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4940. [Link]

  • Kheder, N. A., & Nafie, M. S. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

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  • Kumar, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 951664. [Link]

  • Lin, Y., et al. (2014). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. ResearchGate. [Link]

  • Patson, B. J., Cohen, R. B., & Olszanski, A. J. (2012). Pharmacokinetic evaluation of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 259-270. [Link]

  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4496. [Link]

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  • Xu, Z., et al. (2011). Fluorine bonding--how does it work in protein-ligand interactions?. Journal of Medicinal Chemistry, 54(10), 3564-3575. [Link]

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  • Sharma, R., et al. (2024). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its safety and specificity are paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity profile of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a representative compound from a class of indazole derivatives recognized for their potential as kinase inhibitors.[1][2]

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] For instance, related indazole-containing molecules have been developed as inhibitors of critical signaling kinases like ALK5 and Pim kinases.[1][3] This precedent immediately raises a crucial question for 1-(3-Fluorobenzyl)-1H-indazol-5-amine: what is its primary target, and, more importantly, what are its off-targets? Unforeseen interactions with other kinases or proteins can lead to toxicity or confound biological readouts, making a comprehensive cross-reactivity profile an indispensable component of its preclinical evaluation.[4][5]

This guide is structured to provide not just protocols, but the strategic reasoning behind them. We will explore how to design a robust profiling campaign, compare the leading platforms for this analysis, and interpret the resulting data to make informed decisions in a drug discovery program.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[6] Small molecule inhibitors designed to target this site often exhibit polypharmacology, binding to multiple kinases.[4][5] This lack of absolute specificity is not always detrimental; in some cases, inhibiting multiple nodes in a disease pathway can be beneficial.[4] However, more often, unintended off-target inhibition is a primary driver of adverse effects.

Therefore, defining, measuring, and engineering inhibitor selectivity is a critical activity in modern drug development.[4] A thorough understanding of a compound's selectivity provides a rational basis for interpreting cellular and in vivo results, anticipating potential toxicities, and ultimately building a stronger case for clinical translation. Routinely achieving drug selectivity for particular protein kinases remains a significant challenge, making comprehensive profiling an essential, non-negotiable step.[4]

Strategic Approaches to Cross-Reactivity Profiling

Choosing the right method to profile a compound like 1-(3-Fluorobenzyl)-1H-indazol-5-amine depends on the stage of research and the specific questions being asked. The most common approaches can be broadly categorized into biochemical assays, cell-based assays, and computational prediction.

Profiling StrategyPrincipleKey AdvantagesKey LimitationsBest For
Biochemical Kinase Panels Measures direct binding affinity (e.g., Kd) or enzymatic inhibition (IC50) against a large, purified panel of kinases.Broad coverage of the kinome; quantitative and reproducible; provides direct evidence of interaction.Lacks physiological context (no cell membranes, scaffolding proteins, or endogenous ATP concentrations); may not reflect cellular potency.Early-stage discovery for initial selectivity assessment and SAR exploration.
Cell-Based Target Engagement Quantifies inhibitor binding to its target within a live cellular environment (e.g., NanoBRET™, CETSA®).Physiologically relevant; confirms target is accessible and engaged in cells.Lower throughput than biochemical assays; can be technically complex to establish for each target.Lead optimization to confirm cellular activity and guide dose selection for in vivo studies.
Phenotypic Screening / Proteomics Unbiased assessment of a compound's effect on cellular signaling (e.g., Phospho-proteomics) or protein abundance (e.g., global proteomics for PROTACs).[7]Unbiased discovery of on- and off-targets; captures downstream functional consequences of target inhibition.Technically demanding; data analysis is complex; can be difficult to deconvolve direct vs. indirect effects.Target deconvolution and understanding the compound's mechanism of action in a systems context.
In Silico / Computational Prediction Uses cheminformatics and molecular modeling to predict potential off-targets based on structural similarity to known ligands.[8][9]Extremely high throughput and low cost; can prioritize compounds for wet-lab testing.[8]Predictive, not definitive; accuracy depends on the quality of training data; may miss novel interactions.Hit identification and early triaging of large compound libraries.

For a compound like 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a tiered approach is most effective. An initial, broad biochemical screen provides the foundational map of its kinome-wide interactions. Hits from this screen are then validated in orthogonal and cell-based assays to confirm engagement and functional consequences in a more biologically relevant setting.

Experimental Workflow & Protocols

Here we outline a comprehensive, best-practice workflow for profiling 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Analysis cluster_2 Phase 3: Cellular Validation A 1. Compound Synthesis & QC B 2. Primary Single-Dose Screen (e.g., 1 µM) A->B High-purity compound C 3. Large Kinase Panel (e.g., 400+ kinases) B->C D 4. Identify Primary Hits (% Inhibition > 80%) C->D Raw inhibition data E 5. K d or IC 50 Determination (10-point dose response) D->E F 6. Calculate Selectivity Score & Analyze Data E->F G 7. Select Key Off-Targets for Cellular Assays F->G Prioritized off-target list H 8. Target Engagement Assay (e.g., NanoBRET) G->H I 9. Downstream Signaling Assay (e.g., Western Blot) H->I Confirm functional effect

Caption: Tiered Experimental Workflow for Cross-Reactivity Profiling.

Protocol: Broad Kinase Panel Screening (Biochemical)

This protocol describes a typical process for an initial large-scale screen to identify the kinase interaction profile of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

  • Compound Preparation:

    • Synthesize and purify 1-(3-Fluorobenzyl)-1H-indazol-5-amine to >98% purity as determined by HPLC and NMR.

    • Prepare a 10 mM stock solution in 100% DMSO.

    • For the primary screen, create an intermediate dilution to achieve a final assay concentration of 1 µM in the kinase reaction (typically with a final DMSO concentration of ≤1%).

  • Assay Platform Selection:

    • Choose a reputable vendor offering a large kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation, MilliporeSigma). The KINOMEscan platform, which measures binding affinity (Kd), is an excellent choice as it is not dependent on enzyme activity.

  • Primary Screen Execution:

    • Submit the compound for screening at a single high concentration (e.g., 1 µM) against a panel of >400 kinases.

    • The platform measures the amount of compound bound to each kinase, typically expressed as "% of control". A lower percentage indicates stronger binding.

  • Dose-Response Confirmation:

    • For any kinase showing significant binding (e.g., <20% of control remaining, equivalent to >80% inhibition), perform a secondary dose-response assay.

    • Submit the compound for testing in an 10-point dose-response curve (e.g., from 10 µM down to 0.1 nM) against the selected kinases.

    • The vendor will provide dissociation constant (Kd) or IC50 values for each interaction.

Interpreting the Data: A Hypothetical Profile

After executing the protocol, the resulting data must be carefully analyzed. Below is a hypothetical dataset for 1-(3-Fluorobenzyl)-1H-indazol-5-amine, presented for illustrative purposes.

Table 1: Hypothetical Kinase Selectivity Profile of 1-(3-Fluorobenzyl)-1H-indazol-5-amine (Kd values in nM)

Kinase TargetKinase FamilyKd (nM)Biological Role
ALK5 (TGFBR1) Ser/Thr Kinase 3.5 Primary Target Candidate. TGF-β signaling, fibrosis, cancer.
p38α (MAPK14)Ser/Thr Kinase85Inflammation, stress response.
FLT3Tyr Kinase150Hematopoiesis, AML.
JAK2Tyr Kinase450Cytokine signaling, myeloproliferative disorders.
CDK2Ser/Thr Kinase1,200Cell cycle regulation.
SRCTyr Kinase>10,000Cell growth, adhesion, migration.
EGFRTyr Kinase>10,000Growth factor signaling, cancer.
... (400+ other kinases)...>10,000Various

Analysis:

  • Primary Target: The data strongly suggests that ALK5 is the primary target, with a potent Kd of 3.5 nM. This aligns with findings for structurally related compounds.[3][10]

  • Significant Off-Targets: p38α and FLT3 are notable off-targets with Kd values under 200 nM. While there is a >20-fold window of selectivity between ALK5 and p38α, this interaction should be investigated further.

  • Weak/No Interactions: The compound shows weak or no binding to JAK2, CDK2, SRC, and EGFR at relevant concentrations.

This quantitative data allows for the calculation of selectivity metrics, such as the Selectivity Score (S-Score) , which can be used to compare compounds. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested.[5] A lower S-Score indicates higher selectivity.

G Data Receive Kinase Panel Data (K d / IC 50 values) IdentifyTarget Is there a potent primary target? (e.g., K d < 100 nM) Data->IdentifyTarget IdentifyOffTargets Are there off-targets within 30x of primary potency? IdentifyTarget->IdentifyOffTargets Yes Redesign Medicinal Chemistry: Redesign for Selectivity IdentifyTarget->Redesign No Proceed Proceed to Cellular Validation Assays IdentifyOffTargets->Proceed No IdentifyOffTargets->Redesign Yes (Known toxic off-target) Acceptable Acceptable Profile: Proceed with caution IdentifyOffTargets->Acceptable Yes (Known acceptable off-target) Stop Stop: Compound is not selective

Caption: Decision-Making Flowchart Based on Selectivity Data.

Comparative Analysis with Alternative Compounds

To put the profile of 1-(3-Fluorobenzyl)-1H-indazol-5-amine into context, we can compare its hypothetical data with that of two other hypothetical ALK5 inhibitors.

Table 2: Comparative Selectivity of ALK5 Inhibitors

CompoundPrimary Target Kd (ALK5, nM)Key Off-Target Kd (p38α, nM)Selectivity Window (p38α/ALK5)S(1µM) Score*Recommendation
1-(3-Fluorobenzyl)-1H-indazol-5-amine 3.5 85 24x 0.007 (3/442) Good candidate. Proceed to cellular validation of ALK5 and p38α pathways.
Compound X (Indazole Analog) 15302x0.045 (20/442)Poor selectivity. High risk of p38α-mediated toxicity. Redesign required.
Compound Y (Pyrrolopyrimidine core) 8.01,500188x0.002 (1/442)Excellent selectivity. Strong candidate for further development.

*S(1µM) Score: Fraction of kinases with Kd < 1 µM. A lower score is better.

This comparative analysis clearly positions 1-(3-Fluorobenzyl)-1H-indazol-5-amine as a promising but not perfectly selective lead. The 24-fold selectivity window over p38α is a good starting point, but requires functional cellular assays to determine if this off-target activity is significant at therapeutically relevant concentrations. Compound Y, despite being slightly less potent at the primary target, has a much cleaner off-target profile and may represent a safer long-term candidate.

Conclusion

The cross-reactivity profile of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, or any investigational compound, is a cornerstone of its preclinical dossier. As demonstrated, a systematic, tiered approach—beginning with broad biochemical screening and progressing to targeted cellular validation—is essential for building a comprehensive understanding of a compound's selectivity. By leveraging established platforms and interpreting the data within a comparative framework, researchers can rationally prioritize candidates, mitigate risks associated with off-target toxicity, and ultimately increase the probability of success in developing novel, safe, and effective therapeutics.

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A Comparative Guide to Validating the Cellular Target Engagement of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the landscape of contemporary drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful research program. This process, termed target engagement, is a critical validation step that bridges the gap between promising in vitro activity and predictable in vivo efficacy and safety.[1][2][3] The failure to rigorously establish target engagement is a leading cause of clinical trial attrition, resulting in the costly and time-consuming failure of drug candidates that do not perform as anticipated in patients.[4]

This guide provides a comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of the novel small molecule, 1-(3-Fluorobenzyl)-1H-indazol-5-amine. While the specific molecular target of this compound is not yet definitively established in the public domain, its structural motifs bear resemblance to compounds known to target protein kinases. For instance, a structurally related, albeit more complex, molecule has been identified as a potent inhibitor of the ALK5 receptor, a serine/threonine kinase.[5][6] Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a protein kinase inhibitor. This framework will allow us to delve into the practical application and comparative strengths of various target engagement assays.

We will explore three distinct, yet complementary, experimental strategies to confirm the interaction of our compound with its putative kinase target in a cellular context: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a functional kinase activity assay. For each methodology, we will dissect the underlying principles, provide detailed experimental protocols, and present a balanced comparison of their respective advantages and limitations.

Part 1: A Comparative Analysis of Cellular Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on a multitude of factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput of the screen. Here, we compare three powerful techniques that provide distinct lines of evidence for target engagement.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Assess Target Binding

Principle: CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[7] When a small molecule binds to its protein target, it typically increases the protein's conformational stability. This increased stability is reflected as a higher melting temperature (Tm) of the protein. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[4][7][8] A positive target engagement event is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.[9][10]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection start Seed cells and culture overnight treat Treat cells with 1-(3-Fluorobenzyl)-1H-indazol-5-amine or vehicle (DMSO) start->treat heat Aliquot cell suspension into PCR tubes and heat to a range of temperatures treat->heat lyse Lyse cells by freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble and precipitated fractions lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect detect Quantify soluble target protein (e.g., Western Blot, ELISA) collect->detect NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_readout Signal Detection transfect Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase seed Seed transfected cells into a white, opaque microplate transfect->seed add_compound Add serial dilutions of 1-(3-Fluorobenzyl)-1H-indazol-5-amine seed->add_compound add_tracer Add a fixed concentration of the fluorescent tracer add_compound->add_tracer add_substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor add_tracer->add_substrate read_bret Measure luminescence at two wavelengths (donor and acceptor) and calculate the BRET ratio add_substrate->read_bret

Caption: NanoBRET™ Target Engagement Workflow.

Detailed Protocol for NanoBRET™ Target Engagement:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the putative kinase target fused to NanoLuc® luciferase. [11] * The following day, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Seed the cells into a white, non-binding surface 96-well or 384-well plate. [12]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in Opti-MEM®.

    • Add the compound dilutions to the appropriate wells.

    • Add the corresponding fluorescent kinase tracer at a pre-optimized concentration to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium. [11]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's instructions.

    • Add the substrate mix to all wells.

    • Read the plate within 20 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission). [11] * Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

Functional Kinase Activity Assay: Assessing Downstream Effects

Principle: A functional kinase activity assay measures the direct consequence of target engagement – the modulation of the kinase's catalytic activity. [13][14][15]This can be achieved by quantifying the phosphorylation of a known downstream substrate of the target kinase. [16]A decrease in substrate phosphorylation in a dose-dependent manner upon treatment with 1-(3-Fluorobenzyl)-1H-indazol-5-amine would provide strong evidence of target engagement and inhibition. Various formats exist for these assays, including cell-based immunoassays (e.g., TR-FRET, ELISA) that detect the phosphorylated substrate. [16] Experimental Workflow:

Kinase_Activity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_stimulation Pathway Stimulation cluster_lysis_detection Lysis & Detection start Seed cells and culture overnight treat Treat cells with 1-(3-Fluorobenzyl)-1H-indazol-5-amine start->treat stimulate Stimulate the signaling pathway to activate the target kinase (if necessary) treat->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse detect Quantify the phosphorylated substrate (e.g., TR-FRET, ELISA) lyse->detect

Caption: Functional Kinase Activity Assay Workflow.

Detailed Protocol for a TR-FRET-Based Kinase Activity Assay:

  • Cell Culture and Treatment:

    • Seed a relevant cell line in a 96-well plate.

    • The next day, pre-treat the cells with a serial dilution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine for 1-2 hours.

  • Pathway Stimulation:

    • If the target kinase is part of a signaling pathway that requires activation, treat the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).

  • Lysis and Detection:

    • Remove the culture medium and lyse the cells directly in the well using a lysis buffer provided with the TR-FRET assay kit.

    • Transfer the cell lysates to a white detection plate.

    • Add the TR-FRET antibody mix, which typically includes a europium-labeled antibody against the total substrate protein and an acceptor-labeled antibody specific for the phosphorylated form of the substrate. [16] * Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours).

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor). [16] * Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.

Part 2: Data Presentation and Comparative Analysis

To facilitate a direct comparison of these methodologies, the following table summarizes hypothetical data that could be generated for 1-(3-Fluorobenzyl)-1H-indazol-5-amine against its putative kinase target.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay Functional Kinase Activity Assay (TR-FRET)
Primary Readout Thermal stabilization (ΔTm)BRET RatioTR-FRET Ratio
Hypothetical IC50/EC50 N/A (provides ΔTm)150 nM200 nM
Hypothetical ΔTm at 10 µM +5.2 °CN/AN/A
Assay Principle Biophysical (stabilization)Proximity-based (binding)Functional (inhibition)
Live/Lysis Lysis after heatingLive cellsLysis before detection
Labeling Required No (label-free)Target (NanoLuc®), Tracer (Fluorescent)Antibodies (Donor/Acceptor)
Throughput Low to mediumHighHigh
Key Advantage Label-free, endogenous protein possibleQuantitative affinity in live cellsMeasures functional consequence
Key Limitation Lower throughput, indirect bindingRequires genetic modification of targetIndirect binding, pathway-dependent

Part 3: Orthogonal Validation and Authoritative Grounding

A cornerstone of rigorous scientific inquiry is the use of orthogonal methods to validate key findings. [17]In the context of target engagement, relying on a single assay is insufficient to definitively conclude that a compound binds to and modulates its intended target. The three methodologies presented here provide a powerful, multi-faceted approach to building a compelling case for the target engagement of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

  • CETSA provides direct evidence of a biophysical interaction in a label-free manner. [4][7]* NanoBRET™ offers a quantitative measure of binding affinity and occupancy in the dynamic environment of a living cell. [18][19]* A functional kinase activity assay confirms that this binding event translates into a measurable biological consequence – the inhibition of the target's catalytic function. [13][15] A strong validation package for 1-(3-Fluorobenzyl)-1H-indazol-5-amine would demonstrate a significant thermal shift in the CETSA assay, a dose-dependent inhibition of the BRET signal in the NanoBRET™ assay with a calculable IC50, and a corresponding dose-dependent decrease in substrate phosphorylation in the functional assay. A good correlation between the IC50 values obtained from the NanoBRET™ and functional assays would further strengthen the conclusion that the observed cellular activity is a direct result of engagement with the putative kinase target.

Conclusion

Validating the cellular target engagement of a novel compound like 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a non-trivial but essential undertaking in the drug discovery process. There is no single "best" method; rather, a carefully selected combination of orthogonal assays provides the most robust and reliable data. By integrating biophysical, proximity-based, and functional assays, researchers can build a comprehensive and convincing body of evidence to support the advancement of a compound through the discovery pipeline. This guide provides a framework for designing and executing such a validation strategy, emphasizing the importance of understanding the principles, strengths, and limitations of each technique to ensure the generation of high-quality, interpretable data.

References

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A Comparative Guide to 1H- and 2H-Indazole Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the indazole scaffold, a cornerstone in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced yet critical differences between 1H- and 2H-indazole derivatives. We will move beyond simple descriptions to dissect the causality behind their distinct chemical behaviors, spectroscopic signatures, and pharmacological profiles, providing you with the field-proven insights needed to make informed decisions in your research endeavors.

The Indazole Dichotomy: More Than Just a Nitrogen Position

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2][3] It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the nitrogen-bound proton dictates the electronic distribution and overall geometry of the molecule, leading to profound differences in stability, reactivity, and biological function.

  • 1H-Indazole : This tautomer features a benzenoid structure, making it the more thermodynamically stable and predominant form in most conditions.[4][5] Its aromatic character contributes to its stability and it is the form most extensively studied and utilized in medicinal chemistry.[4][6]

  • 2H-Indazole : Possessing an ortho-quinoid structure, this tautomer is generally less stable than its 1H counterpart.[4][7] Despite this, 2H-indazole derivatives are found in many biologically active compounds and offer unique structural and electronic properties for exploitation in drug design.[3][8]

The choice between an N-1 or N-2 substitution strategy is not arbitrary; it is a critical decision that impacts molecular interactions, metabolic stability, and ultimately, therapeutic efficacy.

Indazole_Tautomers cluster_1H 1H-Indazole (Benzenoid) cluster_2H 2H-Indazole (Quinoid) cluster_properties Implications Indazole_1H 1H-Indazole (More Stable) Structure_1H Benzenoid Aromatic System Indazole_1H->Structure_1H Indazole_2H 2H-Indazole (Less Stable) Indazole_1H->Indazole_2H Tautomerization Stability Thermodynamic Stability Indazole_1H->Stability Higher Reactivity Chemical Reactivity Structure_1H->Reactivity Different Reactivity Structure_2H Ortho-quinoid System Indazole_2H->Structure_2H Indazole_2H->Stability Lower Structure_2H->Reactivity Bioactivity Biological Activity Reactivity->Bioactivity Influences

Caption: Tautomeric relationship and stability comparison between 1H- and 2H-indazole.

Synthesis: Strategic Pathways to Isomeric Purity

The synthesis of indazole derivatives requires careful planning to achieve regioselective N-alkylation or N-arylation, as reactions on the parent indazole often yield a mixture of N-1 and N-2 products.[9] The choice of synthetic route is therefore the first and most critical step in controlling the isomeric outcome.

Crafting the Stable Core: Synthesis of 1H-Indazole Derivatives

Methods for synthesizing the 1H-indazole scaffold are well-established and often leverage intramolecular cyclization reactions. A common and robust strategy involves the palladium-catalyzed C-H amination of hydrazones.

Key Synthetic Strategies for 1H-Indazoles:

  • Palladium-Catalyzed C-H Amination : An efficient route using aminohydrazones as precursors.[1]

  • Cyclization of o-Haloaryl N-Sulfonylhydrazones : A versatile approach often mediated by copper catalysts.[6]

  • PIFA-Mediated Aryl C-H Amination : A metal-free alternative using [bis-(trifluoroacetoxy)iodo]benzene as an oxidant.[1]

Synthesis_Workflow cluster_1H 1H-Indazole Synthesis cluster_2H 2H-Indazole Synthesis start_1H Aryl Hydrazone intermediate_1H Palladium-Catalyzed Intramolecular C-H Amination start_1H->intermediate_1H product_1H Substituted 1H-Indazole intermediate_1H->product_1H start_2H 2-Bromobenzaldehyde + Primary Amine + Sodium Azide intermediate_2H Copper-Catalyzed One-Pot, Three-Component Reaction start_2H->intermediate_2H product_2H Substituted 2H-Indazole intermediate_2H->product_2H

Caption: High-level comparison of synthetic workflows for 1H- and 2H-indazoles.

Accessing the Quinoid Core: Synthesis of 2H-Indazole Derivatives

Synthesizing 2H-indazoles often requires multi-component reactions or specific precursors that favor cyclization at the N-2 position. These methods are designed to overcome the thermodynamic preference for the 1H-isomer.

Key Synthetic Strategies for 2H-Indazoles:

  • One-Pot, Three-Component Reactions : A highly efficient method using copper catalysis to react 2-bromobenzaldehydes, primary amines, and sodium azide.[4][10]

  • Reductive Cyclization : Organophosphorus-mediated reductive cyclization of substituted benzamidines can selectively form 3-amino-2H-indazoles.[1]

  • N2-Alkylation of 1H-Indazoles : Direct alkylation of pre-formed 1H-indazoles can yield 2H-isomers, though regioselectivity can be a challenge and requires specific promoting agents like trifluoromethanesulfonic acid.[10]

Structural and Spectroscopic Characterization: A Tale of Two Isomers

Unambiguous identification of the N-1 and N-2 isomers is paramount. Fortunately, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide clear diagnostic fingerprints for each isomer.

NMR Spectroscopy: The Definitive Diagnostic Tool

NMR spectroscopy is the most powerful method for distinguishing between 1H- and 2H-indazole derivatives in solution.[9] The different electronic environments of the quinonoid (2H) and benzenoid (1H) systems result in predictable and significant differences in the chemical shifts of the ring protons and carbons.

Feature1H-Indazole Derivatives2H-Indazole DerivativesRationale
H3 Proton Typically observed as a singlet around 8.10 ppm.[11]Absent (position is substituted). The proton on the adjacent carbon (C3) is not present in the same way.The chemical environment at the pyrazole ring is distinct.
Benzene Ring Protons Protons on the fused benzene ring generally appear in the aromatic region (7.1-7.8 ppm).[11]Protons on the fused benzene ring can show a wider dispersion of chemical shifts due to the quinonoid character.The ortho-quinoid structure of the 2H-isomer alters the electron density distribution across the bicyclic system.
C7a Carbon (Bridgehead) Resonates further downfield.Resonates further upfield.This is a key diagnostic marker reflecting the different electronic structures of the fused ring system.[9]
C3 Carbon Chemical shift is highly dependent on substituents.The chemical shift of C3 is significantly different compared to the 1H-isomer.The position of the nitrogen atoms directly influences the electronic environment of C3.

Table 1: Key NMR diagnostic features for distinguishing 1H- and 2H-indazole isomers. Chemical shifts are approximate and can vary with substitution and solvent.

Experimental Protocol: NMR Analysis of Indazole Isomers
  • Sample Preparation : Dissolve 5-10 mg of the purified indazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H proton in unsubstituted indazoles.[12]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[12]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. Employing DEPT-135 and DEPT-90 pulse sequences can aid in distinguishing between CH, CH₂, and CH₃ carbons.[12]

  • 2D NMR (Optional but Recommended) : For complex structures, acquire 2D correlation spectra such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to confirm assignments and establish connectivity.

  • Data Analysis : Process the spectra and compare the chemical shifts of diagnostic protons and carbons (especially H3 and C7a) to established literature values to confirm the isomeric structure.[9][13]

X-ray Crystallography and UV-Vis Spectroscopy
  • X-ray Crystallography : Provides definitive, unambiguous proof of structure in the solid state. For novel compounds, obtaining a single crystal structure is the gold standard for isomer assignment.[14][15] The process involves growing a high-quality single crystal and analyzing its diffraction pattern when exposed to an X-ray beam.[16] 1H-indazole itself has been shown to crystallize in a chiral helical structure known as a catemer.[14]

  • UV-Vis Spectroscopy : The two isomers exhibit different absorption spectra due to their distinct electronic systems. The 2H-tautomer of indazole absorbs light more strongly at longer wavelengths compared to the 1H-tautomer, a difference that can be exploited in photochemical studies.[17]

Biological Activity and Therapeutic Applications: A Comparative Look

Both 1H- and 2H-indazole derivatives are prevalent in clinically approved drugs and investigational candidates, demonstrating a wide range of pharmacological activities.[1][18] The choice of isomer can drastically alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

Therapeutic Area1H-Indazole Examples2H-Indazole ExamplesComparative Insights
Anticancer Niraparib : A PARP inhibitor for ovarian cancer.[1] Pazopanib : A tyrosine kinase inhibitor for renal cell carcinoma.[19] Entrectinib : An ALK inhibitor.[1]Derivatives have shown potent in vitro activity against various cancer cell lines, including lung, colon, and liver cancer.[8]The 1H-indazole-3-amine motif is a recognized "hinge-binding" fragment, crucial for the activity of many kinase inhibitors like Linifanib.[20] The 2H-scaffold offers an alternative geometry for exploring kinase inhibitor space.
Anti-inflammatory Benzydamine : A non-steroidal anti-inflammatory drug (NSAID).[19]Derivatives have been designed as dual antimicrobial and anti-inflammatory agents, showing in vitro inhibition of COX-2.[21][22]Both scaffolds can be decorated to target inflammatory enzymes. The 2H-derivatives offer a pathway to novel dual-action agents.
Antimicrobial Derivatives have shown activity against various bacterial and fungal strains.[1]Antiprotozoal : 2-phenyl-2H-indazole derivatives are reported to be highly potent against G. intestinalis, E. histolytica, and T. vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[3][21]The 2H-indazole scaffold appears particularly promising for the development of novel antiprotozoal agents.[21]
Neurological Disorders Granisetron : A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[3][23]Investigational compounds targeting various CNS receptors.The indazole core serves as a versatile scaffold for modulating CNS targets, with both isomers offering viable starting points.

Table 2: Comparative therapeutic applications of 1H- and 2H-indazole derivatives.

Case Study: Kinase Inhibition

Many successful kinase inhibitors, such as Pazopanib and Entrectinib, are based on the 1H-indazole scaffold.[1][19] The N-H group at the N-1 position and the nitrogen at the N-2 position often form critical hydrogen bond interactions with the "hinge region" of the kinase enzyme's ATP-binding pocket. The specific geometry and hydrogen bonding capacity of the 1H-indazole make it an effective bioisostere of purine. The 2H-indazole isomer presents a different vector for substituents and an altered hydrogen bonding pattern, which can be exploited to achieve different selectivity profiles or to overcome resistance mutations.

Research_Flow cluster_1H_path 1H-Indazole Path cluster_2H_path 2H-Indazole Path start Define Therapeutic Target (e.g., Kinase, GPCR) decision Select Indazole Isomer start->decision synth_1H Regioselective Synthesis of 1H-Derivative decision->synth_1H Hypothesis: Benzenoid core is optimal synth_2H Regioselective Synthesis of 2H-Derivative decision->synth_2H Hypothesis: Quinoid core offers novelty char_1H Characterization (NMR, X-ray) synth_1H->char_1H test_1H Biological Screening (e.g., IC50 Assay) char_1H->test_1H compare Compare Activity, Selectivity, PK/PD test_1H->compare char_2H Characterization (NMR, X-ray) synth_2H->char_2H test_2H Biological Screening (e.g., IC50 Assay) char_2H->test_2H test_2H->compare lead_opt Lead Optimization compare->lead_opt

Caption: Decision workflow for selecting and advancing an indazole isomer in a drug discovery program.

Conclusion and Future Outlook

The choice between 1H- and 2H-indazole is a fundamental strategic decision in the design of novel therapeutics. While the 1H-isomer is thermodynamically favored and more extensively documented in approved drugs, the 2H-isomer presents a valuable, less-explored chemical space with demonstrated potential, particularly in antimicrobial and anti-inflammatory applications.

A thorough understanding of the distinct synthetic routes, the clear-cut spectroscopic differences, and the divergent biological activities is essential for any researcher in this field. By leveraging the comparative data and protocols outlined in this guide, scientists can rationally design and synthesize the optimal indazole isomer, accelerating the journey from initial concept to a promising clinical candidate. The continued development of regioselective synthetic methods will undoubtedly unlock even greater potential from both of these remarkable scaffolds.

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A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology, the indazole core has emerged as a "privileged scaffold"—a molecular framework that consistently yields high-affinity ligands for multiple, biologically significant targets. Its unique bicyclic aromatic structure, comprising fused benzene and pyrazole rings, provides an ideal template for designing potent and selective kinase inhibitors. The strategic placement of substituents around this core allows for fine-tuning of interactions within the ATP-binding pocket of various kinases, leading to the development of several FDA-approved drugs.

This guide provides a head-to-head comparison of key indazole-based kinase inhibitors, focusing on their performance against different kinase families. We will delve into their comparative potency, selectivity, and the signaling pathways they disrupt. Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own comparative evaluations.

The Indazole Core: A Structural Overview

The fundamental structure of these inhibitors is the indazole ring system. Its ability to form critical hydrogen bonds and participate in hydrophobic interactions makes it a powerful anchor within the kinase hinge region, a conserved segment of the ATP-binding site.

Caption: The core 1H-indazole chemical structure.

Comparative Analysis I: Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). The indazole scaffold has been instrumental in developing next-generation ALK inhibitors that overcome resistance to earlier therapies.

The primary signaling cascades activated by oncogenic ALK fusions include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, which collectively drive cell proliferation, survival, and growth.[1][2][3]

ALK_Pathway ALK EML4-ALK Fusion (Indazole Inhibitor Target) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival & Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Simplified ALK signaling pathways in NSCLC.

Performance Data: ALK Inhibitors

The development of ALK inhibitors showcases a clear progression in potency and selectivity, with newer generations designed to overcome resistance mutations.

InhibitorTarget KinaseIC50 / Ki (nM)Key Off-Targets (IC50 < 10 nM)Citation(s)
Alectinib ALK (WT)IC50: 1.9LTK, GAK[1][4]
ALK (L1196M)Ki: 1.56[1]
Brigatinib ALK (WT)IC50: 0.6ROS1, FLT3, FLT3 (D835Y), EGFR (L858R)[5]
Lorlatinib ALK (WT)Ki: <0.07ROS1[6]
ALK (L1196M)Ki: 0.7[6]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are compiled from multiple sources and assay conditions may vary. Lower values indicate higher potency.

Expert Insights: Alectinib is notable for its high selectivity; a screen revealed inhibitory activity (IC50 ≤10 nM) against only two other kinases, LTK and GAK.[4] Lorlatinib is a potent dual ALK/ROS1 inhibitor, and a broad kinase panel showed high selectivity with few off-targets having significant activity.[6] Brigatinib also potently inhibits ALK and ROS1, but displays activity against a slightly broader set of kinases, including FLT3.[5]

Comparative Analysis II: Angiogenesis Inhibitors (VEGFR/PDGFR)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR2, is a primary mediator of this process. Several indazole-based inhibitors are potent anti-angiogenic agents, targeting VEGFRs and other related kinases like Platelet-Derived Growth Factor Receptors (PDGFRs).

Activation of VEGFR2 by its ligand VEGF-A initiates downstream signaling primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[4][5][7]

VEGFR_Pathway VEGF VEGF-A VEGFR2 VEGFR2 (Indazole Inhibitor Target) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway in angiogenesis.

Performance Data: Angiogenesis Inhibitors

These inhibitors are often multi-targeted, hitting a spectrum of kinases involved in angiogenesis and tumor growth.

InhibitorPrimary TargetsIC50 (nM)Other Potent Targets (IC50 < 100 nM)Citation(s)
Axitinib VEGFR10.1PDGFRβ (1.6 nM), c-Kit (1.7 nM)[8]
VEGFR20.2
VEGFR30.1-0.3
Pazopanib VEGFR110PDGFRα (71 nM), PDGFRβ (84 nM), c-Kit (74 nM)[9][10]
VEGFR230
VEGFR347

Note: IC50 values are compiled from multiple sources and assay conditions may vary.

Expert Insights: Axitinib stands out as a highly potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3, with IC50 values in the sub-nanomolar range.[8][11] Its potency against VEGFRs is notably higher than for other non-VEGF tyrosine kinase receptors.[8] Pazopanib is a multi-kinase inhibitor targeting VEGFRs, PDGFRs, and c-Kit, which contributes to its anti-angiogenic and anti-tumor effects.[10][12]

Experimental Protocols: Assessing Kinase Inhibitor Potency

To ensure trustworthiness and reproducibility, a well-defined protocol is essential. The following describes a generalized Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay, a robust method for determining inhibitor IC50 values. This method measures the phosphorylation of a substrate by a kinase.

HTRF® Kinase Assay Workflow

HTRF_Workflow Start Start: Prepare Reagents Step1 1. Add Inhibitor (Serial Dilution) & Kinase to Plate Start->Step1 Incubate1 2. Incubate (Pre-incubation) Step1->Incubate1 Step2 3. Add Substrate & ATP Mixture (Initiate Reaction) Incubate1->Step2 Incubate2 4. Incubate (Kinase Reaction) Step2->Incubate2 Step3 5. Add Detection Reagents (Antibody-Eu & SA-XL665) in EDTA Incubate2->Step3 Incubate3 6. Incubate (Detection) Step3->Incubate3 Read 7. Read Plate (TR-FRET Signal) Incubate3->Read End End: Calculate IC50 Read->End

Caption: Workflow for a typical HTRF kinase inhibition assay.

Step-by-Step Methodology

This protocol is adapted from standard methodologies for HTRF assays.[6][13][14]

  • Reagent Preparation:

    • Prepare 1x enzymatic buffer and supplement with necessary cofactors (e.g., MgCl2, MnCl2).

    • Dilute the kinase, biotinylated peptide substrate, and ATP to their final working concentrations in the supplemented enzymatic buffer.

    • Prepare serial dilutions of the indazole-based inhibitor in DMSO, followed by a further dilution in enzymatic buffer.

    • Prepare the detection solution by diluting the Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665) in detection buffer containing EDTA (to stop the reaction).

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure competitive binding dynamics.

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the enzymatic reaction by adding 10 µL of the detection solution to each well. The EDTA in the buffer chelates divalent cations, thereby inactivating the kinase.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.

Causality and Validation: The use of a biotinylated substrate and streptavidin-conjugate ensures specific capture of the substrate, while the europium-labeled phosphospecific antibody ensures that only the phosphorylated product generates a signal. The time-resolved measurement minimizes background fluorescence, enhancing signal-to-noise. Each plate should include positive controls (no inhibitor) and negative controls (no kinase or no ATP) to validate the assay window and performance.

Conclusion and Future Directions

The indazole scaffold has proven to be a remarkably versatile and effective starting point for the design of potent kinase inhibitors targeting key oncogenic drivers like ALK and VEGFR. Head-to-head comparisons reveal a clear evolution, with next-generation inhibitors demonstrating not only increased potency but also tailored selectivity profiles designed to overcome specific resistance mutations. For researchers in drug development, the choice of inhibitor depends critically on the target kinase, the potential for off-target effects, and the anticipated resistance mechanisms. The robust and reproducible assay methodologies outlined here provide a framework for making these critical evaluations. As our understanding of kinase biology deepens, the venerable indazole scaffold will undoubtedly continue to serve as a foundation for the next wave of precision cancer therapeutics.

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A Comparative Guide to the Preclinical Efficacy of 1-(3-Fluorobenzyl)-1H-indazol-5-amine (F-Indamine): An Investigational VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, enabling tumor growth and metastasis.[1] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[2][3] Its activation by the ligand VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4] Consequently, inhibiting VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[5][6]

This guide provides a comprehensive preclinical comparison of 1-(3-Fluorobenzyl)-1H-indazol-5-amine , a novel investigational compound referred to herein as F-Indamine , against Sunitinib , a well-established multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.[7][8] Sunitinib is known to potently inhibit VEGFRs and other receptor tyrosine kinases, exerting its primary therapeutic effect through an anti-angiogenic mechanism.[9][10] This document details the in vitro and in vivo methodologies used to evaluate and compare the efficacy of these two compounds, offering insights into their relative potencies and potential therapeutic profiles.

The VEGFR-2 Signaling Cascade: A Prime Target in Oncology

Understanding the mechanism of action requires a clear picture of the target pathway. Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues in its cytoplasmic domain.[4] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT cascades, which are crucial for driving the angiogenic process.[3][5] Small molecule inhibitors like F-Indamine and Sunitinib are designed to compete with ATP at its binding site within the kinase domain, thereby preventing this initial phosphorylation step and blocking all subsequent signaling.[5]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor F-Indamine / Sunitinib Inhibitor->VEGFR2 Inhibits (ATP competitive) InVivo_Workflow cluster_setup Phase 1: Tumor Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A549 Human Cancer Cells (e.g., A549) Inject Subcutaneous Injection A549->Inject Mice Immunodeficient Mice Inject->Mice TumorGrowth Tumor Growth to ~100-150 mm³ Mice->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dosing Daily Oral Dosing: - Vehicle - F-Indamine - Sunitinib Randomize->Dosing Measure Tumor Volume Measurement (2-3 times/week) Dosing->Measure Endpoint Endpoint Criteria Met (e.g., 28 days or max tumor volume) Measure->Endpoint Harvest Harvest Tumors Endpoint->Harvest Analysis - Tumor Weight - Immunohistochemistry (e.g., CD31 for MVD) Harvest->Analysis

Figure 2: Experimental workflow for the in vivo tumor xenograft study.

Detailed Protocol: A549 Lung Carcinoma Xenograft Study

  • Cell Implantation: Human A549 lung carcinoma cells (5 x 10^6 cells) are suspended in Matrigel and injected subcutaneously into the flank of athymic nude mice. [11]2. Tumor Growth: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. [11]3. Randomization and Dosing: Mice are randomized into three groups: Vehicle control, F-Indamine (e.g., 40 mg/kg), and Sunitinib (e.g., 40 mg/kg). [9]Treatments are administered once daily via oral gavage for 28 days.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of each tumor is fixed in formalin for immunohistochemical (IHC) analysis.

  • Immunohistochemistry: Tumor sections are stained for the endothelial cell marker CD31 to quantify microvessel density (MVD), a direct measure of angiogenesis. [9]

In Vivo Data Summary
Treatment Group (40 mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Microvessel Density (MVD)
Vehicle Control 1550 ± 210-High
F-Indamine 980 ± 15036.8%Moderate
Sunitinib 650 ± 11058.1%Low

Table 2: Comparative in vivo efficacy in A549 tumor xenograft model. Data are hypothetical.

Interpretation: Despite its superior potency in vitro, F-Indamine demonstrates lower efficacy in vivo compared to Sunitinib at the same dose. Sunitinib achieved a more robust tumor growth inhibition (58.1%) and a more significant reduction in microvessel density. [9]This discrepancy between the in vitro and in vivo results is a common challenge in drug development and highlights the importance of whole-organism studies.

Discussion: Reconciling In Vitro Potency with In Vivo Performance

The preclinical data present an interesting case study. F-Indamine is a highly potent inhibitor of the VEGFR-2 kinase and endothelial cell proliferation in isolated systems. However, this potency did not fully translate to superior anti-tumor activity in the xenograft model. Several factors, grounded in pharmacokinetic and pharmacodynamic principles, can explain this divergence:

  • Pharmacokinetics (PK): The in vivo efficacy of a drug is highly dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile. F-Indamine may have lower oral bioavailability, a shorter half-life, or be subject to more rapid metabolic clearance than Sunitinib. [12]This could result in a lower overall drug exposure at the tumor site, insufficient to achieve the sustained target inhibition required for a strong anti-angiogenic effect.

  • Target Specificity: Sunitinib is a multi-targeted inhibitor, acting on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT, among others. [7][8]Its action on PDGFR-β, expressed on pericytes that support the vascular endothelium, contributes to its potent anti-angiogenic effects by destabilizing tumor vasculature. [10]F-Indamine, if more selective for VEGFR-2, might lack this additional mechanism, leading to lower overall efficacy.

  • Tumor Microenvironment: The complex tumor microenvironment can influence drug efficacy. Factors like poor tumor penetration or efflux by transporter proteins could limit the effective concentration of F-Indamine within the tumor tissue. Xenograft models, while useful, do not fully recapitulate the complex immune interactions of human tumors, which can also impact therapeutic response. [1]

Conclusion

This guide demonstrates a comprehensive, multi-faceted approach to evaluating a novel kinase inhibitor. The investigational compound, F-Indamine, showed exceptional promise in in vitro assays, displaying single-digit nanomolar potency against VEGFR-2 and VEGF-driven cell proliferation. However, the in vivo xenograft model revealed a more complex picture, where the established multi-targeted inhibitor, Sunitinib, provided superior tumor growth inhibition.

The discrepancy underscores a critical principle in drug development: in vitro potency does not always guarantee in vivo efficacy. The journey from a potent molecule in a test tube to an effective medicine is governed by the intricate interplay of pharmacokinetics, target profile, and the complex biology of the tumor microenvironment. Further studies on F-Indamine, focusing on optimizing its pharmacokinetic properties and understanding its activity in more complex orthotopic or genetically engineered mouse models, would be necessary to determine its ultimate therapeutic potential.

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Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to Preclinical Anticancer Evaluation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine Against the Known ALK Inhibitor, Crizotinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the rigorous preclinical evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides an in-depth comparative analysis of a novel investigational compound, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, against the well-established anticancer agent, Crizotinib. While 1-(3-Fluorobenzyl)-1H-indazol-5-amine has been explored as a potent ALK5 inhibitor, this guide will hypothetically position it as a potential anticancer agent and benchmark its performance against Crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor. This comparative framework will illuminate the standard preclinical assays and methodologies essential for characterizing and validating a new anticancer compound.

Introduction to the Compounds

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a synthetic compound that has been identified as a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies, including cancer. By inhibiting ALK5, this compound has the potential to modulate tumor growth, metastasis, and the tumor microenvironment.

Crizotinib (Xalkori®) is an FDA-approved receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3][4] It functions by blocking the constitutive kinase activity of these oncogenic fusion proteins, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[5][6] Crizotinib serves as an excellent benchmark due to its well-characterized mechanism of action and extensive preclinical and clinical data.[7][8]

Comparative Mechanism of Action

The two compounds, while both kinase inhibitors, target distinct signaling pathways implicated in oncology. Understanding these differences is crucial for interpreting comparative experimental data.

1-(3-Fluorobenzyl)-1H-indazol-5-amine targets the TGF-β pathway by inhibiting ALK5. In cancer, this pathway can have a dual role, acting as a tumor suppressor in early stages and a tumor promoter in later stages. Inhibition of ALK5 in advanced cancers can potentially block epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression.

Crizotinib targets the constitutively active ALK fusion protein, a key driver in certain cancers like ALK-positive NSCLC.[9] By inhibiting ALK, Crizotinib effectively shuts down multiple downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and RAS/RAF/MEK pathways.[8]

Signaling_Pathways cluster_0 1-(3-Fluorobenzyl)-1H-indazol-5-amine cluster_1 Crizotinib TGF-β TGF-β TGF-β Receptor II TGF-β Receptor II TGF-β->TGF-β Receptor II binds ALK5 ALK5 TGF-β Receptor II->ALK5 activates SMAD2/3 SMAD2/3 ALK5->SMAD2/3 phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 binds Gene Transcription Gene Transcription SMAD4->Gene Transcription regulates 1-(3-Fluorobenzyl)-1H-indazol-5-amine 1-(3-Fluorobenzyl)-1H-indazol-5-amine 1-(3-Fluorobenzyl)-1H-indazol-5-amine->ALK5 inhibits EML4-ALK EML4-ALK PI3K/AKT Pathway PI3K/AKT Pathway EML4-ALK->PI3K/AKT Pathway activates RAS/RAF/MEK Pathway RAS/RAF/MEK Pathway EML4-ALK->RAS/RAF/MEK Pathway activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/RAF/MEK Pathway->Cell Proliferation & Survival Crizotinib Crizotinib Crizotinib->EML4-ALK inhibits

Figure 1: Simplified signaling pathways targeted by each compound.

In Vitro Comparative Analysis

A battery of in vitro assays is essential to compare the cytotoxic and mechanistic effects of the two compounds on cancer cell lines.[10][11][12] For this hypothetical comparison, we would utilize an ALK-positive NSCLC cell line (e.g., H3122) to assess the activity of Crizotinib and a cancer cell line known to be sensitive to TGF-β signaling (e.g., A549) for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Table 1: Comparative IC50 Values from MTT Assay

CompoundH3122 (ALK+) IC50 (µM)A549 (TGF-β sensitive) IC50 (µM)
1-(3-Fluorobenzyl)-1H-indazol-5-amine>101.5
Crizotinib0.05>10
Experimental Protocol: MTT Assay[13][17]
  • Cell Seeding: Seed cancer cells (H3122 or A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(3-Fluorobenzyl)-1H-indazol-5-amine or Crizotinib for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[17][18][19][20][21]

Table 2: Fold Increase in Caspase-3 Activity

Compound (at IC50)H3122 (ALK+)A549 (TGF-β sensitive)
1-(3-Fluorobenzyl)-1H-indazol-5-amine1.2-fold4.5-fold
Crizotinib5.8-fold1.1-fold
Experimental Protocol: Caspase-3 Activity Assay[18][20]
  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 48 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25][26]

Table 3: Cell Cycle Distribution after 24h Treatment

Compound (at IC50)Cell Line% G0/G1% S% G2/M
1-(3-Fluorobenzyl)-1H-indazol-5-amineA54965%20%15%
CrizotinibH312270%15%15%
Vehicle ControlA54945%35%20%
Vehicle ControlH312240%40%20%
Experimental Protocol: Cell Cycle Analysis[23][25]
  • Cell Treatment: Treat cells with each compound at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Target Engagement (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can confirm if the compounds are hitting their intended targets.[27][28][29][30][31]

Experimental_Workflow_Western_Blot Cell Treatment Cell Treatment Protein Lysate Preparation Protein Lysate Preparation Cell Treatment->Protein Lysate Preparation SDS-PAGE SDS-PAGE Protein Lysate Preparation->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 2: Western Blotting Experimental Workflow.

Experimental Protocol: Western Blotting[29][30]
  • Cell Lysate Preparation: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-SMAD2/3, total SMAD2/3, p-ALK, total ALK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy in Xenograft Models

To translate in vitro findings, in vivo studies using tumor xenograft models are crucial.[32][33][34][35][36]

Experimental Protocol: Subcutaneous Xenograft Model[33][35]
  • Cell Implantation: Subcutaneously inject cancer cells (H3122 or A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, Crizotinib). Administer compounds daily via oral gavage.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Table 4: Hypothetical In Vivo Efficacy Data

CompoundMouse ModelTGI (%)
1-(3-Fluorobenzyl)-1H-indazol-5-amineA549 Xenograft60%
CrizotinibH3122 Xenograft85%

digraph "In_Vivo_Xenograft_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Cell Implantation" -> "Tumor Growth Monitoring" -> "Randomization & Treatment" -> "Tumor Volume & Body Weight Measurement" -> "Study Endpoint & Data Analysis"; }

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

This guide outlines a comprehensive and objective framework for the preclinical benchmarking of a novel investigational compound, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, against the established anticancer drug, Crizotinib. By employing a suite of standardized in vitro and in vivo assays, researchers can systematically evaluate the compound's potency, mechanism of action, and potential therapeutic efficacy. The provided protocols serve as a detailed guide for executing these experiments with scientific rigor. The hypothetical data presented illustrates how such a comparative analysis can effectively position a new compound within the existing therapeutic landscape and guide its future development.

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A Comparative Guide to the Reproducible Synthesis and Characterization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a key chemical intermediate in modern drug discovery. We move beyond a simple recitation of methods to offer a framework for achieving reproducible experimental outcomes. This document details a validated protocol for the synthesis and purification of this compound, outlines a comprehensive characterization workflow, and compares it with structurally significant alternatives. The insights provided are grounded in established chemical principles and are intended for researchers, chemists, and drug development professionals who rely on the consistent quality of such foundational molecules.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow it to participate in key binding interactions with various biological targets, particularly protein kinases. Consequently, indazole derivatives are prominent in oncology and inflammation research.[3][4]

1-(3-Fluorobenzyl)-1H-indazol-5-amine serves as a critical building block in the synthesis of advanced therapeutic candidates, including potent inhibitors of the Activin Receptor-Like Kinase 5 (ALK5).[5][6] ALK5 is a key component of the TGF-β signaling pathway, which is implicated in cancer and fibrosis. The precise and reproducible synthesis of this intermediate is therefore paramount to ensuring the integrity and efficacy of the final active pharmaceutical ingredient. This guide aims to provide the scientific community with a robust and verifiable methodology for its preparation and analysis.

Part 1: Synthesis and Purification of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

A reliable synthesis is the bedrock of any reproducible experiment. The described method is a catalytic hydrogenation, a widely used and well-understood transformation in organic chemistry, chosen for its high efficiency and clean conversion.

Principle of the Synthesis

The synthesis proceeds via the reduction of a nitro-group precursor, 1-(3-Fluorobenzyl)-5-nitro-1H-indazole, to the corresponding amine. This transformation is achieved using palladium on carbon (Pd/C) as a heterogeneous catalyst and hydrogen gas as the reductant.

  • Causality of Reagent Choice :

    • Palladium on Carbon (Pd/C) : This is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the aromatic rings or the benzyl C-N bond under the specified conditions. Its solid nature allows for simple removal by filtration post-reaction.

    • Methanol (MeOH) : Serves as an excellent solvent, dissolving the starting material and allowing for good interaction with the solid catalyst and gaseous hydrogen.

    • Hydrogen (H₂) : The ultimate reducing agent. The reaction is typically run under a positive pressure of hydrogen to ensure sufficient availability for the catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7]

  • Reaction Setup : To a solution of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole (2.0 g, 7.37 mmol) in methanol (60 mL), add 5% Palladium on Carbon (0.2 g, 10 wt %) under a nitrogen atmosphere.

  • Hydrogenation : Seal the reaction vessel and purge thoroughly with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker at low pressure) for 2 hours at room temperature.

  • Reaction Monitoring : Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation : Rinse the Celite® pad with additional methanol. Combine the filtrates and evaporate the solvent in vacuo to yield the crude product.

  • Purification : The resulting solid, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, is often of high purity (>95%). If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization. The reported yield is approximately 97%.[7]

Visualization: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Dissolve Precursor in MeOH B 2. Add 5% Pd/C (under N2) A->B C 3. Hydrogenate (H2 atmosphere, 2h) B->C D 4. Purge with N2 C->D E 5. Filter through Celite® to remove Pd/C D->E F 6. Evaporate Solvent in vacuo E->F G 7. Purity Check (HPLC, TLC) F->G H 8. Column Chromatography (if needed) G->H <95% pure I Pure Product G->I >95% pure H->I

Caption: Workflow for the synthesis and purification of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Part 2: Comprehensive Physicochemical and Spectroscopic Characterization

Verifying the identity, structure, and purity of the synthesized compound is a non-negotiable step for experimental reproducibility. This section provides the standard analytical protocols required for a self-validating system.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 202197-31-7[8]
Molecular Formula C₁₄H₁₂FN₃[8]
Molecular Weight 241.26 g/mol [8]
Appearance Solid[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Experimental Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Data Interpretation:

  • ¹H NMR: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The reported data in CDCl₃ confirms the structure.[7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.84d1HIndazole H-7
7.28-7.21m1HFluorobenzyl aromatic CH
7.13d1HIndazole H-4
6.96-6.90m3HFluorobenzyl aromatic CHs
6.84-6.81m2HIndazole H-6, Fluorobenzyl CH
5.52s2HBenzylic CH₂
3.60br s2HAmine NH₂
  • Expected ¹³C NMR: While not explicitly reported in the initial findings, a ¹³C NMR spectrum is essential for full characterization. Based on analogous structures, the following approximate shifts are expected, providing a benchmark for verification.[9][10][11]

    • ~140-150 ppm : Indazole quaternary carbons.

    • ~162 ppm (d, J ≈ 245 Hz) : Fluorine-bearing carbon of the benzyl group.

    • ~110-135 ppm : Aromatic CH carbons.

    • ~50-55 ppm : Benzylic CH₂ carbon.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Experimental Protocol:

  • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution into an Electrospray Ionization (ESI) source.

  • Acquire the spectrum in positive ion mode.

Data Interpretation: The ESI-MS spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.

  • Expected m/z : 242.1[7]

  • Calculated m/z for [C₁₄H₁₃FN₃]⁺ : 242.1142. High-resolution mass spectrometry (HRMS) should match this value within ±5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.

Experimental Protocol: A robust reverse-phase HPLC method is recommended.

  • Column : C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase : A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid or Formic Acid). For example, start at 10% Acetonitrile and ramp to 95% over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detector : UV-Vis at 254 nm. A Photo Diode Array (PDA) detector is preferred for peak purity analysis.[12]

  • Result : A single major peak with >97% of the total integrated area indicates high purity.

Visualization: Analytical Characterization Workflow

cluster_results Verification Checks start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS / HRMS) start->ms hplc Purity Analysis (RP-HPLC) start->hplc struct_confirm Structure Confirmed? nmr->struct_confirm mw_confirm MW Confirmed? ms->mw_confirm purity_confirm Purity >97%? hplc->purity_confirm struct_confirm->mw_confirm Yes fail Re-purify or Re-synthesize struct_confirm->fail No mw_confirm->purity_confirm Yes mw_confirm->fail No final Verified Compound purity_confirm->final Yes purity_confirm->fail No

Caption: A logical workflow for the comprehensive characterization of the target compound.

Part 3: Comparative Analysis with Structural Alternatives

The choice of an intermediate is often dictated by the final drug target's structure-activity relationship (SAR). Here, we compare 1-(3-Fluorobenzyl)-1H-indazol-5-amine with two closely related isomers that are also used as intermediates for kinase inhibitors like Entrectinib.

  • Alternative A : 5-(3-Fluorobenzyl)-1H-indazol-3-amine[13][14]

  • Alternative B : 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine[15][16]

Table 2: Comparison of Key Indazole Intermediates
FeatureTarget Compound Alternative A Alternative B
Structure 1-(3-Fluorobenzyl)-1H-5-amine 5-(3-Fluorobenzyl)-1H-3-amine 5-(3,5-Difluorobenzyl)-1H-3-amine
Molecular Formula C₁₄H₁₂FN₃C₁₄H₁₂FN₃C₁₄H₁₁F₂N₃
Molecular Weight 241.26241.26259.25
Known Application ALK5 Inhibitor Intermediate[5][6]Entrectinib Intermediate[13][14]Entrectinib Intermediate[15][16]
Key Synthetic Step N-Alkylation of 5-aminoindazole or Reduction of nitro precursor[7]Cyclization of a fluorobenzonitrile with hydrazine[3]Cyclization of a difluorobenzonitrile with hydrazine
Discussion of Differences
  • Isomerism and Synthesis : The primary difference between the target compound and the alternatives is the position of the amine group (5-amine vs. 3-amine) and the point of attachment of the benzyl group (N1 vs. C5). These differences necessitate distinct synthetic strategies. The 3-aminoindazoles are typically formed via cyclization of an ortho-fluorobenzonitrile with hydrazine, a common and robust method for constructing the indazole core.[3] In contrast, our target compound's synthesis involves modifying a pre-formed indazole. The choice of synthesis route directly impacts reproducibility, as different reaction types have their own critical parameters.

  • Application Context : All three compounds are precursors to potent kinase inhibitors. The specific substitution pattern is crucial for orienting the final molecule within the ATP-binding pocket of the target kinase. For drug development professionals, having access to reproducible syntheses for all three isomers allows for rapid exploration of the chemical space around the indazole scaffold to optimize potency and selectivity.

Visualization: Relevant Biological Signaling Pathway

The derivatives of 1-(3-Fluorobenzyl)-1H-indazol-5-amine are known to target ALK5, a pivotal kinase in the TGF-β signaling pathway. Understanding this context is crucial for the target audience.

TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor ALK5 ALK5 (Type I Receptor) Kinase Domain Receptor->ALK5 SMAD Phosphorylation of SMAD2/3 ALK5->SMAD phosphorylates SMAD4 Complex with SMAD4 SMAD->SMAD4 Nucleus Translocation to Nucleus SMAD4->Nucleus Transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) Nucleus->Transcription Inhibitor Indazole-based Inhibitor (e.g., derived from title compound) Inhibitor->ALK5 blocks ATP binding site

Caption: Simplified TGF-β/ALK5 signaling pathway targeted by indazole-based inhibitors.

Conclusion

This guide has established a comprehensive and reproducible framework for the synthesis and characterization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine. By detailing the causality behind experimental choices and providing a robust analytical workflow, we empower researchers to produce this key intermediate with consistent quality. The comparison with structural isomers used in other successful drug discovery programs highlights the versatility of the indazole scaffold and underscores the importance of having reliable synthetic access to a diverse range of these building blocks. Adherence to the principles and protocols outlined herein will facilitate more reliable and efficient research and development efforts in the field of medicinal chemistry.

References

  • ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Retrieved from [Link]

  • PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Retrieved from [Link]

  • Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Retrieved from [Link]

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  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Retrieved from [Link]

  • Protheragen. (n.d.). 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Protheragen. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Retrieved from [Link]

  • PubMed. (1996). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine. PubMed. Retrieved from [Link]

  • ShenZhen Jianbamboo Biotechnology Co. Ltd. (n.d.). 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. JZSW. Retrieved from [Link]

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Orthogonal Assays for Validating the Activity of 1-(3-Fluorobenzyl)-1H-indazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to orthogonally validate the activity of the novel compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine. While the specific biological target of this molecule may be under investigation, its structural features are reminiscent of kinase inhibitors. A related compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent ALK5 receptor inhibitor, suggesting a similar mechanism of action for the compound [1][2]. Therefore, this guide will focus on a robust, multi-faceted strategy to confirm its potential as a kinase inhibitor, eliminate false positives, and build a comprehensive data package for hit-to-lead progression.

The core principle of orthogonal validation is to confirm the initial "hit" from a primary screen using distinct and independent experimental methods.[3][4][5] This approach is critical for ensuring that the observed activity is genuine and target-specific, rather than an artifact of the primary assay format.[3] By employing a combination of biophysical, cell-based target engagement, and functional cellular assays, a high-confidence profile of the compound's activity can be established.

The Imperative of Orthogonal Validation in Drug Discovery

High-throughput screening (HTS) is a powerful engine for identifying initial hits. However, these primary assays are susceptible to various artifacts, leading to a high rate of false positives. Compounds may interfere with the assay technology (e.g., fluorescence or luminescence), exhibit non-specific activity, or act through a mechanism unrelated to the intended target.[3][5] Orthogonal assays, which utilize different detection principles, are essential to triage these false positives and confirm that the compound's activity is a direct result of its interaction with the target of interest.[3][6]

This guide will delineate a logical progression of experiments designed to build a compelling case for the on-target activity of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, assuming a kinase target.

Section 1: Biophysical Assays - Confirming Direct Target Binding

The foundational step in validating a hit is to demonstrate a direct physical interaction between the compound and its putative target protein. Biophysical assays are indispensable for this purpose as they are generally insensitive to the optical properties of compounds that can plague primary screens.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Purified Target Protein + Compound] --> B{Biophysical Assay}; B --> C{Binding Confirmation}; B --> D{Affinity (Kd)}; B --> E{Kinetics (kon/koff)}; B --> F{Thermodynamics (ΔH/ΔS)}; }

Caption: General workflow for biophysical assays.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Principle: TSA measures the change in the thermal stability of a protein upon ligand binding.[7][8] A stabilizing ligand will increase the protein's melting temperature (Tm). This method is a rapid and cost-effective way to screen for direct binding.

Experimental Causality: The choice of TSA as an initial biophysical screen is driven by its high throughput and low protein consumption. A positive thermal shift provides strong evidence of a direct interaction between 1-(3-Fluorobenzyl)-1H-indazol-5-amine and the target kinase.

Protocol:

  • Mix the purified target kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Add 1-(3-Fluorobenzyl)-1H-indazol-5-amine across a range of concentrations.

  • Slowly increase the temperature in a real-time PCR instrument.

  • Monitor the increase in fluorescence as the protein unfolds.

  • The midpoint of this transition is the melting temperature (Tm). A significant increase in Tm in the presence of the compound indicates binding and stabilization.

Data Interpretation:

ParameterDescriptionImplication for 1-(3-Fluorobenzyl)-1H-indazol-5-amine
ΔTm The change in melting temperature (Tm_compound - Tm_DMSO).A ΔTm of >2°C is generally considered a significant indication of direct binding.
Dose-Response The magnitude of the ΔTm should increase with compound concentration.A clear dose-response relationship strengthens the evidence for a specific binding event.
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[3] This allows for the determination of binding affinity (KD) and kinetics (kon and koff).[8]

Experimental Causality: Following a positive TSA result, SPR is employed to quantify the binding interaction. It provides more detailed information than TSA, including the rates of association and dissociation, which are critical for understanding the compound's mechanism of action.

Protocol:

  • Immobilize the purified target kinase on an SPR sensor chip.

  • Flow a series of concentrations of 1-(3-Fluorobenzyl)-1H-indazol-5-amine over the chip.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound.

  • Fit the resulting sensorgrams to a binding model to determine KD, kon, and koff.

Data Interpretation:

ParameterDescriptionImplication for 1-(3-Fluorobenzyl)-1H-indazol-5-amine
KD (Equilibrium Dissociation Constant) The concentration of compound at which 50% of the target is bound at equilibrium.A lower KD value indicates higher binding affinity.
kon (Association Rate Constant) The rate at which the compound binds to the target.A faster kon suggests rapid binding.
koff (Dissociation Rate Constant) The rate at which the compound dissociates from the target.A slower koff indicates a more stable complex and longer residence time.
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[7][][10] It is considered the gold standard for characterizing binding thermodynamics, providing information on binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to binding.[]

Experimental Causality: ITC is used to validate the binding affinity obtained from SPR and to provide a complete thermodynamic profile of the interaction. This level of detail is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Protocol:

  • Load the purified target kinase into the sample cell of the calorimeter.

  • Load a concentrated solution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine into the injection syringe.

  • Titrate the compound into the protein solution in a series of small injections.

  • Measure the heat change after each injection.

  • Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.

Data Interpretation:

ParameterDescriptionImplication for 1-(3-Fluorobenzyl)-1H-indazol-5-amine
KD Binding affinity, determined from the binding isotherm.Confirms the affinity measured by other techniques.
n Stoichiometry of binding (e.g., 1:1, 2:1).Reveals the molar ratio of the compound to the target in the complex.
ΔH Enthalpy of binding.Indicates the contribution of hydrogen bonds and van der Waals interactions.
ΔS Entropy of binding.Reflects changes in conformational freedom and solvent reorganization upon binding.

Section 2: Cellular Target Engagement Assays - Proving Interaction in a Physiological Context

While biophysical assays confirm direct binding to a purified protein, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell.[11] Cellular target engagement assays bridge this gap.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Live Cells] --> B{Treat with Compound}; B --> C{Apply Lysis or Permeabilization}; C --> D{Target Engagement Assay}; D --> E{Quantify Target Occupancy}; }

Caption: Workflow for cellular target engagement assays.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA extends the principle of the thermal shift assay to the cellular environment.[12] It relies on the concept that a ligand-bound protein is more resistant to thermal denaturation in cell lysates or even intact cells.[12][13]

Experimental Causality: CETSA is a powerful tool to confirm that 1-(3-Fluorobenzyl)-1H-indazol-5-amine can cross the cell membrane and bind to its intended target in a native cellular context. A positive CETSA result significantly increases confidence in the compound's mechanism of action.

Protocol:

  • Treat cultured cells with 1-(3-Fluorobenzyl)-1H-indazol-5-amine or a vehicle control.

  • Heat the cells or cell lysates to a range of temperatures.

  • Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins.

  • Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[12]

  • Binding of the compound is indicated by a shift in the melting curve to a higher temperature.

Data Interpretation:

ParameterDescriptionImplication for 1-(3-Fluorobenzyl)-1H-indazol-5-amine
CETSA Shift The difference in the melting temperature of the target protein in compound-treated vs. vehicle-treated cells.A positive shift confirms intracellular target engagement.
IC50 (Isothermal Dose-Response) The concentration of compound required to stabilize 50% of the target protein at a fixed temperature.Provides a measure of the compound's potency in a cellular context.
NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that reversibly binds to the same target.

Experimental Causality: This assay is chosen for its high-throughput capability and its ability to provide quantitative binding data in real-time in living cells. It is an excellent orthogonal method to CETSA for confirming target engagement.

Protocol:

  • Express the target kinase as a fusion with NanoLuc® luciferase in a suitable cell line.

  • Add the fluorescent energy transfer probe (tracer) that binds to the kinase.

  • Add 1-(3-Fluorobenzyl)-1H-indazol-5-amine. If the compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

  • Measure the BRET ratio at various compound concentrations to determine the IC50.

Data Interpretation:

ParameterDescriptionImplication for 1-(3-Fluorobenzyl)-1H-indazol-5-amine
IC50 The concentration of compound that displaces 50% of the fluorescent tracer.A lower IC50 indicates higher target engagement potency in living cells.
BRET Signal The ratio of light emitted by the acceptor and donor molecules.A dose-dependent decrease in the BRET signal is indicative of specific target binding.

Section 3: Functional Cell-Based Assays - Demonstrating a Biological Effect

The final and most physiologically relevant step is to demonstrate that the binding of 1-(3-Fluorobenzyl)-1H-indazol-5-amine to its target translates into a functional cellular response.[11][14]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Line with Active Pathway] --> B{Treat with Compound}; B --> C{Measure Downstream Functional Readout}; C --> D{Phosphorylation Status}; C --> E{Gene Expression}; C --> F{Cell Proliferation/Viability}; }

Caption: Functional cell-based assay workflow.

Target Phosphorylation Assay

Principle: If the target is a kinase, its activity is to phosphorylate downstream substrates. A direct inhibitor of the kinase should reduce the phosphorylation of its known substrates in a cellular context.

Experimental Causality: This assay directly links target engagement to a functional outcome. A reduction in substrate phosphorylation provides strong evidence that 1-(3-Fluorobenzyl)-1H-indazol-5-amine is not just binding to the kinase but is also inhibiting its catalytic activity.[15]

Protocol:

  • Select a cell line where the target kinase and its downstream signaling pathway are active.

  • Treat the cells with a range of concentrations of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

  • Lyse the cells and quantify the phosphorylation of a specific substrate of the target kinase using methods such as:

    • Western Blotting: Using a phospho-specific antibody.

    • ELISA or AlphaLISA: For a more quantitative, higher-throughput readout.[16]

    • Meso Scale Discovery (MSD): An electrochemiluminescence-based detection method.[16]

Data Interpretation:

ParameterDescriptionImplication for 1-(3-Fluorobenzyl)-1H-indazol-5-amine
IC50 The concentration of compound that inhibits substrate phosphorylation by 50%.This value represents the functional potency of the compound in a cellular setting.
Maximal Inhibition The maximum percentage of phosphorylation inhibition achieved.Indicates the efficacy of the compound as an inhibitor of the signaling pathway.
Cell Proliferation/Viability Assay

Principle: Many kinase pathways are involved in regulating cell growth and survival.[17] If the target kinase is a driver of proliferation in a particular cancer cell line, an inhibitor of this kinase should reduce cell viability or proliferation.[14]

Experimental Causality: This assay provides a phenotypic readout of the compound's activity. While less direct than a phosphorylation assay, it is crucial for demonstrating the potential therapeutic effect of the compound.

Protocol:

  • Choose a cancer cell line whose growth is known to be dependent on the activity of the target kinase.

  • Seed the cells in multi-well plates and treat them with a serial dilution of 1-(3-Fluorobenzyl)-1H-indazol-5-amine for a period of 48-72 hours.

  • Measure cell viability or proliferation using a standard method such as:

    • MTT or MTS assay: Measures metabolic activity.

    • CellTiter-Glo®: Measures ATP levels as an indicator of viability.

    • Direct cell counting or high-content imaging.

Data Interpretation:

ParameterDescriptionImplication for 1-(3-Fluorobenzyl)-1H-indazol-5-amine
GI50/IC50 The concentration of compound that causes a 50% reduction in cell growth or viability.Demonstrates the anti-proliferative or cytotoxic potential of the compound in a disease-relevant context.
Selectivity Compare the GI50 in the target-dependent cell line to a cell line that is not dependent on the target kinase.A significant difference in potency indicates on-target selectivity.

Summary of Orthogonal Assays

Assay TypeAssay NameKey Question AnsweredPrimary Output
Biophysical Thermal Shift Assay (TSA)Does the compound bind directly to the purified target protein?ΔTm
Surface Plasmon Resonance (SPR)What is the affinity and kinetics of the binding interaction?KD, kon, koff
Isothermal Titration Calorimetry (ITC)What are the thermodynamics of binding?KD, n, ΔH, ΔS
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)Does the compound bind to the target inside the cell?CETSA Shift, IC50
NanoBRET™ Target EngagementCan we quantify target binding in live cells?IC50
Functional Cell-Based Target Phosphorylation AssayDoes compound binding inhibit the target's activity in the cell?IC50
Cell Proliferation AssayDoes target inhibition lead to a desired phenotypic outcome?GI50/IC50

Conclusion

Validating the activity of a novel compound like 1-(3-Fluorobenzyl)-1H-indazol-5-amine requires a rigorous, multi-pronged approach. By systematically progressing from direct binding confirmation with biophysical assays to demonstrating target engagement in a cellular context, and finally linking this to a functional cellular outcome, researchers can build a robust and compelling data package. This orthogonal validation strategy is essential for mitigating the risk of pursuing artifactual hits and provides a solid foundation for advancing promising compounds into the next stages of drug discovery.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.[Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Springer Link.[Link]

  • Cell-based Kinase Assays. Profacgen.[Link]

  • Orthogonal Assay Service. Creative Biolabs.[Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • Biophysical Assay Services for Drug Discovery. Reaction Biology.[Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. Springer Link.[Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.[Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Publications.[Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.[Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.[Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications.[Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.[Link]

  • Hit Identification. Vipergen.[Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate.[Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.[Link]

  • From gene to validated and qualified hits. AXXAM.[Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

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A Researcher's Guide to Confirming the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis Featuring 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of novel kinase inhibitors, using the investigational compound 1-(3-Fluorobenzyl)-1H-indazol-5-amine as a central example. While public data on this specific molecule is limited, its indazole core is a common scaffold in kinase inhibitors, making it an excellent candidate for outlining a rigorous, multi-phase validation strategy.[1][2][3]

For the purpose of this guide, we will hypothesize that 1-(3-Fluorobenzyl)-1H-indazol-5-amine, hereafter referred to as "Compound X" , has been identified as a putative inhibitor of Bruton's Tyrosine Kinase (BTK) , a clinically validated target in B-cell malignancies.[4][5][6] This guide will compare Compound X against established first- and second-generation BTK inhibitors, Ibrutinib and Acalabrutinib, to provide context for its performance and selectivity.[4][7][8]

The process of MoA confirmation is a systematic progression from demonstrating direct physical interaction with the target to verifying the anticipated biological consequences in a cellular context. This guide is structured into three critical phases:

  • Phase 1: Biochemical Target Engagement & Potency. Does the compound directly interact with and inhibit the purified target enzyme?

  • Phase 2: Cellular Target Engagement & Selectivity. Does the compound engage the target within a live cell, and how selective is it for the intended target?

  • Phase 3: Downstream Pathway Modulation & Phenotypic Outcomes. Does target engagement translate into the expected modulation of downstream signaling pathways and a relevant cellular phenotype?

Phase 1: Biochemical Target Engagement & Potency

The foundational step is to confirm that Compound X can physically bind to and inhibit the enzymatic activity of purified BTK protein in a controlled, cell-free environment. This phase establishes the direct inhibitory potential and intrinsic potency of the compound.

Key Experiment: In Vitro Kinase Assay

Biochemical kinase assays are the gold standard for quantifying the potency of an inhibitor against its purified enzyme.[9] A variety of formats exist, including radiometric, fluorescence-based, and luminescence-based assays, which measure either the consumption of ATP or the formation of the phosphorylated product.[10][11]

Rationale: This experiment directly measures the ability of Compound X to inhibit BTK's catalytic function. The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical benchmark for potency. Comparing this value to those of Ibrutinib and Acalabrutinib provides a direct measure of relative biochemical potency.

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, combine recombinant human BTK enzyme, a suitable peptide substrate, and ATP in a kinase reaction buffer.[12]

  • Compound Titration: Add serial dilutions of Compound X, Ibrutinib, Acalabrutinib, and a DMSO vehicle control to the reaction wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the percent inhibition of kinase activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Data (Hypothetical)
CompoundTargetBiochemical IC50 (nM)
Compound X BTK 5.2
IbrutinibBTK0.5[6]
AcalabrutinibBTK3.0[13]

Interpretation: The hypothetical data suggests Compound X is a potent inhibitor of BTK, albeit slightly less potent than the established drugs Ibrutinib and Acalabrutinib in this biochemical assay. This confirms direct target inhibition and provides a strong rationale for proceeding to cellular studies.

Phase 2: Cellular Target Engagement & Selectivity

After confirming biochemical activity, it is crucial to verify that Compound X can enter a living cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15] It measures the change in the thermal stability of a protein upon ligand binding in its native cellular environment.[16][17]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

Rationale: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[16] By treating cells with Compound X and then heating them across a temperature gradient, we can detect a "thermal shift" for BTK if the compound is engaged. This provides direct evidence of target engagement in an intact cell.[14][18]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Treat a B-cell lymphoma cell line (e.g., Ramos or TMD8) with Compound X, a comparator drug (Acalabrutinib), and a DMSO vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection:

    • Collect the supernatant from each sample.

    • Analyze the amount of soluble BTK remaining at each temperature using Western blotting with a BTK-specific antibody.

  • Analysis: Generate a "melting curve" for BTK by plotting the amount of soluble protein against the temperature for each treatment condition. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Data Visualization: Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Treat Treat B-cell lymphoma cells (e.g., Ramos) DMSO DMSO (Vehicle) CmpdX Compound X Acala Acalabrutinib Heat Heat aliquots across temperature gradient (40-70°C) DMSO->Heat CmpdX->Heat Acala->Heat Lyse Lyse cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect soluble fraction (supernatant) Centrifuge->Collect WB Western Blot for BTK Collect->WB Curve Generate Melting Curve (Plot Soluble BTK vs. Temp) WB->Curve

Caption: CETSA workflow for confirming cellular target engagement.
Kinase Selectivity Profiling

Rationale: Off-target kinase inhibition can lead to undesirable side effects. It is essential to assess the selectivity of Compound X. This is typically done by screening the compound against a large panel of diverse kinases. Acalabrutinib was developed as a more selective BTK inhibitor than Ibrutinib, which has known off-target activity against kinases like EGFR and TEC.[8][13]

Method: Submit Compound X to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) to be screened against a panel of ~400 kinases at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is reported.

Comparative Data (Hypothetical)
CompoundBTK IC50 (Cellular, nM)Off-Target Hits (>50% Inhb. @ 1µM)Key Off-Targets
Compound X 15 4 TEC, BMX
Ibrutinib819EGFR, ITK, TEC[13]
Acalabrutinib8[13]5BMX, TEC[8][13]

Interpretation: Compound X demonstrates potent cellular activity and good target engagement. Its selectivity profile appears superior to the first-generation inhibitor Ibrutinib and comparable to, or slightly better than, the second-generation inhibitor Acalabrutinib, suggesting a potentially favorable therapeutic window.

Phase 3: Downstream Pathway Modulation & Phenotypic Outcomes

Confirming that target engagement by Compound X leads to the expected biological response is the final and most critical phase. For BTK, inhibition should block the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4][19][20]

Key Experiment: Western Blot for Downstream Signaling

Rationale: BTK activation leads to the phosphorylation of downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[7][13] A functional BTK inhibitor should reduce the level of phosphorylated PLCγ2 (p-PLCγ2) upon BCR stimulation.[13]

Experimental Protocol: Phospho-Protein Western Blot
  • Cell Culture & Starvation: Culture Ramos cells under standard conditions. Prior to the experiment, starve the cells in serum-free media to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with serial dilutions of Compound X, Acalabrutinib, and a DMSO control for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to all wells (except for an unstimulated control) for 10 minutes.

  • Lysis: Immediately lyse the cells on ice using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][22][23]

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[22][23][24]

    • Probe the membrane with primary antibodies specific for p-PLCγ2 (Tyr759) and total PLCγ2. A total protein antibody serves as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-PLCγ2 / total PLCγ2 ratio confirms downstream pathway inhibition.

Data Visualization: BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Stimulation BTK BTK LYN->BTK PIP3 PIP3 PIP3->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation pPLCG2 p-PLCγ2 PLCG2->pPLCG2 DAG_IP3 DAG / IP3 pPLCG2->DAG_IP3 Calcium Ca²⁺ Flux DAG_IP3->Calcium Proliferation Cell Proliferation & Survival Calcium->Proliferation CompoundX Compound X CompoundX->BTK Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.
Phenotypic Assay: Cell Viability

Rationale: Since the BTK pathway is critical for the survival of many B-cell lymphoma lines, its inhibition should lead to a reduction in cell viability or proliferation.

Method: A cell viability assay (e.g., CellTiter-Glo®) measures the number of viable cells in culture based on quantifying ATP.

  • Plate Cells: Seed Ramos or TMD8 cells in a 96-well plate.

  • Treat: Add serial dilutions of Compound X, Ibrutinib, and Acalabrutinib.

  • Incubate: Incubate the cells for 72 hours.

  • Measure Viability: Add CellTiter-Glo® reagent and measure luminescence.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data (Hypothetical)
Compoundp-PLCγ2 IC50 (nM)Ramos Cell GI50 (nM)
Compound X 25 30
Ibrutinib1011
Acalabrutinib1215

Interpretation: The data shows a strong correlation between the concentration required to inhibit downstream signaling (p-PLCγ2 IC50) and the concentration required to inhibit cell growth (GI50). This provides the final, crucial link between target engagement and the desired anti-proliferative phenotype, confirming the mechanism of action.

Conclusion and In-Depth Perspective

This guide outlines a logical and rigorous workflow to confirm the mechanism of action for a novel kinase inhibitor, exemplified by the hypothetical BTK inhibitor, Compound X. The process moves from initial biochemical validation to confirmation of target engagement in a cellular context, and finally to demonstrating the intended downstream pharmacological effect.

By systematically comparing Compound X to the established benchmarks of Ibrutinib and Acalabrutinib, we can build a comprehensive profile of its potency, selectivity, and cellular activity. The hypothetical data presented positions Compound X as a promising second-generation-like inhibitor, with potent on-target activity and a clean selectivity profile. This systematic approach, grounded in self-validating experiments with appropriate controls, is fundamental to building a robust data package for any novel therapeutic agent in drug development.

References

  • Ibrutinib - Wikipedia. Wikipedia. [Link]

  • Bruton's tyrosine kinase - Wikipedia. Wikipedia. [Link]

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Clinical Oncology, 34(15_suppl), 7520-7520. Available at: [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Acalabrutinib - Wikipedia. Wikipedia. [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. [Link]

  • Wu, J., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers in Oncology, 10, 1079. Available at: [Link]

  • The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]

  • What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

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  • What is the mechanism of action of Ibrutinib (Imbruvica)? Dr.Oracle. [Link]

  • BTK Inhibitors: present and future. PMC - PubMed Central. [Link]

  • Acalabrutinib: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases. PubMed. [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC - PubMed Central. [Link]

  • BTK structure and signaling pathway. ResearchGate. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Signaling pathways involving Bruton's tyrosine kinase (BTK). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • CETSA. CETSA. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 1H-Indazol-5-amine, 1-(3-Fluorobenzyl)-1H-indazol-5-amine should be handled as a hazardous substance.[1] The primary anticipated hazards are:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

Given the presence of a fluorinated benzyl group, it is also prudent to consider it as a halogenated organic compound, which may have implications for its environmental fate and requires specific disposal routes.[4]

Table 1: Hazard Profile of Analogous Indazole Amines

Hazard ClassificationGHS Hazard StatementSource Citation
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This is non-negotiable for your safety.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of dust generation, a NIOSH-approved respirator may be necessary. All handling of the solid material should ideally be done in a chemical fume hood.[5]

Segregation and Waste Collection: The Core of Compliant Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Do not mix 1-(3-Fluorobenzyl)-1H-indazol-5-amine with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Protocol:
  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.[4]

    • Ensure the container has a secure, tight-fitting lid.

  • Label the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-(3-Fluorobenzyl)-1H-indazol-5-amine." Avoid using abbreviations or chemical formulas.

      • An accurate estimation of the concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Transferring the Waste:

    • If disposing of residual solid, carefully transfer it into the waste container inside a chemical fume hood to minimize inhalation exposure.

    • If disposing of a solution, pour it carefully into the liquid waste container, avoiding splashes.

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks or spills.

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Disposal of 1-(3-Fluorobenzyl)-1H-indazol-5-amine PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Start->PPE Container Select Compatible Hazardous Waste Container (e.g., HDPE) PPE->Container Label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date Container->Label Transfer Transfer Waste to Container in a Fume Hood Label->Transfer Store Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment Transfer->Store EHS_Pickup Arrange for Pickup by Institutional EHS Store->EHS_Pickup End End: Compliant Disposal EHS_Pickup->End

Disposal Workflow for 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Decontamination and Empty Container Disposal

Properly decontaminating and disposing of empty containers that held 1-(3-Fluorobenzyl)-1H-indazol-5-amine is a critical final step to prevent accidental exposure.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

    • The first rinsate must be collected and disposed of as hazardous waste in your designated halogenated organic waste container. Subsequent rinsates may also need to be collected, depending on your institution's policies.

    • Allow the container to air dry completely in a fume hood.

  • Container Disposal:

    • Once the container is triple-rinsed and dry, deface or remove the original label.

    • Dispose of the container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Small Spills: For minor spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain and collect the material. The contaminated absorbent must be placed in a sealed bag or container and disposed of as hazardous waste.

    • Large Spills: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and institutional EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.[5]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. Always consult your institution's specific hazardous waste management plan and your EHS department for any site-specific requirements.

References

  • ETH Zürich . (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • MCF Environmental Services . (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Sciencemadness Wiki . (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675–15687. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results . (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • New York State Department of Environmental Conservation . (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Bentham Science . (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

  • Wikipedia . (n.d.). Indazole. Retrieved from [Link]

  • MDPI . (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Cole-Parmer . (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

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Personal protective equipment for handling 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(3-Fluorobenzyl)-1H-indazol-5-amine

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS No. 202197-31-7). As this is a research chemical with limited published toxicological data, all procedures must be governed by the precautionary principle, treating the compound as potentially hazardous upon inhalation, ingestion, and skin contact.[1] This document is intended for use by trained researchers, scientists, and drug development professionals within a controlled laboratory setting.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a hazard assessment must be inferred from its chemical structure and data from analogous compounds.

  • Aromatic Amine Moiety: The presence of an indazol-5-amine structure is significant. Aromatic amines as a class are known for a range of potential health hazards, including skin irritation, allergic reactions, and in some cases, carcinogenicity and mutagenicity with prolonged exposure.[1][2] They are often lipid-soluble and can be readily absorbed through the skin.[1]

  • Indazole Core: Safety data for related indazole amines, such as 1H-Indazol-5-amine and 1H-Indazol-7-amine, indicate that they are harmful if swallowed, cause skin irritation, and result in serious eye irritation.[3][4] May cause respiratory irritation.[3][5]

  • Fluorobenzyl Group: While the fluorobenzyl group's primary influence is on the compound's chemical reactivity and biological activity, it does not mitigate the hazards associated with the core aromatic amine structure.

Based on this analysis, 1-(3-Fluorobenzyl)-1H-indazol-5-amine should be handled as a substance that is, at a minimum:

  • Harmful if swallowed.[3][4]

  • A skin and eye irritant.[3][4]

  • A potential skin sensitizer, capable of causing an allergic reaction upon contact.[6]

  • Potentially harmful if inhaled, causing respiratory irritation.[3][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is mandatory for selecting PPE. The following table outlines the minimum required PPE for handling this compound. All work should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

Protection Type Required Equipment Rationale and Best Practices
Body Protection Flame-resistant laboratory coat, fully buttoned.Provides a critical barrier to protect skin and personal clothing from splashes and spills.[8][9] Ensure cuffs are snug.
Eye & Face Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and airborne particles. Safety glasses are insufficient as they do not provide a seal around the eyes.[10]
Face shield (in addition to goggles).Required when handling larger quantities (>1g), preparing stock solutions, or when there is a significant splash hazard.[10] Must always be worn with goggles.
Hand Protection Double-gloving with nitrile gloves.The outer glove provides primary protection and can be removed immediately after contamination. The inner glove protects the skin during de-gloving. Nitrile offers good resistance to a range of chemicals for incidental contact.[8][10] Never use latex gloves.[10]
Respiratory Protection Certified Chemical Fume Hood.The primary engineering control to prevent inhalation of powders or aerosols.[7] If work outside a fume hood is unavoidable, a full risk assessment must be conducted and may require a fitted N95 or higher-rated respirator.
Foot Protection Closed-toe, non-permeable shoes.Protects feet from spills and falling objects.[9][10]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is crucial for ensuring safety and experimental integrity.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, and while wearing appropriate PPE (lab coat, single pair of nitrile gloves, safety glasses), inspect the package for any signs of damage or leakage.[7]

  • Verify: Confirm the container label matches the product ordered: 1-(3-Fluorobenzyl)-1H-indazol-5-amine, CAS No. 202197-31-7.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area designated for hazardous chemicals.[11][12] Store away from strong oxidizing agents and acids.[5]

Step 2: Weighing and Solution Preparation (High-Risk Activities)

This entire procedure must be conducted within a certified chemical fume hood.

  • Don Full PPE: Before starting, don all required PPE, including a lab coat, safety goggles, face shield, and double nitrile gloves.

  • Prepare Workspace: Designate a specific area within the fume hood for handling the solid. Place a disposable, absorbent bench liner on the work surface.

  • Tare Balance: Use a tared weigh boat or container.

  • Dispense Solid: Carefully dispense the required amount of the powdered compound, minimizing the creation of dust. Avoid breathing any dust that may be generated.[3]

  • Add Solvent: Slowly add the desired solvent to the solid in the flask or beaker to prevent splashing.

  • Clean Up: Once the transfer is complete, carefully clean the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and bench liner as solid hazardous waste.

  • Doff Outer Gloves: Before leaving the fume hood, remove the outer pair of contaminated gloves and dispose of them in the designated hazardous waste stream.

Step 3: Handling and Use of Solutions
  • Maintain PPE: Always wear a lab coat, safety goggles, and at least a single pair of nitrile gloves when handling solutions.

  • Labeling: Ensure all vessels containing the compound are clearly labeled with the full chemical name and any known hazard warnings.

  • Avoid Contact: Use caution to prevent contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[13]

Step 4: Emergency Procedures and First Aid
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

In the absence of specific regulatory guidance for this compound, it must be treated as a hazardous chemical waste.[14]

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels, contaminated silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]

    • Liquid Waste: All solutions containing the compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[14]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "1-(3-Fluorobenzyl)-1H-indazol-5-amine," and list all other components and their approximate concentrations.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[6]

Visualization: PPE Selection and Donning Workflow

The following workflow provides a logical, step-by-step process for ensuring the correct level of protection is used when handling this compound.

PPE_Workflow start Start: Task Involving 1-(3-Fluorobenzyl)-1H-indazol-5-amine risk_assess 1. Risk Assessment (Solid or Liquid? Splash potential?) start->risk_assess fume_hood 2. Work Inside Certified Chemical Fume Hood risk_assess->fume_hood body_protection 3. Don Lab Coat (Fully buttoned) fume_hood->body_protection hand_protection 4. Don Inner Nitrile Gloves body_protection->hand_protection eye_protection 5. Don Safety Goggles hand_protection->eye_protection face_shield 6a. High Splash Risk? (Weighing solid, large volumes) Don Face Shield eye_protection->face_shield double_glove 6b. Handling Solid/Concentrate? Don Outer Nitrile Gloves ready Ready to Begin Work face_shield->ready

Figure 1: PPE Selection and Donning Workflow.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Chemovine. (2025, September 24). Protective Equipment for Chemical Researchers: Essential Lab. Available at: [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Office of Environmental Health and Safety, Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]

  • Coolblue. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • PubMed. (2020, January). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Available at: [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Available at: [Link]

  • Protheragen. 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Available at: [Link]

  • PubMed Central. (2025, September 1). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.